molecular formula C6H20CaO11 B3428022 Calcium Lactate Pentahydrate CAS No. 63690-56-2

Calcium Lactate Pentahydrate

Cat. No.: B3428022
CAS No.: 63690-56-2
M. Wt: 308.29 g/mol
InChI Key: HPVJXNNKHRNBOY-UHFFFAOYSA-L
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Description

Calcium lactate is a salt that consists of two lactate anions for each calcium cation (Ca2+). It is prepared commercially by the neutralization of lactic acid with calcium carbonate or calcium hydroxide. Approved by the FDA as a direct food substance affirmed as generally recognized as safe, calcium lactate is used as a firming agent, flavoring agent, leavening agent, stabilizer, and thickener. Calcium lactate is also found in daily dietary supplements as a source of calcium. It is also available in various hydrate forms, where calcium lactate pentahydrate is the most common.

Properties

IUPAC Name

calcium;2-hydroxypropanoate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.Ca.5H2O/c2*1-2(4)3(5)6;;;;;;/h2*2,4H,1H3,(H,5,6);;5*1H2/q;;+2;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVJXNNKHRNBOY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20CaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052236
Record name Lactic acid, calcium salt, hydrate (2:1:5)
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Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5743-47-5, 28305-25-1, 41372-22-9, 63690-56-2
Record name Calcium lactate pentahydrate
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Record name Propanoic acid, 2-hydroxy-, calcium salt (2:1), (2S)-
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Record name Lactic acid, calcium salt, hydrate (2:1:5)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium (S)-2-hydroxypropionate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Record name Calcium Lactate Pentahydrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM LACTATE PENTAHYDRATE
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Foundational & Exploratory

A Technical Guide to Calcium Lactate Pentahydrate: Formula, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Calcium Lactate Pentahydrate is an organic calcium salt of significant interest within the pharmaceutical and life sciences sectors. Valued for its high bioavailability, superior solubility, and excellent safety profile, it serves as both a critical active pharmaceutical ingredient (API) for calcium supplementation and a versatile excipient in drug formulation. This guide provides a comprehensive technical overview of its chemical formula, molecular structure, physicochemical properties, synthesis pathways, and key applications, grounded in established scientific principles and methodologies. We will explore the causality behind its selection in various applications and detail the self-validating protocols essential for its quality control, ensuring researchers and developers can leverage its properties with confidence and precision.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific application. This compound is more than a simple salt; it is a hydrated complex whose structure directly influences its function.

Chemical Formula and Nomenclature

The definitive molecular formula for this compound is C₆H₂₀CaO₁₁ [1][2]. This formula accounts for all constituent atoms in the hydrated complex. However, it is often represented in a way that distinguishes the core salt from its water of hydration: C₆H₁₀CaO₆·5H₂O [3][4][5].

This structure consists of one calcium cation (Ca²⁺) bonded to two lactate anions (CH₃CH(OH)COO⁻), complexed with five molecules of water[6][7].

Key identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name calcium;bis(2-hydroxypropanoate);pentahydrate[1][2]
CAS Number 5743-47-5[1][3][8][9]
Molecular Formula C₆H₂₀CaO₁₁ or C₆H₁₀CaO₆·5H₂O
Molecular Weight 308.29 g/mol [1][2][10]
Synonyms Calcium dilactate pentahydrate, E327
Molecular Structure and Stereochemistry

The lactate anion possesses a chiral center, meaning it can exist as two stereoisomers: L-(+)-lactate and D-(-)-lactate. The form used in pharmaceutical and food applications is typically derived from the fermentation of carbohydrates, which predominantly yields L-(+)-lactic acid[6][11]. Therefore, the lactate component is often the L-isomer. The five water molecules are not merely surface moisture but are integral to the crystalline structure, contributing to the compound's stability under standard conditions[3]. The loss of this water, a process known as efflorescence, can occur in dry atmospheres and impact the material's physical properties[6][12].

Caption: Ionic coordination of Calcium Lactate with associated water molecules.

Physicochemical Properties

The utility of this compound in drug development is dictated by its physical and chemical characteristics. Its high solubility, in particular, is a key differentiator from other calcium salts.

Key Property Data

The following table summarizes the essential physicochemical properties for laboratory and developmental reference.

PropertyValue / DescriptionSource(s)
Appearance White to cream-colored crystalline powder or granules.[8][12]
Solubility in Water ~7.9 g/100 mL at 25°C. Soluble in hot water.[5][6]
Solubility in Ethanol Practically insoluble.[12]
pH (1 in 20 solution) 6.0 - 8.0[12]
Melting Point Decomposes. Anhydrous form melts at ~240°C. Pentahydrate loses water at lower temperatures.[6][10]
Hydration Contains 22.0% - 27.0% water by weight (loss on drying).[13][14]
Solubility and Bioavailability: A Causal Link

The therapeutic efficacy of a calcium supplement is directly tied to its bioavailability—the fraction of the ingested dose that reaches systemic circulation. This compound's relatively high water solubility (approx. 79 g/L at 25°C) is a significant advantage over other common salts like calcium citrate (0.85 g/L)[6]. This superior solubility ensures that the salt can readily dissolve in the gastrointestinal tract, liberating Ca²⁺ ions for absorption. Unlike calcium carbonate, its absorption is not dependent on an acidic stomach environment, meaning it can be taken without food[5][6][15]. This property is crucial for patient populations with achlorhydria or those taking acid-reducing medications.

Hydration States and Formulation Stability

Calcium lactate can exist in several hydration states, with the pentahydrate being the most common[6][7]. The water of hydration is critical for the stability of the crystal lattice.

  • Dehydration Dynamics : The pentahydrate form is stable under normal atmospheric conditions but will lose its water of hydration in a dry atmosphere or upon heating (between 35°C and 135°C), converting to the anhydrous form[6]. This transition is reversible at 25°C and 75% relative humidity[6].

  • Impact on Formulation : For drug development professionals, this is a critical consideration. The dehydration process can alter the material's physical properties, including crystal structure, flowability, and compressibility. In direct compression tablet manufacturing, using the pentahydrate form is often preferred due to its superior compactability. However, uncontrolled dehydration during processing or storage can lead to reduced tablet crushing strength and compromised product integrity[16]. Therefore, storage in tight containers is mandatory[14].

Synthesis and Manufacturing Overview

This compound is produced through straightforward chemical principles, adaptable to both laboratory and industrial scales.

Synthesis Pathway: Acid-Base Neutralization

The most direct synthesis method involves the neutralization of lactic acid with a calcium base, typically calcium carbonate or calcium hydroxide[5][6][7].

Reaction with Calcium Carbonate: 2 CH₃CH(OH)COOH + CaCO₃ → Ca(CH₃CH(OH)COO)₂ + H₂O + CO₂

Reaction with Calcium Hydroxide: 2 CH₃CH(OH)COOH + Ca(OH)₂ → Ca(CH₃CH(OH)COO)₂ + 2H₂O

The resulting calcium lactate solution is then typically purified and crystallized to yield the pentahydrate form[6][17].

Industrial Production: The Fermentation Route

On an industrial scale, the lactic acid precursor is often produced via the fermentation of carbohydrates (e.g., from corn starch or molasses) by specific strains of bacteria[6][11]. The fermentation is conducted in the presence of calcium carbonate, which neutralizes the produced acid in situ, directly forming calcium lactate in the fermentation broth. This method allows for stereospecific synthesis, yielding the desired L-(+)-lactate isomer[6].

cluster_raw Raw Materials cluster_process Manufacturing Process cluster_product Final Product Carb Carbohydrate Source (e.g., Corn Starch) Ferm Fermentation (with Lactic Acid Bacteria) Carb->Ferm CaCO3 Calcium Carbonate (CaCO₃) React In-situ Neutralization CaCO3->React Ferm->React Lactic Acid Purify Purification (Filtration) React->Purify Crude Ca-Lactate Solution Crystal Crystallization Purify->Crystal Dry Drying Crystal->Dry CLP Calcium Lactate Pentahydrate Dry->CLP

Sources

Foreword: The Crystalline Foundation of a Pharmaceutical Staple

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Calcium Lactate Pentahydrate

This compound ([CH₃CH(OH)COO]₂Ca·5H₂O), a widely utilized pharmaceutical excipient and active ingredient, serves as a critical source of bioavailable calcium for treating deficiencies and ensuring bone health.[1][2][3][4] Its efficacy, stability, and manufacturing consistency are not merely functions of its chemical composition but are profoundly dictated by its solid-state structure. The arrangement of lactate anions, calcium cations, and the crucial five molecules of water in the crystal lattice governs properties from solubility and dissolution rate to hygroscopicity and mechanical strength. For researchers, scientists, and drug development professionals, a thorough understanding of this crystalline architecture is paramount for formulation development, quality control, and regulatory compliance.

This guide provides a comprehensive exploration of the core analytical techniques employed to elucidate and verify the crystal structure of this compound. Moving beyond mere procedural outlines, we delve into the causality behind experimental choices, offering a self-validating framework for analysis rooted in first principles and field-proven insights. Our objective is to equip the reader with the knowledge to not only perform these analyses but to interpret the results with authority and confidence.

The Molecular Architecture of this compound

This compound (CLP) is a hydrated salt formed from two lactate anions and one calcium cation, with five water molecules incorporated into its crystal lattice.[1][5][6] The lactate ion is chiral, existing as L-(+)-lactate and D-(-)-lactate enantiomers. Consequently, CLP can crystallize in different forms depending on the stereochemistry of the lactate used: the pure L-enantiomer or a racemic mixture of DL-lactate.[1][7] These different forms can exhibit distinct crystal packing and, subsequently, slightly different physical properties, which can be differentiated by high-resolution analytical techniques.[7][8]

A critical aspect of CLP's solid-state chemistry is its relationship with its anhydrous counterpart. Upon heating or exposure to low humidity, CLP can lose its five water molecules to form Calcium Lactate Anhydrate (CLA).[1][9] Crucially, studies have shown that while CLP is a crystalline solid, the resulting anhydrate is often amorphous.[9] This transition from a crystalline hydrate to an amorphous anhydrate represents a significant physical transformation that can impact the material's stability and handling properties.

Core Analytical Methodologies: A Multi-Technique Approach

A single analytical technique is rarely sufficient to fully characterize a pharmaceutical solid. A robust analysis of CLP relies on the synergistic application of several instrumental methods, primarily X-ray diffraction, thermal analysis, and vibrational spectroscopy. This integrated approach provides a complete picture of the material's identity, hydration state, crystallinity, and purity.

X-ray Powder Diffraction (PXRD): The Fingerprint of the Crystal Lattice

PXRD is the cornerstone technique for the solid-state characterization of crystalline materials in the pharmaceutical industry.[10][11][12][13] It provides a unique "fingerprint" based on the diffraction of X-rays by the ordered planes of atoms in the crystal lattice, allowing for unambiguous phase identification and polymorph screening.

Expertise & Causality: The choice of PXRD as the primary identification tool is driven by its ability to directly probe the long-range atomic order that defines a crystal structure. For CLP, its key applications are to confirm the crystalline pentahydrate phase, distinguish it from the amorphous anhydrous form, and detect the presence of other crystalline impurities or polymorphic forms.[7][9] Subtle differences in the diffraction patterns between L-CLP and DL-CLP have been reported, making PXRD a valuable tool for characterizing the specific enantiomeric form.[7][8]

Quantitative Data: Characteristic PXRD Peaks for this compound

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity
~10.0°~8.84Strong
~11.5°~7.69Medium
~17.8°~4.98Medium
~20.1°~4.41Strong
~24.2°~3.67Medium
~29.0°~3.08Medium
(Note: Peak positions can vary slightly based on the specific enantiomeric form and instrument calibration. Data synthesized from literature.[7][9])

Experimental Protocol: PXRD Analysis of CLP

  • Sample Preparation:

    • Gently grind approximately 100-200 mg of the CLP sample using an agate mortar and pestle to ensure a random orientation of crystallites and reduce particle size effects.

    • Causality: Aggressive grinding should be avoided as it can induce amorphization or even cause localized dehydration due to frictional heat. The goal is a fine, homogeneous powder.

    • Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim to prevent height errors during measurement.

  • Instrument Setup & Data Acquisition:

    • Use a diffractometer equipped with a Cu Kα X-ray source (λ = 1.54 Å).

    • Set the 2θ scan range from 5° to 40°. This range covers the most characteristic diffraction peaks for CLP.

    • Employ a step size of 0.02° and a dwell time of 0.5-1.0 seconds per step.

    • Causality: These settings provide a good balance between data resolution and measurement time for routine identification. For quantitative analysis or resolving closely spaced peaks, a smaller step size and longer dwell time may be necessary.

  • Data Analysis:

    • Compare the resulting diffractogram to a reference pattern for this compound from a database (e.g., ICDD PDF) or an in-house standard.[7]

    • The presence of sharp, well-defined peaks confirms the crystalline nature of the material.

    • A broad, featureless "halo" in the diffractogram would indicate the presence of amorphous content (e.g., CLA).[9]

    • Confirm the absence of peaks corresponding to potential impurities (e.g., calcium carbonate).

Workflow Visualization: PXRD Analysis

PXRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample CLP Sample Grind Gentle Grinding Sample->Grind Pack Pack Holder Grind->Pack PXRD PXRD Instrument Pack->PXRD Scan Scan (e.g., 5-40° 2θ) PXRD->Scan Diffractogram Raw Diffractogram Scan->Diffractogram Compare Compare to Reference Diffractogram->Compare Identify Phase Identification (Crystalline/Amorphous) Compare->Identify

Caption: PXRD workflow from sample preparation to phase identification.

Thermal Analysis (TGA/DSC): Probing Dehydration and Stability

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for studying hydrated salts.[14][15][16][17] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample, revealing thermal events like melting and dehydration.

Expertise & Causality: For CLP, the primary application of TGA is to quantitatively confirm the presence of the five water molecules. The theoretical mass loss corresponding to the dehydration of C₆H₁₀CaO₆·5H₂O is approximately 29.2%. TGA provides a direct, empirical measurement of this water content. The corresponding DSC curve shows a large endothermic peak associated with the energy required to remove the water from the crystal lattice. This combined analysis provides irrefutable evidence of the material's hydration state.

Quantitative Data: Typical Thermal Events for this compound

AnalysisTemperature Range (°C)EventObservation
TGA 30 - 120 °CDehydration~25-29% mass loss[9]
DSC 50 - 100 °CDehydrationBroad endotherm[9]
TGA > 200 °CDecompositionFurther mass loss
DSC ~240 °CMelting/DecompositionEndotherm[1][18]

Experimental Protocol: TGA/DSC Analysis of CLP

  • Instrument Calibration & Preparation:

    • Calibrate the TGA balance and DSC temperature/enthalpy signals using appropriate standards (e.g., indium for DSC).

    • Tare an empty aluminum sample pan.

    • Causality: Proper calibration is essential for the accuracy of both mass loss and temperature measurements.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the CLP sample directly into the tared aluminum pan.

    • Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper transitions and more accurate data.

    • Use a vented or pierced lid to allow the evolved water vapor to escape freely. A sealed pan would create a self-generated atmosphere, suppressing the dehydration event.

  • Data Acquisition:

    • Place the sample pan and an empty reference pan into the instrument.

    • Heat the sample from ambient temperature (e.g., 25°C) to approximately 300°C at a constant rate of 10°C/min.

    • Causality: A 10°C/min heating rate is standard for pharmaceutical materials, providing good resolution of thermal events.

    • Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable atmosphere and sweep away evolved gases.

  • Data Analysis:

    • Analyze the TGA curve to determine the percentage mass loss in the dehydration step (typically below 120°C). Compare this value to the theoretical value (29.2%).

    • Analyze the DSC curve to identify the onset temperature and peak maximum of the endotherm corresponding to dehydration.

Workflow Visualization: TGA/DSC Analysis

TGA_DSC_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Calibrate Calibrate Instrument Weigh Weigh 5-10 mg into Pan Calibrate->Weigh TGA_DSC TGA/DSC Instrument Weigh->TGA_DSC Heat Heat at 10°C/min under N2 TGA_DSC->Heat Curves TGA & DSC Curves Heat->Curves MassLoss Calculate % Mass Loss (TGA) Curves->MassLoss Endotherm Identify Endotherm (DSC) Curves->Endotherm

Caption: TGA/DSC workflow for determining hydration state.

Vibrational Spectroscopy (FTIR/Raman): A Molecular-Level View

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[19][20] They provide detailed information about the chemical functional groups and the local bonding environment, making them highly valuable for characterizing the water of hydration and the lactate anion in CLP.

Expertise & Causality: The primary diagnostic feature for CLP in an FTIR spectrum is the broad absorption band in the O-H stretching region (approximately 3000-3600 cm⁻¹).[9][21] This band is a direct signature of the hydrogen-bonded water molecules within the crystal lattice. Its shape and position are sensitive to the strength of the hydrogen bonding network. The disappearance of this band upon dehydration is a clear indicator of the formation of the anhydrous form.[22] Additionally, the position of the carboxylate (COO⁻) stretching bands provides information about its coordination to the calcium ion. Raman spectroscopy is particularly useful for observing the symmetric vibrations and can provide complementary information, especially as it is less sensitive to water interference than FTIR in some applications.[23]

Quantitative Data: Key Vibrational Bands for this compound

TechniqueWavenumber (cm⁻¹)Assignment
FTIR 3000 - 3600O-H stretching (water of hydration)[9][21]
FTIR ~1580 - 1610Asymmetric COO⁻ stretching[22]
FTIR ~1470Symmetric COO⁻ stretching
Raman ~2940C-H stretching
Raman ~850C-C stretching

Experimental Protocol: FTIR (KBr Pellet) Analysis of CLP

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven to remove any adsorbed water.

    • Mix ~1 mg of the CLP sample with ~100 mg of the dry KBr in an agate mortar.

    • Grind the mixture until it is a fine, homogeneous powder.

    • Causality: KBr is transparent to infrared radiation in the mid-IR range. Intimate mixing is crucial for obtaining a high-quality spectrum and avoiding scattering effects.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the key absorption bands, paying close attention to the broad O-H stretch and the carboxylate stretches, and compare them to a reference spectrum.

Workflow Visualization: Integrated Characterization Strategy

Integrated_Analysis cluster_primary Primary Characterization cluster_secondary Secondary Confirmation cluster_results Results Synthesis Start Unknown Calcium Lactate Sample PXRD PXRD Analysis Start->PXRD TGA_DSC TGA/DSC Analysis Start->TGA_DSC FTIR_Raman FTIR / Raman Spectroscopy Start->FTIR_Raman Result1 Crystalline or Amorphous? PXRD->Result1 Result2 Hydration State? TGA_DSC->Result2 Result3 Correct Functional Groups? FTIR_Raman->Result3 Final Verified: Calcium Lactate Pentahydrate Result1->Final Result2->Final Result3->Final

Caption: Integrated workflow for the comprehensive analysis of CLP.

Conclusion: From Crystal Structure to Product Quality

The structural analysis of this compound is a quintessential example of applied materials science in the pharmaceutical industry. The complementary use of X-ray powder diffraction, thermal analysis, and vibrational spectroscopy provides a self-validating system for confirming the identity, crystallinity, and hydration state of this vital compound. PXRD provides the definitive crystalline fingerprint, TGA quantitatively measures the water of hydration, and FTIR/Raman confirms the molecular structure and hydrogen bonding network. By understanding and implementing these core techniques, researchers and drug development professionals can ensure the solid-state properties of this compound are controlled, consistent, and optimized for the development of safe and effective pharmaceutical products.

References

  • Ataman Kimya.
  • Wikipedia.
  • ResearchGate.
  • PubChem.
  • ResearchGate.
  • Santa Cruz Biotechnology.
  • Spectroscopy Online. The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020).
  • ACS Publications. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.
  • MDPI.
  • ResearchGate. Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies | Request PDF.
  • Spectroscopy Online.
  • Asian Journal of Chemistry.
  • Taylor & Francis Online. Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. Indian Chemical Engineer. (2021).
  • DrugBank.
  • ResearchGate. Single-crystal X-ray diffraction study of synthetic sodium–hydronium jarosite.
  • EAG Laboratories.
  • Bristol Myers Squibb. Pharmaceutical Applications of Powder X-Ray Diffraction (Part I). (2023).
  • PubMed.
  • ResearchGate. A practical guide to pharmaceutical analyses using X-ray powder diffraction.
  • ResearchGate. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF.
  • Healthline. Calcium Lactate: Uses, Benefits, and Side Effects. (2020).
  • Rigaku. Comparison of FT-IR and Raman Spectroscopy. (2017).
  • ACS Publications.
  • ResearchGate. FTIR and Raman Studies of Structure and Bonding in Mineral and Organic-Mineral Composites.
  • ERIC. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.
  • PubMed Central.
  • American Chemical Society. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012).
  • Patsnap Synapse.

Sources

An In-depth Technical Guide to the Thermal Decomposition Properties of Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond Routine Analysis

For researchers, scientists, and drug development professionals, understanding the thermal behavior of an active pharmaceutical ingredient (API) or excipient is not merely a quality control checkpoint; it is fundamental to ensuring product stability, efficacy, and safety. Calcium Lactate Pentahydrate (C₆H₁₀CaO₆·5H₂O), a widely used calcium supplement and pharmaceutical excipient, presents a multi-stage thermal decomposition profile that warrants a thorough investigation.[1][2] This guide moves beyond a simple recitation of facts to provide a causal, field-proven perspective on its thermal properties. We will explore not just what happens when this compound is heated, but why it happens, and how we can reliably and reproducibly measure these transformations. The methodologies described herein are designed as self-validating systems, integrating complementary techniques to build a cohesive and trustworthy thermal profile, aligning with the stringent requirements of regulatory bodies and guidelines such as ICH Q6A for drug substance specifications.[3][4][5]

The Thermal Decomposition Cascade: A Molecular Journey

The thermal decomposition of this compound (CLP) is not a single event but a sequential cascade of distinct physical and chemical transformations. This process can be reliably elucidated using thermogravimetric analysis (TGA), which measures mass changes as a function of temperature, and differential scanning calorimetry (DSC), which measures the heat flow associated with thermal events.[6] The journey from the stable pentahydrate to the final inorganic residue occurs in three primary stages.

Stage I: Dehydration - The Liberation of Water of Crystallization

The initial and most predictable thermal event is the loss of its five molecules of water of hydration. This process typically begins at temperatures as low as 35 °C and can extend up to approximately 200 °C.[1][7][8]

  • Mechanism: The energy input overcomes the forces binding the water molecules within the crystal lattice. This is an endothermic process, observable as a significant endotherm in a DSC scan. The dehydration proceeds until the anhydrous form of calcium lactate (C₆H₁₀CaO₆) is formed.

  • Causality: The relatively low temperature of onset is indicative of the loosely bound nature of the water molecules. The process can sometimes occur in overlapping steps, suggesting that not all five water molecules are energetically equivalent within the crystal structure. This transition is critical as it transforms the material from a crystalline solid to a generally amorphous anhydrous solid, which can significantly impact its physical properties like flowability and compressibility in a drug product formulation.[9][10] The loss of crystallinity is a key factor that can affect tablet crushing strength.[2]

Stage II: Pyrolysis - Decomposition of the Anhydrous Lactate Salt

Once the water is removed, the anhydrous calcium lactate remains stable until a higher temperature threshold is reached, typically commencing around 200-240 °C and continuing up to approximately 500 °C.[7][11]

  • Mechanism: This stage involves the complex pyrolysis of the organic lactate anions. The C-C and C-H bonds within the lactate structure rupture, leading to the evolution of a mixture of gaseous products. The primary solid intermediate formed during this process is Calcium Carbonate (CaCO₃).[11]

  • Evolved Products: The decomposition of the organic moiety is not clean. While the ultimate solid is CaCO₃, hazardous gaseous byproducts such as carbon monoxide (CO) can be released alongside other volatile organic fragments.[12][13] This underscores the importance of conducting such analyses in a well-ventilated environment or with appropriate off-gas management.

Stage III: Decarbonation - Formation of the Final Oxide Residue

The final stage of decomposition occurs at significantly higher temperatures, generally in the range of 600 °C to 850 °C.[7][11]

  • Mechanism: This stage involves the decomposition of the calcium carbonate intermediate into the final, thermally stable residue, Calcium Oxide (CaO), with the liberation of carbon dioxide (CO₂).[7][11][14] This is a well-characterized inorganic decomposition reaction and is also strongly endothermic.

  • Significance: The final residual mass of CaO provides a definitive method for assaying the initial calcium content of the starting material, offering a cross-verification of purity.

Quantitative Data Summary

The distinct stages of decomposition are associated with specific, quantifiable mass losses. The theoretical mass loss for each step can be calculated from the stoichiometry of the reactions, providing a benchmark against which experimental TGA data can be validated.

Decomposition StageDominant Temperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%) (Typical)Evolved ProductsSolid Product
I: Dehydration 35 - 20029.22%~29%H₂OAnhydrous Calcium Lactate
II: Pyrolysis 200 - 50023.36%~23-24%CO, organic fragmentsCalcium Carbonate
III: Decarbonation 600 - 85014.28%~14%CO₂Calcium Oxide
Total 66.86% ~66-67%

Note: Experimental values are collated from literature and may vary slightly based on experimental conditions such as heating rate and atmospheric purge gas.[7][8][11]

Kinetic and Thermodynamic Insights

Beyond identifying the stages, thermal analysis allows for the study of the decomposition kinetics, providing crucial information about the material's stability.[15] By applying isoconversional models (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) to data from experiments run at multiple heating rates, one can determine the activation energy (Ea) for each decomposition step.[7][16]

  • Activation Energy (Ea): This value represents the energy barrier that must be overcome for the reaction to occur. A higher Ea implies greater thermal stability. For CLP, the activation energy for the initial dehydration step has been reported in the range of 33-35 kJ/mol.[7][16]

  • Thermodynamics: DSC analysis reveals the endothermic nature of both the dehydration and decarbonation steps, confirmed by positive enthalpy (ΔH) values.[17] This means these processes require a continuous input of energy to proceed.

Experimental Protocols for Thermal Characterization

To ensure data integrity, standardized and well-controlled experimental procedures are paramount. The following protocols are based on established methodologies and best practices.

Protocol 4.1: Thermogravimetric Analysis (TGA) for Compositional Integrity

This protocol is designed to quantify the mass loss events during the thermal decomposition of CLP, adhering to the principles outlined in ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry.[18][19]

Objective: To determine the percentage mass loss corresponding to dehydration, pyrolysis, and decarbonation.

Methodology:

  • Instrument Calibration: Verify the temperature and mass accuracy of the TGA instrument using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended for high-temperature work). Ensure an even, thin layer of powder to promote uniform heat transfer and gas exchange.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative side reactions.

    • Program the temperature profile:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 900 °C at a constant heating rate of 10 °C/min.

      • Causality Note: A 10 °C/min heating rate provides a good balance between analytical speed and the resolution of distinct thermal events. Slower rates can improve resolution but increase run time, while faster rates can cause events to overlap.

  • Data Acquisition: Initiate the run and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve, %/°C vs. temperature).

    • Identify the onset and end temperatures for each distinct mass loss step from the TGA curve. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rate for each step.

    • Quantify the mass loss for each step and compare it to the theoretical values in the summary table.

Protocol 4.2: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: To identify the thermal nature (endothermic/exothermic) of the decomposition events.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of CLP into a vented aluminum DSC pan. A vented pan is essential to allow evolved gases to escape, preventing pressure buildup that could distort the thermal signal.

  • Instrument Setup:

    • Place the sample pan and an empty, tared reference pan into the DSC cell.

    • Use a nitrogen purge gas at 20-50 mL/min.

    • Program the same temperature profile as the TGA run (25 °C to 900 °C at 10 °C/min) to allow for direct correlation of events.

  • Data Analysis:

    • Plot the heat flow (W/g) vs. temperature.

    • Identify endothermic peaks (heat absorption) and exothermic peaks (heat release).

    • Correlate the temperatures of the DSC peaks with the mass loss events observed in the TGA data. The dehydration and decarbonation steps should correspond to strong endothermic peaks.

Protocol 4.3: Evolved Gas Analysis (TGA-FTIR/MS)

Objective: To chemically identify the gaseous products evolved during each decomposition stage.

Methodology:

  • System Setup: The outlet of the TGA furnace is connected via a heated transfer line to the inlet of a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS). The transfer line must be heated (typically to ~200-250 °C) to prevent condensation of evolved products.

  • TGA Experiment: Run the TGA experiment as described in Protocol 4.1.

  • EGA Data Acquisition: Simultaneously, acquire FTIR or mass spectra of the evolved gas stream at regular intervals throughout the TGA run.

  • Data Analysis:

    • Generate a Gram-Schmidt plot (FTIR) or Total Ion Current (TIC) plot (MS) which shows the total evolved gas intensity versus time/temperature. This plot should mirror the DTG curve.

    • Extract individual spectra at key temperatures (e.g., at the DTG peaks for each stage).

    • Identify the gases by comparing the acquired spectra to reference spectral libraries. This will confirm the evolution of H₂O during Stage I and CO₂ during Stage III.[7][16]

Visualizing the Process

Diagrams provide a clear and concise representation of complex processes.

cluster_gas1 cluster_gas2 cluster_gas3 CLP Calcium Lactate Pentahydrate (C₆H₁₀CaO₆·5H₂O) (Crystalline Solid) CLA Anhydrous Calcium Lactate (C₆H₁₀CaO₆) (Amorphous Solid) CLP->CLA  Stage I: Dehydration  (35-200 °C) H2O 5 H₂O (gas) CLP->H2O CaCO3 Calcium Carbonate (CaCO₃) (Solid Intermediate) CLA->CaCO3  Stage II: Pyrolysis  (200-500 °C) Organics CO, Organic Fragments (gas) CLA->Organics CaO Calcium Oxide (CaO) (Final Residue) CaCO3->CaO  Stage III: Decarbonation  (600-850 °C) CO2 CO₂ (gas) CaCO3->CO2

Caption: The Thermal Decomposition Cascade of CLP.

cluster_input 1. Sample & Calibration cluster_analysis 2. Instrumental Analysis cluster_output 3. Data Synthesis & Reporting Sample CLP Sample (5-10 mg) TGA TGA (Mass vs. Temp) Sample->TGA DSC DSC (Heat Flow vs. Temp) Sample->DSC Standards Reference Standards EGA TGA-FTIR/MS (Evolved Gas ID) TGA->EGA Off-gas Quant Quantitative Mass Loss (Composition) TGA->Quant Thermal Endo/Exothermic Events (Phase Transitions) DSC->Thermal GasID Gas Identification (Reaction Products) EGA->GasID Report Comprehensive Thermal Profile Quant->Report Thermal->Report GasID->Report

Caption: Integrated Workflow for Thermal Analysis.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-stage process that can be comprehensively characterized through the synergistic use of TGA, DSC, and EGA. A thorough understanding of its dehydration, pyrolysis, and decarbonation stages is not an academic exercise; it is essential for developing robust pharmaceutical formulations, establishing meaningful stability protocols, and ensuring the quality and consistency of the final drug product. By employing the rigorous, self-validating experimental approach detailed in this guide, researchers and drug development professionals can generate the high-quality, reliable data needed to support every stage of the pharmaceutical lifecycle.

References

  • Wikipedia. Calcium lactate. [Link]

  • ASTM International. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • European Medicines Agency. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • American Pharmaceutical Review. Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. [Link]

  • ASTM International. ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. [Link]

  • TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]

  • ASTM International. ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • Infinita Lab. ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • Westmoreland Mechanical Testing & Research, Inc. Thermogravimetric Thermal Analysis (TGA). [Link]

  • Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]

  • Concept Heidelberg. ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • ResearchGate. Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies | Request PDF. [Link]

  • National Center for Biotechnology Information. Characterization of dehydration and hydration behavior of this compound and its anhydrate. [Link]

  • AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • National Center for Biotechnology Information. Effect of pulverization and dehydration on the pharmaceutical properties of this compound tablets. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Calcium L-lactate pentahydrate. [Link]

  • IKEV. ICH Q6A Guideline. [Link]

  • National Center for Biotechnology Information. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. [Link]

  • Slideshare. Thermal methods of Analysis | PDF. [Link]

  • ResearchGate. Characterization of dehydration and hydration behavior of this compound and its anhydrate | Request PDF. [Link]

  • Asian Journal of Chemistry. A Study of Non-Isothermal Decomposition of Calcium dl-Lactate Pentahydrate. [Link]

  • Taylor & Francis Online. Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. [Link]

  • ResearchGate. A study of non-isothermal decomposition of calcium dl-lactate pentahydrate. [Link]

  • Journal of Emerging Technologies and Innovative Research. Kinetic analysis of data of calcium lactates under multiple heating rate in N2 environment. [Link]

  • Taylor & Francis Online. Full article: Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. [Link]

  • Taylor & Francis. Calcium lactate – Knowledge and References. [Link]

  • Ataman Kimya. This compound. [Link]

  • RJPBCS. Physicochemical Properties of Calcium Lactate Prepared by Single-Phase Aragonite Precipitated Calcium Carbonate. [Link]

  • Food and Agriculture Organization of the United Nations. CALCIUM LACTATE. [Link]

  • ResearchGate. Hydrolysis of poly(lactic acid) into calcium lactate using ionic liquid [Bmim][OAc] for chemical recycling | Request PDF. [Link]

  • ChemBAM. Thermogravimetric analysis (TGA). [Link]

  • U.S. Pharmacopeia. Calcium Lactate. [Link]

  • MDPI. A Multifaceted Kinetic Model for the Thermal Decomposition of Calcium Carbonate. [Link]

Sources

An In-depth Technical Guide to the Bioavailability of Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the bioavailability of calcium lactate pentahydrate, designed for researchers, scientists, and drug development professionals. It delves into the core principles of calcium absorption, the physicochemical properties of this compound that influence its bioavailability, and the methodologies for its assessment.

Introduction: The Significance of Calcium Bioavailability

Calcium is an essential mineral critical for numerous physiological processes, including bone mineralization, nerve transmission, and muscle contraction.[1][2] The therapeutic efficacy of a calcium supplement is not solely dependent on its elemental calcium content but, more importantly, on its bioavailability —the fraction of the ingested calcium that is absorbed and becomes available for metabolic use.[[“]][4] this compound (C₆H₁₀CaO₆·5H₂O) is a widely used calcium salt in pharmaceutical and food industries, valued for its favorable solubility and bioavailability profile.[5] This guide will explore the multifaceted aspects of this compound's journey through the gastrointestinal tract to its systemic availability.

Physicochemical Properties of this compound

The bioavailability of any orally administered compound begins with its dissolution. This compound exhibits properties that are conducive to efficient absorption.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Bioavailability
Molecular Formula C₆H₁₀CaO₆·5H₂OThe pentahydrate form is stable under normal conditions.[6]
Molecular Weight 308.30 g/mol Relevant for dosage calculations.[6][7]
Appearance White crystalline powder or granules[5][7][8]
Solubility in Water ~9.3 g/100 mL at 20°C; freely soluble in hot waterHigh water solubility is a primary determinant of its good bioavailability, allowing for rapid dissolution in the gastrointestinal fluids.[5][7][8][9]
pH (aqueous solution) 6.5–8.0Its near-neutral pH makes it less dependent on stomach acid for dissolution compared to salts like calcium carbonate.[5][9]
Elemental Calcium ~13%This percentage is crucial for calculating the actual amount of calcium delivered.[9]

The superior solubility of this compound, especially when compared to other common calcium salts like calcium carbonate, is a key contributor to its enhanced bioavailability.[9][10] This property ensures that a greater amount of calcium is in a soluble, ionic form (Ca²⁺) available for absorption in the intestine.[11]

Mechanisms of Intestinal Calcium Absorption

The absorption of calcium from the intestinal lumen into the bloodstream is a complex process involving two primary pathways.[11][12][13][14]

Transcellular Active Transport

This saturable, vitamin D-dependent process occurs predominantly in the duodenum and upper jejunum.[12][13] It involves three key steps:

  • Apical Entry: Calcium ions enter the enterocytes through specific calcium channels, primarily TRPV6.[11]

  • Intracellular Diffusion: Inside the cell, calcium is buffered and transported by calbindin-D₉k to the basolateral membrane.[11][12]

  • Basolateral Extrusion: Calcium is actively pumped into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b).[11]

This pathway is tightly regulated and is upregulated when dietary calcium intake is low.[12]

Paracellular Passive Diffusion

This non-saturable process occurs throughout the small intestine and involves the passive movement of calcium ions through the tight junctions between enterocytes.[11][12][14] This pathway becomes more significant at higher calcium intakes when the active transport system is saturated.[12] The high solubility of this compound ensures a sufficient concentration gradient of ionic calcium to drive this passive absorption.

Diagram 1: Intestinal Calcium Absorption Pathways

CalciumAbsorption cluster_enterocyte Enterocyte Ca2+ Ca²⁺ (from Calcium Lactate) TRPV6 TRPV6 Channel Ca2+->TRPV6 BloodCa2+ Ca²⁺ Ca2+->BloodCa2+ Paracellular (Passive) Calbindin Calbindin-D₉k TRPV6->Calbindin PMCA1b PMCA1b Pump Calbindin->PMCA1b PMCA1b->BloodCa2+

Caption: Overview of transcellular and paracellular calcium absorption in the intestine.

Factors Influencing the Bioavailability of this compound

Several physiological and dietary factors can modulate the absorption of calcium from this compound.

  • Vitamin D: Essential for the active transcellular transport pathway by stimulating the synthesis of TRPV6 and calbindin.[1][2][12]

  • Dietary Components:

    • Inhibitors: Phytates (found in whole grains) and oxalates (in spinach and rhubarb) can bind to calcium, forming insoluble complexes and reducing its absorption.[2][15][16][17][18]

    • Enhancers: Lactose and certain amino acids like lysine and arginine can enhance calcium absorption.[2][16][17][19]

  • Physiological State: Calcium absorption is higher during periods of growth (infancy, adolescence), pregnancy, and lactation to meet increased demands.[1][20]

  • Age: Calcium absorption tends to decrease with age.[1][20]

  • Gastric Acid: An acidic environment in the stomach helps to solubilize calcium salts.[2][16][17] While less critical for highly soluble salts like calcium lactate, it is a significant factor for less soluble forms like calcium carbonate.

Methodologies for Assessing Bioavailability

A combination of in vitro and in vivo methods is employed to comprehensively evaluate the bioavailability of calcium from this compound.[[“]]

In Vitro Assessment

5.1.1. Simulated Gastrointestinal Digestion

This method mimics the physiological conditions of the human digestive system to assess the "bioaccessibility" of calcium, which is the amount of calcium released from the matrix and available for absorption.[[“]]

Experimental Protocol: INFOGEST Static In Vitro Digestion Model

  • Oral Phase:

    • Mix the this compound sample with simulated salivary fluid (SSF) containing α-amylase.

    • Incubate at 37°C for 2 minutes with gentle mixing.

  • Gastric Phase:

    • Add simulated gastric fluid (SGF) containing pepsin.

    • Adjust pH to 3.0 with HCl.

    • Incubate at 37°C for 2 hours with continuous mixing.

  • Intestinal Phase:

    • Add simulated intestinal fluid (SIF) containing pancreatin and bile salts.

    • Adjust pH to 7.0 with NaOH.

    • Incubate at 37°C for 2 hours with continuous mixing.

  • Analysis:

    • Centrifuge the digestate to separate the soluble fraction.

    • Measure the calcium concentration in the supernatant using atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).[[“]]

Rationale: This protocol provides a standardized and reproducible method to evaluate the dissolution and stability of this compound under conditions that simulate human digestion.

Diagram 2: In Vitro Bioaccessibility Workflow

InVitroWorkflow start Calcium Lactate Pentahydrate Sample oral Oral Phase (Simulated Saliva) start->oral gastric Gastric Phase (Simulated Gastric Fluid) oral->gastric intestinal Intestinal Phase (Simulated Intestinal Fluid) gastric->intestinal centrifuge Centrifugation intestinal->centrifuge supernatant Soluble Fraction (Supernatant) centrifuge->supernatant analysis Calcium Quantification (AAS/ICP-MS) supernatant->analysis end Bioaccessible Calcium (%) analysis->end

Caption: Step-by-step workflow for determining in vitro calcium bioaccessibility.

5.1.2. Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[21] This model is used to assess the transport of calcium across the intestinal epithelium.[21][22][23]

Experimental Protocol: Calcium Transport Across Caco-2 Monolayers

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of tight junctions.

  • Transport Assay:

    • Wash the cell monolayers with a transport buffer.

    • Add the digested this compound sample to the apical (upper) chamber.

    • Collect samples from the basolateral (lower) chamber at various time points.

  • Analysis:

    • Measure the calcium concentration in the basolateral samples to determine the amount of calcium transported across the cell layer.[23][24]

Rationale: This cellular model provides insights into the mechanisms of calcium transport (transcellular vs. paracellular) and allows for the screening of factors that may enhance or inhibit absorption.[21]

In Vivo Assessment

5.2.1. Isotopic Tracer Studies

Dual stable isotope methods are considered the gold standard for measuring true calcium absorption in humans.[[“]]

Experimental Protocol: Dual Stable Isotope Method

  • Isotope Administration:

    • Administer an oral dose of this compound labeled with one stable calcium isotope (e.g., ⁴⁴Ca).

    • Simultaneously, administer an intravenous dose of another stable calcium isotope (e.g., ⁴²Ca).

  • Sample Collection:

    • Collect blood or urine samples over a 24-48 hour period.

  • Analysis:

    • Measure the isotopic enrichment in the collected samples using mass spectrometry.

    • The ratio of the oral to intravenous tracer in the samples is used to calculate the fractional calcium absorption.

Rationale: This method corrects for endogenous calcium excretion and provides a highly accurate measure of true absorption from a specific source.[[“]]

5.2.2. Pharmacokinetic Studies

These studies involve measuring the changes in serum calcium concentrations over time after the administration of a calcium supplement.[25][26]

Experimental Protocol: Serum Calcium Response Curve

  • Administration:

    • Administer a single oral dose of this compound to fasted subjects.

  • Blood Sampling:

    • Collect blood samples at baseline and at regular intervals (e.g., 1, 2, 4, 6, 8 hours) post-administration.

  • Analysis:

    • Measure serum calcium concentrations at each time point.

    • Parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC) are calculated to assess the rate and extent of absorption.[25][26]

Rationale: While less precise than isotopic methods, pharmacokinetic studies are valuable for comparing the relative bioavailability of different calcium formulations.[25] A study comparing calcium lactate and calcium carbonate found that calcium lactate had a faster absorption rate in increasing serum calcium.[25]

Comparative Bioavailability

Studies have consistently shown that the bioavailability of calcium from calcium lactate is comparable to or, in some cases, superior to other calcium salts.

Table 2: Comparative Bioavailability of Calcium Salts

Calcium SaltRelative BioavailabilityKey Findings
Calcium Lactate Good to HighFaster absorption rate compared to calcium carbonate.[25] Absolute bioavailability in mice was found to be around 8.9%.[26]
Calcium Carbonate ModerateBioavailability is dependent on gastric acid for dissolution.[2][16][17] Studies show its bioavailability is similar to calcium lactate in vitamin D-replete rats.[27]
Calcium Citrate GoodDoes not require gastric acid for absorption and is a good option for individuals with achlorhydria.[9]

While one study in rats found no significant difference in the bioavailability of calcium from calcium carbonate, DL-calcium lactate, and L-calcium lactate, human studies have suggested a faster absorption rate for calcium lactate.[25][27]

Regulatory Considerations

In the United States, calcium supplements are regulated by the Food and Drug Administration (FDA). Labeling must accurately reflect the amount of elemental calcium per serving.[28] Health claims regarding calcium and the reduced risk of osteoporosis are permitted, provided the product meets specific criteria.[29][30]

Conclusion

The bioavailability of this compound is underpinned by its excellent water solubility, which facilitates its dissolution and subsequent absorption through both transcellular and paracellular pathways in the intestine. A comprehensive assessment of its bioavailability requires a multi-pronged approach, combining in vitro methods to evaluate bioaccessibility and cellular transport with in vivo studies to determine true absorption and pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of these principles and methodologies is paramount for the formulation of effective and reliable calcium supplementation strategies.

References

  • Bronner, F. (2003). Mechanisms of intestinal calcium absorption. Journal of Cellular Biochemistry, 88(4), 587-593. [Link]

  • Fairweather-Tait, S. J., & Teucher, B. (2002). Methods for assessing calcium bioavailability in dairy and non-dairy sources. The Journal of Nutrition, 132(8 Suppl), 2714S-2717S. [Link]

  • Wawrzyniak, N., & Suliburska, J. (2021). Nutritional and health factors affecting the bioavailability of calcium: a narrative review. Critical Reviews in Food Science and Nutrition, 61(1), 1-17. [Link]

  • Wawrzyniak, N., & Suliburska, J. (2021). Nutritional and health factors affecting the bioavailability of calcium: a narrative review. PubMed. [Link]

  • Bronner, F. (1998). Intestinal calcium absorption: mechanisms and applications. The Journal of Nutrition, 128(5), 917-920. [Link]

  • Bronner, F. (2003). Mechanisms of intestinal calcium absorption. ResearchGate. [Link]

  • Britannica. (2026, January 5). Human digestive system - Calcium, Enzymes, Absorption. Britannica. [Link]

  • Christakos, S. (2012). Molecular aspects of intestinal calcium absorption. World Journal of Gastroenterology, 18(19), 2315–2324. [Link]

  • Amaris Chemical Solutions. This compound. [Link]

  • Ataman Kimya. This compound. [Link]

  • Wikipedia. Calcium lactate. [Link]

  • Kochanowski, B. A. (1990). Bioavailability of calcium from calcium carbonate, DL-calcium lactate, L-calcium lactate and powdered oyster shell calcium in vitamin D-deficient or -replete rats. The Journal of Nutrition, 120(8), 872-877. [Link]

  • Henan Honghui Biotechnology Co., Ltd. This compound. [Link]

  • Lee, C. T., et al. (2003). Calcium bioavailability of calcium carbonate and calcium lactate supplements. Nutritional Sciences Journal, 28(1), 34-40. [Link]

  • Tsuchiya, Y., et al. (2012). Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 114-124. [Link]

  • PCCA. CALCIUM LACTATE USP PENTAHYDRATE. [Link]

  • López-Huertas, E. (2016). Influence of dietary factors on calcium bioavailability: a brief review. Nutrición Hospitalaria, 33(Suppl 4), 1-5. [Link]

  • Weaver, C. M., et al. (2024). An algorithm to assess calcium bioavailability from foods. CGSpace. [Link]

  • Heaney, R. P. (1991). Calcium absorption and calcium bioavailability. Journal of Internal Medicine, 230(3), 195-200. [Link]

  • Joshi, P. (2019, August 29). FACTORS AFFECTING CALCIUM ABSORPTION. Lybrate. [Link]

  • Ataman Kimya. This compound. [Link]

  • Joshi, P. (2023, January 10). Factors affecting Calcium Absorption in Body. Lybrate. [Link]

  • Weaver, C. M., et al. (2024). An Algorithm to Assess Calcium Bioavailability from Foods. PubMed. [Link]

  • Kressel, G. (2010). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Food and Nutrition Sciences, 1(2), 53-58. [Link]

  • Kressel, G. (2010). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. ResearchGate. [Link]

  • Etcheverry, P., et al. (2012). Determining Calcium Bioavailability Using Caco-2 Cells. In Food Analysis by HPLC (pp. 295-310). CRC Press. [Link]

  • Shkembi, B., & Huppertz, T. (2021). Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E. PubMed Central. [Link]

  • Szałek, E., et al. (2014). A Model for Calcium Permeation into Small Intestine. Biological Trace Element Research, 159(1-3), 299–306. [Link]

  • Council for Responsible Nutrition. CALCIUM. [Link]

  • Patwardhan, U., et al. (2001). Calcium bioavailability: An in vivo assessment. ResearchGate. [Link]

  • Wang, S., et al. (2016). Measurement and Correlation of Solubility of Calcium-L-lactate Pentahydrate in Ethanol plus Water and Acetone plus Water Systems. ResearchGate. [Link]

  • Electronic Code of Federal Regulations. (n.d.). 21 CFR 201.70 -- Calcium labeling. [Link]

  • Patsnap Synapse. (2024, June 14). What is Calcium Lactate Hydrate used for? [Link]

  • Busca, K., et al. (2022). In vitro calcium absorption study using Caco-2 cell line model. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2018, September 20). Small Entity Compliance Guide: Health Claims on Calcium and Osteoporosis. [Link]

  • New York State Department of Health. All About Calcium Supplements. [Link]

  • Busca, K., et al. (2021). An in vitro study to assess bioaccessibility and bioavailability of calcium from blue whiting ( Micromesistius poutassou ) fish bone powder. ScienceOpen. [Link]

  • Schröder, B., et al. (1997). In vitro studies on calcium absorption from the gastrointestinal tract in small ruminants. Comparative Biochemistry and Physiology Part A: Physiology, 116(1), 71-76. [Link]

  • National Institutes of Health Office of Dietary Supplements. (2025, July 11). Calcium - Health Professional Fact Sheet. [Link]

Sources

An In-depth Technical Guide to the Hygroscopic Nature of Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hygroscopicity in Pharmaceutical Development

In the realm of pharmaceutical sciences, the interaction of an excipient with atmospheric moisture—its hygroscopicity—is a cornerstone of formulation development and stability testing. For drug development professionals, a thorough understanding of an excipient's behavior in the presence of water vapor is paramount to ensuring the final product's quality, efficacy, and shelf-life. Calcium lactate pentahydrate (C₆H₁₀CaO₆·5H₂O), a widely used excipient and calcium source, presents a compelling case study in this regard.[1][2][3] Its hydrated nature makes it particularly susceptible to changes in ambient humidity and temperature, which can significantly impact its physical and chemical properties.[2][4]

This technical guide provides a comprehensive exploration of the hygroscopic nature of this compound. Moving beyond a mere recitation of facts, we will delve into the causality behind its behavior, offering field-proven insights into its characterization. The methodologies detailed herein are designed to be self-validating, ensuring the trustworthiness of the data generated. By grounding our discussion in authoritative sources and established analytical techniques, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently navigate the challenges and leverage the opportunities presented by this versatile excipient.

The Material Science of this compound: A Tale of Five Waters

This compound is a crystalline solid in which each calcium lactate molecule is associated with five molecules of water.[5] These water molecules are not merely adsorbed on the surface; they are integral to the crystal lattice structure. This crystalline water is responsible for many of the material's physicochemical properties, including its bulk density, flowability, and compressibility.[2]

The transition between the pentahydrate form and its lower hydrates or anhydrous state is a dynamic process governed by environmental conditions, primarily relative humidity (RH) and temperature.[6][7] Understanding these transitions is crucial, as the loss of crystalline water can lead to significant changes in the material's properties. For instance, the dehydration of this compound can result in a loss of crystallinity, leading to the formation of an amorphous anhydrate.[6][7][8] This amorphous form, in turn, can exhibit different solubility and compaction characteristics, potentially impacting drug product performance.[2]

Mechanism of Water Sorption: A Dynamic Equilibrium

The hygroscopic nature of this compound is characterized by its ability to absorb and desorb water from the atmosphere. This process is a reversible equilibrium, where the material will gain or lose water to reach a state of equilibrium with the surrounding environment. The primary mechanism of water uptake in the crystalline pentahydrate form is through surface adsorption at low relative humidities. As the RH increases, deliquescence, or the dissolution of the solid in the adsorbed water, can occur at a critical relative humidity.

Conversely, when the ambient RH is lowered, or the temperature is increased, the pentahydrate will lose its water of hydration. Studies have shown that the dehydration of this compound can proceed through different mechanisms depending on the conditions. For example, at 55°C, the dehydration has been observed to follow a one-dimensional diffusion mechanism, while at higher temperatures (60-80°C), it transitions to a three-dimensional diffusion model.[9] The kinetics of dehydration have been described as following a zero-order mechanism.[6][8]

The rehydration of the amorphous anhydrous calcium lactate follows a three-dimensional diffusion model, indicating a different kinetic pathway compared to dehydration.[6][8] The interplay between these dehydration and rehydration processes is a critical consideration during manufacturing, storage, and handling of this compound.

Characterization of Hygroscopicity: A Multi-faceted Approach

A robust characterization of the hygroscopic nature of this compound necessitates the use of multiple analytical techniques. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive understanding of the material's behavior.

Key Analytical Techniques:
  • Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[10][11] DVS is invaluable for determining the moisture sorption and desorption isotherms, which provide a detailed picture of the material's interaction with water vapor.[12][13][14]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] It is particularly useful for determining the amount of water of hydration and the temperatures at which dehydration occurs.[8][17]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It can detect endothermic and exothermic transitions, such as dehydration and recrystallization events.[6][7]

  • Powder X-Ray Diffraction (PXRD): PXRD is a powerful technique for identifying the crystalline form of a material.[18][19][20][21] It can be used to monitor changes in crystallinity during dehydration and rehydration processes.[6][7][8]

  • Karl Fischer Titration: This is a highly specific and accurate method for determining the water content of a sample.[][23][24] It is often used as a reference method to calibrate other techniques.[25]

Experimental Protocols: A Self-Validating Framework

The following protocols are designed to provide a robust and reliable characterization of the hygroscopic nature of this compound. The inclusion of system suitability checks and control samples ensures the trustworthiness of the generated data.

Protocol 1: Determination of Moisture Sorption-Desorption Isotherm using Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture uptake and loss of this compound as a function of relative humidity at a constant temperature.

Methodology:

  • Instrument Preparation: Ensure the DVS instrument is calibrated and the microbalance is stable.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a sample pan.

  • Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., 0.002% per minute).

  • Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, following the same equilibration criteria as the sorption phase.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption-desorption isotherm.

Self-Validation:

  • Run a known standard with a well-characterized sorption isotherm to verify instrument performance.

  • The final mass at the end of the desorption cycle should be close to the initial dry mass, indicating reversibility.

Protocol 2: Thermal Analysis using TGA and DSC

Objective: To determine the dehydration profile and associated thermal events of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA and DSC instruments for temperature and heat flow.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan and a DSC pan.

  • TGA Analysis: Heat the sample in the TGA from ambient temperature to a temperature above the final decomposition (e.g., 300°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • DSC Analysis: Heat the sample in the DSC over the same temperature range and at the same heating rate as the TGA analysis.

  • Data Analysis:

    • From the TGA data, determine the percentage mass loss corresponding to the loss of water of hydration.

    • From the DSC data, identify the endothermic peaks corresponding to dehydration events.

Self-Validation:

  • The mass loss observed in the TGA should correspond to the theoretical water content of the pentahydrate (approximately 29.2%).

  • The dehydration temperatures observed in the DSC should be consistent with literature values.[7][17]

Protocol 3: Crystalline Structure Analysis using PXRD

Objective: To monitor changes in the crystalline structure of this compound upon dehydration and rehydration.

Methodology:

  • Initial Analysis: Obtain the PXRD pattern of the as-received this compound.

  • Dehydration: Heat a sample of this compound in an oven at a controlled temperature (e.g., 80°C) for a sufficient time to induce dehydration. Obtain the PXRD pattern of the dehydrated sample.

  • Rehydration: Expose the dehydrated sample to a high humidity environment (e.g., 75% RH) at room temperature.[26] Obtain the PXRD pattern of the rehydrated sample at various time points.

  • Data Analysis: Compare the PXRD patterns of the initial, dehydrated, and rehydrated samples to identify changes in crystallinity and the emergence of new crystalline phases.

Self-Validation:

  • The initial PXRD pattern should match the reference pattern for this compound.

  • The dehydrated sample should show a loss of sharp diffraction peaks, indicating a transition to an amorphous state.[6][7]

Data Presentation: A Clear and Concise Summary

Quantitative data from the characterization studies should be summarized in a clear and easily comparable format.

Table 1: Summary of Hygroscopicity and Thermal Properties of this compound

ParameterMethodTypical Value/ObservationReference
Water ContentKarl Fischer Titration~29.2%Theoretical
Loss on Drying (120°C, 4h)USP <731>22.0% - 27.0%[27][28][29]
Dehydration OnsetTGA/DSC~55-80°C[9][17]
Dehydration MechanismIsothermal DSCZero-order kinetics[6][8]
Rehydration MechanismIsothermal DSC3D diffusion model[6][8]
Crystalline FormPXRDCrystalline[6][7][8]
Anhydrous FormPXRDAmorphous[6][7][8]

Visualization of Key Processes

Diagrams are essential for visualizing complex experimental workflows and relationships.

Experimental_Workflow cluster_characterization Hygroscopicity Characterization cluster_properties Determined Properties DVS Dynamic Vapor Sorption (DVS) Isotherm Sorption-Desorption Isotherm DVS->Isotherm TGA_DSC Thermal Analysis (TGA/DSC) Thermal_Events Dehydration Profile & Thermal Events TGA_DSC->Thermal_Events PXRD Powder X-Ray Diffraction (PXRD) Crystallinity Crystalline Structure & Transitions PXRD->Crystallinity KF Karl Fischer Titration Water_Content Absolute Water Content KF->Water_Content

Caption: Experimental workflow for the comprehensive characterization of hygroscopicity.

Hydration_State_Transitions Pentahydrate Calcium Lactate Pentahydrate (Crystalline) Anhydrous Calcium Lactate Anhydrous (Amorphous) Pentahydrate->Anhydrous  Dehydration (Heat / Low RH) Lower_Hydrates Lower Hydrates (e.g., Dihydrate) Pentahydrate->Lower_Hydrates  Controlled Dehydration (Specific T & RH) Anhydrous->Pentahydrate  Rehydration (High RH) Anhydrous->Lower_Hydrates Controlled Rehydration Lower_Hydrates->Pentahydrate Hydration

Caption: Relationship between different hydration states of calcium lactate.

Conclusion: A Foundation for Robust Formulation

A comprehensive understanding of the hygroscopic nature of this compound is not merely an academic exercise; it is a fundamental requirement for the development of stable and effective pharmaceutical products. The interplay between its various hydrated and anhydrous forms, governed by environmental conditions, has profound implications for its performance as an excipient. By employing a multi-faceted analytical approach, as detailed in this guide, researchers can gain the necessary insights to control for the variability introduced by moisture. The protocols and data presented herein provide a self-validating framework for characterizing this critical material property, empowering drug development professionals to make informed decisions that ensure the quality, safety, and efficacy of their formulations.

References

  • Sakata, Y., Shiraishi, S., & Otsuka, M. (2005). Characterization of dehydration and hydration behavior of this compound and its anhydrate. Colloids and Surfaces B: Biointerfaces, 46(3), 135-141. [Link]

  • Otsuka, M., Sakata, Y., & Shiraishi, S. (2006). Effect of pulverization and dehydration on the pharmaceutical properties of this compound tablets. Drug Development and Industrial Pharmacy, 32(4), 461-468. [Link]

  • Request PDF. (n.d.). Characterization of dehydration and hydration behavior of this compound and its anhydrate. ResearchGate. [Link]

  • Wikipedia. (2023). Calcium lactate. [Link]

  • Request PDF. (n.d.). Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. ResearchGate. [Link]

  • Tansman, G. F., Kindstedt, P. S., & Hughes, J. M. (2014). Powder X-ray diffraction can differentiate between enantiomeric variants of this compound crystal in cheese. Journal of Dairy Science, 97(11), 6758-6764. [Link]

  • Kim, J. H., Kim, J. Y., & Lee, Y. J. (2016). Physicochemical Properties of Calcium Lactate Prepared by Single-Phase Aragonite Precipitated Calcium Carbonate. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1786-1794. [Link]

  • Chromatography Today. (n.d.). Improved Water Content Analysis in Pharmaceuticals with HSGC. [Link]

  • Ataman Kimya. (n.d.). This compound. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Pharmaceutical Technology. (2020, September 2). Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]

  • ResearchGate. (n.d.). A study of non-isothermal decomposition of calcium dl-lactate pentahydrate. [Link]

  • ResearchGate. (n.d.). XRD spectrum of synthesized calcium lactate. [Link]

  • Amaris Chemical Solutions. (n.d.). This compound. [Link]

  • Filinchuk, Y., et al. (2020). Exploring the solid-state phases and thermodynamics of calcium l-lactate. Food Chemistry, 325, 126884. [Link]

  • Request PDF. (n.d.). Powder X-ray diffraction can differentiate between enantiomeric variants of this compound crystal in cheese. ResearchGate. [Link]

  • Pharmashoppe. (n.d.). Calcium Lactate in Pharmaceuticals: A Reliable Calcium Source. [Link]

  • USP. (2006). USP Monographs: Calcium Lactate. USP29-NF24. [Link]

  • Ataman Kimya. (n.d.). This compound. [Link]

  • CD Formulation. (n.d.). Calcium Lactate. [Link]

  • Frontiers. (2020, September 30). Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. [Link]

  • Nutra Strategic Solutions Inc. (n.d.). This compound. [Link]

  • Quest Journals. (2024). Specialized Manufacturing of Calcium Lactate Gluconate (CLG) by West Bengal Chemical Industries Ltd (WBCIL). [Link]

  • Drugs.com. (2025, August 1). Calcium lactate Uses, Side Effects & Warnings. [Link]

  • USP. (2025). Calcium Lactate USP 2025. [Link]

  • Anmol Chemicals. (n.d.). Calcium Lactate Commercial Pure, USP NF IP BP Ph Eur FCC Food Grade Manufacturers. [Link]

  • USP. (n.d.). Calcium Lactate - USP-NF ABSTRACT. [Link]

  • USP. (2011, November 22). Calcium Lactate. [Link]

  • Crystal Pharmatech. (n.d.). Applications of Dynamic Moisture Adsorption in Crystal Research. [Link]

  • ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. [Link]

  • Mettler Toledo. (n.d.). Dynamic Vapor Sorption (DVS). [Link]

  • Taylor & Francis. (n.d.). Dynamic vapor sorption – Knowledge and References. [Link]

  • Particle Technology Labs. (2016, June 8). Dynamic Vapor Sorption System (DVS). [Link]

  • Anmol Chemicals. (n.d.). Calcium Lactate USP FCC Food BP Ph Eur Grade Manufacturers. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

pH of Calcium Lactate Pentahydrate aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the pH of Calcium Lactate Pentahydrate Aqueous Solutions

Abstract

This compound (Ca(C₃H₅O₃)₂·5H₂O) is a widely utilized excipient in pharmaceutical formulations and a common additive in the food and beverage industry. Its high bioavailability and solubility make it an excellent source of calcium.[1] The hydrogen ion concentration (pH) of its aqueous solutions is a critical parameter influencing product stability, sensory attributes, and physiological interactions. This technical guide provides a comprehensive examination of the chemical principles governing the pH of calcium lactate solutions, details rigorous methodologies for its characterization, and offers field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of pH in Calcium Lactate Systems

The precise control and understanding of pH are fundamental in scientific applications involving aqueous solutions. For a substance like this compound, the solution's pH dictates not only its chemical stability but also its interaction with other components in a formulation and its ultimate performance in a biological system. In pharmaceutical development, pH can affect drug solubility, absorption, and the stability of the final dosage form.[2] In the food industry, it is a key factor in texture, flavor perception, and microbial stability.[3][4] This guide moves beyond a simple statement of typical pH ranges to explore the underlying chemical equilibria and provide a robust framework for accurate and reproducible measurement.

The Chemical Foundation of pH in Calcium Lactate Solutions

The pH of a pure this compound solution is not neutral (pH 7.0); it is consistently slightly alkaline.[5] This phenomenon is a direct consequence of the salt's composition, being derived from a strong base (calcium hydroxide) and a weak acid (lactic acid).

Dissociation in an Aqueous Environment

Upon dissolution in water, this compound, a salt, fully dissociates into its constituent ions: a calcium cation (Ca²⁺) and two lactate anions (C₃H₅O₃⁻).[2]

Ca(C₃H₅O₃)₂·5H₂O(s) → Ca²⁺(aq) + 2C₃H₅O₃⁻(aq) + 5H₂O(l)

The calcium ion (Ca²⁺) is a spectator ion in the context of pH, as it does not readily react with water to alter the hydrogen or hydroxide ion concentration. The lactate ion, however, is the key to understanding the solution's pH.

Hydrolysis of the Lactate Anion

The lactate anion (C₃H₅O₃⁻) is the conjugate base of lactic acid (C₃H₆O₃), a weak acid with a pKa of approximately 3.86.[6][7] As the conjugate base of a weak acid, the lactate ion exhibits basic properties and reacts with water in a reversible hydrolysis reaction.[8] This reaction consumes a proton from a water molecule, generating lactic acid and a hydroxide ion (OH⁻).[8][9]

C₃H₅O₃⁻(aq) + H₂O(l) ⇌ C₃H₆O₃(aq) + OH⁻(aq)

The production of hydroxide ions increases their concentration relative to hydrogen ions, resulting in a solution with a pH greater than 7.0.[8] The extent of this reaction is governed by the base dissociation constant (Kb) of the lactate ion, which is inversely related to the acid dissociation constant (Ka) of lactic acid.

G cluster_dissolution Dissolution & Dissociation cluster_hydrolysis Lactate Ion Hydrolysis cluster_result Impact on pH s Ca(C₃H₅O₃)₂·5H₂O (Solid) ions Ca²⁺ (aq) + 2 C₃H₅O₃⁻ (aq) s->ions Dissolves In aq H₂O (Solvent) lactate C₃H₅O₃⁻ (Lactate Ion) ions->lactate products C₃H₆O₃ (Lactic Acid) + OH⁻ (Hydroxide Ion) lactate->products Reacts With water H₂O oh_increase [OH⁻] Increases products->oh_increase ph_result Solution pH > 7.0 (Slightly Alkaline) oh_increase->ph_result Leads to

Figure 1: Chemical pathway from dissolution to alkaline pH.

Quantitative Analysis of pH in Calcium Lactate Solutions

The pH of a calcium lactate solution is primarily dependent on its concentration. As the molarity of the solution increases, so does the concentration of the lactate ion, shifting the hydrolysis equilibrium to produce more hydroxide ions and thus raising the pH.

Expected pH Values

The following table summarizes the approximate pH values for aqueous Calcium Lactate solutions at various concentrations at room temperature (25 °C). This data serves as a valuable reference for formulation and research purposes.

Concentration of Calcium Lactate (mol/L)Approximate pH Range
0.017.4 – 7.6
0.057.6 – 7.8
0.107.8 – 8.0
0.208.0 – 8.2
Table compiled from source data.[8]

Various commercial specifications for this compound confirm this alkaline nature, typically defining the pH of a 5% w/v solution to be within the range of 6.0 to 8.0.[1]

A Self-Validating Protocol for Accurate pH Measurement

The integrity of any experimental data relies on a robust and well-controlled methodology. The following protocol outlines a self-validating system for the preparation of calcium lactate solutions and the subsequent accurate measurement of their pH.

Part A: Preparation of a Standard 0.1 M Calcium Lactate Solution

4.1.1 Materials & Equipment

  • This compound (C₆H₁₀CaO₆·5H₂O, Molecular Weight: 308.30 g/mol )[10]

  • High-purity, deionized (DI) or distilled water

  • Analytical balance (readable to at least 0.1 mg)

  • 100 mL Class A volumetric flask with stopper

  • Weighing paper/boat

  • Spatula

  • Wash bottle with DI water

4.1.2 Step-by-Step Procedure

  • Mass Calculation: To prepare 100 mL (0.1 L) of a 0.1 M solution, calculate the required mass: Mass = Molarity × Volume × Molecular Weight Mass = 0.1 mol/L × 0.1 L × 308.30 g/mol = 3.083 g

  • Weighing: Place a clean, dry weighing boat on the analytical balance and tare it. Carefully weigh out exactly 3.083 g of this compound. The precision of this step is critical for concentration accuracy.

  • Dissolution: Carefully transfer the weighed powder into the 100 mL volumetric flask. Use a wash bottle with DI water to rinse any residual powder from the weighing boat into the flask, ensuring a complete quantitative transfer.

  • Initial Solvation: Add DI water to the flask until it is approximately half-full. Stopper the flask and invert it repeatedly until all the solid has completely dissolved. Calcium lactate is soluble in water, but this may require thorough mixing.

  • Bringing to Volume: Once dissolved, carefully add DI water dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Stopper the flask securely and invert it at least 10-15 times to ensure the solution is completely homogeneous.

Part B: High-Integrity pH Measurement

4.2.1 Materials & Equipment

  • Benchtop or portable pH meter with automatic temperature compensation (ATC)

  • Combination pH electrode, suitable for aqueous solutions[11]

  • Standard pH buffer solutions (e.g., pH 4.01, 7.00, and 10.01), traceable to a primary standard

  • Magnetic stirrer and stir bar

  • Beakers (at least three for buffers, one for sample, and one for waste)

  • Wash bottle with DI water

4.2.2 Step-by-Step Procedure

  • Electrode Preparation: Remove the electrode from its storage solution.[12] Rinse it thoroughly with DI water and gently blot it dry with a lint-free tissue. Never wipe the glass bulb, as this can create a static charge and damage the hydrated layer.

  • Meter Calibration (The Trustworthiness Pillar): Perform a multi-point calibration. This is the most crucial step for ensuring accuracy.[13]

    • Place the electrode in the pH 7.00 buffer. Allow the reading to stabilize and calibrate the meter to this value.

    • Rinse the electrode with DI water and blot dry.

    • Place the electrode in the pH 4.01 buffer. Allow the reading to stabilize and calibrate.

    • Rinse the electrode with DI water and blot dry.

    • Place the electrode in the pH 10.01 buffer. Allow the reading to stabilize and calibrate.

    • A successful calibration should show a slope between 95-105%. This validates that the electrode is responding correctly across the pH range.

  • Sample Measurement:

    • Pour the prepared 0.1 M calcium lactate solution into a clean, dry beaker with a small magnetic stir bar.

    • Place the beaker on a magnetic stirrer and begin stirring at a slow, steady rate to ensure homogeneity without creating a vortex.

    • Immerse the calibrated pH electrode and the ATC probe into the solution, ensuring the glass bulb and reference junction are fully submerged.

    • Allow the pH reading on the meter to stabilize completely. A stable reading is one that does not change significantly over a 30-60 second period.

    • Record the pH value and the temperature of the solution.

Figure 2: Workflow for accurate pH determination.

Conclusion

The is inherently slightly alkaline due to the hydrolysis of the lactate anion, a fundamental property derived from its nature as the salt of a weak acid. The pH is directly influenced by the solution's concentration. For professionals in research and development, a thorough understanding of this chemical behavior, coupled with the implementation of rigorous and validated experimental protocols for solution preparation and pH measurement, is paramount. Adherence to these principles ensures data integrity, leading to the development of stable, safe, and effective products.

References

  • Amaris Chemical Solutions.
  • Wikipedia.
  • Ataman Kimya.
  • Hudson Lab Automation. Working Principles of pH Meters and How do they Measure pH?.
  • Henan Honghui Biotechnology Co., Ltd.
  • PCCA.
  • Mettler Toledo. pH Electrolytes and Maintenance Solutions.
  • Farmalabor Materie Prime.
  • PCCA.
  • Mettler Toledo. pH Electrolytes and Maintenance Solutions.
  • Farmalabor Materie Prime.
  • BOQU Instrument. Common Solution PH Value Test and PH Electrode Selection.
  • BOQU Instrument. Common Solution PH Value Test and PH Electrode Selection.
  • WPA Chemicals.
  • Modernist Pantry, LLC. 6oz Calcium Lactate Powder Food Grade - PH Balancer For Baking, Dairy & Molecular Gastronomy.
  • YouTube. How Does Lactic Acid Affect PH? - Chemistry For Everyone.
  • Patsnap Synapse.
  • Filo. If the pKa of lactic acid is 5, then the pH of 0.
  • Ataman Kimya.
  • Wikipedia. Lactic acid.
  • Corpet.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of calcium lactate pentahydrate from lactic acid and calcium carbonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and establish a framework for producing and validating a high-purity final product.

Foundational Principles: Reaction Stoichiometry and Mechanism

The synthesis of calcium lactate is fundamentally an acid-base neutralization reaction. Lactic acid (C₃H₆O₃), a weak organic acid, reacts with calcium carbonate (CaCO₃), a common and inexpensive base, to yield calcium lactate, water, and carbon dioxide.[1] The pentahydrate form crystallizes from the aqueous solution.

The balanced chemical equation is:

2CH₃CH(OH)COOH (Lactic Acid) + CaCO₃ (Calcium Carbonate) → Ca(CH₃CH(OH)COO)₂ (Calcium Lactate) + H₂O (Water) + CO₂ (Carbon Dioxide) [1]

Stoichiometric Considerations

As the balanced equation shows, the molar ratio of lactic acid to calcium carbonate is 2:1.[2][3] Adherence to this stoichiometry is critical for maximizing the reaction yield and simplifying purification. An excess of lactic acid would require a subsequent neutralization step, while an excess of calcium carbonate would result in a larger volume of unreacted solid that must be filtered out.

CompoundMolar Mass ( g/mol )Stoichiometric Ratio
Lactic Acid (C₃H₆O₃)90.082
Calcium Carbonate (CaCO₃)100.091
Calcium Lactate (Anhydrous)218.221
This compound308.301

Table 1: Molar masses and stoichiometric ratios for the synthesis of calcium lactate.

The reaction is driven to completion by the evolution and escape of carbon dioxide gas, an application of Le Châtelier's principle.[4]

Reaction Kinetics and Thermodynamics

The reaction rate is influenced by several factors, including temperature, the concentration of reactants, and the surface area of the calcium carbonate. While the reaction can proceed at room temperature, gentle heating is often employed to increase the rate of reaction. An optimal temperature range is typically between 28-60°C.[5] Exceeding this range can increase the risk of side reactions or degradation, while lower temperatures may lead to impractically long reaction times.[4] The use of precipitated calcium carbonate (PCC) can enhance the reaction rate due to its higher surface area compared to ground limestone.[5]

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
  • L-Lactic Acid (e.g., 88% solution)

  • Calcium Carbonate (high purity, powdered)

  • Deionized Water

  • Activated Carbon (decolorizing grade)

  • 0.2 µm Syringe Filter or Buchner Funnel with appropriate filter paper

Step-by-Step Synthesis Workflow
  • Reagent Preparation : For a target yield of approximately 100g of this compound (molar mass ~308.3 g/mol ), calculate the required amounts of reactants.

    • Moles of target product = 100 g / 308.3 g/mol ≈ 0.324 mol.

    • Moles of CaCO₃ required = 0.324 mol. Mass = 0.324 mol * 100.09 g/mol ≈ 32.4 g.

    • Moles of Lactic Acid required = 2 * 0.324 mol = 0.648 mol. Mass = 0.648 mol * 90.08 g/mol ≈ 58.4 g. If using an 88% solution, the mass required is 58.4 g / 0.88 ≈ 66.4 g.

  • Reaction Setup : In a suitable beaker equipped with a magnetic stirrer, add the calculated amount of lactic acid solution to approximately 200 mL of deionized water. Begin stirring.

  • Neutralization : Gradually add the powdered calcium carbonate to the stirred lactic acid solution in small portions.

    • Causality : Slow addition is crucial to control the effervescence (foaming) caused by the release of CO₂ gas.[1] A rapid addition can cause the reaction mixture to overflow.

  • Reaction Completion : After all the calcium carbonate has been added, gently heat the mixture to approximately 60°C while continuing to stir.[5] Maintain this temperature for 1-2 hours. The reaction is considered complete when gas evolution ceases and the solution pH is between 6.0 and 7.0.[6]

  • Purification :

    • Hot Filtration : Filter the hot solution through a Buchner funnel to remove any unreacted calcium carbonate and other insoluble impurities.

    • Decolorization : If the resulting solution is colored, add a small amount (e.g., 1-2% w/v) of activated carbon to the hot filtrate. Stir for 15-30 minutes. Filter the hot solution again to remove the activated carbon.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Crystallization cluster_isolation Isolation & Analysis reagents Calculate & Weigh Lactic Acid & CaCO₃ dissolve Dissolve Lactic Acid in Water reagents->dissolve add_caco3 Slowly Add CaCO₃ (Control Foaming) dissolve->add_caco3 react Heat & Stir (60°C) Monitor pH & Gas add_caco3->react hot_filter Hot Filtration (Remove Impurities) react->hot_filter decolorize Decolorize with Activated Carbon (Optional) hot_filter->decolorize cool Cool Solution Slowly to Induce Crystallization decolorize->cool isolate Isolate Crystals (Filtration) cool->isolate dry Dry Crystals (Controlled Temp) isolate->dry characterize Characterize Product (FTIR, XRD, TGA) dry->characterize

Fig 1: Experimental workflow for this compound synthesis.

Crystallization and Product Isolation

The solubility of calcium lactate is highly dependent on temperature, a property that is exploited for crystallization. The goal is to create a supersaturated solution that, upon cooling, will yield crystalline this compound.

Temperature (°C)Solubility (g / 100 mL water)
257.9[7]
50Increases rapidly above 50°C[8]
8045.88 (L-form, % w/w)[8]

Table 2: Temperature-dependent solubility of calcium lactate in water.

Crystallization Protocol
  • Concentration : If necessary, gently heat the purified filtrate to evaporate some of the water and create a more concentrated solution. A concentration of 15-20° Bé (specific gravity 1.115-1.160) is often targeted in industrial processes.[9]

  • Cooling Crystallization : Cover the beaker and allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator (4-10°C) for several hours (or overnight) to maximize crystal formation.[9][10]

    • Causality : Slow cooling promotes the formation of larger, more well-defined crystals, which are easier to filter and typically have higher purity. Rapid cooling can lead to the formation of small, irregular crystals that may trap impurities.

  • Isolation : Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any residual mother liquor.

  • Drying : Dry the crystals. The pentahydrate form is stable and loses its water of hydration in a dry atmosphere at temperatures between 35°C and 135°C.[7] Drying in a low-temperature oven (e.g., 40-50°C) or a desiccator is recommended to obtain the final product without converting it to the anhydrous form.

ReactionScheme LA 2x Lactic Acid plus1 + CC Calcium Carbonate arrow CL Calcium Lactate plus2 + H2O Water plus3 + CO2 Carbon Dioxide (gas)

Fig 2: Chemical reaction scheme for the synthesis.

Product Characterization and Quality Control

To confirm the identity, purity, and hydration state of the synthesized product, a suite of analytical techniques should be employed.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the characteristic functional groups present in the calcium lactate molecule. The spectrum should be compared against a known standard.

Wavenumber (cm⁻¹)Assignment
~3000-3500Broad peak, O-H stretching (from hydroxyl groups and water of hydration)[11]
~2980C-H stretching (alkane)[12]
~1570Intense peak, asymmetric stretching of the carboxylate group (-COO⁻)[12]
~1400Symmetric stretching of the carboxylate group (-COO⁻)[12]
~1120C-O stretching[12]

Table 3: Characteristic FTIR absorption bands for calcium lactate.

Powder X-Ray Diffraction (PXRD)

PXRD is a definitive technique for confirming the crystalline structure of the final product. The resulting diffractogram should be compared to a reference pattern for this compound (e.g., PDF card number 00-029-1596).[13] This technique is also powerful enough to differentiate between the L-lactate and the racemic DL-lactate crystalline forms, which exhibit slightly different diffraction patterns.[14]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) is essential for confirming the hydration state. For this compound (Ca(C₃H₅O₃)₂·5H₂O), the five water molecules account for approximately 29.2% of the total molecular weight. TGA analysis will show a corresponding weight loss in a distinct step upon heating. Studies show this dehydration occurs between 70°C and 186°C.[15] Further decomposition of the anhydrous salt occurs at higher temperatures, eventually yielding calcium oxide above ~800°C.[16][17]

Assay of Calcium Content

The purity of the synthesized salt can be determined by titrating for calcium content. A common method is complexometric titration with ethylenediaminetetraacetate (EDTA).[18] The sample is dissolved in water, the pH is adjusted, and a specific indicator like hydroxy-naphthol blue is added. The solution is then titrated with a standardized EDTA solution until a color change at the endpoint. The calcium content can then be calculated to determine the assay value.

Conclusion

The synthesis of this compound from lactic acid and calcium carbonate is a straightforward and robust process rooted in fundamental acid-base chemistry. By carefully controlling stoichiometry, temperature, and purification steps, a high-purity product can be reliably obtained. The true hallmark of scientific integrity in this process lies not just in the synthesis itself, but in the rigorous analytical characterization that validates the product's identity, purity, and crystalline form. The methodologies and validation techniques outlined in this guide provide a comprehensive framework for researchers and developers to produce and qualify this compound for a variety of high-stakes applications.

References

  • Wikipedia. Calcium lactate. [Link]

  • Tansman, G. F., Kindstedt, P. S., & Hughes, J. M. (2014). Powder X-ray diffraction can differentiate between enantiomeric variants of this compound crystal in cheese. Journal of Dairy Science, 97(12), 7354–7362. [Link]

  • Kubantseva, N., Hartel, R. W., & Swearingen, P. A. (2004). Factors affecting solubility of calcium lactate in aqueous solutions. Journal of Dairy Science, 87(4), 863–867. [Link]

  • W. Ulrich GmbH. Calcium lactate. [Link]

  • Mazzotti, M., & Tai, C. Y. (2002). Crystallization Kinetics of Calcium Lactate in a Mixed-Suspension-Mixed-Product Removal Crystallizer. Industrial & Engineering Chemistry Research, 41(12), 2845–2852. [Link]

  • Kiran-Yildirim, B., & Güleç, H. A. (2021). Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. Journal of Thermal Analysis and Calorimetry, 147(12), 7017-7029. [Link]

  • Nair, M. K., & Krishnan, B. (2007). A study of non-isothermal decomposition of calcium dl-lactate pentahydrate. Journal of Thermal Analysis and Calorimetry, 89(1), 161–165. [Link]

  • Güleç, H. A., & Kiran-Yildirim, B. (2022). Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. Full article: Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. [Link]

  • Cao, X., Lee, Y. Y., Yun, H. S., & Koo, Y. M. (2001). Solubilities of Calcium and Zinc Lactate in Water and Water-Ethanol Mixture. Korean Journal of Chemical Engineering, 18(1), 133-135. [Link]

  • KCP Sugar & Industrial Corporation Ltd. Calcium Lactate. [Link]

  • Kubantseva, N. (n.d.). SOLUBILITY OF CALCIUM LACTATE IN AQUEOUS SOLUTION. [Link]

  • ResearchGate. Factors Affecting Solubility of Calcium Lactate in Aqueous Solutions. [Link]

  • Mititelu, M., et al. (2022). XRD spectrum of synthesized calcium lactate. ResearchGate. [Link]

  • Google Patents.
  • Sakata, Y., Shiraishi, S., & Otsuka, M. (2005). Characterization of dehydration and hydration behavior of this compound and its anhydrate. Colloids and Surfaces B: Biointerfaces, 46(3), 135–141. [Link]

  • CORE. PURIFICATION OF LACTIC ACID. [Link]

  • Park, J., et al. (2008). A Study on the Synthesis of Calcium Lactate Using Precipitated Calcium Carbonate. Journal of the Korean Ceramic Society, 45(11), 691-696. [Link]

  • Expert Market Research. Calcium Lactate Manufacturing Plant Project Report 2026. [Link]

  • ResearchGate. FTIR spectrum (top) and XRD pattern (bottom) of calcium lactate nanoparticles (dry powders). [Link]

  • ResearchGate. Typical FTIR spectra of calcium gluconate (a) and calcium lactate (b) prepared from shrimp shells. [Link]

  • West Bengal Chemical Industries Ltd. Specialized Manufacturing of Calcium Lactate Gluconate (CLG). [Link]

  • ResearchGate. Powder X-ray diffraction can differentiate between enantiomeric variants of this compound crystal in cheese. [Link]

  • ResearchGate. FTIR spectra of synthesized calcium lactate (red line) and standard.... [Link]

  • Google Patents.
  • FAO. CALCIUM LACTATE. [Link]

  • Google Patents.
  • NIST. Calcium lactate. [Link]

  • RJPBCS. Physicochemical Properties of Calcium Lactate Prepared by Single-Phase Aragonite Precipitated Calcium Carbonate. [Link]

  • ResearchGate. Characterization of dehydration and hydration behavior of this compound and its anhydrate. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Lactic Acid: A Comprehensive Review of Production to Purification. [Link]

  • Filinchuk, Y., et al. (2020). Exploring the solid-state phases and thermodynamics of calcium l-lactate. Food Chemistry, 311, 125927. [Link]

  • Vidra, A., et al. (2019). Factors Affecting Precipitation of Calcium Lactate from Fermentation Broths and from Aqueous Solution. Periodica Polytechnica Chemical Engineering, 63(4), 533-540. [Link]

  • Reddit. Calcium lactate from calcium carbonate. Is it this easy?. [Link]

  • Dynamic Science. Chemistry-stoichiometry practical activity-carbonate and acid reaction. [Link]

  • University of Wisconsin-Madison. Stoichiometry Module: Chemical Analysis. [Link]

  • Infobase. Stoichiometry and Limiting Reagent. [Link]

  • YouTube. Stoiciometry: Stoichiometric Problem with Molarity and Mass. [Link]

Sources

Spectroscopic Properties of Calcium Lactate Pentahydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Calcium lactate pentahydrate (Ca(C₃H₅O₃)₂·5H₂O) is a widely utilized pharmaceutical excipient and food additive, valued for its high bioavailability as a calcium source.[1][2] The solid-state characteristics of this hydrated organic salt are critically important, influencing its stability, solubility, and overall performance in final formulations. A thorough understanding of its spectroscopic properties is therefore essential for researchers, scientists, and drug development professionals to ensure product quality, consistency, and regulatory compliance.

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and the interpretation of spectral data, grounded in the principles of solid-state chemistry and molecular spectroscopy. We will explore how techniques such as X-ray diffraction, infrared and Raman spectroscopy, and nuclear magnetic resonance spectroscopy provide a detailed fingerprint of this important compound.

X-ray Diffraction (XRD): Elucidating Crystalline Structure

Powder X-ray diffraction (PXRD) is a cornerstone technique for the solid-state characterization of crystalline materials like this compound.[3] It provides definitive information about the crystal lattice, enabling phase identification, differentiation of polymorphic and hydrated forms, and assessment of crystallinity.

The crystalline nature of this compound is well-established, in contrast to its amorphous anhydrous form.[4] PXRD is particularly crucial for distinguishing between the enantiomeric forms of this compound, namely the L-lactate and the racemic DL-lactate forms, which exhibit distinct diffraction patterns.[5][6][7] This differentiation is vital as the solubility and other physical properties can differ between enantiomeric forms.

Theoretical Basis

PXRD operates on the principle of Bragg's Law (nλ = 2d sinθ), where incident X-rays are diffracted by the planes of atoms in a crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystalline structure, with peak positions (2θ) corresponding to specific interplanar spacings (d-spacings) and peak intensities related to the arrangement of atoms within the crystal.

Experimental Protocol: Powder X-ray Diffraction

A standardized workflow for the PXRD analysis of this compound is essential for reproducible results.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SampleAcquisition Obtain Calcium Lactate Pentahydrate Sample Grinding Gently grind to a fine, uniform powder SampleAcquisition->Grinding Homogenization Mounting Mount powder on a zero-background sample holder Grinding->Mounting Packing Surface Ensure a flat, smooth sample surface Mounting->Surface Leveling InstrumentSetup Configure XRD instrument (e.g., Cu Kα radiation, voltage, current) Surface->InstrumentSetup Analysis Scan Perform 2θ scan over a pre-defined angular range PhaseID Identify crystalline phases by comparing with reference patterns (e.g., ICDD database) Scan->PhaseID Interpretation EnantiomerID Differentiate L- vs. DL-lactate based on unique diffraction peaks Crystallinity Assess degree of crystallinity caption Workflow for PXRD Analysis

Caption: A typical workflow for the analysis of this compound using powder X-ray diffraction.

Data Interpretation

The resulting diffractogram is analyzed by comparing the observed 2θ peak positions and relative intensities to a reference database, such as the International Centre for Diffraction Data (ICDD). For this compound, distinct patterns exist for the L- and DL- forms, allowing for their unambiguous identification.[7]

Parameter Significance in this compound Analysis
Peak Positions (2θ) Characteristic of the crystal lattice spacings; used for phase and enantiomeric identification.[5]
Peak Intensities Related to the atomic arrangement; confirms the correctness of the identified phase.
Peak Broadening Can indicate small crystallite size or lattice strain.
Amorphous Halo A broad, non-distinct signal indicating the presence of amorphous content.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a powerful tool for probing the molecular structure of this compound. These techniques provide information about the vibrational modes of the functional groups within the molecule, offering insights into bonding, hydration state, and intermolecular interactions.

Infrared (IR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The vibrational frequencies of the functional groups in this compound are sensitive to their chemical environment. The presence of five water molecules of hydration, the coordination of the lactate's carboxylate and hydroxyl groups to the calcium ion, and the extensive hydrogen bonding network all influence the positions and shapes of the absorption bands.[8]

The KBr (potassium bromide) pellet method is a common technique for obtaining high-quality FTIR spectra of solid samples.

FTIR_KBr_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Drying Thoroughly dry IR-grade KBr Mixing Mix ~1-2 mg of sample with ~200 mg of KBr in a mortar Drying->Mixing Grinding Grind to a fine, homogenous powder Mixing->Grinding Pelletizing Press the mixture in a die under high pressure to form a transparent pellet Grinding->Pelletizing Background Collect a background spectrum of the empty sample holder Pelletizing->Background Analysis SampleScan Place the KBr pellet in the sample holder and collect the sample spectrum Correction Perform background correction SampleScan->Correction Interpretation PeakID Identify and assign characteristic absorption bands caption FTIR KBr Pellet Method Workflow

Caption: Step-by-step protocol for FTIR analysis of this compound using the KBr pellet method.

The FTIR spectrum of this compound is characterized by several key absorption bands.[9]

Wavenumber Range (cm⁻¹) Vibrational Assignment Significance for this compound
3600 - 3000O-H stretchingA broad, intense band indicative of the water of hydration and the hydroxyl group of the lactate, involved in hydrogen bonding.
3000 - 2800C-H stretchingAsymmetric and symmetric stretching of the methyl (CH₃) and methine (CH) groups of the lactate backbone.
~1600 - 1550Asymmetric COO⁻ stretchingThe position and shape of this band are sensitive to the coordination of the carboxylate group with the Ca²⁺ ion.[8]
~1480 - 1400Symmetric COO⁻ stretching & C-H bendingA complex region with contributions from both carboxylate stretching and methyl/methine bending vibrations.
~1120C-O stretchingStretching of the C-O bond of the secondary alcohol group.

The broadness of the O-H stretching band is a direct consequence of the extensive hydrogen-bonding network involving the five water molecules. The positions of the carboxylate stretching bands are particularly informative about the metal-ligand interaction.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations.

While IR spectroscopy relies on a change in dipole moment during a vibration, Raman spectroscopy depends on a change in polarizability. This often results in different relative intensities of vibrational bands compared to the IR spectrum. For instance, the symmetric stretch of the carboxylate group often gives a strong Raman signal.

A key advantage of Raman spectroscopy is the minimal sample preparation required.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SamplePlacement Place a small amount of powder on a microscope slide or in a vial LaserFocus Focus the laser onto the sample SamplePlacement->LaserFocus Analysis SpectrumCollect Collect the scattered light and generate the Raman spectrum PeakID Identify and assign characteristic Raman shifts SpectrumCollect->PeakID Interpretation Compare Compare with reference spectra and correlate with IR data caption Raman Spectroscopy Workflow

Caption: A streamlined workflow for the Raman analysis of solid this compound.

The Raman spectrum of this compound provides complementary information to its IR spectrum.

Raman Shift Range (cm⁻¹) Vibrational Assignment Significance for this compound
3000 - 2800C-H stretchingStrong signals corresponding to the lactate backbone.
~1450Symmetric COO⁻ stretchingOften a strong and well-defined peak, highly characteristic of the carboxylate group.
~850C-COO⁻ stretchingStretching of the bond between the methine carbon and the carboxylate carbon.

Raman spectroscopy is also a valuable tool for in-line process monitoring in the pharmaceutical industry, for example, in quantifying API concentration during granulation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.[11]

Theoretical Basis

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[12] When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the precise frequency required is highly sensitive to the local electronic environment of the nucleus. This sensitivity gives rise to the chemical shift (δ), a key parameter in NMR.

For calcium lactate, the two lactate anions are chemically equivalent in solution, simplifying the expected spectrum.

Experimental Protocol: NMR Spectroscopy

For NMR analysis, this compound is typically dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O), as it is highly soluble in water.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve an accurately weighed sample in a deuterated solvent (e.g., D₂O) in an NMR tube Standard Add an internal standard (e.g., TMS or DSS) if quantitative analysis is required InstrumentSetup Place the tube in the NMR spectrometer and lock and shim Standard->InstrumentSetup Analysis AcquireSpectra Acquire ¹H and ¹³C spectra using appropriate pulse sequences Processing Process the FID (Fourier transform, phase correction, baseline correction) AcquireSpectra->Processing Interpretation PeakAssignment Assign chemical shifts, determine coupling constants, and integrate peak areas caption NMR Spectroscopy Workflow

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra of calcium lactate.

Data Interpretation

The ¹H NMR spectrum of the lactate anion is relatively simple and highly characteristic.

Proton Approx. Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH₃ ~1.3Doublet~73H
CH ~4.1Quartet~71H
OH Variable (exchanges with D₂O)Singlet (broad)--
  • Causality: The methyl (CH₃) protons are split into a doublet by the adjacent methine (CH) proton. Conversely, the methine proton is split into a quartet by the three equivalent methyl protons, following the n+1 rule. The hydroxyl (OH) proton is typically not observed in D₂O due to rapid chemical exchange with the solvent.

The ¹³C NMR spectrum provides information about the carbon skeleton.

Carbon Approx. Chemical Shift (δ, ppm)
CH₃ ~23
CH ~71
COO⁻ ~185
  • Causality: The chemical shifts reflect the electronic environment of each carbon atom. The carboxylate carbon (COO⁻) is the most deshielded (highest ppm value) due to the electron-withdrawing effect of the two oxygen atoms. The carbon of the secondary alcohol (CH) is also deshielded by the attached oxygen, while the methyl carbon (CH₃) is the most shielded (lowest ppm value).[13][14]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process, with each technique providing unique and complementary information. X-ray diffraction is indispensable for confirming the crystalline phase and identifying the correct enantiomeric form. Vibrational spectroscopy, through both IR and Raman techniques, offers a detailed picture of the molecular functionality, including the crucial role of the water of hydration and the coordination to the calcium ion. Finally, NMR spectroscopy provides an unambiguous structural confirmation of the lactate anion in solution.

For professionals in research, development, and quality control, a comprehensive application of these spectroscopic methods ensures a deep understanding of the material's properties, leading to the development of safe, effective, and consistent products. This guide has outlined the theoretical underpinnings, practical experimental workflows, and interpretative logic necessary to effectively apply these powerful analytical tools to the characterization of this compound.

References

  • Tansman, G. F., Kindstedt, P. S., & Hughes, J. M. (2014). Powder X-ray diffraction can differentiate between enantiomeric variants of this compound crystal in cheese. Journal of Dairy Science, 97(12), 7354–7362. [Link]

  • Mititelu, M., et al. (2022). Development of Immediate Release Tablets Containing Calcium Lactate Synthetized from Black Sea Mussel Shells. ResearchGate. [Link]

  • Max, J. J., & Chapados, C. (2009). Hydration of Carboxylate Anions: Infrared Spectroscopy of Aqueous Solutions. The Journal of Physical Chemistry B, 113(24), 8468–8481. [Link]

  • Max, J. J., & Chapados, C. (2009). Hydration of carboxylate anions: infrared spectroscopy of aqueous solutions. PubMed. [Link]

  • Tansman, G. F. (2014). Exploring the nature of crystals in cheese through X-ray diffraction. University of Vermont Graduate College Dissertations and Theses. [Link]

  • United States Pharmacopeia. (2025). General Chapter <197> Spectroscopic Identification Tests. [Link]

  • uspbpep.com. General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. [Link]

  • United States Pharmacopeia. <197> Spectroscopic Identification Tests - USP-NF ABSTRACT. [Link]

  • SpectraBase. SODIUM LACTATE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Sakata, Y., Shiraishi, S., & Otsuka, M. (2005). Characterization of dehydration and hydration behavior of this compound and its anhydrate. Colloids and Surfaces B: Biointerfaces, 46(3), 135-141. [Link]

  • NIST. Calcium lactate. [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR?[Link]

  • Tansman, G. F., et al. (2014). Powder X-ray diffraction can differentiate between enantiomeric variants of this compound crystal in cheese. PubMed. [Link]

  • ResearchGate. FTIR spectra of synthesized calcium lactate (red line) and standard...[Link]

  • United States Pharmacopeia. (2016). General Chapter Prospectus: <197> Spectroscopic Identification Tests. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000190). [Link]

  • SpectraBase. SODIUM LACTATE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Li, S., et al. (2020). A Study on the Effects of Calcium Lactate on the Gelling Properties of Large Yellow Croaker (Pseudosciaena crocea) Surimi by Low-Field Nuclear Magnetic Resonance and Raman Spectroscopy. Foods, 9(11), 1599. [Link]

  • ResearchGate. Powder X-ray diffraction can differentiate between enantiomeric variants of this compound crystal in cheese | Request PDF. [Link]

  • ResearchGate. Figure S16. 13 C NMR spectra of lactic acid dissolved in D2O, Related...[Link]

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Sakata, Y., Shiraishi, S., & Otsuka, M. (2005). Characterization of dehydration and hydration behavior of this compound and its anhydrate. PubMed. [Link]

  • ResearchGate. Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies | Request PDF. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0000190). [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • Wikipedia. Calcium lactate. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Filinchuk, Y. (2020). Exploring the solid-state phases and thermodynamics of calcium l-lactate. [Link]

  • Harting, J., & Kleinebudde, P. (2019). Optimisation of an in-line Raman spectroscopic method for continuous API quantification during twin-screw wet granulation and its application for process characterisation. European Journal of Pharmaceutics and Biopharmaceutics, 137, 77-85. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000190). [Link]

  • PubChem. Calcium Lactate. [Link]

  • Nara, M., & Tanokura, M. (2008). Coordination to divalent cations by calcium-binding proteins studied by FTIR spectroscopy. Biochemical and Biophysical Research Communications, 369(1), 225-239. [Link]

  • Singh, G. P., et al. (2015). Raman spectroscopy of complex defined media: biopharmaceutical applications. Journal of Raman Spectroscopy, 46(5), 495-501. [Link]

  • Nara, M., & Tanokura, M. (2008). Infrared spectroscopic study of the metal-coordination structures of calcium-binding proteins. Biochemical and Biophysical Research Communications, 369(1), 225-239. [Link]

  • Wulff, S., et al. (2021). Investigation of the Applicability of Raman Spectroscopy as Online Process Control during Consumer Milk Production. Foods, 10(7), 1632. [Link]

  • Ortiz, R. (n.d.). CASE STUDY: RAMAN IMPLEMENTATION FOR PROCESS LIFECYCLE MANAGEMENT IN FERMENTATION BASED PROCESSES. Merck & Co. [Link]

Sources

Calcium Lactate Pentahydrate molecular weight and molar mass

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Molar Mass of Calcium Lactate Pentahydrate

Introduction

This compound (C₆H₁₀CaO₆·5H₂O) is a crystalline salt of significant interest across the pharmaceutical, food, and cosmetic industries. It serves as a highly bioavailable calcium supplement in pharmaceutical formulations, a firming agent and nutrient fortifier in the food industry (E327), and a moisturizer and pH regulator in personal care products. For researchers, scientists, and drug development professionals, a precise understanding of its fundamental chemical properties—specifically its molecular weight and molar mass—is paramount. These parameters are foundational for stoichiometric calculations, solution preparation, quantitative analysis, and ensuring compliance with pharmacopeial standards.

This guide provides a detailed examination of the molecular composition of this compound, outlines the theoretical calculation of its molecular weight and molar mass, and presents validated experimental protocols for its empirical determination. The narrative emphasizes the causality behind analytical choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Section 1: Molecular Composition of this compound

The key to understanding the molecular weight of this compound lies in recognizing it as a hydrate. A hydrate is an ionic compound that incorporates a specific number of water molecules into its crystalline structure.[1][2] These water molecules, known as the "water of hydration," are integral to the compound's chemical identity and contribute directly to its total mass.[3]

The Anhydrous Salt: Calcium Lactate (C₆H₁₀CaO₆)

The core of the compound is calcium lactate, an ionic salt consisting of one calcium cation (Ca²⁺) and two lactate anions (CH₃CH(OH)COO⁻).[4] The chemical formula for the anhydrous form is C₆H₁₀CaO₆. Its molecular weight is a summation of the atomic weights of its constituent atoms. The molar mass of the anhydrous salt is 218.22 g/mol .[4][5]

The Water of Hydration

The term "pentahydrate" specifies that five molecules of water are associated with each formula unit of calcium lactate.[4] This is represented by appending "·5H₂O" to the chemical formula of the anhydrous salt. This water is not merely adsorbed moisture but is chemically bound within the crystal lattice. In a dry atmosphere, this water can be driven off by heating, typically between 35°C and 135°C, to yield the anhydrous form.[4]

The Complete Formula: C₆H₁₀CaO₆·5H₂O

Combining the anhydrous salt and its water of hydration gives the complete chemical formula for this compound: C₆H₁₀CaO₆·5H₂O . This formula can also be written as C₆H₂₀CaO₁₁, which represents the total count of each atom in the molecule.[][7][8]

G cluster_anhydrous Anhydrous Calcium Lactate cluster_water Water of Hydration Ca Ca²⁺ Pentahydrate This compound (C₆H₁₀CaO₆·5H₂O) Ca->Pentahydrate Lactate1 Lactate Anion (C₃H₅O₃⁻) Lactate1->Pentahydrate Lactate2 Lactate Anion (C₃H₅O₃⁻) Lactate2->Pentahydrate H2O_1 H₂O H2O_1->Pentahydrate H2O_2 H₂O H2O_2->Pentahydrate H2O_3 H₂O H2O_3->Pentahydrate H2O_4 H₂O H2O_4->Pentahydrate H2O_5 H₂O H2O_5->Pentahydrate G cluster_tga Method 1: Thermal Analysis cluster_titration Method 2: Chemical Analysis Sample Calcium Lactate Pentahydrate Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Titration Complexometric Titration with EDTA Sample->Titration MassLoss Measure % Mass Loss TGA->MassLoss CompareWater Compare to Theoretical Water % (29.23%) MassLoss->CompareWater Conclusion Validated Identity and Molecular Weight CompareWater->Conclusion CaContent Determine % Calcium Titration->CaContent CompareCa Compare to Theoretical Ca % (13.00%) CaContent->CompareCa CompareCa->Conclusion

Sources

An In-depth Technical Guide to the Efflorescence of Calcium Lactate Pentahydrate Powder

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the White Powder—Understanding Solid-State Stability

In the realm of pharmaceutical sciences, the physical form of an active pharmaceutical ingredient (API) or excipient is as critical as its chemical identity. The transition between a hydrated and an anhydrous state can profoundly impact a product's stability, manufacturability, and bioavailability. Calcium lactate, a widely used calcium source in pharmaceutical and food products, commonly exists as a pentahydrate (CLP).[1] While stable under certain conditions, this crystalline solid is prone to a phenomenon known as efflorescence—the spontaneous loss of water of crystallization.[2] This guide provides a comprehensive technical exploration of the efflorescence of calcium lactate pentahydrate, delving into the underlying physicochemical principles, the factors that drive the process, and the analytical methodologies required for its characterization and control. For researchers and drug development professionals, a thorough understanding of this behavior is not merely academic; it is a prerequisite for ensuring product quality and performance.

The Subject: Physicochemical Profile of Calcium Lactate Hydrates

Calcium lactate [Ca(C₃H₅O₃)₂] is an organic salt that can exist in several hydration states, including a pentahydrate, trihydrate, monohydrate, and an anhydrous form.[2] The pentahydrate is the most common commercial form.[3][4] A critical characteristic is that upon dehydration, the crystalline pentahydrate can transform into an amorphous (non-crystalline) anhydrate, a state with significantly different physical properties.[5][6]

The stability and interconversion of these forms are intimately linked to ambient temperature and water activity.[7] Recent studies have even identified previously uncharacterized crystalline forms, including a crystalline anhydrate, a monohydrate, and a dihydrate, which can be formed under specific conditions of temperature and relative humidity.[7] This complex polymorphic and pseudopolymorphic landscape underscores the necessity of precise solid-state characterization.

PropertyThis compoundCalcium Lactate Anhydrate
Molecular Formula C₆H₁₀CaO₆·5H₂OC₆H₁₀CaO₆
Molar Mass ~308.30 g/mol [8]~218.22 g/mol
Water Content (%) 22.0–27.0% (per USP)[9]NMT 3.0% (per USP)[9]
Appearance White crystalline or granular powder[2][3]Amorphous solid[5][6]
Solubility in Water 7.9 g/100 mL (25 °C)[3]Higher, but may convert back to hydrate
Crystal Structure Crystalline[5][6]Amorphous (typically)[5][6]

The Phenomenon: The Thermodynamics and Kinetics of Efflorescence

Efflorescence is a physical process, not a chemical reaction.[10] It is the spontaneous loss of water of crystallization from a hydrate upon exposure to the atmosphere.[11][12] The fundamental driving force is a difference in water vapor pressure.

2.1 The Core Principle: Vapor Pressure Gradient

Every hydrated salt possesses an intrinsic aqueous vapor pressure at a given temperature, which represents the pressure exerted by the water molecules within its crystal lattice. Efflorescence occurs when this internal vapor pressure is greater than the partial pressure of water vapor in the surrounding environment (i.e., the ambient relative humidity, RH).[10][11]

Caption: Thermodynamic driver for efflorescence.

This critical relative humidity, below which the hydrate will lose water, is a key stability parameter for any pharmaceutical hydrate. For this compound, this transition is highly dependent on temperature.[7]

2.2 Kinetic and Structural Consequences

The loss of water is not an innocuous event for the crystal. The water molecules in CLP are integral to the stability of the crystal lattice.[13] Their removal can lead to a cascade of physical changes:

  • Loss of Crystallinity: The departure of water molecules can cause the collapse of the well-ordered crystal structure, resulting in the formation of a disordered, amorphous solid.[5][14][15] This is a common pathway for CLP.[5][6]

  • Morphological Alterations: The smooth crystalline facets of CLP can become rough and aggregated as the anhydrous form appears on the surface.[5]

  • Changes in Physical Properties: The resulting amorphous or less-hydrated powder can exhibit different flowability, compressibility, and dissolution characteristics compared to the original crystalline pentahydrate.[2][16]

Key Influencers: Factors Governing Efflorescence in CLP

The rate and extent of efflorescence are not solely intrinsic properties but are influenced by a combination of environmental, material, and processing factors.

  • Relative Humidity (RH): This is the most critical external factor. Storing CLP below its critical RH for a given temperature will inevitably lead to dehydration.[11][17]

  • Temperature: Temperature affects both the vapor pressure of the hydrate and the kinetics of water loss. Thermal analyses show that the dehydration of CLP can be initiated at moderately elevated temperatures (e.g., onset around 70 °C).[7]

  • Pharmaceutical Processing: Manufacturing steps can create conditions conducive to efflorescence.

    • Drying: Overly aggressive drying cycles can drive off the water of crystallization, not just surface moisture.[14][15]

    • Milling: This process increases the surface area and can create crystal defects, providing more sites for the initiation of water loss.[14]

    • Storage and Handling: Exposure to low-humidity environments during storage or transport is a primary cause of efflorescence in finished products or raw materials.[16][17]

The Scientist's Toolkit: Analytical Characterization of Efflorescence

A multi-technique approach is essential to fully understand the complex solid-state transformations occurring during the efflorescence of CLP.[13][14][15]

Caption: Integrated workflow for efflorescence analysis.

4.1 Gravimetric and Thermal Techniques

  • Thermogravimetric Analysis (TGA): This is the workhorse technique for quantifying water content. By heating a sample under controlled conditions, TGA measures mass loss as a function of temperature.[18][19] For CLP, TGA reveals a distinct mass loss step corresponding to the release of its five water molecules, allowing for precise quantification.[20][21]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The dehydration of CLP is an endothermic process, appearing as a distinct peak on the DSC thermogram, providing information on the temperature and enthalpy of the transition.[7][22]

  • Dynamic Vapor Sorption (DVS): DVS is indispensable for studying moisture interactions. It measures the mass of a sample as a function of relative humidity at a constant temperature. By subjecting CLP to a decreasing RH ramp, DVS can pinpoint the exact "critical relative humidity" (CRH) at which efflorescence begins.[7]

4.2 Structural and Morphological Techniques

  • Powder X-ray Diffraction (PXRD): PXRD is the definitive technique for analyzing crystal structure. The crystalline CLP exhibits a sharp, characteristic diffraction pattern.[23][24][25] Upon efflorescence and transformation to an amorphous state, these sharp peaks are replaced by a broad, featureless "halo," providing unequivocal evidence of the loss of crystallinity.[5][6]

  • Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the powder's surface. It is used to visually confirm the effects of efflorescence, showing the change from well-defined crystals to a more aggregated and rough surface morphology.[5][6]

4.3 Spectroscopic Techniques

  • Vibrational Spectroscopy (FTIR/Raman): These techniques are sensitive to the vibrational modes of molecules, particularly the O-H stretching and bending modes of water.[26][27][28] The spectra of CLP show distinct bands associated with the water of hydration. The loss or change in these bands during efflorescence provides molecular-level insight into the dehydration process.[29]

Experimental Protocols: A Self-Validating Approach

Trustworthy data is built on robust, verifiable protocols. The following outlines a key experiment for determining the stability of CLP.

Protocol 1: Determination of Critical Relative Humidity (CRH) and Reversibility using DVS

  • Objective: To identify the RH threshold for efflorescence at a given temperature and to assess the reversibility of the transformation.

  • Methodology:

    • Sample Preparation: Place approximately 10-15 mg of CLP powder into the DVS sample pan.

    • Initial Drying: Hold the sample at 0% RH until a stable mass is achieved to establish the dry mass baseline. (Note: This initial step may induce the change you wish to study later; an alternative is to start at a high RH if the initial state is known to be the pentahydrate).

    • Hydration: Increase the RH to 90% and hold until mass equilibrium is reached. This ensures the starting material is the fully hydrated pentahydrate. The mass at this point is the reference mass (m_ref).

    • Desorption Isotherm (Efflorescence Detection):

      • Decrease the RH in steps of 10%, from 90% down to 0%.

      • At each step, the instrument will wait until the rate of mass change over time ( dm/dt ) is below a set threshold (e.g., 0.002% min⁻¹) before moving to the next RH level.

      • Record the equilibrium mass at each RH step. A sharp, significant drop in mass indicates efflorescence. The RH just before this drop is the CRH.

    • Sorption Isotherm (Hygroscopicity/Reversibility Assessment):

      • From 0% RH, increase the RH in the same steps back up to 90%.

      • Record the equilibrium mass at each step.

    • Data Analysis: Plot the percentage change in mass versus RH for both the desorption and sorption cycles.

  • Self-Validation & Trustworthiness:

    • Hysteresis Loop: Compare the desorption and sorption curves. If the re-hydration pathway is different from the dehydration pathway (a hysteresis loop), it indicates that a phase change has occurred and the process may not be readily reversible.[7]

    • Final Mass Check: The final equilibrium mass at 90% RH should be compared to the initial reference mass (m_ref). If they are identical, it suggests the material has fully reverted to the pentahydrate form. If the final mass is lower, the transformation is irreversible under these conditions.

    • Post-Analysis Characterization: The sample should be recovered from the DVS pan and immediately analyzed by PXRD to confirm its final solid form (crystalline or amorphous).

Implications and Control Strategies in Pharmaceutical Development

The efflorescence of CLP is not a trivial physical change. It has significant consequences:

  • Impact on Formulation Performance: A change from a crystalline hydrate to an amorphous anhydrate can alter the dissolution rate, potentially impacting the product's bioavailability.[13]

  • Manufacturing Challenges: The flow properties of a powder are highly dependent on its physical form.[30] Efflorescence can lead to caking, poor flow, and inconsistent die filling during tableting, compromising processability and content uniformity.[16]

  • Stability and Shelf-Life: The amorphous state is thermodynamically less stable and more hygroscopic than its crystalline counterpart. This can make the formulation more susceptible to chemical degradation and further physical changes over its shelf-life.[17][31]

Control Strategies:

  • Formulation Design: Select excipients that do not compete for water or create a microenvironment with a low relative humidity.

  • Packaging: Utilize packaging with a high moisture barrier (e.g., foil-foil blisters) to protect the drug product from ambient humidity fluctuations.[17]

  • Controlled Manufacturing Environments: Maintain controlled temperature and humidity during all stages of manufacturing—from dispensing and blending to compression and packaging—to prevent the initiation of efflorescence.[32]

  • Supplier Qualification: Ensure the CLP raw material is sourced with tight specifications on its hydration state and solid form, as confirmed by techniques like TGA and PXRD.

Conclusion

The efflorescence of this compound is a complex, environmentally-driven phenomenon rooted in fundamental thermodynamics. It represents a critical stability risk in pharmaceutical development, capable of transforming a well-behaved crystalline powder into a problematic amorphous solid. For the development scientist, proactively addressing this risk is paramount. By employing a suite of modern analytical techniques—led by DVS, TGA, and PXRD—and implementing robust experimental protocols, it is possible to thoroughly characterize, predict, and ultimately control the solid-state behavior of this important pharmaceutical material, ensuring the development of safe, stable, and effective products.

References

  • Powder X-ray diffraction can differentiate between enantiomeric variants of this compound crystal in cheese - PubMed. (n.d.). PubMed. [Link]

  • Calcium lactate - Wikipedia. (n.d.). en.wikipedia.org. [Link]

  • Efflorescence - Wikipedia. (n.d.). en.wikipedia.org. [Link]

  • F. F. (n.d.). Solid State Characterizations of Pharmaceutical Hydrates. AKJournals. [Link]

  • Schlam, R. F. (n.d.). Effect of Hydration-State Variability on the Solid-State Characterization of a Pharmaceutical Non-Stoichiometric Hydrate. American Pharmaceutical Review. [Link]

  • Efflorescence (chemistry) | Research Starters. (n.d.). EBSCO. [Link]

  • Efflorescence in Chemistry: Definition, Causes & Examples. (n.d.). Vedantu. [Link]

  • XRD spectrum of synthesized calcium lactate. (n.d.). ResearchGate. [Link]

  • (PDF) Solid State Characterizations of Pharmaceutical Hydrates. (n.d.). ResearchGate. [Link]

  • Calcium Lactate USP. (2025). Web of Pharma. [Link]

  • This compound. (n.d.). Ataman Kimya. [Link]

  • 23A - Efflorescence – Causes and Prevention. (n.d.). Brick Industry Association. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Sakata, Y., Shiraishi, S., & Otsuka, M. (2005). Characterization of dehydration and hydration behavior of this compound and its anhydrate. PubMed. [Link]

  • Giron, D. (2004). Solid State Characterizations of Pharmaceutical Hydrates. AKJournals. [Link]

  • Drug Substance Solid State Characterization. (n.d.). Agno Pharmaceuticals. [Link]

  • Efflorescent, Hygroscopic, and Deliquescent powders. (n.d.). Pharmacy Infoline. [Link]

  • Causes of Efflorescence and Efflorescence Test Method Summary. (2022). Masonry Magazine. [Link]

  • Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. (n.d.). Pharmaguideline. [Link]

  • (PDF) Powder X-ray diffraction can differentiate between enantiomeric variants of this compound crystal in cheese. (n.d.). ResearchGate. [Link]

  • Calcium Lactate. (n.d.). USP-NF. [Link]

  • (PDF) Characterization of dehydration and hydration behavior of this compound and its anhydrate. (n.d.). ResearchGate. [Link]

  • (PDF) Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. (n.d.). ResearchGate. [Link]

  • Efflorescence. (n.d.). chemeurope.com. [Link]

  • Ben-Amotz, D. (2019). Hydration-Shell Vibrational Spectroscopy. PubMed. [Link]

  • Calcium Lactate Gluconate USP grade. (2018). Honghuibio. [Link]

  • USP Monographs: Calcium Lactate Tablets. (n.d.). uspbpep.com. [Link]

  • Bowden, M. E., et al. (2018). Thermal Dehydration and Vibrational Spectra of Hydrated Sodium Metaborates. ACS Publications. [Link]

  • Minopoulou, E., et al. (2011). Characterization of salt efflorescence using target factor analysis: development of the method. SciELO. [Link]

  • De Maere D'aertrycke, J.-B., et al. (2020). Exploring the solid-state phases and thermodynamics of calcium l-lactate. Food Chemistry. [Link]

  • A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance. (n.d.). PMC - NIH. [Link]

  • Ben-Amotz, D. (2019). Hydration-Shell Vibrational Spectroscopy. Journal of the American Chemical Society. [Link]

  • (PDF) A study of non-isothermal decomposition of calcium dl-lactate pentahydrate. (n.d.). ResearchGate. [Link]

  • Kim, J., et al. (2002). The vibrational spectrum of the hydrated proton: Comparison of experiment, simulation, and normal mode analysis. AIP Publishing. [Link]

  • The vibrational spectrum of the hydrated proton: Comparison of experiment, simulation, and normal mode analysis. (2002). American Institute of Physics. [Link]

  • Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. (n.d.). Akademik Veri Yönetim Sistemi. [Link]

  • (PDF) Study of efflorescences forming process on cementitious materials. (n.d.). ResearchGate. [Link]

  • Research on characterization methods of efflorescence on cement-based decorative mortar. (2019). ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

  • Thermal Analysis TGA / DTA. (n.d.). University of Oslo. [Link]

  • Capece, M., & Davé, R. (2012). Improvement of flow and bulk density of pharmaceutical powders using surface modification. PubMed. [Link]

  • Active Pharmaceutical Ingredient Powders. (n.d.). TAPI. [Link]

  • Moisture Behavior of Pharmaceutical Powder during the Tableting Process. (2023). MDPI. [Link]

  • Effect of Humidity Level on Tablet Stability. (2018). Pharmaguideline. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Calcium Lactate Pentahydrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Calcium Lactate Pentahydrate as a calcium source in cell culture media. This document elucidates the critical role of calcium in cellular functions and provides detailed protocols for the preparation and application of this compound to ensure experimental success and reproducibility.

Introduction: The Pivotal Role of Calcium in Cell Culture

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes.[1][2][3] In the context of in vitro cell culture, maintaining an optimal concentration of bioavailable calcium is paramount for normal cell physiology and behavior. Calcium ions are integral to:

  • Cell Adhesion and Motility: Calcium modulates the function of adhesion molecules such as cadherins and integrins, which are crucial for cell-cell and cell-matrix interactions that underpin tissue architecture and cell migration.[4]

  • Signal Transduction: Fluctuations in intracellular calcium concentration ([Ca²⁺]i) are fundamental to signaling pathways that regulate proliferation, differentiation, and apoptosis.[5][6][7]

  • Enzyme Activity: Many enzymes require calcium as a cofactor for their catalytic activity.[3]

  • Excitable Cells: In specialized cells like neurons and muscle cells, calcium is essential for electrochemical responses and contraction.[3]

Traditionally, calcium chloride (CaCl₂) has been the default calcium salt used in many classical cell culture media formulations. However, this compound ([CH₃CH(OH)COO]₂Ca · 5H₂O) presents a highly soluble and bioavailable alternative, offering distinct advantages in certain applications.[8][9][10]

Understanding this compound: Properties and Advantages

This compound is a crystalline salt of lactic acid.[11] Its properties make it an excellent choice for cell culture applications.

PropertyValueSource
Molecular Formula C₆H₁₀CaO₆ · 5H₂O[9][11][12]
Molecular Weight 308.30 g/mol [9][12]
Appearance White to cream-colored crystalline powder or granules[9][12]
Solubility in Water 79 g/L at 25°C[8]
pH (5% w/v solution) 6.0 - 8.0[9][12]

Key Advantages:

  • High Solubility: this compound exhibits significantly higher solubility in water compared to other calcium salts like calcium citrate, ensuring rapid and complete dissolution in media preparations.[8][13]

  • Excellent Bioavailability: Its high solubility contributes to its excellent bioavailability, making calcium ions readily available for cellular uptake.[9][10]

  • Reduced Precipitation Risk: While all calcium salts can be prone to precipitation in phosphate- and bicarbonate-rich media, the lactate anion can sometimes offer improved compatibility, reducing the risk of insoluble calcium phosphate formation.[14][15]

Mechanism of Action: Calcium Signaling Pathways

The supplementation of cell culture media with this compound ensures a stable extracellular calcium concentration, which is crucial for maintaining the electrochemical gradient across the plasma membrane. This gradient is vital for the influx of calcium through various ion channels, triggering downstream signaling cascades.

External stimuli such as growth factors or neurotransmitters can activate receptors on the cell surface, leading to the generation of second messengers like inositol 1,4,5-trisphosphate (IP₃).[1][7] IP₃ binds to its receptors on the endoplasmic reticulum (ER), a major intracellular calcium store, causing the release of Ca²⁺ into the cytoplasm and a transient increase in [Ca²⁺]i.[5][7] This calcium signal is then interpreted by a host of calcium-binding proteins, such as calmodulin and troponin, which in turn modulate the activity of various enzymes and transcription factors, ultimately leading to a specific cellular response.[1][3]

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) Ext_Signal External Stimulus (e.g., Growth Factor) Receptor Receptor Ext_Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_Cyt ↑ [Ca²⁺]i CaM Calmodulin Ca_Cyt->CaM Activates Downstream Downstream Effectors (Kinases, Phosphatases) CaM->Downstream Modulates Response Cellular Response (Proliferation, Differentiation, etc.) Downstream->Response Leads to Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Channel Ca_ER->Ca_Cyt Release

Caption: Simplified Calcium Signaling Pathway.

Protocols for Using this compound in Cell Culture

Quality Specifications for Cell Culture Grade this compound

It is imperative to use high-purity, cell culture-tested this compound to avoid introducing contaminants that could affect cell health and experimental outcomes. Key quality specifications to consider include:

ParameterSpecificationImportance
Assay ≥ 98.0%Ensures purity and accurate concentration calculations.
Endotoxin Low levels (e.g., ≤ 0.5 EU/mg)Minimizes inflammatory responses in cells.
Heavy Metals ≤ 10 ppm (as Pb)Prevents cellular toxicity.
Loss on Drying 22.0 - 27.0%Accounts for the pentahydrate form in weight calculations.[16]

Always refer to the manufacturer's certificate of analysis for detailed specifications.[16][17]

Preparation of a Sterile this compound Stock Solution

To mitigate the risk of precipitation when preparing complete media, it is best practice to prepare a concentrated, sterile stock solution of this compound that can be added to calcium-free media.[18][19]

Materials:

  • This compound (Cell Culture Grade)

  • Cell culture-grade water (e.g., WFI or ultrapure)

  • Sterile conical tubes or bottles

  • Sterile 0.22 µm syringe filter

  • Magnetic stirrer and stir bar (optional)

Protocol:

  • Calculate the required mass: Determine the desired concentration of the stock solution (e.g., 0.5 M). Use the molecular weight (308.30 g/mol ) to calculate the mass of this compound needed.

    • Example for 50 mL of 0.5 M stock solution: 0.5 mol/L * 0.050 L * 308.30 g/mol = 7.71 g

  • Dissolution: In a sterile container, add the calculated mass of this compound to the appropriate volume of cell culture-grade water.[20] Mix thoroughly until completely dissolved. Gentle warming (to ~37°C) can aid dissolution.[13]

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[21] Do not autoclave calcium-containing solutions as this can promote precipitation.[15]

  • Storage: Store the sterile stock solution at 2-8°C.

Stock_Solution_Workflow Start Start Calculate 1. Calculate Mass of This compound Start->Calculate Weigh 2. Weigh Powder Calculate->Weigh Dissolve 3. Dissolve in Cell Culture-Grade Water Weigh->Dissolve Filter 4. Sterile Filter (0.22 µm) Dissolve->Filter Store 5. Store at 2-8°C Filter->Store End End Store->End

Caption: Workflow for preparing a sterile stock solution.

Supplementing Cell Culture Media

The final concentration of calcium in cell culture media can vary significantly depending on the cell type.

MediumTypical Calcium Concentration (mM)
DMEM1.8
RPMI-16400.42
Ham's F-120.30
MCDB 153 (for keratinocytes)0.03

Protocol:

  • Start with calcium-free medium: Obtain a basal medium formulation that is deficient in calcium.

  • Aseptically add supplements: Under sterile conditions, add other required supplements (e.g., serum, L-glutamine, antibiotics) to the calcium-free medium.

  • Add Calcium Lactate stock solution: Aseptically add the calculated volume of the sterile this compound stock solution to achieve the desired final calcium concentration. Mix gently but thoroughly.

  • Final pH adjustment (if necessary): Check the pH of the final medium and adjust if necessary using sterile 1N HCl or 1N NaOH.

  • Storage: Store the complete medium at 2-8°C, protected from light.

Troubleshooting and Quality Control

Problem: Precipitate formation in the medium.

  • Cause: High concentrations of calcium and phosphate and/or bicarbonate ions can lead to the formation of insoluble calcium phosphate.[14] This can be exacerbated by changes in pH or temperature.[14]

  • Solution:

    • Prepare a concentrated stock solution of this compound and add it to the complete medium as the final step.[18][19]

    • Avoid autoclaving the final medium.[15]

    • Ensure the pH of the medium is within the optimal range for your cells.

    • Warm the medium to 37°C before use, as some salts are more soluble at this temperature.

Problem: Poor cell attachment or growth.

  • Cause: The final calcium concentration may be suboptimal for the specific cell type.

  • Solution:

    • Titrate the this compound concentration to determine the optimal level for your cells.

    • Verify the quality and purity of the this compound.

    • Ensure all other media components and supplements are fresh and of high quality.

Conclusion

This compound is a valuable and effective alternative to calcium chloride for providing calcium in cell culture media. Its high solubility and bioavailability make it an excellent choice for a wide range of applications. By following the detailed protocols and troubleshooting guidelines outlined in these application notes, researchers can confidently incorporate this compound into their cell culture workflows to achieve robust and reproducible results.

References

  • Ataman Kimya.
  • Sigma-Aldrich. Calcium in Cell Culture.
  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • ChemicalBook.
  • Wikipedia.
  • Henan Honghui Biotechnology Co., Ltd.
  • PCCA.
  • NCBI Bookshelf - NIH. Ca2+ Signaling.
  • CUSABIO.
  • Wikipedia. Calcium signaling.
  • Creative Diagnostics.
  • Abcam.
  • PubMed. A calcium requirement for movement of cultured cells.
  • Sigma-Aldrich.
  • Luoyang FuDau Biotechnology Co., Ltd.
  • Merck.
  • Spectrum Chemical.
  • Sigma-Aldrich.
  • ResearchGate.
  • ResearchGate.
  • BMG LABTECH.
  • ResearchGate.
  • Wikipedia. Calcium in biology.
  • HiMedia Laboratories.
  • MedChemExpress.
  • NACALAI TESQUE, INC.

Sources

Application Notes & Protocols: The Multifaceted Role of Calcium Lactate Pentahydrate in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Calcium Lactate Pentahydrate (C₆H₁₀CaO₆·5H₂O) is a highly bioavailable and water-soluble calcium salt of lactic acid, recognized for its safety and wide acceptance in the pharmaceutical industry.[1] While traditionally used as a calcium supplement and a food additive (E327), its unique physicochemical properties have established it as a critical excipient in the design and formulation of sophisticated drug delivery systems.[2][3][4][5] Its pentahydrate form is particularly noted for superior compaction properties compared to other hydration states, making it ideal for direct compression tablet manufacturing.[6][7][8]

This guide provides an in-depth exploration of the functional roles of this compound in drug delivery, offering detailed protocols and scientific rationale for its application. We will delve into its function as a cross-linking agent for hydrogel formation, its utility as a filler-binder for controlled-release tablets, and its emerging applications in pH-responsive and tissue engineering platforms.

Part 1: Core Applications in Drug Delivery

Ionotropic Gelation: Cross-linking Agent for Hydrogel Systems

The most prominent role of calcium lactate in drug delivery is as a source of divalent calcium ions (Ca²⁺) for the ionotropic gelation of anionic polymers, most notably sodium alginate.[6] This process forms a stable hydrogel matrix capable of encapsulating and controlling the release of therapeutic agents.

Mechanism of Action: The "Egg-Box" Model Sodium alginate is a natural polysaccharide composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) blocks. When exposed to a solution containing Ca²⁺ ions, such as dissolved calcium lactate, the calcium ions preferentially bind to the G-blocks of adjacent polymer chains. This ionic interaction creates a three-dimensional cross-linked network, famously described by the "egg-box" model, which physically entraps the drug molecules within the hydrogel structure.[9] Calcium lactate is often preferred over calcium chloride because it imparts no bitter taste, which is a crucial factor for oral dosage forms.[10]

EggBox cluster_0 Sodium Alginate Chains cluster_1 This compound in Solution cluster_2 Cross-linked Hydrogel ('Egg-Box') A1 G-Block M1 M-Block A1->M1 G1 G-Block M1->G1 A2 G-Block M2 M-Block A2->M2 G2 G-Block M2->G2 Ca1 Ca²⁺ Ca2 Ca²⁺ Ca3 Ca²⁺ G3 G-Block G4 G-Block G3->G4 Ca4 Ca²⁺ G3->Ca4 Ca5 Ca²⁺ G4->Ca5 G5 G-Block G6 G-Block G5->G6 G5->Ca4 G6->Ca5

Caption: Ionotropic gelation via the "egg-box" model.

The concentration of calcium lactate is a critical parameter; higher concentrations lead to a more rigid gel network, smaller bead diameters due to syneresis, and a more sustained drug release profile.[11][12]

Direct Compression Tablets: A Superior Filler-Binder

In solid dosage forms, this compound serves as an excellent filler-binder for direct compression (DC) tableting.[7] DC is a preferred manufacturing process due to its simplicity and cost-effectiveness.

Key Advantages:

  • Superior Compactability: The pentahydrate form exhibits significantly better compaction properties than the trihydrate form and other common DC excipients like dicalcium phosphate dihydrate.[6][7]

  • Low Compaction Speed Sensitivity: Its crystalline structure makes it less sensitive to variations in tablet press speed, ensuring consistent tablet hardness and quality during high-speed manufacturing.[7]

  • Rapid Disintegration & Drug Release: Tablets formulated with this compound often exhibit short disintegration times and fast drug release profiles for immediate-release applications.[7][13]

  • High Bioavailability: As a highly soluble and bioavailable source of calcium, it is an ideal choice for formulations where calcium supplementation is also a therapeutic goal.[1][14]

PropertyThis compoundDicalcium Phosphate Dihydrate
Compaction Properties ExcellentGood
Compaction Speed Sensitivity LowModerate
Solubility HighLow
Bioavailability of Calcium HighModerate
Typical Application Immediate & Controlled ReleaseControlled Release
Table 1: Comparison of this compound with a common DC excipient.
pH-Responsive Drug Delivery

The local microenvironment of certain tissues, such as tumors or sites of inflammation, is often acidic.[15] Drug delivery systems can be engineered to exploit this pH difference for targeted drug release. Calcium-based systems, including those using calcium lactate, can be designed to be pH-sensitive. For instance, calcium alginate matrices can swell or dissolve at different rates depending on the pH, influencing drug release.[16][17] While calcium carbonate is more commonly cited for its dramatic dissolution in acidic environments, the principles can be adapted.[18][19] The lactate component itself can play a role in the local microenvironment, particularly in applications related to bone regeneration.[20]

Bone Tissue Engineering

Calcium lactate is a valuable component in scaffolds for bone tissue engineering.[21] Its role is twofold:

  • Calcium Source: It provides essential calcium ions that promote osteogenesis, the formation of new bone tissue.[22]

  • Lactate's Bioactivity: Recent studies have shown that lactate is not merely a metabolic byproduct but an active signaling molecule that promotes bone healing by enhancing the osteogenic differentiation of bone marrow mesenchymal stem cells.[20]

By incorporating calcium lactate into biodegradable scaffolds, a dual-action platform can be created that provides both the mineral building blocks and a bioactive stimulus for enhanced bone regeneration.[21]

Part 2: Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Calcium Alginate Beads

This protocol details the encapsulation of a model drug (e.g., a dye like tartrazine for easy visualization, or an active pharmaceutical ingredient) into calcium alginate beads using this compound as the cross-linker.

Materials & Equipment:

  • Sodium Alginate (medium viscosity)

  • This compound

  • Model Drug/API

  • Deionized (DI) Water

  • Magnetic Stirrer and Stir Bar

  • Syringe (10 mL) with a 22-gauge needle

  • Beakers (250 mL)

  • Filtration apparatus (e.g., Buchner funnel)

  • UV-Vis Spectrophotometer

Workflow Diagram:

Caption: Workflow for preparing drug-loaded alginate beads.

Step-by-Step Methodology:

  • Preparation of Sodium Alginate Solution (2% w/v):

    • Slowly add 2.0 g of sodium alginate powder to 100 mL of DI water while stirring vigorously with a magnetic stirrer.

    • Scientist's Note: Adding the powder slowly prevents the formation of large, difficult-to-dissolve clumps. Continue stirring for 2-4 hours, or until a clear, homogenous solution is formed.

    • Dissolve the desired amount of the model drug into this solution. The concentration will depend on the drug's solubility and desired loading.

  • Preparation of Calcium Lactate Solution (2% w/v):

    • Dissolve 2.0 g of this compound in 100 mL of DI water. Stir until fully dissolved.

    • Scientist's Note: Calcium lactate has high water solubility, so this should dissolve relatively quickly. The concentration can be varied (e.g., 1-5% w/v) to study its effect on bead properties and release kinetics.[11][12]

  • Formation of Alginate Beads:

    • Pour the calcium lactate solution into a 250 mL beaker and place it on a magnetic stirrer at a moderate speed (~400 rpm).

    • Draw the drug-alginate solution into a 10 mL syringe fitted with a 22-gauge needle.

    • Position the syringe about 10-15 cm above the surface of the stirring calcium lactate solution.

    • Extrude the alginate solution dropwise into the bath. Spherical beads will form instantly upon contact with the Ca²⁺ ions.[23][24]

    • Scientist's Note: The bead size can be controlled by the needle gauge, extrusion rate, and the distance from the solution surface.[11] Stirring prevents the beads from agglomerating.

  • Curing and Harvesting:

    • Allow the formed beads to remain in the calcium lactate solution under gentle stirring for 30 minutes. This curing step ensures complete and robust cross-linking throughout the bead matrix.

    • Separate the beads from the solution by filtration.

    • Wash the harvested beads thoroughly with DI water to remove any unreacted calcium lactate and surface-adhered drug.

  • Drying:

    • Spread the washed beads on a petri dish and allow them to air dry overnight at room temperature or in a low-temperature oven (~40°C).

    • Scientist's Note: Dehydration of the pentahydrate form is rapid at temperatures of 55°C and above, which can alter crystallinity and mechanical properties.[6][8] Therefore, aggressive drying should be avoided.

Protocol 2: In-Vitro Drug Release Study

This protocol measures the rate at which the encapsulated drug is released from the prepared beads into a simulated physiological fluid.

Methodology:

  • Setup:

    • Accurately weigh a known quantity of dried, drug-loaded beads (e.g., 100 mg).

    • Place the beads into a beaker containing a known volume of a release medium (e.g., 200 mL of Phosphate Buffered Saline, pH 7.4).

    • Place the beaker in a constant temperature water bath shaker set to 37°C and a gentle agitation speed (e.g., 50 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 3 mL) of the release medium.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume (sink conditions).

  • Analysis:

    • Measure the absorbance of the withdrawn samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the specific drug.

    • Calculate the concentration of the drug in the samples using a pre-established calibration curve.

    • Determine the cumulative percentage of drug released at each time point.

  • Data Interpretation:

    • Plot the cumulative percentage of drug released versus time. This plot will reveal the release kinetics of the formulation. A sustained release profile will show a gradual release over an extended period.

Part 3: Safety and Handling

This compound is generally recognized as safe (GRAS) and is non-toxic.[25][26] Standard laboratory practices should be followed. In case of dust inhalation, move to fresh air. If skin contact occurs, wash the area with soap and water.

Conclusion

This compound is a versatile and highly functional excipient that offers significant advantages in modern drug delivery design. Its role as an efficient cross-linking agent in hydrogel systems, a superior filler-binder in direct compression, and a bioactive component in tissue engineering scaffolds makes it an invaluable tool for researchers and formulation scientists. The protocols provided herein offer a robust framework for harnessing the properties of this compound to develop effective and innovative controlled-release drug delivery systems.

References

  • Title: this compound Source: Ataman Kimya URL
  • Title: Calcium Lactate Source: CD Formulation URL
  • Title: DC calcium lactate, a new filler-binder for direct compaction of tablets Source: PubMed URL
  • Title: What is the mechanism of Calcium Lactate Hydrate?
  • Title: Calcium Lactate in Pharmaceuticals: A Reliable Calcium Source Source: Unnamed Source URL
  • Title: Calcium lactate | 814-80-2 Source: ChemicalBook URL
  • Title: Development of Immediate Release Tablets Containing Calcium Lactate Synthetized from Black Sea Mussel Shells Source: NIH URL
  • Title: CAS 5743-47-5 this compound Source: BOC Sciences URL
  • Title: Unlocking the Power of this compound: A Critical Ingredient Insight Source: Unnamed Source URL
  • Title: The Ultimate Guide to Sodium Alginate Beads Source: Gino Gums URL
  • Title: Calcium Lactate: Uses, Benefits, and Side Effects Source: Healthline URL
  • Title: Calcium lactate - Wikipedia Source: Wikipedia URL
  • Title: Specialized Manufacturing of Calcium Lactate Gluconate (CLG) by West Bengal Chemical Industries Ltd (WBCIL)
  • Title: this compound | Drug Information, Uses, Side Effects, Chemistry Source: Unnamed Source URL
  • Title: Controlled Drug Delivery Using Alginate Beads Objective Source: Unnamed Source URL
  • Source: Henan Honghui Biotechnology Co., Ltd.
  • Title: analysis of calcium lactate Source: World Journal of Pharmaceutical Science and Research URL
  • Title: Development and evaluation of calcium alginate beads prepared by sequential and simultaneous methods Source: SciELO URL
  • Title: Preparation of Alginate Hydrogel Beads on a Superhydrophobic Surface with Calcium Salt Powder to Enhance the Mechanical Strength and Encapsulation Efficiency of Ingredients Source: MDPI URL
  • Title: Alginate Bead, Drug Delivery Source: Chemical Engineering | University of Utah URL
  • Title: Impact of Calcium Lactate Concentration and Holding Time on Caviar-like Chicken Broth Hydrogel Beads Source: PMC - NIH URL
  • Title: [Subchronic oral toxicity study of calcium lactate in F344 rats] Source: PubMed URL
  • Title: Lactate promotes bone healing by regulating the osteogenesis of bone marrow mesenchymal stem cells through activating Olfr1440 Source: PubMed URL
  • Title: pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents Source: PMC - PubMed Central URL
  • Title: Dual drug delivery platforms for bone tissue engineering Source: PMC - NIH URL
  • Title: Benefits of Calcium Lactate Supplements and Food Sources Source: Verywell Health URL
  • Title: Breakthrough Targeted Strategies: Advancing Multimodal Breast Cancer M | BCTT Source: Unnamed Source URL
  • Title: A novel hydrogel formed by sodium alginate, calcium lactate, and chitosan with acetic acid Source: Unnamed Source URL
  • Title: this compound 5H2O Powder | Prinova ® Source: Prinova URL
  • Title: Targeted delivery and pH-responsive release of doxorubicin to cancer cells using calcium carbonate/hyaluronate/glutamate mesoporous hollow spheres.
  • Title: Long-term toxicity/carcinogenicity study of calcium lactate in F344 rats Source: PubMed URL
  • Title: Novel intestinal-targeted Ca-alginate-based carrier for pH-responsive protection and release of lactic acid bacteria Source: PubMed URL
  • Title: Direct Synthesis of Calcium Lactate through the Reaction of Glycerol with Calcium Hydroxide Catalyzed by Bimetallic AuCu/SiO 2 Nanocatalysts Source: MDPI URL
  • Title: Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment Source: NIH URL
  • Title: Preparation of pH-Responsive Tanshinone IIA-Loaded Calcium Alginate Nanoparticles and Their Anticancer Mechanisms Source: MDPI URL
  • Title: Colloidal stability of polymeric nanoparticles in biological fluids Source: Unnamed Source URL
  • Title: Hydrophilic Natural Polymers for Sustained-controlled Release of Calcium Hydroxide Source: Brieflands URL
  • Title: Characterization of dehydration and hydration behavior of this compound and its anhydrate Source: PubMed URL

Sources

Application Notes and Protocols: Calcium Lactate Pentahydrate as a Premier Calcium Source for Microbial Fermentation

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of calcium lactate pentahydrate as a superior calcium source in microbial fermentation processes. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring a deeper understanding and facilitating troubleshooting and optimization.

Introduction: The Critical Role of Calcium and the Advantages of this compound

Calcium is an essential macronutrient for microorganisms, playing a pivotal role in a multitude of cellular processes, including cell wall integrity, signal transduction, enzyme activity, and sporulation.[1][2][3] The choice of calcium source can significantly impact microbial growth, metabolic pathways, and the yield of desired products.[1][4]

This compound (Ca(C₃H₅O₃)₂·5H₂O) emerges as a highly effective and versatile calcium source for microbial fermentation due to several key properties:

  • High Solubility and Bioavailability: Compared to other common calcium salts like calcium carbonate or calcium citrate, this compound exhibits significantly higher solubility in water (approximately 79 g/L at 25°C).[5] This superior solubility ensures a readily available supply of calcium ions for microbial uptake, promoting robust growth and metabolic activity.[4][5][6]

  • Dual Functionality as a pH Regulator: In many fermentation processes, particularly those involving lactic acid bacteria, the accumulation of organic acids can lead to a detrimental drop in pH. Calcium lactate can be formed in situ by the reaction of lactic acid produced during fermentation with a neutralizing agent like calcium carbonate.[7][8] This process helps to maintain a stable pH, preventing acid-induced inhibition of microbial growth.

  • Minimal Impact on Flavor Profile: Unlike calcium chloride, which can impart a bitter or metallic taste, calcium lactate has a milder, more neutral flavor profile.[9][10][11] This is particularly advantageous in the production of food and beverage products where taste is a critical quality parameter.

  • Metabolizable Lactate Anion: The lactate anion can be metabolized by certain microorganisms, providing an additional carbon source and potentially influencing metabolic pathways in a favorable manner.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in fermentation media.

PropertyValueReference
Chemical Formula (C₃H₅O₃)₂Ca·5H₂O[12]
Molecular Weight 308.3 g/mol [12]
Appearance White crystalline powder or granules[12]
Solubility in Water 79 g/L at 25°C[5]
pH (aqueous solution) Slightly basic (above 7)[5]
Sterilization Autoclavable; stable at high temperatures[13]

Handling and Storage: this compound is generally considered safe to handle.[13][14] It is stable at room temperature in a closed container.[13] Avoid dust formation during handling.[14] Store in a cool, dry, and well-ventilated place.[14]

Experimental Protocols

Protocol 1: Preparation of a Fermentation Medium Supplemented with this compound

This protocol outlines the steps for preparing a sterile fermentation medium containing a defined concentration of this compound.

Materials:

  • This compound (e.g., CAS No. 5743-47-5)[12]

  • Basal fermentation medium components (e.g., carbon source, nitrogen source, salts)

  • Deionized water

  • Autoclave

  • Sterile flasks or bioreactor

  • pH meter

Procedure:

  • Calculate the required amount of this compound. The optimal concentration will vary depending on the microorganism and the desired outcome. A typical starting range is 0.1% to 2.0% (w/v).

  • Dissolve the basal medium components in approximately 80% of the final volume of deionized water.

  • Separately dissolve the calculated amount of this compound in a small volume of deionized water. Gentle heating can aid dissolution.

  • Add the calcium lactate solution to the basal medium while stirring to ensure uniform mixing.

  • Adjust the pH of the medium to the desired level using sterile acid or base.

  • Bring the final volume to 100% with deionized water.

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes. Note that the pentahydrate form will lose its water of crystallization upon heating but will rehydrate in the aqueous medium.[5]

  • Cool the medium to the appropriate fermentation temperature before inoculation.

G cluster_prep Medium Preparation Calculate 1. Calculate CLP Dissolve_CLP 3. Dissolve CLP Separately Calculate->Dissolve_CLP Required Amount Dissolve_Basal 2. Dissolve Basal Medium Add_CLP 4. Add CLP to Medium Dissolve_Basal->Add_CLP Dissolve_CLP->Add_CLP Adjust_pH 5. Adjust pH Add_CLP->Adjust_pH Final_Volume 6. Adjust Final Volume Adjust_pH->Final_Volume Sterilize 7. Autoclave Final_Volume->Sterilize Cool 8. Cool Medium Sterilize->Cool Inoculation Inoculation Cool->Inoculation

Caption: Workflow for preparing a fermentation medium with this compound.

Protocol 2: Evaluating the Effect of this compound on Microbial Growth and Product Formation

This protocol provides a framework for systematically evaluating the impact of varying concentrations of this compound on a specific microbial fermentation process.

Materials:

  • Microbial strain of interest

  • Sterile fermentation media with varying concentrations of this compound (prepared as in Protocol 1)

  • Control medium without added calcium lactate

  • Incubator or bioreactor with temperature and agitation control

  • Spectrophotometer for measuring optical density (OD)

  • Analytical instrumentation for quantifying the desired product (e.g., HPLC, GC, mass spectrometry)

Procedure:

  • Prepare a series of fermentation media with a range of this compound concentrations (e.g., 0%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Inoculate each medium with a standardized amount of the microbial culture.

  • Incubate the cultures under optimal conditions for the specific microorganism.

  • Monitor microbial growth at regular intervals by measuring the optical density at a suitable wavelength (e.g., 600 nm).

  • Collect samples at different time points throughout the fermentation.

  • Analyze the samples for the concentration of the desired product and any key metabolic byproducts.

  • Plot the data to visualize the effect of calcium lactate concentration on growth kinetics and product yield.

G cluster_exp Experimental Workflow Media_Series 1. Prepare Media Series (Varying [CLP]) Inoculate 2. Inoculate Cultures Media_Series->Inoculate Incubate 3. Incubate Inoculate->Incubate Monitor_Growth 4. Monitor Growth (OD) Incubate->Monitor_Growth Sample 5. Collect Samples Incubate->Sample Plot 7. Plot Data Monitor_Growth->Plot Analyze 6. Analyze Product Sample->Analyze Analyze->Plot Conclusion Conclusion Plot->Conclusion

Caption: Experimental workflow for evaluating the impact of this compound.

Key Considerations and Troubleshooting

  • Solubility Limits: While highly soluble, at very high concentrations, calcium lactate can precipitate, especially at lower temperatures or in the presence of other salts.[8][15] It is advisable to perform solubility tests in the specific fermentation medium if high concentrations are required.

  • Interaction with Other Media Components: Be mindful of potential interactions with other media components, such as phosphates, which can lead to the precipitation of calcium phosphate. Prepare concentrated stock solutions separately and add them to the final medium to minimize this risk.

  • Impact on Different Microorganisms: The optimal concentration of calcium lactate can vary significantly between different microbial species and even strains.[4] Empirical optimization is always recommended. Some studies have shown that calcium lactate can have an inhibitory effect on certain non-pathogenic bacteria.[16]

  • Choice of Isomer: Calcium lactate exists as L(+) and D(-) isomers. The L(+) isomer is generally more soluble and is the form typically metabolized by living organisms.[5][17] For most applications, the commercially available L-calcium lactate or a racemic mixture is suitable.

Case Study: Lactic Acid Fermentation

In lactic acid fermentation, the accumulation of lactic acid leads to a decrease in pH, which can inhibit the growth of the producing microorganisms.[18] The addition of a neutralizing agent is therefore crucial. Calcium carbonate is often used for this purpose, reacting with the produced lactic acid to form calcium lactate in situ.[7][19][8]

G cluster_pathway In Situ pH Regulation in Lactic Acid Fermentation Glucose Glucose Lactic_Acid Lactic_Acid Glucose->Lactic_Acid Microbial Metabolism Calcium_Lactate Calcium Lactate (Soluble) Lactic_Acid->Calcium_Lactate Reacts with pH_Drop pH Drop (Inhibitory) Lactic_Acid->pH_Drop CaCO3 Calcium Carbonate (Neutralizing Agent) CaCO3->Calcium_Lactate Reacts with pH_Stable Stable pH (Promotes Growth) Calcium_Lactate->pH_Stable

Caption: Role of calcium carbonate in forming calcium lactate for pH control.

This approach not only maintains a favorable pH but also results in the production of highly soluble calcium lactate, which can be easily recovered and purified if it is the desired end product.[20][21]

Conclusion

This compound is a highly effective and versatile source of calcium for a wide range of microbial fermentation applications. Its excellent solubility, bioavailability, and dual functionality as a nutrient and pH regulator make it a superior choice over other calcium salts in many scenarios. By following the protocols and considering the key factors outlined in these application notes, researchers can effectively leverage the benefits of this compound to optimize microbial growth and enhance the production of valuable metabolites.

References

  • Wikipedia. Calcium lactate. [Link]

  • The Production of Calcium Lactate by Lactobacillus sporogenes I. Lactic acid fermentation. KoreaScience. [Link]

  • Ataman Kimya. This compound. [Link]

  • MDPI. Calcium Transport and Enrichment in Microorganisms: A Review. [Link]

  • American Elements. This compound Product Datasheet. [Link]

  • OneMine. Synthesis Of L(+)-Calcium Lactate Using Precipitated Calcium Carbonate In Lactic Acid Fermentation. [Link]

  • Taylor & Francis. Calcium lactate – Knowledge and References. [Link]

  • ResearchGate. Synthesis of L(+)-calcium lactate using precipitated calcium carbonate in lactic acid fermentation. [Link]

  • PMC. The Roles of Calcium Signaling and Calcium Deposition in Microbial Multicellularity. [Link]

  • The Effect of Ca Ions for Bacteria. Acta Scientific Microbiology. [Link]

  • ResearchGate. Calcium signaling in bacteria | Request PDF. [Link]

  • PubMed. Calcium signalling in bacteria. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Calcium L-lactate pentahydrate. [Link]

  • ResearchGate. Effects of calcium lactate concentrations on bacillomycin D production.... [Link]

  • RJPBCS. Physicochemical Properties of Calcium Lactate Prepared by Single-Phase Aragonite Precipitated Calcium Carbonate. [Link]

  • Farmalabor Materie Prime. This compound E 327. [Link]

  • ResearchGate. (PDF) CALCIUM LACTATE INFLUENCE ON SOME NON-PATHOGENIC MICROORGANISMS. [Link]

  • ResearchGate. Development of a fermentation process for production of calcium-L-lactate. [Link]

  • Google Patents.
  • Cape Crystal Brands. Calcium Lactate vs Calcium Chloride: What's the Difference?. [Link]

  • PMC. Calcium Transport and Enrichment in Microorganisms: A Review. [Link]

  • ResearchGate. Measurement and Correlation of Solubility of Calcium-L-lactate Pentahydrate in Ethanol plus Water and Acetone plus Water Systems | Request PDF. [Link]

  • Periodica Polytechnica Chemical Engineering. Factors Affecting Precipitation of Calcium Lactate from Fermentation Broths and from Aqueous Solution. [Link]

  • Periodica Polytechnica. Factors Affecting Precipitation of Calcium Lactate from Fermentation Broths and from Aqueous Solution. [Link]

  • ResearchGate. Solubility of calcium lactate in aqueous solution. [https://www.researchgate.net/publication/237751963_Solubility_of_calcium_lactate_in_aqueous_solution]([Link]_ lactate_in_aqueous_solution)

  • Reddit. Does malic acid or calcium lactate effect a lactoferment? : r/fermentation. [Link]

  • Reddit. Question About Using CaCl2 (aka pickle crisp) During Fermentation. [Link]

  • NIH. Effects of Calcium Source on Biochemical Properties of Microbial CaCO3 Precipitation. [Link]

  • Healthline. Calcium Lactate: Uses, Benefits, and Side Effects. [Link]

  • Reddit. Crunchiness: calcium carbonate vs calcium lactate? : r/fermentation. [Link]

  • ResearchGate. Comparison of Ca chloride and Ca lactate effectiveness in maintaining shelf stability and quality of fresh-cut cantaloupes | Request PDF. [Link]

  • NutraIngredients USA. Enriched postbiotic calcium may boost mineral bioavailability: RCT. [Link]

  • MDPI. The Use of Calcium Lactate to Enhance the Durability and Engineering Properties of Bioconcrete. [Link]

  • Google Patents. WO2001025180A1 - Process for producing a purified lactic acid solution.
  • BioResources. Separation and Purification Technologies for Lactic Acid – A Brief Review. [Link]

Sources

Application Note & Protocol: Hydrothermal Synthesis of Nanostructured Hydroxyapatite Using Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in biomaterials and nanotechnology.

Introduction: The Significance of Hydroxyapatite and the Advantages of a Green Synthesis Route

Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the primary inorganic constituent of human bone and teeth, is a cornerstone biomaterial in orthopedic and dental applications.[1] Its remarkable biocompatibility, bioactivity, and osteoconductivity make it an ideal candidate for bone grafts, coatings for prosthetic implants, and scaffolds in tissue engineering.[1][2] The morphology and crystallinity of hydroxyapatite (HAp) nanoparticles are critical determinants of their in-vivo performance, influencing protein adsorption, osteoblast adhesion, and resorption kinetics. Consequently, precise control over the synthesis process is paramount.

The hydrothermal method offers a robust platform for producing highly crystalline and morphologically controlled HAp nanoparticles.[3] This technique, conducted in an aqueous medium at elevated temperatures and pressures within a sealed autoclave, promotes the formation of well-defined crystalline structures.[4] When coupled with Calcium Lactate Pentahydrate as the calcium precursor, this synthesis route presents a greener and more biocompatible alternative to conventional methods that often employ inorganic calcium salts like calcium nitrate or chloride. Calcium lactate, being an organic salt, is derived from a renewable resource (lactic acid) and its use can lead to purer end-products, which is a significant advantage for biomedical applications.[2] This application note provides a detailed protocol for the hydrothermal synthesis of hydroxyapatite using this compound and explores the influence of key reaction parameters on the final product's characteristics.

Reaction Mechanism and Causality

The hydrothermal synthesis of hydroxyapatite from this compound and orthophosphoric acid is predicated on the thermal decomposition of calcium lactate chelates under high temperature and pressure.[2] The lactate ions chelate the calcium ions in the precursor solution. As the temperature and pressure increase within the autoclave, the calcium lactate complex decomposes, releasing Ca²⁺ ions into the solution. These ions then react with the phosphate (PO₄³⁻) and hydroxyl (OH⁻) ions from the orthophosphoric acid and water, respectively, to nucleate and grow hydroxyapatite crystals.[2]

The general chemical equation for this reaction is:

10 Ca(C₃H₅O₃)₂·5H₂O + 6 H₃PO₄ → Ca₁₀(PO₄)₆(OH)₂ + 20 C₃H₆O₃ + 48 H₂O

The choice of an organic precursor like calcium lactate is deliberate. The lactate moiety can act as a temporary chelating agent, influencing the nucleation and growth kinetics of the HAp crystals. This can lead to different morphologies compared to syntheses using inorganic calcium salts. Furthermore, the decomposition of the lactate into lactic acid can be easily washed away during the purification steps, ensuring a high-purity final product.

Experimental Protocol: Hydrothermal Synthesis of Hydroxyapatite

This protocol is designed to be a self-validating system, where careful control of the outlined parameters will yield high-quality hydroxyapatite.

Materials and Equipment
  • Reagents:

    • This compound (Ca(C₃H₅O₃)₂·5H₂O)

    • Orthophosphoric Acid (H₃PO₄, 85%)

    • Deionized Water

    • Ammonium Hydroxide (NH₄OH) solution (for pH adjustment)

  • Equipment:

    • Stainless steel reactor (autoclave) with temperature and pressure monitoring

    • Magnetic stirrer with heating capabilities

    • pH meter

    • Filtration apparatus (e.g., Büchner funnel with vacuum flask)

    • Drying oven

    • Mortar and pestle or ball mill for grinding the final product

Step-by-Step Methodology
  • Precursor Solution Preparation:

    • Prepare an aqueous solution of this compound. The concentration can be varied to control the morphology of the final product. A typical starting concentration is in the range of 0.025 to 0.2 M.[2] For example, to prepare a 0.05 M solution, dissolve the appropriate amount of this compound in deionized water in a beaker with continuous stirring until a homogenous solution is obtained.

    • Separately, prepare a stoichiometric amount of orthophosphoric acid solution to achieve a Ca/P molar ratio of 1.67.[2]

    • Slowly add the orthophosphoric acid solution to the calcium lactate solution under vigorous stirring.

  • pH Adjustment (Crucial for Morphology Control):

    • The initial pH of the mixed solution will be acidic. The final morphology of the hydroxyapatite is highly dependent on the pH of the reaction mixture.[3][5][6]

    • For the synthesis of HAp nanorods or whiskers, the pH is typically adjusted to a specific value. For instance, a more acidic pH (around 3-4) can favor the formation of whiskers, while a more basic pH (around 9-11) tends to produce nanorods.[2]

    • Use a solution of ammonium hydroxide to carefully adjust the pH to the desired value while continuously monitoring with a pH meter.

  • Hydrothermal Reaction:

    • Transfer the final precursor solution into the Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a furnace or use an integrated heating system.

    • Heat the autoclave to the desired reaction temperature. A typical temperature range is 150-200°C.[2] The temperature ramp rate can also influence the final product. A controlled heating rate of around 2.5°C/min is recommended.[2]

    • Maintain the reaction at the set temperature for a specific duration. The reaction time can range from a few hours to 24 hours.[7][8] A common duration for achieving good crystallinity is 5 hours.[2] The pressure inside the autoclave will increase with temperature; for instance, at 200°C, the pressure can reach around 20 bar.[2]

  • Post-Synthesis Processing:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave and collect the white precipitate.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products. Centrifugation or vacuum filtration can be used for efficient washing.

    • Dry the washed precipitate in an oven at a temperature of around 80-100°C for at least 6 hours or until a constant weight is achieved.[9]

    • The dried product can be gently ground using a mortar and pestle or a ball mill to obtain a fine powder.

Visualization of the Experimental Workflow

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_post Post-Synthesis Processing Ca_Lac Calcium Lactate Pentahydrate Solution Mixing Mixing & Stirring Ca_Lac->Mixing H3PO4 Orthophosphoric Acid Solution H3PO4->Mixing pH_Adjust pH Adjustment (NH4OH) Mixing->pH_Adjust Autoclave Transfer to Autoclave pH_Adjust->Autoclave Heating Heating (150-200°C, 5h) Autoclave->Heating Cooling Cooling to Room Temperature Heating->Cooling Washing Washing (Deionized Water) Cooling->Washing Drying Drying (80-100°C) Washing->Drying Grinding Grinding Drying->Grinding Final_Product Hydroxyapatite Powder Grinding->Final_Product

Caption: Workflow for the hydrothermal synthesis of hydroxyapatite.

Characterization of Synthesized Hydroxyapatite

To confirm the successful synthesis of hydroxyapatite and to characterize its properties, the following techniques are essential:

  • X-ray Diffraction (XRD): This is the primary technique to confirm the crystalline phase of the synthesized powder. The diffraction pattern of the sample should be compared with the standard diffraction pattern of hydroxyapatite (JCPDS card no. 09-0432).[10] Sharp diffraction peaks indicate a high degree of crystallinity.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic functional groups of hydroxyapatite. The presence of phosphate (PO₄³⁻) bands at approximately 560-610 cm⁻¹ and 960-1100 cm⁻¹, and hydroxyl (OH⁻) bands at around 630 cm⁻¹ and 3570 cm⁻¹ confirms the formation of HAp.[2][3]

  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the morphology (shape and size) of the synthesized hydroxyapatite particles.[11] It provides information on whether the particles are whiskers, nanorods, or other shapes, as well as their degree of agglomeration.

  • Transmission Electron Microscopy (TEM): For a more detailed morphological analysis at the nanoscale, TEM is used. It can reveal the internal structure and precise dimensions of the individual nanoparticles.[3][5]

Influence of Synthesis Parameters on Hydroxyapatite Properties

The properties of the hydrothermally synthesized hydroxyapatite can be tailored by carefully controlling the synthesis parameters.

ParameterEffect on Hydroxyapatite Properties
pH Strongly influences the morphology. Higher pH (alkaline conditions) generally leads to the formation of nanorods or spherical particles, while lower pH (acidic conditions) can result in the formation of whiskers or plate-like structures.[2][3][5]
Temperature Higher temperatures generally lead to increased crystallinity and larger particle sizes.[3][7][12] The aspect ratio of the particles can also be affected by the reaction temperature.[7]
Time Longer reaction times typically result in higher crystallinity and can influence the particle size and morphology.[7][8]
Precursor Concentration The concentration of the calcium lactate and phosphate precursors can affect the morphology of the final product. For instance, lower concentrations may favor the formation of whiskers, while higher concentrations can lead to hexagonal rods.[2]

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. By adhering to the stoichiometric Ca/P ratio of 1.67 and carefully controlling the pH, temperature, and time, the synthesis should reproducibly yield hydroxyapatite. The characterization techniques, particularly XRD and FTIR, serve as the validation checkpoints. A successful synthesis will exhibit the characteristic diffraction peaks and vibrational bands of pure hydroxyapatite. Any deviation from the expected results can be traced back to a variation in one of the key synthesis parameters, allowing for systematic troubleshooting and optimization.

Conclusion

The hydrothermal synthesis of hydroxyapatite using this compound offers a reliable and biocompatible route for producing high-quality, crystalline HAp nanoparticles with controlled morphologies. By understanding and manipulating the key synthesis parameters of pH, temperature, time, and precursor concentration, researchers can tailor the properties of the resulting biomaterial to suit specific applications in drug delivery, tissue engineering, and regenerative medicine. The protocol and insights provided in this application note serve as a comprehensive guide for the successful synthesis and characterization of this vital biomaterial.

References

  • Modulated Monoclinic Hydroxyapatite: The Effect of pH in the Microwave Assisted Method. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Hydrothermal synthesis and characterization of hydroxyapatite microstructures. (n.d.). IEEE Xplore. Retrieved January 8, 2026, from [Link]

  • Synthesis and Characterization of Microporous Hydroxyapatite via Hydrothermal Method. (n.d.). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]

  • Influence of temperature and aging time on HA synthesized by the hydrothermal method. (2005). PubMed. Retrieved January 8, 2026, from [Link]

  • Growth and characterization of hydroxyapatite crystals by hydrothermal method. (n.d.). Semantic Scholar. Retrieved January 8, 2026, from [Link]

  • The Synthesis of Hydroxyapatite by Hydrothermal Process with this compound: The Effect of Reagent Concentrations, pH, Temperature, and Pressure. (2022). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Hydrothermal synthesis of hydroxyapatite powders using Response Surface Methodology (RSM). (2021). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Hydrothermal Synthesis of Hydroxyapatite with Different Morphologies: Influence of Supersaturation of the Reaction System. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]

  • The pH Level Influence on Hydroxyapatite Phase Composition Synthesized with Hydrothermal Method. (2020). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Hydrothermal synthesis and characterization of hydroxyapatite microstructures. (n.d.). IEEE Xplore. Retrieved January 8, 2026, from [Link]

  • Influence of Hydrothermal Reaction Temperature and pH on Phase Stability of Hydroxyapatite. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Effect of Reaction Time and Heat Treatment in the Production of Hydroxyapatite by Hydrothermal Synthesis. (n.d.). Archives of Metallurgy and Materials. Retrieved January 8, 2026, from [Link]

  • The Synthesis of Hydroxyapatite by Hydrothermal Process with this compound: The Effect of Reagent Concentrations, pH, Temperature, and Pressure. (2022). FAO AGRIS. Retrieved January 8, 2026, from [Link]

  • Effects of hydrothermal temperature and time on hydrothermal synthesis of colloidal hydroxyapatite nanorods in the presence of sodium citrate. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • The Hydrothermal Synthesis Duration Influence on Calcium Phosphate and Hydroxyapatite Phase Composition. (n.d.). IOPscience. Retrieved January 8, 2026, from [Link]

  • The Synthesis of Hydroxyapatite by Hydrothermal Process with this compound: The Effect of Reagent Concentrations, pH, Temperature, and Pressure. (2022). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Hydrothermal Synthesis of Hydroxyapatite from Calcium Sulfate Hemihydrate. (n.d.). NWPII. Retrieved January 8, 2026, from [Link]

  • Hydrothermal synthesis of hydroxyapatite. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Synthesis of hydroxyapatite by hydrothermal and microwave irradiation methods from biogenic calcium source varying pH and synthesis time. (n.d.). Elsevier. Retrieved January 8, 2026, from [Link]

  • Synthesis method of hydroxyapatite: A review. (n.d.). Sci-Hub. Retrieved January 8, 2026, from [Link]

  • Hydroxyapatite synthesis and the benefits of its blend with calcium aluminate cement. (n.d.). Semantic Scholar. Retrieved January 8, 2026, from [Link]

  • Overview of hydroxyapatite; composition, structure, synthesis methods and its biomedical uses. (2020). The Science Publishers. Retrieved January 8, 2026, from [Link]

Sources

Application Notes and Protocols: The Use of Calcium Lactate Pentahydrate in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Bioactive Scaffolds in Regenerative Medicine

Tissue engineering aims to restore, maintain, or improve tissue function by combining cells, scaffolds, and bioactive molecules. At the heart of this triad lies the scaffold, a three-dimensional architecture that provides mechanical support and guides the growth of new tissue. For bone tissue engineering, an ideal scaffold should be biocompatible, biodegradable, and osteoinductive, actively promoting the differentiation of progenitor cells into bone-forming osteoblasts.

Calcium ions (Ca²⁺) are pivotal signaling molecules in bone homeostasis, influencing osteoblast proliferation, differentiation, and mineralization. Consequently, enriching scaffolds with a biocompatible and bioavailable source of calcium is a key strategy to enhance their osteoinductive potential. Calcium Lactate Pentahydrate ([CH₃CH(OH)COO]₂Ca · 5H₂O) emerges as a compelling candidate for this purpose. It is a non-toxic, water-soluble calcium salt that dissociates to provide both calcium ions and lactate.[1] Emerging evidence suggests that lactate is not merely a metabolic byproduct but also an active signaling molecule that can promote tissue regeneration. This dual-action potential makes this compound a molecule of significant interest for the development of next-generation bioactive scaffolds.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in various tissue engineering scaffold platforms. It details the underlying scientific principles, provides step-by-step protocols for scaffold fabrication, and outlines methods for their characterization and evaluation.

Mechanism of Action: The Synergistic Role of Calcium and Lactate in Osteogenesis

The bioactivity of this compound in bone tissue engineering is rooted in the distinct yet complementary roles of its constituent ions.

Calcium Signaling in Bone Formation

Extracellular calcium ions are critical regulators of osteoblast function. Fluctuations in their concentration are sensed by the cells, triggering a cascade of intracellular signaling events that ultimately modulate gene expression related to bone formation. Increased local Ca²⁺ concentrations have been shown to enhance osteoblast proliferation and differentiation.[2] This process is mediated through various pathways, including the activation of calcium-sensing receptors (CaSR) and voltage-gated calcium channels, leading to an influx of intracellular calcium. This, in turn, activates calmodulin and other calcium-dependent proteins that influence the expression of key osteogenic markers like alkaline phosphatase (ALP), collagen type I, and osteocalcin.

cluster_extracellular Extracellular Space cluster_cell Osteoblast Ca_ext Calcium Ions (Ca²⁺) CaSR Calcium-Sensing Receptor (CaSR) Ca_ext->CaSR binds VGCC Voltage-Gated Ca²⁺ Channel Ca_ext->VGCC activates Ca_int Intracellular Ca²⁺ ↑ CaSR->Ca_int triggers VGCC->Ca_int influx Calmodulin Calmodulin Ca_int->Calmodulin activates Gene_exp ↑ Osteogenic Gene Expression (ALP, OCN) Calmodulin->Gene_exp activates signaling cascades Prolif_Diff Proliferation & Differentiation Gene_exp->Prolif_Diff leads to

Figure 1: Simplified schematic of calcium signaling in osteoblasts.

The Emerging Role of Lactate in Tissue Regeneration

Traditionally viewed as a metabolic waste product, lactate is now recognized as an important signaling molecule, or "lactormone," in various physiological processes, including tissue repair. Recent studies have indicated that lactate can promote angiogenesis (the formation of new blood vessels) and modulate inflammatory responses, both of which are crucial for effective bone healing. Furthermore, lactate can serve as an energy source for cells within the scaffold, supporting their metabolic activity and biosynthetic functions. The presence of lactate, therefore, may create a more favorable microenvironment for bone regeneration, potentially acting in synergy with the pro-osteogenic effects of calcium.

Application in Hydrogel Scaffolds: Alginate Crosslinking

Alginate, a natural polysaccharide extracted from brown algae, is widely used for creating hydrogel scaffolds due to its biocompatibility and gentle gelation properties. Alginate solutions can be crosslinked into stable hydrogels in the presence of divalent cations, such as Ca²⁺, which bind to the guluronate blocks of the polymer chains. This compound offers a more controlled and slower release of calcium ions compared to highly soluble salts like calcium chloride, resulting in more homogenous hydrogel structures.

Protocol 1: Fabrication of Calcium Lactate-Crosslinked Alginate Hydrogel Scaffolds for Cell Encapsulation

This protocol describes a method for creating cell-laden alginate beads using this compound as the crosslinking agent.

Materials and Reagents:

  • Sodium alginate powder

  • This compound

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture medium appropriate for the chosen cell type

  • Cells for encapsulation (e.g., mesenchymal stem cells, osteoblasts)

  • Syringe with a 22-gauge needle

  • Magnetic stirrer and stir bar

  • Sterile beakers and culture plates

Step-by-Step Methodology:

  • Prepare a sterile 2% (w/v) sodium alginate solution: Dissolve sodium alginate powder in DPBS by stirring overnight at room temperature. Sterilize the solution by autoclaving or sterile filtration.

  • Prepare a sterile 0.1 M this compound crosslinking solution: Dissolve this compound in DPBS and sterilize by filtration.

  • Prepare the cell suspension: Harvest and resuspend the cells in the sterile sodium alginate solution to a final concentration of 1-5 x 10⁶ cells/mL. Ensure the cells are homogeneously distributed by gentle pipetting.

  • Extrude alginate-cell suspension: Draw the alginate-cell suspension into a syringe fitted with a 22-gauge needle.

  • Form cell-laden beads: Extrude the alginate-cell suspension dropwise into the this compound solution while gently stirring. The droplets will instantly form hydrogel beads upon contact with the Ca²⁺ ions.

  • Allow for complete crosslinking: Let the beads cure in the crosslinking solution for 10-15 minutes to ensure complete gelation.

  • Wash the beads: Gently remove the crosslinking solution and wash the beads three times with sterile DPBS or cell culture medium to remove excess calcium ions.

  • Culture the encapsulated cells: Transfer the cell-laden beads to a culture plate with fresh cell culture medium and incubate under standard cell culture conditions.

cluster_prep Preparation cluster_fab Fabrication alginate_sol Prepare 2% Sodium Alginate Solution cell_susp Resuspend Cells in Alginate Solution alginate_sol->cell_susp ca_sol Prepare 0.1 M Calcium Lactate Solution crosslink Crosslink in Calcium Lactate Solution (10-15 min) ca_sol->crosslink extrude Extrude Alginate-Cell Suspension Dropwise cell_susp->extrude extrude->crosslink wash Wash Beads with DPBS/Medium crosslink->wash culture Culture Cell-Laden Beads wash->culture

Figure 2: Workflow for fabricating cell-laden alginate beads with Calcium Lactate.

Characterization and Expected Outcomes

The properties of the resulting hydrogel can be tuned by varying the concentrations of sodium alginate and this compound.

ParameterCalcium Lactate ConcentrationExpected Outcome
Mechanical Stiffness IncreasingIncreased compressive modulus due to higher crosslinking density.
Swelling Ratio IncreasingDecreased swelling ratio as the network becomes tighter.
Degradation Rate IncreasingSlower degradation due to a more stable network.
Cell Viability OptimizedHigh cell viability; excessively high concentrations may be cytotoxic.

Table 1: Expected influence of this compound concentration on alginate hydrogel properties.

Application in Electrospun Scaffolds: Polyamide-6/Calcium Lactate Composite Nanofibers

Electrospinning is a versatile technique for producing nanofibrous scaffolds that mimic the architecture of the natural extracellular matrix. While synthetic polymers like Polyamide-6 offer good mechanical properties, they often lack bioactivity. A post-electrospinning modification can be employed to create a Calcium Lactate coating on the nanofiber surface, enhancing their osteoinductive potential.

Protocol 2: Synthesis of Polyamide-6/Calcium Lactate Composite Nanofibers

This protocol is adapted from a method for creating a core-shell structure with a lactic acid shell that is subsequently neutralized to form Calcium Lactate.[1]

Materials and Reagents:

  • Polyamide-6 (PA-6)

  • Lactic acid (LA)

  • Formic acid

  • Calcium hydroxide (Ca(OH)₂)

  • Ethanol

  • Electrospinning setup

  • Homogenizer

Step-by-Step Methodology:

  • Prepare the electrospinning solution: Dissolve PA-6 and lactic acid in formic acid to create a homogenous solution. A typical ratio could be 15% (w/v) PA-6 and 5% (w/v) LA.

  • Electrospin the solution: Load the solution into a syringe and electrospin onto a grounded collector. Typical parameters include a voltage of 15-20 kV, a flow rate of 0.5-1.0 mL/h, and a collector distance of 15-20 cm. This will produce PA-6/LA core-shell nanofibers.

  • Prepare the neutralization solution: Prepare a saturated solution of calcium hydroxide in ethanol.

  • Neutralization: Immerse the electrospun PA-6/LA nanofiber mat in the calcium hydroxide solution for 24 hours at room temperature. This will convert the lactic acid shell into a Calcium Lactate coating.

  • Washing and Drying: Remove the nanofiber mat from the neutralization solution, wash thoroughly with ethanol to remove excess calcium hydroxide, and dry under vacuum.

cluster_prep Preparation cluster_fab Fabrication & Post-Processing solution Prepare PA-6/Lactic Acid Solution electrospin Electrospin to form PA-6/LA Core-Shell Fibers solution->electrospin neutralize Immerse in Ca(OH)₂ Solution for 24h electrospin->neutralize wash_dry Wash with Ethanol & Dry neutralize->wash_dry final_product PA-6/Calcium Lactate Composite Nanofibers wash_dry->final_product

Figure 3: Fabrication process for Polyamide-6/Calcium Lactate composite nanofibers.

Characterization and Expected Outcomes

The resulting composite nanofibers should be characterized to confirm the presence of Calcium Lactate and to assess their bioactivity.

  • Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the nanofiber structure and any changes in surface texture after coating.

  • Composition: Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of Calcium Lactate on the fiber surface.

  • In Vitro Mineralization: Soaking the scaffolds in Simulated Body Fluid (SBF) can be used to assess their ability to nucleate calcium phosphate deposition, a hallmark of bioactivity. An increased and faster deposition of calcium phosphate is expected on the composite fibers compared to pure PA-6 fibers.[1]

Application in 3D Printed Scaffolds (PCL/PLGA)

Three-dimensional printing allows for the precise fabrication of scaffolds with controlled architecture, pore size, and interconnectivity. Incorporating this compound as a bioactive filler into commonly used polymers like Polycaprolactone (PCL) or Poly(lactic-co-glycolic acid) (PLGA) can enhance their biological performance.

Proposed Protocol 3: Fabrication of 3D Printed PCL/Calcium Lactate Pentahydrate Scaffolds

As direct protocols are sparse, this section provides a generalized and adaptable workflow for creating composite filaments for Fused Deposition Modeling (FDM) 3D printing. Optimization of all parameters is crucial.

Materials and Reagents:

  • Polycaprolactone (PCL) pellets

  • This compound powder, micronized

  • Dichloromethane (DCM) or other suitable solvent

  • Twin-screw extruder or solvent casting setup

  • 3D printer (FDM)

Step-by-Step Methodology (Solvent Casting Approach):

  • Dissolve the polymer: Dissolve PCL pellets in DCM to create a solution of desired concentration (e.g., 10-20% w/v).

  • Disperse Calcium Lactate: Disperse the micronized this compound powder into the PCL solution at the desired weight percentage (e.g., 5%, 10%, 20%). Use a homogenizer or sonicator to ensure uniform dispersion.

  • Cast and evaporate: Pour the composite slurry into a non-stick mold and allow the solvent to evaporate slowly in a fume hood.

  • Dry the composite: Once a solid film or block is formed, dry it under vacuum for 48-72 hours to remove any residual solvent.

  • Prepare the filament: Cut the dried composite into small pellets and feed them into a filament extruder to produce a filament of the required diameter for your 3D printer.

  • 3D print the scaffold: Use the composite filament to 3D print scaffolds with the desired architecture. Printing parameters such as nozzle temperature, print speed, and bed temperature will need to be optimized.

cluster_prep Composite Preparation cluster_fab Scaffold Fabrication dissolve Dissolve PCL in Solvent disperse Disperse Calcium Lactate Powder dissolve->disperse cast Solvent Cast & Evaporate disperse->cast dry Vacuum Dry cast->dry extrude Extrude Composite Filament dry->extrude print 3D Print Scaffold (FDM) extrude->print final_product PCL/Calcium Lactate Composite Scaffold print->final_product

Figure 4: Proposed workflow for 3D printing PCL/Calcium Lactate scaffolds.

Characterization and Expected Outcomes

The incorporation of this compound is expected to influence the scaffold's properties.

ParameterCalcium Lactate ContentExpected Outcome
Mechanical Properties IncreasingPotential increase in compressive modulus up to a certain percentage; may become brittle at very high loadings.
Hydrophilicity IncreasingIncreased surface wettability, which can improve cell attachment.
Degradation Rate IncreasingPotentially faster degradation due to the hydrophilic nature of the salt and creation of pores upon dissolution.
Bioactivity IncreasingEnhanced osteoblast proliferation, differentiation, and mineralization due to the release of calcium ions.

Table 2: Hypothetical influence of this compound content on 3D printed PCL scaffold properties.

In Vitro and In Vivo Evaluation

A thorough evaluation of the fabricated scaffolds is essential to validate their suitability for bone tissue engineering.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation. Seed cells onto the scaffolds and perform the assay at different time points (e.g., 1, 3, and 7 days).

  • Live/Dead Staining: This fluorescence-based assay uses calcein-AM to stain live cells green and ethidium homodimer-1 to stain dead cells red. It provides a direct visualization of cell viability on the scaffold.

Osteogenic Differentiation Assays
  • Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. The ALP activity of cell lysates can be quantified using a colorimetric assay after 7 and 14 days of culture in osteogenic medium. Increased ALP activity is expected on scaffolds containing this compound.

  • Alizarin Red S Staining: This stain identifies calcium deposits, indicating matrix mineralization, a late-stage marker of osteogenesis. After 21 days of culture, scaffolds can be fixed and stained with Alizarin Red S to visualize the extent of mineralization.

In Vivo Studies

To evaluate the in vivo bone regeneration capacity, the scaffolds can be implanted into a critical-sized bone defect in an animal model (e.g., a rat calvarial defect or a rabbit femoral defect). After a predetermined period (e.g., 4, 8, and 12 weeks), the defect sites are harvested and analyzed using micro-computed tomography (µ-CT) and histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess new bone formation, tissue integration, and the host inflammatory response. Scaffolds containing this compound are hypothesized to show accelerated and enhanced bone regeneration compared to control scaffolds.[2][3]

Conclusion and Future Perspectives

This compound is a promising, biocompatible, and bioavailable source of calcium for enhancing the osteoinductive properties of tissue engineering scaffolds. Its application in alginate hydrogels is well-established, and emerging methods for its incorporation into electrospun and 3D printed scaffolds are paving the way for its broader use. The dual release of calcium and lactate may offer synergistic benefits for bone regeneration that warrant further investigation.

Future research should focus on optimizing the concentration of this compound and the fabrication parameters for different polymer systems to achieve the desired balance of mechanical properties, degradation kinetics, and biological activity. Furthermore, long-term in vivo studies are needed to fully elucidate the regenerative potential of these advanced bioactive scaffolds.

References

  • Synthesis, characterization, and mineralization of polyamide-6/calcium lactate composite nanofibers for bone tissue engineering. - PubMed. (2013, February 1). PubMed. [Link]

  • In vivo evaluation of a bioactive scaffold for bone tissue engineering - PubMed. (n.d.). PubMed. [Link]

  • Influence of Calcium Crosslinker Form on Alginate Hydrogel Properties - PMC - NIH. (n.d.). [Link]

  • 3D printing of PCL-ceramic composite scaffolds for bone tissue engineering applications. (n.d.). [Link]

  • In Vivo Evaluation of a Bioactive Scaffold for Bone Tissue Engineering - ResearchGate. (n.d.). [Link]

Sources

Formulation of controlled-release microspheres with calcium alginate and Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the formulation and characterization of controlled-release microspheres using a calcium alginate matrix crosslinked with calcium lactate pentahydrate.

Introduction: The Imperative for Controlled Drug Delivery

The paradigm of drug delivery has evolved significantly from conventional dosage forms to sophisticated systems that control the rate, time, and place of drug release in the body. Controlled-release formulations offer numerous advantages, including improved therapeutic efficacy, reduced side effects, and enhanced patient compliance. Among the various materials explored for these systems, sodium alginate, a natural polysaccharide extracted from brown seaweed, has garnered substantial attention. Alginate is biocompatible, biodegradable, low in toxicity, and relatively inexpensive, making it an ideal candidate for biomedical applications.[1][2][3]

The cornerstone of alginate's utility in drug delivery is its ability to form hydrogels through ionic crosslinking in the presence of divalent cations.[4][5][6] This process, known as ionotropic gelation, typically involves the interaction of guluronic acid units in the alginate backbone with cations like Ca²⁺, forming a stable, three-dimensional network. This network can physically entrap therapeutic molecules, releasing them over time as the matrix swells or erodes.

While calcium chloride is a commonly used crosslinking agent, this guide focuses on the use of This compound . Calcium lactate offers distinct advantages, including a less bitter taste, which is relevant for oral formulations, and different gelation kinetics that can be fine-tuned for specific applications.[7][8][9][10][11] This application note provides a comprehensive framework, from underlying theory to detailed experimental protocols, for researchers developing controlled-release alginate microspheres.

The "Egg-Box" Model: Mechanism of Alginate Gelation

The crosslinking of alginate chains by calcium ions is elegantly described by the "egg-box" model. The alginate polymer is composed of blocks of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. The G-blocks, with their buckled chain conformation, create cavities that are perfectly sized to chelate divalent cations like Ca²⁺. When a calcium ion binds between two G-blocks from different polymer chains, it forms an ionic bridge. The cooperative binding of multiple calcium ions along adjacent polymer chains results in a highly stable, junction-zone structure resembling an egg box, which is responsible for the formation of the hydrogel matrix.[1]

EggBox_Model cluster_0 Alginate Chain 1 cluster_1 Alginate Chain 2 Chain1_G1 G-Block Chain1_M M-Block Ca1 Ca²⁺ Chain1_G1->Ca1 Chain1_G2 G-Block Ca2 Ca²⁺ Chain1_G2->Ca2 Chain2_G1 G-Block Chain2_M M-Block Chain2_G2 G-Block Ca1->Chain2_G1 Ca2->Chain2_G2

Figure 1: The "Egg-Box" model of calcium alginate gelation.

Protocol 1: Microsphere Formulation via Emulsification/External Gelation

The emulsification/gelation method is a robust technique for producing small, spherical microspheres.[1][12] It involves dispersing an aqueous alginate/drug solution as droplets within an immiscible oil phase, followed by the introduction of a crosslinking agent to solidify these droplets into microspheres.

Materials and Equipment
Materials Equipment
Sodium Alginate (low or medium viscosity)Magnetic stirrer with hotplate
This compoundOverhead mechanical stirrer
Model Drug (e.g., Theophylline, Ibuprofen)Syringe pump (optional)
Light Mineral Oil or Liquid ParaffinBeakers and graduated cylinders
Surfactant (e.g., Span 80)Optical Microscope
Isopropyl Alcohol or n-Hexane (for washing)Filtration apparatus (e.g., Buchner funnel)
Deionized WaterDrying oven or desiccator
Phosphate Buffers (for release studies)pH meter
Step-by-Step Methodology
  • Preparation of the Aqueous Drug-Alginate Phase:

    • Prepare a 1-3% (w/v) sodium alginate solution by slowly adding the powder to deionized water under constant stirring. Gentle heating may aid dissolution.

    • Causality: The alginate concentration is a critical parameter; higher concentrations increase the solution viscosity, which typically leads to larger microspheres and may improve drug entrapment but can make handling difficult.[1][13]

    • Once the alginate is fully dissolved, disperse or dissolve the desired amount of the model drug into the solution to create a homogenous mixture.

  • Formation of the Water-in-Oil (W/O) Emulsion:

    • In a separate beaker, prepare the continuous oil phase. A typical formulation consists of light mineral oil containing 1-2% (v/v) Span 80.

    • Causality: The surfactant (Span 80) is crucial for stabilizing the aqueous droplets within the oil phase, preventing them from coalescing and ensuring the formation of discrete, spherical microspheres.[12][14]

    • Place the beaker under an overhead mechanical stirrer. Set the stirring speed to 500-1500 rpm.

    • Slowly add the aqueous drug-alginate phase to the stirring oil phase. Allow the emulsion to stabilize for 15-30 minutes. The stirring speed directly influences droplet size; higher speeds generally produce smaller droplets.

  • Crosslinking and Microsphere Hardening:

    • Prepare a 1-5% (w/v) aqueous solution of this compound.

    • Add this crosslinking solution dropwise to the emulsion while maintaining continuous stirring.

    • Causality: As the calcium lactate solution is added, Ca²⁺ ions diffuse through the oil to the surface of the aqueous alginate droplets, initiating the ionic gelation process from the outside-in (external gelation) and solidifying the droplets into microspheres.[12]

    • Continue stirring for an additional 30-60 minutes to ensure complete crosslinking. The duration and concentration of the crosslinker affect the rigidity and release properties of the microspheres.[15][16]

  • Collection and Purification of Microspheres:

    • Turn off the stirrer and allow the microspheres to settle.

    • Decant the bulk of the oil phase.

    • Collect the microspheres by filtration.

    • Wash the collected microspheres multiple times with a suitable solvent like isopropyl alcohol or n-hexane to remove residual oil. This is a critical step to obtain a free-flowing powder.

    • Finally, rinse with deionized water to remove excess calcium ions.

    • Dry the purified microspheres in a desiccator or a drying oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Emulsification_Workflow cluster_prep Phase Preparation cluster_process Microsphere Formation cluster_purify Purification A1 Dissolve Sodium Alginate in Water A2 Disperse/Dissolve Drug in Alginate Solution A1->A2 C Add Aqueous Phase to Oil under High Shear Stirring (Emulsification) A2->C B1 Mix Surfactant (Span 80) in Mineral Oil B1->C E Add Crosslinker to Emulsion (Gelation) C->E D Prepare Calcium Lactate Solution D->E F Filter to Collect Microspheres E->F G Wash with Isopropyl Alcohol to Remove Oil F->G H Rinse with DI Water G->H I Dry Microspheres H->I

Figure 2: Workflow for microsphere preparation by emulsification.

Protocol 2: Characterization of Controlled-Release Microspheres

Thorough characterization is essential to ensure the microspheres meet the desired specifications for size, drug content, and release profile.

Particle Size and Surface Morphology
  • Methodology: The size distribution and morphology of the microspheres can be analyzed using optical microscopy or, for higher resolution, Scanning Electron Microscopy (SEM).[4][14][17] For quantitative size analysis, a sample of microspheres is dispersed on a glass slide, and the diameters of a statistically significant number of particles (e.g., >100) are measured using calibrated imaging software.

  • Expected Outcome: The microspheres should appear spherical and have a relatively narrow size distribution. SEM analysis can provide detailed information about surface texture (smooth or porous), which can influence drug release characteristics.[4]

Drug Loading and Encapsulation Efficiency

Drug Loading (DL) refers to the percentage of the drug's weight relative to the total weight of the microspheres. Encapsulation Efficiency (EE) represents the percentage of the initial drug that was successfully entrapped within the microspheres.

  • Formulas:

    • Drug Loading (%) = (Weight of drug in microspheres / Total weight of microspheres) x 100[18]

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100[14][19][20]

  • Methodology:

    • Accurately weigh a sample of dried microspheres (e.g., 20 mg).

    • Completely dissolve the microspheres in a known volume of a suitable buffer solution (e.g., phosphate buffer) that breaks the alginate gel structure, thereby releasing the entrapped drug.

    • Filter the resulting solution to remove any polymeric debris.

    • Determine the concentration of the drug in the filtrate using a validated analytical method, such as UV-Vis Spectrophotometry at the drug's λmax.

    • Calculate the total weight of the drug in the sample and use the formulas above to determine DL and EE.

In Vitro Drug Release Study

This study simulates the release of the drug from the microspheres under physiological conditions.

  • Methodology:

    • The study is typically performed using a USP Type II (paddle) dissolution apparatus.[4][14]

    • Place a quantity of microspheres equivalent to a known amount of drug into the dissolution vessel containing 900 mL of a specified medium (e.g., simulated gastric fluid, pH 1.2, for 2 hours, followed by simulated intestinal fluid, pH 6.8 or 7.4, for subsequent hours).[4][13][14]

    • Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50-100 rpm).

    • At predetermined time intervals, withdraw a small aliquot (e.g., 5 mL) of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

    • Analyze the drug concentration in each aliquot using a suitable analytical method (e.g., UV-Vis Spectrophotometry).

    • Calculate the cumulative percentage of drug released over time and plot the data to generate a drug release profile.

Data Interpretation and Key Parameter Influence

The properties of the final microspheres are highly dependent on the formulation variables. Understanding these relationships is key to optimizing the controlled-release system.

Parameter Effect of Increase Scientific Rationale
Sodium Alginate Conc. ↑ Particle Size↑ Encapsulation Efficiency↓ Drug Release RateHigher viscosity of the emulsion droplets leads to larger sizes. A denser polymer network entraps more drug and slows its diffusion out of the matrix.[1][13][21]
Calcium Lactate Conc. ↑ Matrix Hardness↓ Drug Release Rate↓ Particle Size (to a point)A higher concentration of Ca²⁺ ions leads to a greater degree of crosslinking, creating a tighter, more robust gel network that retards drug diffusion.[6][22][23] Immediate gelation at the droplet surface can shrink the particle.
Stirring Speed ↓ Particle Size↓ Encapsulation EfficiencyHigher shear forces during emulsification break the aqueous phase into smaller droplets. Very small particles have a higher surface-area-to-volume ratio, which can lead to faster drug loss during processing.
Drug:Polymer Ratio ↑ Drug LoadingMay ↑ or ↓ Release RateA higher initial drug amount can increase the amount loaded.[18] However, it may also lead to a more porous matrix or surface-adsorbed drug, causing a faster initial release (burst effect).

Conclusion

The use of calcium alginate crosslinked with this compound offers a versatile and effective platform for the development of controlled-release microspheres. The emulsification/external gelation method described is a reproducible technique that allows for significant control over the final product's characteristics. By systematically manipulating key formulation parameters such as polymer concentration, crosslinker concentration, and stirring speed, researchers can tailor the microspheres to achieve a desired particle size, high encapsulation efficiency, and a specific drug release profile. The protocols and insights provided in this guide serve as a robust starting point for scientists and professionals in the field of drug development aiming to harness the potential of this natural polymer system.

References

  • Formulation, Optimization and Evaluation of Controlled Release Alginate Microspheres Using Synergy Gum Blends. Research Journal of Pharmacy and Technology.
  • A Review on Calcium-alginate microspheres for Drug Delivery System: Characteristics, Drug Release, Activity, Stability and In - FABAD Journal of Pharmaceutical Sciences. FABAD Journal of Pharmaceutical Sciences.
  • A Review on Calcium-alginate microspheres for Drug Delivery System: Characteristics, Drug Release, Activity, Stability and In Vivo Studies. Universitas Airlangga Repository.
  • Emulsification preparation of calcium alginate beads in the presence of sequesterant.
  • Sodium alginate microspheres for extending drug release: formulation and in vitro evalu
  • Formulation Development and Evaluation of Alginate Microspheres of Ibuprofen.
  • Alginate Microsphere Encapsulation of Drug-Loaded Nanoparticles: A Novel Strategy for Intraperitoneal Drug Delivery.
  • A preparation method of calcium alginate microspheres with core-shell structure.
  • Gelation rate constant for calcium gluconate, calcium lactate and calcium chloride as a function Ca2+ concentration.
  • Preparation and characterization of alginate microspheres containing a model antigen.
  • Calcium Lactate & Sodium Algin
  • In Vitro drug release study of alginate microspheres of paracetamol.
  • Preparation and Characteristics of Alginate Microparticles for Food, Pharmaceutical and Cosmetic Applic
  • Sodium alginate and calcium lact
  • A Review on Calcium-alginate microspheres for Drug Delivery System: Characteristics, Drug Release, Activity, Stability and In Vivo Studies.
  • Preparation of regular sized Ca-alginate microspheres using membrane emulsification method.
  • Applications of Alginate microspheres in therapeutics delivery and cell culture: past, present and future. International Journal of Biological Macromolecules.
  • Development and Characterization of Calcium-Alginate Beads of Apigenin: In Vitro Antitumor, Antibacterial, and Antioxidant Activities.
  • Alginate in Drug Delivery Systems. Taylor & Francis Online.
  • Impact of Calcium Lactate Concentration and Holding Time on Caviar-like Chicken Broth Hydrogel Beads.
  • Changes in the Physical Properties of Calcium Alginate Gel Beads under a Wide Range of Gelation Temperature Conditions.
  • Formation of alginate microspheres produced using emulsification technique.
  • Current Status of Alginate in Drug Delivery.
  • Impact of Calcium Lactate Concentration and Holding Time on Caviar-like Chicken Broth Hydrogel Beads. MDPI.
  • Calcium Chloride, Calcium Lactate, Calcium Lactate Glucon
  • Calcium Lactate vs Calcium Chloride: What's the Difference?. Cape Crystal Brands.
  • Preparation and Evaluation of Ketoprofen Loaded Mucoadhesive Microspheres. Journal of Drug Delivery and Therapeutics.
  • How To Measure The Efficiency Of Drug Packaging?. CD Bioparticles Blog.
  • Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure. MDPI.
  • Influence of Calcium Crosslinker Form on Alginate Hydrogel Properties.
  • Drug loading and encapsulation efficiency of microspheres.
  • Influence of Calcium Crosslinker Form on Alginate Hydrogel Properties.
  • Role of a high calcium ion content in extending the properties of alginate dual-crosslinked hydrogels.

Sources

Application Note: The Dual Functionality of Calcium Lactate Pentahydrate as a Buffer and Diluent in Pharmaceutical Tablet Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Calcium Lactate Pentahydrate, a highly bioavailable salt of lactic acid, is emerging as a multifunctional excipient in oral solid dosage form development. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging its dual functionality as a direct compression diluent/binder and a pH-regulating buffer. We will explore the physicochemical properties that underpin these roles, present detailed protocols for formulation and characterization, and discuss critical considerations for ensuring robust and stable tablet manufacturing.

Introduction: Unveiling a Multifunctional Excipient

The selection of excipients is a critical decision in tablet formulation, directly impacting manufacturability, stability, and therapeutic efficacy. While many excipients serve a single primary function, multifunctional excipients offer streamlined formulations and improved process efficiency. This compound (Ca(C₃H₅O₃)₂ · 5H₂O) is one such excipient, recognized as Generally Recognized As Safe (GRAS) by the FDA and listed in major pharmacopeias like the USP, EP, and BP.[1][2][3]

Traditionally used as a calcium source in nutritional supplements[4], its unique properties make it highly suitable for broader pharmaceutical applications.[5] A spray-dried grade, in particular, has demonstrated excellent compactability, positioning it as a superior choice for direct compression (DC) processes compared to other calcium salts or even its trihydrate form.[6][7] Beyond its physical attributes, its chemical nature as the salt of a weak acid provides buffering capacity, a crucial feature for protecting pH-sensitive Active Pharmaceutical Ingredients (APIs).[8] This guide will dissect these two primary functions, providing the foundational knowledge and practical protocols to effectively implement this compound in your tablet development workflow.

Physicochemical Characterization

A thorough understanding of an excipient's properties is paramount. This compound is a white, crystalline, odorless powder.[9] Its key characteristics are summarized below.

PropertyValue / DescriptionSource(s)
Chemical Formula Ca(C₆H₁₀O₆) · 5H₂O[9]
Molecular Weight 308.29 g/mol
Appearance White or almost white, crystalline or granular powder.[6]
Solubility in Water ~7.9-9.3 g/100 mL at 20-25°C; very soluble in hot water.[9][10]
Solubility in Alcohol Practically insoluble.[11][12]
pH (aqueous solution) 6.0 - 8.5[9][10]
Hydration State Commonly exists as a pentahydrate. Dehydration is rapid above 55°C.[6] Becomes anhydrous at 120°C.[11][6][11]
Regulatory Status USP, EP, BP, FCC grades available.[1][2][1][2]

Table 1: Key Physicochemical Properties of this compound.

Logical Framework for Application

The utility of this compound in tablet formulation stems from a combination of its physical structure and chemical behavior. The following diagram illustrates how these distinct properties contribute to its dual functionality, ultimately influencing the critical quality attributes of the final tablet.

cluster_0 Physicochemical Properties cluster_1 Functional Roles cluster_2 Mechanism of Action cluster_3 Impact on Tablet Quality Attributes Prop_Phys Crystalline Structure (Pentahydrate Form) Role_Diluent Diluent / Filler-Binder Prop_Phys->Role_Diluent Prop_Chem Salt of Weak Acid (Lactic Acid) Role_Buffer Buffering Agent Prop_Chem->Role_Buffer Mech_Diluent Good Flowability Excellent Compactability Low Compaction Speed Sensitivity Role_Diluent->Mech_Diluent via Mech_Buffer pH Regulation Micro-environment pH Control Role_Buffer->Mech_Buffer via Impact_Process Enables Direct Compression High-Speed Manufacturing Mech_Diluent->Impact_Process Impact_Performance Rapid Disintegration Fast Drug Release Mech_Diluent->Impact_Performance Impact_Stability Improved API Stability (for pH-sensitive drugs) Mech_Buffer->Impact_Stability Impact_Process->Impact_Performance Impact_Stability->Impact_Performance

Caption: Dual functionality of this compound.

Application I: High-Performance Diluent for Direct Compression

Direct compression (DC) is the most efficient and cost-effective method for tablet manufacturing. However, it requires excipients with excellent flow and compaction properties.

4.1. The Causality Behind Its Excellence

This compound, particularly spray-dried grades, is an exceptional filler-binder for DC tablets.[7][13] Its superiority over other excipients like dicalcium phosphate dihydrate and its own trihydrate form stems from its crystalline structure.[7] This structure imparts a low sensitivity to compaction speed, making it highly suitable for modern, high-speed tablet presses.[7] The result is tablets with robust mechanical strength that also exhibit short disintegration times and fast drug release profiles.[7][13]

4.2. API Compatibility Considerations

While broadly compatible, formulators must consider potential interactions.

  • pH Sensitivity: The slightly alkaline pH of a Calcium Lactate solution (6.0-8.5) makes it suitable for many APIs.[9] However, for APIs sensitive to acidic environments, it can offer a protective micro-environment, preventing degradation seen with acidic excipients.[14]

  • Incompatibilities: Calcium salts can exhibit physical incompatibility with phosphates.[6] This should be considered if the API or other excipients are phosphate salts. A comprehensive preformulation compatibility study is always recommended.[15]

Application II: In-Situ Buffering for API Stability

The stability of an API within a solid dosage form is critically influenced by the pH of the tablet's micro-environment, especially in the presence of moisture.

5.1. Mechanism of Buffering Action

Calcium Lactate is the salt of a strong base (calcium hydroxide) and a weak acid (lactic acid). In an aqueous environment, the lactate ion (C₃H₅O₃⁻) acts as a conjugate base, capable of neutralizing excess acid.[8][10] This reaction helps maintain a desired pH within the formulation, which is crucial for APIs that are susceptible to acid-catalyzed degradation.[8][14] While not a potent antacid, its function as a buffering agent within the formulation can significantly enhance the shelf-life of sensitive drug products.[10]

Experimental Protocols

The following protocols provide a framework for formulating and evaluating tablets using this compound. The diagram below outlines the general workflow.

Start Start: Define Target Product Profile Preform 1. Pre-formulation Studies (API-Excipient Compatibility) Start->Preform Blend_Prep 2. Powder Blend Preparation Preform->Blend_Prep Pre_Comp 3. Pre-Compression Characterization (Flow, Density) Blend_Prep->Pre_Comp Compression 4. Direct Compression (Tableting) Pre_Comp->Compression Post_Comp 5. Post-Compression Characterization (Hardness, Friability, Disintegration, Dissolution) Compression->Post_Comp Stability 6. Stability Testing Post_Comp->Stability End End: Final Formulation Established Stability->End

Caption: Tablet formulation and evaluation workflow.

6.1. Protocol: Model Tablet Formulation via Direct Compression

This protocol describes the preparation of a model tablet batch.

  • Objective: To manufacture tablets using this compound as the primary diluent.

  • Materials:

    • Model API (e.g., Acetaminophen)

    • This compound (Directly Compressible Grade)

    • Disintegrant (e.g., Croscarmellose Sodium)

    • Lubricant (e.g., Magnesium Stearate)

  • Equipment: V-blender, Tablet Press, Balances.

  • Procedure:

    • Accurately weigh all components as per the formulation table below.

    • Screen the API, this compound, and Croscarmellose Sodium through a suitable mesh sieve (e.g., #40) to break up agglomerates.

    • Transfer the screened powders to a V-blender and mix for 15 minutes.

    • Screen the Magnesium Stearate through a finer mesh sieve (e.g., #60).

    • Add the screened lubricant to the V-blender and mix for an additional 3-5 minutes. Causality Note: Avoid over-lubrication, as it can negatively impact tablet hardness and dissolution.

    • Compress the final blend into tablets using a rotary tablet press, targeting a specific weight and hardness.

ComponentFunction% w/w
Model APIActive Ingredient10 - 30
This compound Diluent/Binder 65 - 85
Croscarmellose SodiumSuperdisintegrant2 - 4
Magnesium StearateLubricant0.5 - 1.0

Table 2: Example Direct Compression Formulation.

6.2. Protocol: Tablet Quality Control Testing

These tests are essential to ensure the manufactured tablets meet pharmacopeial standards.[16][17]

6.2.1. Hardness and Friability Testing

  • Objective: To measure the mechanical strength and durability of the tablets.[16]

  • Procedure (Hardness):

    • Use a calibrated tablet hardness tester.

    • Place a single tablet diametrically between the anvils of the tester.[18]

    • Start the test. The force required to fracture the tablet is recorded.[18]

    • Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the mean and standard deviation.

  • Procedure (Friability):

    • Accurately weigh a sample of tablets (typically corresponding to ~6.5 g).

    • Place the tablets in a friability tester drum.

    • Rotate the drum for 100 revolutions.

    • Remove the tablets, carefully de-dust them, and re-weigh.

    • Calculate the percentage weight loss. A value of <1% is typically acceptable.

6.2.2. Disintegration Testing

  • Objective: To determine the time required for tablets to break up into smaller particles under specified conditions.[17]

  • Apparatus: USP Disintegration Apparatus.[19]

  • Procedure:

    • Place one tablet in each of the six tubes of the basket-rack assembly.[19]

    • Operate the apparatus using the specified medium (e.g., water) maintained at 37 ± 2°C.[19]

    • Observe the tablets. The time at which all tablets have completely disintegrated (no palpably firm core remains) is recorded.[19]

6.2.3. Dissolution Testing

  • Objective: To measure the rate and extent of drug release from the tablet.[20]

  • Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle). The USP monograph for Calcium Lactate Tablets specifies Apparatus 1.[21][22]

  • Procedure (as per USP <711> for Calcium Lactate Tablets):

    • Set up the dissolution apparatus.

    • Fill each vessel with 500 mL of deaerated water as the dissolution medium, maintained at 37 ± 0.5°C.[21][23]

    • Place one tablet in each apparatus basket.

    • Operate the apparatus at 100 rpm.[21][23]

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45 minutes).

    • Analyze the samples for dissolved API content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • The USP tolerance for Calcium Lactate Tablets is not less than 75% (Q) of the labeled amount dissolved in 45 minutes.[21][24]

6.3. Protocol: Stability Testing

  • Objective: To evaluate the physical and chemical stability of the final tablet formulation over time under specific storage conditions.

  • Procedure:

    • Package the tablets in the proposed commercial packaging.

    • Place the packaged tablets into stability chambers set to long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

    • Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).[25]

    • Test the withdrawn samples for critical quality attributes, including appearance, hardness, disintegration, dissolution, assay, and degradation products.[25]

    • Causality Note: Pay close attention to tablet hardness, as dehydration of the pentahydrate form at elevated temperatures can reduce crushing strength.[6][12]

Conclusion

This compound is a versatile and highly effective pharmaceutical excipient. Its excellent compaction properties make it an ideal candidate for efficient direct compression manufacturing, leading to robust tablets with rapid release characteristics.[7] Concurrently, its inherent buffering capacity provides a valuable tool for stabilizing pH-sensitive APIs, enhancing overall product shelf-life.[8] By understanding the scientific principles behind its dual functionality and applying the systematic protocols outlined in this guide, formulation scientists can unlock the full potential of this multifunctional ingredient to develop high-quality, stable, and effective oral solid dosage forms.

References

  • CD Formulation. (n.d.). Calcium Lactate. Retrieved from [Link]

  • Amaris Chemical Solutions. (n.d.). This compound. Retrieved from [Link]

  • Bolhuis, G. K., van der Voort Maarschalk, K., & Zuurman, K. (2001). DC calcium lactate, a new filler-binder for direct compaction of tablets. PubMed. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Calcium lactate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • PCCA. (n.d.). CALCIUM LACTATE USP PENTAHYDRATE. Retrieved from [Link]

  • USP. (n.d.). Calcium Lactate Tablets. Retrieved from [Link]

  • Testing Laboratory. (n.d.). USP Hardness Testing of Tablets. Retrieved from [Link]

  • Labindia Analytical. (n.d.). Mastering Tablet Disintegration Testing: Solutions to Common Challenges & Practical Applications. Retrieved from [Link]

  • Quality Control, Tablet Manufacturing. (2023). SOP for Tablet Disintegration Testing. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Calcium Lactate Hydrate?. Retrieved from [Link]

  • Axiom Corporation. (n.d.). Calcium Lactate – Pharma, Food & Nutraceutical Grade Supplier. Retrieved from [Link]

  • ResearchGate. (2001). DC Calcium lactate, a new filler-binder for direct compaction of tablets. Retrieved from [Link]

  • PharmaCompass. (n.d.). This compound. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Hardness Testing: Basic Principles and Methods. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). <701> DISINTEGRATION. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 5743-47-5. Retrieved from [Link]

  • Cornea, C. P., et al. (2022). Development of Immediate Release Tablets Containing Calcium Lactate Synthetized from Black Sea Mussel Shells. National Institutes of Health (NIH). Retrieved from [Link]

  • Drugs.com. (2025). Calcium lactate Uses, Side Effects & Warnings. Retrieved from [Link]

  • Google Patents. (2019). EP3547999A1 - Calcium lactate compositions and methods of use.
  • Teledyne Labs. (n.d.). Dissolution Testing For Tablets. Retrieved from [Link]

  • Dissolution Technologies. (2023). Dissolution Profile of Calcium Supplements in Brazil: A Critical Analysis and Formulation Proposal. Retrieved from [Link]

  • Google Patents. (n.d.). PL196058B1 - Calcium lactate effervescent tablet and method for manufacture of calcium....
  • PharmaCompass. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Calcium lactate – Knowledge and References. Retrieved from [Link]

  • Healthline. (2020). Calcium Lactate: Uses, Benefits, and Side Effects. Retrieved from [Link]

  • Tishmack, P. A., et al. (2010). Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. National Institutes of Health (NIH). Retrieved from [Link]

  • Scribd. (n.d.). Calciumlactate 1. Retrieved from [Link]

  • Science.gov. (n.d.). dissolution test method: Topics by Science.gov. Retrieved from [Link]

  • USP. (2011). Calcium Lactate. Retrieved from [Link]

  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]

  • Bajwa, S. K. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • USP. (2025). Calcium Lactate Tablets USP 2025. Retrieved from [Link]

Sources

Application Note & Protocol: Calcium-Mediated Chemical Recycling of Poly(lactic acid)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating sustainable polymer chemistry and circular economy solutions.

Introduction: The Imperative for Advanced PLA Recycling

Poly(lactic acid) (PLA), a bio-based and biodegradable polyester, has emerged as a leading sustainable alternative to conventional petroleum-based plastics.[1] Its applications are widespread, ranging from packaging and textiles to biomedical devices.[2] However, the "biodegradable" nature of PLA requires specific industrial composting conditions (e.g., temperatures of 55–70 °C) to achieve efficient decomposition; in natural environments or landfills, its degradation is remarkably slow.[3] This reality, coupled with the growing volume of PLA waste, necessitates the development of robust chemical recycling methods. Chemical recycling, which depolymerizes the polymer back to its constituent monomers or other valuable chemicals, is a cornerstone of a true circular economy for PLA, preserving the material's value and reducing resource consumption.[2][4]

The primary pathways for PLA chemical recycling are hydrolysis (yielding lactic acid) and alcoholysis/transesterification (yielding alkyl lactates).[4] A significant challenge in these processes is the need for efficient, environmentally benign, and cost-effective catalysts to drive the depolymerization reaction under mild conditions. While various metal-based catalysts, including those based on tin, zinc, and magnesium, have shown high efficacy, there is growing interest in catalysts derived from abundant, non-toxic, and biocompatible elements like calcium.[2][5][6]

This document provides a detailed guide to the use of calcium compounds, with a focus on calcium lactate pentahydrate, as accessible and effective mediators for the chemical recycling of PLA. We will explore the underlying catalytic mechanism and provide step-by-step protocols for both hydrolytic and alcoholysis-based depolymerization.

The Role of Calcium in PLA Depolymerization: A Mechanistic Overview

The depolymerization of PLA hinges on the cleavage of the ester bonds that form the polymer backbone. This process is significantly accelerated by catalysts. Calcium compounds function primarily as Lewis acid catalysts. The calcium ion (Ca²⁺) coordinates with the carbonyl oxygen of the ester group in the PLA chain. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[6]

In hydrolysis , the nucleophile is a water molecule. In alcoholysis , the nucleophile is an alcohol (e.g., methanol or ethanol). The lactate anion, present when using calcium lactate, may also play a role in facilitating proton transfer during the reaction, although the Lewis acidic action of the Ca²⁺ ion is considered the primary catalytic driver. The general mechanism is analogous to other metal-catalyzed depolymerization processes.[6]

Calcium-Catalyzed PLA Depolymerization cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Chain Scission PLA PLA Ester Backbone Activated Activated Complex PLA->Activated Coordination Ca Ca²⁺ (from Catalyst) Ca->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Nucleophile Nucleophile (H₂O or R'OH) Nucleophile->Intermediate Attack on Carbonyl C Products New Carboxyl End-Group + New Hydroxyl End-Group Intermediate->Products Ester Bond Cleavage Intermediate->Products Regen_Ca Ca²⁺ (Regenerated) Products->Regen_Ca Catalyst Regeneration Experimental_Workflow A 1. PLA Feedstock Preparation B Shredding & Cleaning of PLA Waste A->B C 2. Depolymerization Reaction D Reactor Loading: PLA, Catalyst, Solvent C->D E Heating & Stirring (e.g., 130-180°C) D->E F 3. Product Isolation & Purification G Cooling & Filtration of Unreacted Polymer F->G H Solvent Removal (Rotary Evaporation) G->H I 4. Final Product H->I J Lactic Acid or Alkyl Lactate I->J K 5. Analysis (NMR, GPC, FTIR) J->K

Sources

Preparation of Injectable Calcium Solutions for In Vivo Animal Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Calcium in In Vivo Research

Calcium is a ubiquitous second messenger and a vital cation essential for a myriad of physiological processes, including neuromuscular function, cardiac contractility, blood coagulation, and intracellular signaling. In vivo animal studies are indispensable for elucidating the role of calcium in both normal physiology and pathological states, as well as for evaluating the efficacy and safety of novel therapeutics targeting calcium-dependent pathways. The ability to precisely and safely modulate systemic calcium levels in animal models is therefore a fundamental requirement for robust and reproducible research.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of injectable calcium solutions for in vivo animal studies. It emphasizes the critical considerations for ensuring the safety, efficacy, and reproducibility of such studies, grounded in scientific principles and established best practices.

Selecting the Appropriate Calcium Salt: A Comparative Analysis

The choice of calcium salt is a critical first step that can significantly impact the outcome of an in vivo study. The two most commonly used salts for injectable solutions are calcium chloride (CaCl₂) and calcium gluconate. Each has distinct chemical and physiological properties that must be carefully considered.

Calcium Chloride (CaCl₂): This salt provides a higher concentration of elemental calcium compared to calcium gluconate. A 10% solution of calcium chloride contains 27.2 mg of elemental calcium per mL.[1] It is readily ionized in solution, leading to a rapid increase in serum ionized calcium levels.[2] However, calcium chloride is a potent vesicant, meaning it can cause severe tissue irritation and necrosis if extravasation (leakage from the blood vessel) occurs.[3][4] Therefore, it is preferentially administered via a central venous catheter, which may not always be feasible in small laboratory animals.[3]

Calcium Gluconate: A 10% solution of calcium gluconate contains 9.3 mg of elemental calcium per mL, approximately one-third of the elemental calcium in an equivalent volume of 10% calcium chloride.[1][5] While it was once believed that calcium gluconate requires hepatic metabolism to release free calcium, studies have shown that its ionization is rapid and does not depend on liver function, resulting in a similarly quick onset of action to calcium chloride when administered in equimolar doses.[2][6] The primary advantage of calcium gluconate is its lower propensity to cause tissue damage upon extravasation, making it a safer option for peripheral intravenous and other parenteral routes of administration.[3][4][7]

Comparative Summary of Calcium Salts:

FeatureCalcium Chloride (CaCl₂)Calcium Gluconate
Elemental Calcium (10% solution) 27.2 mg/mL[1]9.3 mg/mL[1][5]
Onset of Action Rapid[2]Rapid (when given in equimolar doses)[2][6]
Tissue Irritation High risk of necrosis upon extravasation[3][4]Lower risk of tissue damage[3][4][7]
Recommended Administration Route Central venous line preferred[3]Peripheral intravenous, intraperitoneal, subcutaneous[3][8]

Critical Parameters for Injectable Solutions: Ensuring Safety and Validity

The formulation of an injectable solution for in vivo use extends beyond simply dissolving the calcium salt. Several physicochemical parameters must be carefully controlled to prevent adverse reactions and ensure the scientific validity of the study.

2.1. pH: The pH of an injectable solution should be as close to physiological pH (7.35-7.45) as possible to minimize pain, inflammation, and tissue damage at the injection site.[9] For rodents, a pH range of 4.5 to 8.0 is generally considered acceptable for parenteral administration.[10] Solutions with a pH outside of this range can cause significant discomfort and may lead to phlebitis (vein inflammation) or tissue necrosis.[11]

2.2. Osmolarity: The osmolarity of the injectable solution should ideally be isotonic with blood and extracellular fluid (approximately 300 mOsm/L).[12] Hypertonic or hypotonic solutions can cause cell damage through osmotic stress. While slight deviations may be tolerated, highly hypertonic solutions can lead to phlebitis and other adverse effects.[11]

2.3. Sterility: All injectable solutions must be sterile to prevent the introduction of microorganisms that could lead to infection and confound experimental results.[13][14] Sterilization can be achieved through various methods, with the choice depending on the heat stability of the solution components.

Step-by-Step Protocol for the Preparation of a Sterile Injectable Calcium Gluconate Solution

This protocol details the preparation of a 10% (w/v) calcium gluconate solution, a commonly used formulation for in vivo studies in rodents.

Materials:

  • Calcium gluconate monohydrate (USP grade)

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile empty vials

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes and needles

  • pH meter and calibration buffers

  • Osmometer (optional, but recommended)

  • Autoclave (if applicable)

  • Laminar flow hood or clean bench

Protocol:

  • Calculations: To prepare a 10% (w/v) calcium gluconate solution, weigh 10 g of calcium gluconate monohydrate for every 100 mL of final solution volume.

  • Dissolution: In a sterile beaker or flask within a laminar flow hood, add the calculated amount of calcium gluconate to approximately 80% of the final volume of Sterile Water for Injection. Gentle heating (to no more than 60-70°C) and continuous stirring may be required to fully dissolve the calcium gluconate, as its solubility can be limited at room temperature.[15]

  • Cooling and Volume Adjustment: Once fully dissolved, allow the solution to cool to room temperature. Bring the solution to the final desired volume with Sterile Water for Injection.

  • pH Measurement and Adjustment: Measure the pH of the solution using a calibrated pH meter. The pH of a 10% calcium gluconate solution is typically between 6.0 and 8.2. If necessary, adjust the pH to be within the acceptable range (ideally close to 7.4) using sterile, dilute solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH). Perform any pH adjustments aseptically.

  • Osmolarity Measurement (Optional): If an osmometer is available, measure the osmolarity of the solution. If the osmolarity is significantly different from isotonic, consider adjusting the formulation, for example, by preparing the solution in sterile 0.9% saline instead of WFI.

  • Sterile Filtration: Using a sterile syringe, draw up the calcium gluconate solution and pass it through a sterile 0.22 µm syringe filter into a sterile, empty vial.[16] This step is crucial for removing any potential microbial contamination. For larger volumes, a sterile filtration apparatus can be used.

  • Terminal Sterilization (Alternative): If the calcium solution is prepared in a final, sealed container (e.g., a glass vial with a rubber stopper and aluminum seal), terminal sterilization by autoclaving can be performed.[14][17] However, it is essential to ensure that the container and the solution are stable at the high temperatures and pressures of autoclaving.

  • Quality Control and Storage:

    • Visual Inspection: Visually inspect the final solution for any particulate matter or signs of precipitation. The solution should be clear and colorless.

    • Labeling: Clearly label the sterile vial with the name of the solution (e.g., "Sterile 10% Calcium Gluconate"), concentration, preparation date, and initials of the preparer.

    • Storage: Store the sterile solution at a controlled room temperature, protected from light, unless otherwise specified for the particular formulation.

Experimental Workflow and Administration Guidelines

The following diagram illustrates the general workflow for preparing and administering injectable calcium solutions in in vivo studies.

G cluster_prep Solution Preparation cluster_admin In Vivo Administration A 1. Calculate and Weigh Calcium Salt B 2. Dissolve in Sterile Vehicle (WFI or Saline) A->B C 3. Adjust to Final Volume B->C D 4. Measure and Adjust pH (Target: 7.0-7.4) C->D E 5. Sterile Filtration (0.22 µm filter) D->E F 6. Aseptically Dispense into Sterile Vials E->F G 7. Select Appropriate Administration Route (IV, IP, SC) F->G Solution Ready for Use H 8. Determine Correct Dosage and Volume G->H I 9. Administer to Animal Using Aseptic Technique H->I J 10. Monitor Animal for Adverse Reactions I->J

Caption: Workflow for preparing and administering injectable calcium solutions.

Administration Guidelines for Rodents:

  • Routes of Administration:

    • Intravenous (IV): Typically via the lateral tail vein in mice and rats.[13] This route provides the most rapid and predictable systemic distribution.

    • Intraperitoneal (IP): Injections are given into the lower abdominal quadrant.[8] This is a common route for systemic administration in rodents.

    • Subcutaneous (SC): The solution is injected into the loose skin over the back.[8] This route results in slower absorption compared to IV or IP.

  • Injection Volumes: The volume to be injected should be minimized. For mice, the maximum bolus IV injection volume is typically 5 ml/kg, while for IP it is around 10 ml/kg. For rats, these volumes are similar.[13][18]

  • Aseptic Technique: Always use sterile needles and syringes, and disinfect the injection site with an appropriate antiseptic to prevent infection.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Solution(s)
Precipitation in the solution - Low solubility of the calcium salt at room temperature.- pH is outside the optimal range.- Incompatibility with the vehicle or other additives.- Gentle warming and stirring during dissolution.- Ensure pH is within the appropriate range.- Use a different vehicle or avoid incompatible additives.
Adverse reaction at the injection site (e.g., swelling, redness) - Extravasation of an irritating solution (especially CaCl₂).- Non-physiological pH or osmolarity.- Contamination of the solution.- Use calcium gluconate for peripheral injections.- Ensure the solution is sterile and has a physiological pH and osmolarity.- Administer slowly and monitor the injection site.
Systemic adverse effects (e.g., bradycardia, arrhythmia) - Too rapid IV injection.- Overdose of calcium.- Administer IV injections slowly.[19][20]- Carefully calculate and administer the correct dose based on the animal's body weight.

Conclusion

The preparation of injectable calcium solutions for in vivo animal studies requires meticulous attention to detail to ensure the safety of the animals and the integrity of the research. By carefully selecting the appropriate calcium salt, controlling critical physicochemical parameters, and adhering to strict aseptic techniques, researchers can confidently and reproducibly modulate systemic calcium levels in their animal models. This application note serves as a foundational guide to aid in the successful design and execution of such studies.

References

  • American College of Laboratory Animal Medicine. (n.d.). Public Statement: The Use of Pharmaceutical-Grade Compounds in Laboratory Animals. Retrieved from [Link]

  • Amelia Slane, PharmD, BCPS. (n.d.). Calcium Chloride vs Calcium Gluconate. Atrium Health. Retrieved from [Link]

  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]

  • Coté, C. J., Drop, L. J., Daniels, A. L., & Hoaglin, D. C. (1987). Calcium chloride versus calcium gluconate: comparison of ionization and cardiovascular effects in children and dogs. Anesthesiology, 66(4), 465–470.
  • Parsemus Foundation. (n.d.). Calcium Chloride Nonsurgical Neuter. Retrieved from [Link]

  • Tsuji, A., Takanaga, H., & Koizumi, T. (1993). Optimum Properties of Injectable Test Solutions for Intrathecal Administration to Conscious Rats. Journal of Toxicological Sciences, 18(2), 103-110.
  • University of Arizona Research, Innovation & Impact. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from [Link]

  • ALiEM. (2013, July 2). Mythbuster: Calcium Gluconate Raises Serum Calcium as Quickly as Calcium Chloride. Academic Life in Emergency Medicine. Retrieved from [Link]

  • Boston University. (2022, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved from [Link]

  • EMCrit Project. (2021, September 11). Why is calcium gluconate preferred over calcium chloride for treating hypocalcemia?. Retrieved from [Link]

  • Prester, J. (2011). Methods of Sterilization for Controlled Release Injectable and Implantable Preparations.
  • Wilson, S. (2023). Sterilization Methods for Ampules and Vials in Pharmaceutical Manufacturing. Journal of Pharmaceutical Research, 6(4), 1-2.
  • Paranzini, C. S., et al. (2019). Calcium chloride chemical castration in the rat: A possible solution for pocket pets?. Theriogenology, 138, 137-142.
  • San Diego State University. (n.d.). IACUC Guidelines: Administration of Substances. Research & Innovation. Retrieved from [Link]

  • University of Cincinnati. (2022, September 8). ACUP Guideline for Use of Biological Substances in Rodents. Research How 2. Retrieved from [Link]

  • GOV.UK. (2023, June 27). Calcium chloride, calcium gluconate: potential risk of underdosing with calcium gluconate in severe hyperkalaemia. Retrieved from [Link]

  • Jana, K., & Samanta, P. K. (2006).
  • Ascendia Pharmaceuticals. (2021, November 3). Sterile Injectable Drugs Defined. Retrieved from [Link]

  • Vetter Pharma. (2023, December 22). Sterile injectables: What they are and how they're manufactured. Retrieved from [Link]

  • Leoci, R., et al. (2022). Calcium chloride diluted in ethanol 95% as female sterilizing agent: effect of transcutaneous delivery in rats. BMC Veterinary Research, 18(1), 396.
  • Kochanowski, B. A. (1991). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. Journal of the American College of Nutrition, 10(2), 127-130.
  • Durpro. (n.d.). Calcium salts and solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium content, pH and solubility of various calcium salts. Retrieved from [Link]

  • Singh, R., et al. (2017). Basic Concepts of Sterilization Techniques. Research & Reviews: Journal of Pharmaceutical and Pharmaceutical Sciences, 6(1), 1-6.
  • Google Patents. (n.d.). US2569403A - Soluble calcium salts.
  • Google Patents. (n.d.). WO2011105912A1 - Improved calcium formulation.
  • Drugs.com. (n.d.). Calcium Salts. Retrieved from [Link]

  • National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2003). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. In Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research.
  • Leoci, R., et al. (2022). Calcium chloride diluted in ethanol 95% as female sterilizing agent: effect of transcutaneous delivery in rats. ResearchGate. Retrieved from [Link]

  • Patsnap. (2024, July 12). What are the side effects of Calcium Gluconate?. Synapse. Retrieved from [Link]

  • Ku, Y., & Jeong, S. (2002). A Review of pH and Osmolarity. International Journal of Pharmaceutical Compounding, 6(3), 216-220.
  • Kuwahara, T., Asanami, S., & Kubo, S. (1998). Effects of pH and osmolality on phlebitic potential of infusion solutions for peripheral parenteral nutrition. Journal of Toxicological Sciences, 23(Suppl 1), 77-85.
  • National Center for Biotechnology Information. (2024, February 28). Calcium Gluconate. In StatPearls. Retrieved from [Link]

  • NPS MedicineWise. (n.d.). Calcium Gluconate Injection. Retrieved from [Link]

  • Forest, J. M., et al. (2023). Y-site simulation compatibility study of 10% calcium salts with various injectable solutions during toxicological resuscitation. European Journal of Hospital Pharmacy, 30(e1), e83-e88.
  • Cleveland Clinic. (n.d.). Calcium Gluconate Injection: Uses & Side Effects. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). CALCIUM GLUCONATE INJECTION, USP. Retrieved from [Link]

  • Kan, P., et al. (2018). Evaluation of osmolality and pH of various concentrations of methotrexate, cytarabine, and thiotepa prepared in normal saline, sterile water for injection, and lactated Ringer's solution for intrathecal administration. The Canadian Journal of Hospital Pharmacy, 71(5), 316–322.
  • McGuigan, J. A., & Buri, A. (1994). Calcium buffer solutions and how to make them: A do it yourself guide. Cardiovascular Research, 28(5), 743-751.
  • Walker, E. C., et al. (2020). Testing Bone Formation Induction by Calvarial Injection Assay in vivo. Bio-protocol, 10(6), e3563.
  • Bach, K. D., et al. (2019). Intravenous calcium infusion in a calving protocol disrupts calcium homeostasis compared with an oral calcium supplement. Journal of Dairy Science, 102(8), 7139-7151.

Sources

Leveraging Calcium Lactate Pentahydrate: A Versatile and Efficacious Reagent for the Synthesis of Advanced Calcium Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Calcium Lactate Pentahydrate (Ca(C₃H₅O₃)₂·5H₂O) is emerging as a superior precursor for the synthesis of various calcium compounds critical to the pharmaceutical, food, and materials science sectors. Its high aqueous solubility, excellent bioavailability, and organic nature offer distinct advantages over traditional inorganic calcium sources like calcium chloride or calcium carbonate.[1][2] This guide provides an in-depth exploration of the scientific principles and detailed protocols for utilizing this compound as a reagent in the controlled synthesis of high-purity calcium carbonate, calcium phosphate (hydroxyapatite), and calcium oxalate. We will delve into the causality behind experimental choices, present self-validating protocols, and offer visual workflows to empower researchers in harnessing the full potential of this versatile compound.

The this compound Advantage: Why Choose It as a Precursor?

The selection of a starting reagent is a critical decision that dictates the efficiency of a reaction, the purity of the final product, and the tunability of its physicochemical properties. This compound offers several compelling advantages:

  • Superior Solubility and Reactivity : Unlike sparingly soluble salts such as calcium carbonate, this compound dissolves readily in water (approx. 7.9 g/100 mL at 25°C), enabling the preparation of homogeneous reaction media.[3] This high solubility ensures expedient calcium reactivity at the ionic level, facilitating controlled and uniform precipitation of the target compound.[4]

  • Organic and Bioavailable : As a salt of lactic acid, it is an organic calcium source. This characteristic is particularly beneficial in biomedical applications where the final product is intended for physiological environments. Its high bioavailability means it is easily absorbed by the body, a trait that can be imparted to the synthesized compounds.[5]

  • pH Buffering and Control : Aqueous solutions of calcium lactate are slightly basic (pH 6.0-8.2 depending on concentration), a result of the hydrolysis of the lactate ion, the conjugate base of a weak acid.[3] This inherent property can be leveraged to influence reaction kinetics and the crystalline phase of the resulting product without the immediate need for harsh external pH modifiers.

  • Purity and Reduced Contamination : Synthesis via calcium lactate often leads to cleaner products. For instance, when reacting with sulfuric acid, it precipitates calcium as calcium sulfate, a method historically used to purify lactic acid itself, demonstrating its utility in separation processes.[3] This contrasts with syntheses starting from mined minerals like limestone, which may introduce impurities.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₆H₁₀CaO₆·5H₂O
Molecular Weight 308.3 g/mol [6]
Appearance White crystalline powder or granules
Solubility in Water 7.9 g / 100 mL (25 °C)[3]
pH of Aqueous Solution 6.0 - 8.2[3]
Elemental Calcium Content ~13%[3]

Synthesis of High-Purity Calcium Carbonate (CaCO₃)

Calcium carbonate is a widely used compound, from pharmaceutical excipients to industrial fillers. Using this compound allows for the synthesis of CaCO₃ with controlled morphology and high purity via a precipitation reaction.

Scientific Rationale

The synthesis is based on a double displacement (metathesis) reaction in an aqueous solution. When a solution of calcium lactate is mixed with a solution of a soluble carbonate, such as sodium carbonate (Na₂CO₃), the calcium ions (Ca²⁺) and carbonate ions (CO₃²⁻) combine to form the sparingly soluble calcium carbonate, which precipitates out of the solution. The sodium and lactate ions remain dissolved as a soluble salt.[7][8] The high initial solubility of calcium lactate ensures that the Ca²⁺ ions are freely available, promoting uniform nucleation and growth of CaCO₃ crystals.

Reaction Equation: Ca(C₃H₅O₃)₂(aq) + Na₂CO₃(aq) → CaCO₃(s)↓ + 2 Na(C₃H₅O₃)(aq)

Workflow for Calcium Carbonate Synthesis

cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_isolation Product Isolation & Purification A Dissolve Calcium Lactate Pentahydrate in Deionized H₂O C Add Na₂CO₃ Solution to Ca-Lactate Solution Dropwise (with constant stirring) A->C B Dissolve Sodium Carbonate in Deionized H₂O B->C D Observe Formation of White CaCO₃ Precipitate C->D E Age the Precipitate (e.g., 1 hour at RT) D->E F Filter the Suspension (e.g., Buchner funnel) E->F G Wash Precipitate with Deionized H₂O & Ethanol F->G H Dry the CaCO₃ Powder (e.g., 60-80°C in oven) G->H

Caption: Workflow for CaCO₃ Synthesis.

Experimental Protocol: Synthesis of Calcium Carbonate

Materials:

  • This compound (Reagent Grade)

  • Sodium Carbonate (Anhydrous, Reagent Grade)

  • Deionized Water

  • Ethanol (95%)

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Prepare Reactant A: Dissolve 21.91 g of this compound in 250 mL of deionized water in a 500 mL beaker. Stir until fully dissolved. This creates a ~0.28 M solution.

  • Prepare Reactant B: Dissolve 7.5 g of Sodium Carbonate in 150 mL of deionized water. This creates a ~0.47 M solution.

  • Reaction: Place the beaker with the calcium lactate solution on a magnetic stirrer. While stirring vigorously, add the sodium carbonate solution dropwise using a burette or dropping funnel. A white precipitate of calcium carbonate will form immediately.[8]

  • Aging: Once all the sodium carbonate solution has been added, continue stirring for an additional 30 minutes. Then, turn off the stirrer and allow the precipitate to age for 1 hour to ensure complete precipitation and crystal growth.

  • Filtration: Set up the Buchner funnel with filter paper and connect it to a vacuum flask. Wet the filter paper with a small amount of deionized water to ensure a good seal.

  • Washing: Decant the supernatant and then transfer the precipitate to the funnel. Wash the precipitate three times with 50 mL portions of deionized water to remove soluble byproducts (sodium lactate). Follow with a final wash using 30 mL of ethanol to facilitate drying.

  • Drying: Carefully transfer the filtered solid to a pre-weighed watch glass. Dry in an oven at 80°C until a constant weight is achieved.

Table 2: Stoichiometry for Calcium Carbonate Synthesis
ReactantMolar Mass ( g/mol )Moles (mol)Mass (g)Concentration (M)
Ca(C₃H₅O₃)₂·5H₂O308.300.07121.91~0.28 (in 250mL)
Na₂CO₃105.990.0717.52~0.47 (in 150mL)
Product
CaCO₃100.090.0717.11 (Theoretical)N/A

Synthesis of Calcium Phosphates (Hydroxyapatite - HAp)

Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) is the primary mineral component of bone and teeth, making it a crucial biomaterial for coatings on orthopedic implants and bone grafts.[9] A hydrothermal process using this compound allows for the synthesis of HAp with controlled crystal morphology, such as whiskers, which can enhance bioactivity.[10]

Scientific Rationale

The synthesis involves the reaction of a calcium source (calcium lactate) with a phosphate source (orthophosphoric acid) in an aqueous solution under elevated temperature and pressure (hydrothermal conditions). The key to obtaining pure hydroxyapatite is precisely controlling the Ca/P molar ratio to the stoichiometric value of 1.67.[10] The pH of the solution is also critical, as different calcium phosphate phases are stable at different pH ranges.[11] The organic lactate component can influence crystal growth, and its decomposition byproducts are easily removed during processing.

Reaction Equation: 10 Ca(C₃H₅O₃)₂(aq) + 6 H₃PO₄(aq) + 20 H₂O → Ca₁₀(PO₄)₆(OH)₂(s)↓ + 20 C₃H₆O₃(aq) + 18 H₂O

Workflow for Hydroxyapatite Synthesis

cluster_prep Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_isolation Product Isolation & Purification A Prepare Calcium Lactate Solution (e.g., 0.1 M) C Mix Solutions to achieve Ca/P ratio of 1.67 A->C B Prepare Orthophosphoric Acid Solution (e.g., 0.06 M) B->C D Adjust pH if necessary (e.g., with NH₄OH) C->D E Seal in Autoclave Reactor D->E F Heat to desired Temperature (e.g., 120-200°C) for a set duration (e.g., 12h) E->F G Cool Reactor to Room Temp. F->G H Collect Precipitate by Centrifugation or Filtration G->H I Wash with Deionized H₂O H->I J Dry the HAp Powder I->J

Caption: Workflow for HAp Synthesis.

Experimental Protocol: Hydrothermal Synthesis of HAp Whiskers

This protocol is adapted from methodologies described for HAp synthesis using calcium lactate.[10]

Materials:

  • This compound (C₆H₁₀CaO₆·5H₂O)

  • Orthophosphoric Acid (H₃PO₄, 85%)

  • Deionized Water

Equipment:

  • Stainless steel hydrothermal reactor (autoclave)

  • Magnetic stirrer

  • pH meter

  • Centrifuge or filtration setup

  • Drying oven

Procedure:

  • Prepare Solutions:

    • Calcium Solution: Dissolve 15.4 g of this compound in water to make a final volume of 500 mL (results in a 0.1 M solution).

    • Phosphate Solution: Carefully dilute concentrated H₃PO₄ to create a 0.06 M solution. This maintains the desired Ca/P ratio when equal volumes are mixed.

  • Reaction Mixture: In the reactor vessel, slowly add 100 mL of the 0.06 M orthophosphoric acid solution to 100 mL of the 0.1 M calcium lactate solution while stirring. This creates a starting mixture with a Ca/P molar ratio of 1.67.

  • pH Adjustment (Optional but Recommended): Monitor the pH. For HAp formation, a neutral to basic pH is often preferred. Adjust the pH to >7 using a suitable base like ammonium hydroxide if necessary.[10]

  • Hydrothermal Synthesis: Seal the reactor. Place it in a furnace or heating mantle and heat to 180°C. Maintain this temperature for 12 hours to allow for crystal growth.[10]

  • Cooling and Collection: Turn off the heat and allow the reactor to cool down to room temperature naturally. Open the reactor carefully.

  • Washing: Collect the white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes) or filtration. Discard the supernatant and wash the product repeatedly with deionized water until the wash water is of neutral pH.

  • Drying: Dry the final HAp powder in an oven at 100°C for 24 hours.

Table 3: Key Parameters for HAp Synthesis
ParameterRange / ValueEffect on ProductReference
Ca/P Molar Ratio 1.67 (stoichiometric)Determines the phase purity of HAp[10]
Reactant Concentration 0.025 - 0.2 MInfluences nucleation density and crystal size[10]
Temperature 120 - 200 °CHigher temperatures promote crystallinity and whisker growth[10]
pH 5 - 11Affects the calcium phosphate phase formed; higher pH favors HAp[10][11]
Reaction Time 2 - 24 hoursLonger times allow for more complete crystal growth[11]

Synthesis of Calcium Oxalate (CaC₂O₄)

Calcium oxalate is infamous as the primary component of kidney stones but is also a compound of interest in materials science.[12][13] Its synthesis from calcium lactate provides a clean route to obtaining different hydrated forms (monohydrate, dihydrate) by controlling reaction conditions.

Scientific Rationale

Similar to calcium carbonate synthesis, this is a precipitation reaction where aqueous calcium lactate is reacted with a soluble oxalate source, such as sodium oxalate or oxalic acid. The extremely low solubility of calcium oxalate drives the reaction to completion. Key parameters that determine the final crystal size, morphology, and hydration state (pseudopolymorph) are the supersaturation ratio, pH, and mixing energy.[12] A pH of around 5 is often considered to mimic physiological conditions for kidney stone formation.[12]

Reaction Equation (using Sodium Oxalate): Ca(C₃H₅O₃)₂(aq) + Na₂C₂O₄(aq) → CaC₂O₄(s)↓ + 2 Na(C₃H₅O₃)(aq)

Workflow for Calcium Oxalate Synthesis

cluster_prep Reactant Preparation cluster_reaction Controlled Precipitation cluster_isolation Product Isolation & Analysis A Prepare Calcium Lactate Solution C Adjust pH of both solutions (e.g., to pH 5 with HCl) A->C B Prepare Sodium Oxalate Solution B->C D Rapidly Mix the two solutions under controlled stirring (energy input) C->D E Allow crystallization to occur D->E F Filter the Suspension E->F G Wash with Deionized H₂O F->G H Dry the CaC₂O₄ Powder G->H I Characterize (XRD, SEM) to determine phase and morphology H->I

Caption: Workflow for CaC₂O₄ Synthesis.

Experimental Protocol: Synthesis of Calcium Oxalate

This protocol is designed based on established principles of calcium oxalate crystallization.[12]

Materials:

  • This compound

  • Sodium Oxalate (Na₂C₂O₄)

  • Hydrochloric Acid (HCl, 0.1 M for pH adjustment)

  • Deionized Water

Equipment:

  • Magnetic stirrer with variable speed control

  • Beakers

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare Solutions:

    • Calcium Solution: Prepare 250 mL of a calcium lactate solution with a desired concentration (e.g., 5 mM).

    • Oxalate Solution: Prepare 250 mL of a sodium oxalate solution with a concentration calculated to achieve the target supersaturation ratio (e.g., 2.4 mM).

  • pH Adjustment: Adjust the pH of both solutions to the target value (e.g., pH 5.0) using 0.1 M HCl.[12]

  • Precipitation: Place one of the beakers on the magnetic stirrer set to a specific speed (this controls the energy input). Rapidly pour the contents of the second beaker into the first to ensure homogeneous mixing and nucleation.

  • Crystallization: Allow the reaction to proceed for a set time (e.g., 1-2 hours) to permit crystal growth and aggregation.

  • Isolation and Washing: Collect the white precipitate by filtration. Wash the collected solid thoroughly with deionized water to remove any unreacted ions and byproducts.

  • Drying: Dry the calcium oxalate powder in an oven at a low temperature (e.g., 50-60°C) to avoid altering the hydration state of the crystals.

  • Characterization: Use techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to identify the crystalline phase (monohydrate vs. dihydrate) and observe the particle morphology.[12]

Table 4: Influential Parameters in Calcium Oxalate Crystallization
ParameterRange / ValueInfluence on ProductReference
Supersaturation Ratio 5 - 7Higher ratios tend to increase particle size[12]
pH 5 - 9Strongly influences average particle diameter; pH 5 is physiologically relevant[12]
Energy Input (Stirring) VariableAffects aggregation and final particle size[12]
Temperature AmbientAffects solubility and kinetics[13]

Conclusion

This compound stands out as a highly effective and versatile precursor for the synthesis of a range of calcium compounds. Its superior solubility, organic nature, and the ease with which it allows for the control of reaction parameters make it an invaluable tool for researchers and professionals in drug development and materials science. By understanding the underlying chemical principles and carefully controlling experimental conditions as outlined in this guide, scientists can produce high-purity calcium carbonate, bioactive hydroxyapatite, and specific polymorphs of calcium oxalate with tailored properties for advanced applications.

References

  • Ataman Kimya. (n.d.). This compound.
  • Studylib. (n.d.). Calcium Phosphate Nanoparticles Synthesis.
  • Google Patents. (n.d.). CN104230700A - Production process for preparing calcium lactate through one-step synthesis method.
  • Wikipedia. (n.d.). Calcium lactate.
  • ResearchGate. (n.d.). Synthesis of L(+)-calcium lactate using precipitated calcium carbonate in lactic acid fermentation.
  • Bell Chem. (2021, September 6). How Calcium Lactate is Used in Food Production.
  • Guidechem. (n.d.). How to Prepare L-Calcium Lactate?.
  • NIH. (2022, January 2). Development of Immediate Release Tablets Containing Calcium Lactate Synthetized from Black Sea Mussel Shells.
  • PMC. (n.d.). Preparation and application of calcium phosphate nanocarriers in drug delivery.
  • ResearchGate. (2018, December 16). What is the Reaction equation of calcium lactate transformation to CaCO3?.
  • NIH. (2022, March 25). The Synthesis of Hydroxyapatite by Hydrothermal Process with this compound: The Effect of Reagent Concentrations, pH, Temperature, and Pressure.
  • Unlocking the Power of Calcium Lactate Pentahydrate_ A Critical Ingredient Insight. (n.d.).
  • RJPBCS. (n.d.). Physicochemical Properties of Calcium Lactate Prepared by Single-Phase Aragonite Precipitated Calcium Carbonate.
  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). Synthesis of pure and doped nano-calcium phosphates using different conventional methods for biomedical applications: a review.
  • W. Ulrich GmbH. (n.d.). Calcium lactate.
  • Patsnap Synapse. (2024, June 14). What is Calcium Lactate Hydrate used for?.
  • The advantages and applications of calcium lactate and Calcium lactate gluconate. (2018, April 18).
  • NIH. (n.d.). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones.
  • Wikipedia. (n.d.). Calcium oxalate.
  • University of Colorado Boulder. (n.d.). S130: Chemical Rxns – Precipitation – CaCl2 + Na2CO3 -> CaCO3.
  • YouTube. (2025, January 12). Reaction of Sodium Carbonate with Calcium Chloride.

Sources

Application Notes and Protocols for Texture Modification and Calcium Fortification in Food Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Imperative of Texture and Nutrition

In the landscape of modern food science, the sensory appeal of a product is as critical as its nutritional profile. Texture, a primary determinant of food palatability, dictates consumer acceptance and enjoyment.[1][2] Concurrently, the increasing consumer focus on health and wellness has amplified the demand for foods fortified with essential nutrients, such as calcium, to address widespread dietary deficiencies.[3][4] This guide provides an in-depth exploration of the scientific principles and practical methodologies for concurrently modifying food texture and fortifying with calcium, leveraging the functional properties of hydrocolloids and the bioavailability of various calcium salts.

Hydrocolloids, a diverse group of long-chain polymers, are instrumental in the food industry for their ability to control the rheology and texture of aqueous systems.[5][6][7] Their functionalities, including thickening, gelling, and stabilizing, offer a versatile toolkit for creating a wide spectrum of food textures.[5][8][9] The interaction of certain hydrocolloids with divalent cations like calcium provides a unique opportunity for synergistic application, where the gelling mechanism itself contributes to the incorporation of calcium. This document will elucidate these interactions and provide actionable protocols for researchers, scientists, and drug development professionals to innovate in the realm of functional foods.

Part 1: Foundational Principles of Texture Modification and Calcium Fortification

The Science of Hydrocolloids in Texture Modification

Hydrocolloids are water-loving polymers, typically polysaccharides or proteins, that form colloidal dispersions in water, significantly altering the viscosity and texture of the food system.[6] Their ability to modify texture stems from their molecular structure and their interactions with water and other food components.[5]

  • Thickening: In solution, hydrocolloid molecules can entangle, leading to an increase in viscosity and resistance to flow. This property is crucial for products like sauces, dressings, and beverages.[6]

  • Gelling: Under specific conditions (e.g., temperature change, presence of ions), hydrocolloid chains can cross-link to form a three-dimensional network that entraps water, resulting in a gel.[6] This is fundamental to the texture of products like jellies, custards, and reformed foods.

The choice of hydrocolloid depends on the desired final texture, processing conditions, and interactions with other ingredients. Common hydrocolloids used in the food industry include alginate, pectin, carrageenan, xanthan gum, and gellan gum.[1]

The Critical Role of Calcium in Nutrition and Food Structure

Calcium is a vital mineral for numerous physiological functions, most notably bone health.[4] However, low calcium intake is a global concern, making food fortification a key public health strategy.[3][10] The selection of a suitable calcium salt for fortification is a critical decision, influenced by several factors:

  • Bioavailability: This refers to the proportion of ingested calcium that is absorbed and utilized by the body.[3][11] The bioavailability of calcium salts can vary and is influenced by the food matrix and the presence of inhibitors like phytates and oxalates.[12][13]

  • Solubility: The solubility of a calcium salt affects its suitability for different food systems. Highly soluble salts are preferable for beverages to avoid sedimentation, while less soluble salts may be used in solid or semi-solid foods.[3][14]

  • Sensory Impact: Calcium salts can impart undesirable flavors (e.g., chalky, metallic) or affect the color and appearance of the final product.[3][15][16]

  • Cost: The cost of the calcium salt is a significant consideration, especially for large-scale production.[3]

Table 1: Comparison of Common Calcium Salts for Food Fortification

Calcium SaltElemental Calcium (%)Solubility in WaterBioavailabilityCommon ApplicationsSensory Considerations
Calcium Carbonate40LowGoodBakery, cereals, plant-based milksCan have a chalky taste at high concentrations
Tricalcium Phosphate38LowGoodDairy alternatives, powdered beveragesCan contribute to a creamy mouthfeel
Calcium Citrate21ModerateHighBeverages, acidic foodsSlightly tart taste
Calcium Citrate Malate24HighVery HighJuices, supplementsNeutral to slightly tart taste
Calcium Lactate13HighGoodDairy products, beveragesMild, slightly salty taste
Calcium Gluconate9HighGoodBeverages, pharmaceuticalsNeutral taste
Synergistic Interactions: Hydrocolloids and Calcium Ions

A key area of innovation lies in the interaction between anionic hydrocolloids and calcium ions.[6][8] Hydrocolloids such as alginate and low-methoxyl (LM) pectin possess negatively charged carboxyl groups along their polymer chains. In the presence of divalent cations like calcium, these chains can cross-link, forming a stable gel network. This interaction is often described by the "egg-box model," where calcium ions fit into the cavities created by the alignment of polymer chains, creating strong junction zones.[17][18]

This synergistic relationship offers a dual benefit: the calcium ions not only induce the desired texture but are also incorporated into the food matrix, contributing to its nutritional value. The strength and properties of the resulting gel can be precisely controlled by manipulating factors such as the concentration of the hydrocolloid and calcium, pH, and the presence of other ingredients.[6]

Part 2: Experimental Protocols for Texture Modification and Calcium Fortification

This section provides detailed, step-by-step methodologies for key experiments in texture modification and calcium fortification. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Formation of a Calcium-Alginate Gel for a Fortified Dessert

Objective: To create a stable, sliceable gelled dessert fortified with calcium using the principles of internal gelation with sodium alginate.

Materials:

  • Sodium alginate (food grade)

  • Calcium sulfate dihydrate (food grade)

  • Sodium hexametaphosphate (food grade, as a sequestrant)

  • Sucrose

  • Citric acid (for pH adjustment)

  • Flavoring and coloring agents (as desired)

  • Distilled water

Equipment:

  • High-shear mixer or blender

  • Heating plate with magnetic stirrer

  • pH meter

  • Molds for setting the gel

  • Texture Analyzer for Texture Profile Analysis (TPA)

Methodology:

  • Preparation of the Alginate Solution:

    • Disperse 1.0% (w/w) sodium alginate in distilled water at room temperature using a high-shear mixer to prevent clumping.

    • Add 0.2% (w/w) sodium hexametaphosphate to the solution and mix until fully dissolved. The sequestrant binds any free calcium ions in the water, preventing premature gelation.[17]

    • Add 15% (w/w) sucrose and desired flavoring and coloring agents. Mix until fully dissolved.

    • Gently heat the solution to 60°C while stirring to ensure complete hydration of the alginate. Cool to room temperature.

  • Preparation of the Calcium Slurry:

    • In a separate container, disperse 0.5% (w/w) calcium sulfate dihydrate in a small amount of distilled water to form a smooth slurry. The low solubility of calcium sulfate allows for a controlled release of calcium ions, leading to a more uniform gel structure.[17][19]

  • Inducing Gelation (Internal Gelation):

    • Rapidly add the calcium slurry to the alginate solution under vigorous mixing to ensure uniform distribution of the calcium salt.[19][20]

    • Immediately pour the mixture into molds.

    • Allow the gel to set at room temperature for at least 2 hours, or until a firm gel is formed. The gelation process will occur as the calcium sulfate slowly dissolves, releasing calcium ions that cross-link the alginate chains.[19]

  • pH Adjustment and Final Product:

    • If a specific pH is desired for flavor or stability, a small amount of citric acid can be added to the alginate solution before the addition of the calcium slurry. Monitor the pH using a pH meter.

    • Once set, the gelled dessert can be demolded and is ready for analysis.

dot

experimental_workflow cluster_alginate Alginate Solution Preparation cluster_calcium Calcium Slurry Preparation cluster_gelation Gelation Process alginate_dispersion Disperse Sodium Alginate in Water add_sequestrant Add Sodium Hexametaphosphate alginate_dispersion->add_sequestrant add_ingredients Add Sucrose, Flavor, & Color add_sequestrant->add_ingredients heat_hydrate Heat to 60°C & Cool add_ingredients->heat_hydrate mix Rapidly Mix Alginate Solution & Calcium Slurry heat_hydrate->mix calcium_dispersion Disperse Calcium Sulfate in Water calcium_dispersion->mix pour Pour into Molds mix->pour set Allow to Set at Room Temperature pour->set

Caption: Workflow for Calcium-Alginate Gel Formation.

Protocol 2: Calcium Fortification and Texture Modification of a Yogurt Drink using Pectin

Objective: To develop a stable, calcium-fortified yogurt drink with a desirable smooth texture using high-methoxyl (HM) pectin.

Materials:

  • Plain yogurt

  • Milk

  • High-methoxyl (HM) pectin

  • Sucrose

  • Calcium lactate (highly soluble)

  • Citric acid (for pH adjustment)

  • Distilled water

Equipment:

  • High-shear mixer or blender

  • Water bath or heating vessel

  • pH meter

  • Viscometer

Methodology:

  • Preparation of the Pectin Solution:

    • Dry blend 0.5% (w/w) HM pectin with a small portion of the total sucrose (e.g., 5 times the weight of the pectin) to aid dispersion and prevent clumping.

    • Disperse the pectin-sucrose mixture in distilled water at 70-80°C under high shear until fully dissolved. Pectin requires heat for proper hydration.[21]

  • Preparation of the Yogurt Base:

    • In a separate container, combine the plain yogurt and milk in a 1:1 ratio.

    • Add the remaining sucrose and mix until dissolved.

  • Fortification and Stabilization:

    • Dissolve the desired amount of calcium lactate in the yogurt base. For example, to achieve approximately 120 mg of calcium per 100g serving, add around 0.92g of calcium lactate.

    • While stirring the yogurt base, slowly add the hot pectin solution. The pectin will interact with the casein micelles, preventing their aggregation at the acidic pH of the yogurt, thus ensuring a smooth and stable product.[22]

  • Homogenization and Pasteurization:

    • Homogenize the mixture to ensure a uniform fat distribution and smooth mouthfeel.

    • Pasteurize the fortified yogurt drink at a suitable temperature and time (e.g., 85°C for 30 seconds) to ensure microbial safety.

  • Cooling and pH Adjustment:

    • Rapidly cool the product to below 10°C.

    • Adjust the final pH to the desired level (typically 3.8-4.2 for a yogurt drink) using a citric acid solution.

dot

yogurt_drink_workflow cluster_pectin Pectin Solution cluster_yogurt Yogurt Base dry_blend Dry Blend Pectin & Sucrose disperse_pectin Disperse in Hot Water (70-80°C) dry_blend->disperse_pectin combine Combine Pectin Solution with Yogurt Base disperse_pectin->combine mix_yogurt_milk Combine Yogurt & Milk add_sucrose Add Remaining Sucrose mix_yogurt_milk->add_sucrose add_calcium Dissolve Calcium Lactate add_sucrose->add_calcium add_calcium->combine homogenize Homogenize combine->homogenize pasteurize Pasteurize homogenize->pasteurize cool Cool pasteurize->cool adjust_ph Adjust pH cool->adjust_ph final_product Final Fortified Yogurt Drink adjust_ph->final_product

Caption: Process for Fortified Yogurt Drink Production.

Part 3: Analytical Techniques for Characterization

Texture Profile Analysis (TPA)

Principle: TPA is an instrumental method that mimics the "two-bite" action of chewing to quantify the textural properties of a food sample.[23][24] A probe compresses the sample twice, and the force-time data is used to calculate several textural parameters.[25][26]

Key Parameters:

  • Hardness: The peak force during the first compression.[23]

  • Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression. It represents how well the sample withstands the second deformation relative to the first.[23]

  • Springiness (or Elasticity): The height that the sample recovers between the end of the first compression and the start of the second compression.[24]

  • Chewiness: The product of hardness, cohesiveness, and springiness. It represents the energy required to masticate a solid food to a state ready for swallowing.[23]

  • Gumminess: The product of hardness and cohesiveness. It is relevant for semi-solid foods.[23]

  • Resilience: A measure of how a sample recovers from deformation in relation to the speed and forces of the first compression.[24][27]

A typical TPA setup involves a texture analyzer equipped with a cylindrical probe. The test parameters (e.g., probe speed, compression distance, time between compressions) should be carefully selected and standardized for the specific food product being analyzed.[24]

Assessment of Calcium Bioavailability

While direct measurement of calcium bioavailability in humans requires complex isotopic studies, in vitro methods can provide valuable initial insights.[13][28][29] A common approach involves a simulated gastrointestinal digestion followed by the measurement of soluble calcium.

Simplified In Vitro Digestion Protocol:

  • Gastric Phase:

    • Homogenize a known weight of the food sample with simulated gastric fluid (SGF) containing pepsin at pH 2.0.

    • Incubate at 37°C for 2 hours with gentle agitation.

  • Intestinal Phase:

    • Neutralize the gastric digest with a bicarbonate solution.

    • Add simulated intestinal fluid (SIF) containing pancreatin and bile salts. Adjust the pH to 7.0.

    • Incubate at 37°C for 2 hours with gentle agitation.

  • Soluble Calcium Measurement:

    • Centrifuge the intestinal digest to separate the soluble and insoluble fractions.

    • Filter the supernatant.

    • Measure the calcium concentration in the filtrate using methods like atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

The percentage of soluble calcium after simulated digestion provides an estimate of its potential bioavailability.

Part 4: Challenges and Considerations in Product Development

The development of texture-modified and calcium-fortified foods presents several challenges:

  • Off-Flavors: As mentioned, calcium salts can introduce undesirable tastes.[15][16] Flavor masking agents or the use of more neutral-tasting salts like calcium citrate malate or calcium gluconate can mitigate this issue.[30]

  • Stability in Plant-Based Products: Fortifying plant-based milks and products can be particularly challenging due to potential interactions between the added calcium, proteins, and phytates, which can lead to sedimentation and reduced bioavailability.[15][31][32] The use of stabilizers and careful selection of the calcium salt are crucial.[16]

  • Regulatory Compliance: Food fortification is subject to regulatory standards that dictate the permissible levels of added nutrients. It is essential to ensure that the final product complies with the regulations in the target market.[3]

Conclusion

The strategic use of hydrocolloids and calcium salts offers a powerful approach to creating food products that are both texturally appealing and nutritionally enhanced. A thorough understanding of the underlying scientific principles, coupled with rigorous experimental design and analytical characterization, is paramount for successful product development. The protocols and information presented in this guide provide a solid foundation for researchers and scientists to innovate in this exciting and impactful area of food science.

References

  • Funami, T. (2011). Texture design of foods using hydrocolloid technology. ialimentoslem1.
  • Cape Crystal Brands. (2023). The Science Behind Hydrocolloids: How They Transform Food Textures. Cape Crystal Brands.
  • Cape Crystal Brands. (2023). Synergistic Interactions Between Hydrocolloids. Cape Crystal Brands.
  • The Pharma Innovation. (2022). Role of hydrocolloids in food systems.
  • Quimidroga. (2025).
  • Peña-Rosas, J. P., et al. (2020). Calcium-fortified foods in public health programs: considerations for implementation. Annals of the New York Academy of Sciences.
  • MDPI. (2024).
  • Weaver, C. M., et al. (2024).
  • Funami, T. (2011). Next target for food hydrocolloid studies: Texture design of foods using hydrocolloid technology.
  • Gheribi, R., et al. (2022).
  • Lutter, C. K., et al. (2021). Interventions to improve calcium intake through foods in populations with low intake. The New York Academy of Sciences.
  • The Pharma Innovation. (2018). Hydrogels for potential food application: Effect of sodium alginate and calcium chloride on physical and morphological propertie.
  • ResearchGate. (n.d.). The use of hydrocolloids to improve food texture.
  • Hurrell, R. F. (2002). Iron and calcium bioavailability of fortified foods and dietary supplements. PubMed.
  • ResearchGate. (n.d.). Functional Use of Hydrocolloids in Food Systems.
  • Weaver, C. M., et al. (2024).
  • Föste, M., et al. (2020). Texture-Modified Food for Dysphagic Patients: A Comprehensive Review. PMC - NIH.
  • Redalyc. (n.d.). Calcium fortification of roasted and ground coffee with different calcium salts. Redalyc.
  • Books. (2019). Chapter 1: The Role of Hydrocolloids in the Development of Food Structure. Books.
  • ResearchGate. (n.d.). Ions-induced gelation of alginate: Mechanisms and applications.
  • SciSpace. (2012). Hydrocolloids in Food Industry. SciSpace.
  • Peña-Rosas, J. P., et al. (2019).
  • ResearchGate. (n.d.).
  • Nutritional Outlook. (2023).
  • Nutraceutical Business Review. (2023).
  • Omya. (n.d.).
  • Texture Technologies. (n.d.). Texture Profile Analysis. Texture Technologies.
  • CABI. (2025).
  • BAKERpedia. (n.d.). Texture Profile Analysis. BAKERpedia.
  • Bio-protocol. (2019). 2.6. Texture Profile Analysis (TPA). Bio-protocol.
  • Scribd. (n.d.). Texture Profile Analysis. Scribd.
  • Pectin Applications in Food and Pharmaceuticals, Mumbai, India. (n.d.).
  • Pectin Stabilizers In The Dairy And Food Industry. (n.d.). Pectin Stabilizers.
  • ResearchGate. (n.d.). Impact of pectin and whey minerals solubilized by lime juice on calcium bioaccessibility in yogurt based snacks.
  • CIAN, R. E., et al. (2015).
  • Dairy Reporter. (2024). How can brands leverage fortification to improve plant-based milk?. Dairy Reporter.
  • Ingreland. (2024).
  • YouTube. (2024). Instrumental Texture Profile Analysis (TPA) of Foods: Basic Understanding. YouTube.
  • ResearchGate. (n.d.). Benefits and challenges in plant-based milk alternatives.
  • ResearchGate. (n.d.). (PDF) Citrus pectin: structure and application in acid dairy drinks.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Calcium Lactate Pentahydrate for Maximum Cell Viability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the use of Calcium Lactate Pentahydrate in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of calcium supplementation and achieve maximal cell viability and experimental reproducibility. We will delve into the critical role of calcium in cellular physiology, provide targeted troubleshooting for common issues, and offer a validated protocol for determining the optimal concentration for your specific cell line.

The Dual Role of Calcium: A Balancing Act for Cell Survival

Calcium (Ca²⁺) is a ubiquitous and vital second messenger that governs a multitude of cellular processes, from proliferation and differentiation to apoptosis.[1][2] The concentration of intracellular free calcium is tightly regulated, maintained at a resting level of around 100 nM, which is thousands of times lower than the extracellular environment.[2] This steep concentration gradient allows for rapid and transient increases in cytosolic calcium—often in the form of oscillations—that activate specific signaling pathways.[2][3]

Many growth factors, for instance, trigger the release of calcium from intracellular stores like the endoplasmic reticulum, which is essential for activating genes that drive cells to enter the cell cycle and proliferate.[4] However, this life-sustaining role has a dark side. Prolonged, high levels of cytosolic calcium can be toxic, triggering apoptotic pathways and leading to programmed cell death.[1][2][5] This can occur through the activation of calcium-dependent enzymes like calpains and caspases, or through mitochondrial calcium overload, which disrupts cellular energy production and releases pro-apoptotic factors.[5][6]

Therefore, supplementing cell culture media with a calcium source like this compound ([CH₃CH(OH)COO]₂Ca · 5H₂O) is a delicate balancing act. The goal is to provide sufficient extracellular calcium to support healthy signaling and proliferation without overwhelming the cell's capacity to maintain homeostasis, which could inadvertently push it towards apoptosis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with this compound, presented in a question-and-answer format.

Q1: My cells are showing signs of stress or dying after I added this compound. What is happening?

A1: This is a classic sign of supra-optimal or toxic calcium levels.

  • Causality: A sudden, high concentration of extracellular calcium can lead to excessive calcium influx into the cytosol. This sustained elevation can trigger the intrinsic apoptosis pathway.[1][7] Key events include the activation of calpains, which are calcium-dependent proteases that can cleave cellular proteins, and the overloading of mitochondria with calcium.[5][6] Mitochondrial overload disrupts the membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.[6]

  • Troubleshooting Steps:

    • Verify Concentration: Double-check your stock solution and final concentration calculations. Remember to use the molecular weight of the pentahydrate form (308.3 g/mol ).[8]

    • Perform a Dose-Response Experiment: Your current concentration is likely too high. Conduct a titration experiment (see protocol below) to determine the optimal range for your specific cell line.

    • Assess Osmolality: Although less common at typical working concentrations, adding a high concentration of any salt can increase the osmolality of your medium, causing osmotic stress to the cells.[9] Check the osmolality if you are using very high concentrations.

Q2: I see a white precipitate in my cell culture medium after adding the this compound solution. How can I resolve this?

A2: This indicates a solubility issue, likely due to the formation of insoluble calcium salts.

  • Causality: While this compound is more soluble in water than some other calcium salts (e.g., calcium citrate), its solubility can be affected by temperature and the presence of other ions in the complex environment of cell culture medium, particularly phosphate and bicarbonate.[10][11][12] These can react with calcium to form insoluble calcium phosphate or calcium carbonate precipitates.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock in Water: Prepare a sterile-filtered, concentrated stock solution of this compound in high-purity water rather than directly in the medium. It is freely soluble in hot water, so gentle warming can aid dissolution.[8][11]

    • Add Stock to Pre-warmed Medium: Add the stock solution dropwise to your pre-warmed (37°C) cell culture medium while gently swirling.[9] This helps prevent localized high concentrations that can promote precipitation.

    • Check for Media Incompatibilities: If precipitation persists, consider the composition of your basal medium. High concentrations of phosphate or bicarbonate may necessitate using a lower starting concentration of calcium lactate.

Q3: My cells are growing slowly and not reaching the expected confluency after supplementation. What is the likely cause?

A3: This suggests that the concentration of calcium lactate is sub-optimal and insufficient to support robust proliferation.

  • Causality: Calcium signaling is integral to cell cycle progression.[3][4] The transition from the G1 to the S phase of the cell cycle, where DNA synthesis occurs, is often dependent on calcium-activated signaling cascades.[4] If the extracellular calcium concentration is too low, these proliferative signals may not be adequately triggered, leading to slower growth or cell cycle arrest.

  • Troubleshooting Steps:

    • Increase Concentration Incrementally: Based on your initial observations, systematically increase the final concentration of this compound in your culture medium.

    • Consult Literature for Your Cell Type: Research typical calcium concentrations used for your specific cell line or similar cell types. This can provide a more targeted range for your optimization experiments.[13]

    • Ensure Other Nutrients are Not Limiting: Poor proliferation can have many causes.[14][15] Confirm that other critical media components, such as glucose, amino acids, and serum, are not depleted.[16]

Q4: I've noticed changes in my adherent cells; they are rounding up or detaching. Why would calcium lactate cause this?

A4: This points to an alteration in cell adhesion, a process heavily influenced by calcium-dependent molecules.

  • Causality: Cell adhesion to the extracellular matrix and to each other is mediated by proteins like integrins and cadherins. The function of these adhesion molecules can be modulated by intracellular signaling pathways that are sensitive to calcium levels. Furthermore, calpains, the calcium-activated proteases mentioned earlier, can cleave proteins involved in focal adhesions, leading to cell detachment.[17] A study on colon cancer cells showed that calcium lactate-induced calcium influx led to calpain-mediated cleavage of Focal Adhesion Kinase (FAK), a key protein in cell adhesion and motility.[17][18]

  • Troubleshooting Steps:

    • Re-optimize Concentration: Cell detachment is often an early indicator of stress or cytotoxicity. The concentration that is optimal for viability may be lower than one that begins to affect cell adhesion. A careful dose-response analysis is critical.

    • Observe Morphological Changes: Document any changes in cell morphology across your concentration range. This can be a sensitive indicator of cellular response.

    • Consider Coating Substrates: If your cells are particularly sensitive, ensure you are using appropriate cultureware. Some cell lines may require surfaces coated with agents like poly-L-lysine or fibronectin to improve attachment.[13]

Troubleshooting Decision Workflow

Here is a visual guide to help diagnose and solve common issues when optimizing this compound.

TroubleshootingWorkflow Start Problem Observed CellDeath Cell Death / Low Viability Start->CellDeath Precipitate Precipitate in Medium Start->Precipitate SlowGrowth Slow Proliferation Start->SlowGrowth MorphologyChange Morphology Change / Detachment Start->MorphologyChange Cause_HighCa Potential Cause: Supra-optimal [Ca2+] Cytotoxicity CellDeath->Cause_HighCa Cause_Solubility Potential Cause: Solubility Limit Exceeded Reaction with Media Components Precipitate->Cause_Solubility Cause_LowCa Potential Cause: Sub-optimal [Ca2+] Insufficient Proliferative Signal SlowGrowth->Cause_LowCa Cause_Adhesion Potential Cause: Altered Adhesion Signaling Calpain Activation MorphologyChange->Cause_Adhesion Action_DoseResponse Action: 1. Verify Calculations 2. Perform Dose-Response Assay 3. Check Osmolality Cause_HighCa->Action_DoseResponse Action_Dissolve Action: 1. Make Stock in H2O (Warm if needed) 2. Add Stock to Pre-warmed Medium 3. Check Media Composition Cause_Solubility->Action_Dissolve Action_IncreaseConc Action: 1. Increase [CaLa] Incrementally 2. Consult Literature for Cell Type 3. Confirm Other Nutrients are Sufficient Cause_LowCa->Action_IncreaseConc Action_ReOptimize Action: 1. Re-run Dose-Response Assay 2. Document Morphological Changes 3. Ensure Proper Surface Coating Cause_Adhesion->Action_ReOptimize

Caption: A decision tree for troubleshooting common issues.

Experimental Protocol: Dose-Response Assay for Optimal Concentration

This protocol provides a robust framework for determining the optimal concentration of this compound for your specific cell line.

Materials:
  • Your cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (MW: 308.3 g/mol )[8]

  • Sterile, high-purity water (for stock solution)

  • Sterile 0.22 µm filter

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Methodology:

Step 1: Prepare a 1 M Stock Solution

  • Weigh 3.083 g of this compound.

  • Dissolve in 8 mL of high-purity water. Gentle warming (e.g., 37-50°C) can aid dissolution.[11]

  • Once fully dissolved, bring the final volume to 10 mL with water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store aliquots at 4°C (short-term) or -20°C (long-term).

Step 2: Cell Seeding

  • Culture your cells to ~80% confluency.

  • Harvest the cells using your standard protocol.

  • Perform a cell count and assess viability (e.g., with Trypan Blue).[19]

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate for 24 hours to allow cells to attach and recover.

Step 3: Prepare Treatment Dilutions

  • Prepare a series of working concentrations in complete medium. For example, to test a final concentration range of 0.1 mM to 10 mM, you can perform serial dilutions of your 1 M stock solution into fresh, pre-warmed medium.

  • Crucially, include a "Vehicle Control" (cells treated with medium containing the same amount of sterile water as the highest concentration) and a "No Treatment Control" (cells in medium only).

Step 4: Treat Cells

  • After the 24-hour incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the prepared treatment media (including controls) to the appropriate wells. Use at least 3-6 replicate wells for each condition.

Step 5: Incubation and Viability Assessment

  • Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions. For an MTT assay, this typically involves adding the reagent, incubating for 2-4 hours, dissolving the formazan crystals, and reading the absorbance.

Step 6: Data Analysis

  • Average the readings from your replicate wells for each condition.

  • Normalize the data to the "No Treatment Control" to calculate the percent viability for each concentration.

    • % Viability = (Absorbance_Treatment / Absorbance_Control) * 100

  • Plot the % Viability against the log of the this compound concentration to generate a dose-response curve. The optimal concentration will be within the range that promotes maximum viability without showing a significant decline.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start PrepStock Prepare & Sterilize 1M CaLa Stock Solution Start->PrepStock SeedCells Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) Start->SeedCells PrepDilutions Prepare Serial Dilutions of CaLa in Medium (e.g., 0.1 mM to 10 mM) PrepStock->PrepDilutions Incubate1 Incubate for 24h (Allow Attachment) SeedCells->Incubate1 TreatCells Replace Medium with Treatment Dilutions Incubate1->TreatCells PrepDilutions->TreatCells Incubate2 Incubate for 24-72h TreatCells->Incubate2 AddAssay Add Viability Reagent (e.g., MTT) Incubate2->AddAssay ReadPlate Incubate & Read Plate (Spectrophotometer) AddAssay->ReadPlate Analyze Analyze Data: Normalize to Control Plot Dose-Response Curve ReadPlate->Analyze DetermineOpt Determine Optimal Concentration Range Analyze->DetermineOpt

Caption: A workflow for determining optimal CaLa concentration.

Data Summary & Frequently Asked Questions (FAQs)

Expected Outcomes: A Summary Table
Concentration RangeExpected Effect on ViabilityCellular Behavior & Rationale
Sub-Optimal Reduced or baseline proliferationInsufficient Ca²⁺ to fully activate signaling pathways required for cell cycle progression.[3][4]
Optimal Maximum viability and proliferationSupports necessary Ca²⁺ signaling for survival and growth without inducing stress.
Supra-Optimal / Toxic Decreased viability, increased apoptosisSustained high intracellular Ca²⁺ activates calpains and caspases, leading to programmed cell death.[1][5][17]
Frequently Asked Questions
  • What is a good starting concentration range for my optimization experiment? Based on published studies using calcium lactate on cell lines like colorectal cancer cells, a range of 0.1 mM to 10 mM is a reasonable starting point.[17][20][21][22] However, this should always be empirically determined for your specific cell type.

  • How does the "pentahydrate" form affect my calculations? The "pentahydrate" means there are five water molecules associated with each molecule of calcium lactate. You MUST use the molecular weight of the full hydrated compound (C₆H₁₀CaO₆·5H₂O = 308.3 g/mol ) for accurate stock solution preparation.[8][23] Using the anhydrous weight would result in a lower actual concentration.

  • Can I use a different calcium salt, like Calcium Chloride? Yes, but with caution. Different calcium salts have different molecular weights, hydration states, and solubilities. Calcium Chloride, for example, is highly soluble but can have a more significant impact on the osmolality and chloride ion concentration of your medium, which could be confounding factors. If you switch salts, you must re-optimize your concentration.

  • How often should I supplement the medium with this compound? For most applications, the calcium lactate should be included in the fresh medium that is replaced during your regular passaging or media change schedule. It is generally not added as a separate supplement on a daily basis unless you are using a perfusion or fed-batch culture system.[16]

Calcium-Induced Apoptosis Signaling Pathway

ApoptosisPathway HighCa High Extracellular [Ca2+] (Supra-optimal CaLa) CaInflux Sustained Ca2+ Influx HighCa->CaInflux CytosolCa ↑↑ Cytosolic [Ca2+] CaInflux->CytosolCa Mito Mitochondria CytosolCa->Mito Uptake Calpain Calpain Activation CytosolCa->Calpain MitoCa Mitochondrial Ca2+ Overload Mito->MitoCa MMP Loss of Mitochondrial Membrane Potential MitoCa->MMP CytoC Release of Cytochrome c MMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase12 Cleavage of Pro-Caspase-12 (ER Stress) Calpain->Caspase12 Activates Caspase9 Caspase-9 Activation Caspase12->Caspase9 Contributes to Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of calcium-induced apoptosis.

References

  • Foy, M. & Jo, S. (2010). Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death. National Institutes of Health. [Link]

  • Moccia, F. (2023). Calcium's Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective. MDPI. [Link]

  • ResearchGate. (n.d.). Ca 2+ signaling and apoptosis. ResearchGate. [Link]

  • Ahmad, S., et al. (2022). Calcium Signaling Regulates Autophagy and Apoptosis. MDPI. [Link]

  • Wikipedia. (n.d.). Calcium lactate. Wikipedia. [Link]

  • Wikipedia. (n.d.). Calcium signaling. Wikipedia. [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell. [Link]

  • HiMedia Laboratories. (n.d.). This compound, Hi-LR™. HiMedia Laboratories. [Link]

  • PubMed. (2012). Calcium signaling and cell proliferation. PubMed. [Link]

  • Henan Honghui Biotechnology Co., Ltd. (n.d.). This compound. Henan Honghui Biotechnology Co., Ltd.. [Link]

  • American Chemical Society. (2014). Measurement and Correlation of Solubility of Calcium-l-lactate Pentahydrate in Ethanol + Water and Acetone + Water Systems. American Chemical Society. [Link]

  • PubMed. (1995). Calcium Signalling and Cell Proliferation. PubMed. [Link]

  • YouTube. (2024). Functions of Intracellular Calcium. YouTube. [Link]

  • ACS Publications. (2014). Measurement and Correlation of Solubility of Calcium-l-lactate Pentahydrate in Ethanol + Water and Acetone + Water Systems. ACS Publications. [Link]

  • JangoCell. (2023). 6 Technical Tips for Successful Cell Culture. JangoCell. [Link]

  • PMC. (2017). Intracellular Ca2+ sensing: role in calcium homeostasis and signaling. PMC. [Link]

  • Ataman Kimya. (n.d.). This compound. Ataman Kimya. [Link]

  • MilliporeSigma. (n.d.). This compound CAS 5743-47-5. MilliporeSigma. [Link]

  • VistaLab Technologies. (2022). 8 Ways to Optimize Cell Cultures. VistaLab Technologies. [Link]

  • PubMed Central. (2015). Modulation of Intracellular Calcium Levels by Calcium Lactate Affects Colon Cancer Cell Motility through Calcium-Dependent Calpain. PubMed Central. [Link]

  • BioProcess International. (2009). Nutrient Supplementation Strategies for Biopharmaceutical Production. BioProcess International. [Link]

  • Sciencelab.com. (2005). Material Safety Data Sheet - this compound. Sciencelab.com. [Link]

  • PMC - NIH. (2019). Combination of lactate calcium salt with 5-indanesulfonamide and α-cyano-4-hydroxycinnamic acid to enhance the antitumor effect on HCT116 cells via intracellular acidification. PMC - NIH. [Link]

  • MDPI. (2021). Remodeling of Cancer-Specific Metabolism under Hypoxia with Lactate Calcium Salt in Human Colorectal Cancer Cells. MDPI. [Link]

  • ResearchGate. (2015). (PDF) Modulation of Intracellular Calcium Levels by Calcium Lactate Affects Colon Cancer Cell Motility through Calcium-Dependent Calpain. ResearchGate. [Link]

  • PubMed. (2016). Lactate calcium salt affects the viability of colorectal cancer cells via betaine homeostasis. PubMed. [Link]

  • Pharmacompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]

  • JangoCell. (2024). Exploring Essential Supplements for Mammalian Cell Culture Success. JangoCell. [Link]

  • BioProcess International. (2005). Optimization of Cell Culture Media. BioProcess International. [Link]

  • Showa Kako Corporation. (2021). Calcium Lactate J 2021-11-01 - SAFETY DATA SHEET. Showa Kako Corporation. [Link]

  • JangoCell. (2023). Best Practices for Choosing Cell Culture Supplements. JangoCell. [Link]

  • ResearchGate. (2023). Effect of calcium lactate concentrations on morphology and efficiency of encapsulated probiotics in orange juice. ResearchGate. [Link]

  • ResearchGate. (2023). Effect of calcium lactate concentrations on morphology and efficiency of encapsulated probiotics in orange juice. ResearchGate. [Link]

  • PubMed. (2009). Factors affecting solubility of calcium lactate in aqueous solutions. PubMed. [Link]

Sources

Troubleshooting insolubility issues of Calcium Lactate Pentahydrate at low temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Calcium Lactate Pentahydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to its solubility, particularly at low temperatures. As a compound widely used for its excellent bioavailability and neutral taste, understanding its physicochemical behavior is critical for successful experimental outcomes and robust formulation development.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason this compound precipitates at low temperatures? A: The solubility of this compound in water is strongly dependent on temperature. As the temperature decreases, its solubility decreases significantly.[1][4][5] If you have a solution that is near saturation at room temperature, cooling it will create a supersaturated state, which is thermodynamically unstable and leads to crystallization or precipitation of the excess solute.

Q2: Does the specific isomeric form of Calcium Lactate matter for solubility? A: Absolutely. The lactate ion exists as two enantiomers: L-lactate and D-lactate. The pure L-isomer of calcium lactate is significantly more soluble in water than the racemic (DL) mixture.[6][7] If your material contains even a small percentage of the D-isomer, the much less soluble racemic DL-lactate can precipitate, even if the total concentration is below the solubility limit of the pure L-form.[6]

Q3: How do co-solvents like ethanol affect the solubility of this compound? A: this compound is practically insoluble in ethanol.[8] When ethanol is added to an aqueous solution of calcium lactate, it acts as an anti-solvent, drastically reducing its solubility and often inducing precipitation.[7][9][10] This is a critical consideration in drug formulation when an active pharmaceutical ingredient (API) might be dissolved in an ethanol-based stock.

Q4: What is the approximate solubility of this compound in water at various temperatures? A: The solubility increases with temperature. Below is a summary of reported values for the L-isomer.

Temperature (°C)Temperature (K)Solubility (g / 100 mL of water)
10283.154.8[6]
20293.155.8[6]
25298.156.7 - 9.0[6][11]
30303.158.5[6]

Note: Solubility values can vary slightly between sources due to different measurement techniques and the specific form of the salt (e.g., hydration state).

In-Depth Troubleshooting Guides

Issue 1: A previously clear aqueous solution of this compound forms a precipitate upon refrigeration.

Q: I prepared a stock solution at 25°C that was perfectly clear. After storing it at 4°C overnight, I found a significant amount of white crystalline precipitate. What caused this and how can I prevent it?

A: This is a classic case of temperature-induced supersaturation and subsequent crystallization.

  • Causality: At 25°C, you dissolved an amount of calcium lactate that was below or at its saturation limit (approx. 6.7 g/100 mL).[6] However, when you cooled the solution to 4°C, the solubility limit dropped significantly (solubility at 10°C is ~4.8 g/100 mL).[6] Your solution became highly supersaturated, an unstable state that the system resolves by precipitating the excess solute to re-establish equilibrium. The rate of cooling also plays a crucial role; rapid cooling often leads to the formation of many small, fine crystals.[12]

  • Troubleshooting Protocol & Solutions:

    • Prepare Solutions at the Target Temperature: The most straightforward solution is to prepare your solution at the final, low temperature at which it will be used or stored. This ensures you do not exceed the solubility limit. This may require longer stirring or sonication times for complete dissolution.

    • Control the Cooling Rate: If you must prepare a concentrated stock at a higher temperature, cool it very slowly. A slow, controlled cooling rate can sometimes maintain a metastable supersaturated state for longer or allow for the growth of larger, more easily filtered crystals if removal is desired.

    • Employ Seeding (Advanced): For controlled crystallization processes, introducing a small number of "seed" crystals once the solution is slightly supersaturated can direct crystallization, preventing sudden, uncontrolled precipitation and promoting the growth of more uniform crystals.[13][14]

    • Reduce Concentration: Re-evaluate your experimental needs to determine if a lower concentration of calcium lactate, one that is soluble at your storage temperature, can be used.

G start Clear Solution at 25°C Stored at 4°C precipitate Precipitate Forms start->precipitate cause Root Cause: Temperature-Dependent Solubility Leads to Supersaturation precipitate->cause solution1 Option 1: Prepare Solution at 4°C cause->solution1 Most Robust solution2 Option 2: Reduce Initial Concentration cause->solution2 Simplest solution3 Option 3: Implement Slow, Controlled Cooling Protocol cause->solution3 Process Control

Workflow for addressing precipitation upon cooling.

Issue 2: Inconsistent solubility and unexpected precipitation between different batches of this compound.

Q: My protocol for a calcium-fortified formulation has worked for months. Suddenly, with a new batch of this compound, I'm seeing precipitation even at room temperature under conditions that were previously fine. What is the likely cause?

A: This issue strongly points to variability in the starting material, specifically the isomeric composition or hydration state.

  • Causality:

    • Isomeric Purity: The most probable cause is contamination with the D-isomer. As previously noted, the racemic DL-calcium lactate is far less soluble than the pure L-form.[6][7] Your previous batches were likely high-purity L-calcium lactate pentahydrate, while the new batch may be a DL-mixture or have a higher D-isomer content, causing it to precipitate.

    • Hydration State: Calcium lactate can exist in various hydration states (pentahydrate, trihydrate, anhydrous, etc.).[15][16] These forms can have different dissolution kinetics and effective solubilities. The pentahydrate is common for pharmaceutical applications due to good compaction properties.[3][11] A switch in the supplied hydrate form could affect how it behaves in your process. Dehydration can begin at temperatures as low as 35-55°C, which can alter the material's properties.[6][15]

  • Troubleshooting Protocol & Solutions:

    • Verify Supplier Specifications: Immediately contact your supplier and request a Certificate of Analysis (CoA) for the new batch.[17] Compare it to the CoA from a previous, well-performing batch. Pay close attention to specifications on isomeric purity (optical rotation) and water content (Loss on Drying), which can indicate the hydration state.

    • Characterize In-House: If possible, perform in-house characterization. Powder X-ray Diffraction (PXRD) is an excellent technique to identify the crystalline form (and hydration state) and can distinguish between L- and DL-lactate hydrates.[18]

    • Solubility Enhancement with Excipients: If you must use the problematic batch, you may be able to increase its solubility. The addition of gluconate ions has been shown to significantly increase the solubility of calcium lactate, potentially by forming metastable complexes.[6][19][20] This is an advanced formulation strategy that requires careful development and validation.

    • Qualify New Suppliers/Batches: Implement a strict qualification protocol for new batches or suppliers of critical raw materials. This should include a small-scale test of solubility and performance in your formulation before committing the entire batch to production.

G cluster_factors Key Material Attributes cluster_solutions Verification & Resolution Isomeric Form\n(L- vs DL-) Isomeric Form (L- vs DL-) issue Inconsistent Solubility (Batch-to-Batch) Isomeric Form\n(L- vs DL-)->issue Hydration State\n(Penta-, Tri-, Anhydrous) Hydration State (Penta-, Tri-, Anhydrous) Hydration State\n(Penta-, Tri-, Anhydrous)->issue Other Impurities Other Impurities Request CoA Request & Compare Certificate of Analysis PXRD Perform PXRD Analysis Qualify Qualify New Batches Before Use solubility Calcium Lactate Solubility solubility->Isomeric Form\n(L- vs DL-) solubility->Hydration State\n(Penta-, Tri-, Anhydrous) solubility->Other Impurities issue->Request CoA issue->PXRD issue->Qualify

Key factors influencing batch-to-batch solubility.

References

  • Measurement and Correlation of Solubility of Calcium-l-lactate Pentahydrate in Ethanol + Water and Acetone + Water Systems. (2014).
  • Calcium lact
  • Measurement and Correlation of Solubility of Calcium-L-lactate Pentahydrate in Ethanol plus Water and Acetone plus Water Systems. (2015).
  • Calcium lact
  • CALCIUM LACTATE USP PENTAHYDR
  • Calcium Lactate.
  • Solubility of calcium lactate in aqueous solution. (2002).
  • Factors affecting solubility of calcium lactate in aqueous solutions. (2004). PubMed.
  • Crystallization and Dissolution Behavior of L(+) Calcium and Zinc Lactate in Ethanol-Water Solvent. (2001).
  • Crystallization and Dissolution Behavior of L(+)
  • Exploring the solid-state phases and thermodynamics of calcium l-lact
  • Technical Support Center: Overcoming Calcium Glycolate Precipit
  • Low Solubility Salts in Dairy Products: Calcium Phosphate and Lact
  • Calcium Lactate Pentahydr
  • Factors Affecting Solubility of Calcium Lactate in Aqueous Solutions. (2004).
  • Factors Affecting Precipitation of Calcium Lactate from Fermentation Broths and from Aqueous Solution. (2019). Periodica Polytechnica Chemical Engineering.
  • Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. (2022).
  • This compound CAS 5743-47-5 | 102102. Merck Millipore.
  • DC calcium lactate, a new filler-binder for direct compaction of tablets. (1998). PubMed.
  • Minimizing calcium lactate precipitation via the addition of gluconate ions for matrix acidizing with lactic acid. (2019).
  • Cheese with calcium lactate crystal inhibitor. (2007).
  • Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Gener
  • Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Gener

Sources

Technical Support Center: Enhancing the Dissolution of Calcium Lactate Pentahydrate in Viscous Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Calcium Lactate Pentahydrate (CLP) is a widely utilized calcium salt in the pharmaceutical and food industries, valued for its bioavailability and relatively neutral taste.[1][2] However, researchers and formulation scientists frequently encounter challenges with its dissolution, particularly in viscous media such as syrups, gels, and hydrocolloid-based delivery systems. The increased viscosity of these systems severely limits mass transfer, slowing the dissolution of this moderately soluble salt.[3][4] This guide provides a comprehensive, in-depth resource for troubleshooting common issues and optimizing the dissolution rate of CLP in your experiments. It is designed to move beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions in your formulation development.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does this compound dissolve so slowly in my viscous formulation?

The slow dissolution rate is primarily due to two interconnected factors: the intrinsic solubility of CLP and the high viscosity of the medium. Viscous systems create a thick, stagnant boundary layer around the CLP particles. This layer impedes the diffusion of dissolved solute away from the particle surface and hinders fresh solvent from reaching it, a phenomenon known as high mass transfer resistance. This kinetic barrier is often the rate-limiting step, even if the total amount of CLP you are adding is below its thermodynamic solubility limit in the solvent.

Q2: Can I simply increase the temperature to improve dissolution? What are the risks?

Yes, increasing temperature is a highly effective method. The solubility of calcium lactate in water increases significantly with temperature, rising from approximately 7.9 g/100 mL at 30°C to about 50 g/100 g of solution at 80°C.[3][5] This provides a stronger thermodynamic driving force for dissolution.

However, consider these risks:

  • Degradation of Other Components: Many active pharmaceutical ingredients (APIs), flavorings, and polymers (thickeners) can degrade at elevated temperatures.

  • Hydrate Form Conversion: CLP is a pentahydrate. Aggressive heating can cause it to lose water, potentially altering its crystalline structure and solubility characteristics upon cooling.[5][6]

  • Recrystallization: If you create a supersaturated solution at a high temperature and then cool it, the CLP may crash out of the solution, often in an uncontrolled manner, leading to instability.

Q3: How does pH affect the solubility of Calcium Lactate?

The effect of pH on calcium lactate solubility is complex. The lactate ion is the conjugate base of a weak acid (lactic acid). Some studies suggest that decreasing the pH by adding lactic acid can actually decrease the solubility of calcium lactate.[3][4] This is attributed to the "common ion effect," where adding more lactate ions (from the lactic acid) pushes the dissolution equilibrium to the left, favoring the solid, undissolved state.[7][8] Therefore, indiscriminate pH adjustment is not recommended without experimental validation for your specific system.

Q4: I've heard about using co-solvents. How do they work?

Co-solvents like ethanol or acetone are generally not effective for CLP and will likely reduce its solubility. Studies have shown that as the proportion of ethanol or acetone in water increases, the solubility of CLP decreases.[1][9] However, certain non-volatile co-solvents or additives can help. For instance, the presence of sodium gluconate has been shown to increase the solubility of calcium lactate by up to 45%, likely through the formation of more soluble complexes.[10][11] This strategy involves chemical interaction rather than simply altering the bulk solvent properties.

Section 2: Troubleshooting Guide: Common Dissolution Issues

This section provides a systematic approach to diagnosing and solving the most common problems encountered when dissolving CLP in viscous media.

Problem 1: Extremely Slow or Incomplete Dissolution

Your CLP is dissolving at an impractically slow rate, or you cannot reach your target concentration even after prolonged mixing.

start Problem: Slow/Incomplete Dissolution cause1 Cause A: High Mass Transfer Resistance (Kinetic Issue) start->cause1 cause2 Cause B: Exceeded Thermodynamic Solubility start->cause2 cause3 Cause C: Large Particle Size / Low Surface Area start->cause3 sol1 Solution A: Optimize Mixing Energy & Temperature cause1->sol1 If viscosity is high sol2 Solution B: Adjust Formulation (e.g., Add Complexing Agents) cause2->sol2 If concentration is near limit sol3 Solution C: Reduce Particle Size (Micronization) cause3->sol3 If material is coarse

Caption: Troubleshooting workflow for slow CLP dissolution.

  • Cause A: High Mass Transfer Resistance

    • Explanation: The high viscosity of your medium is preventing dissolved CLP from moving away from the particle surface.

    • Solution: Optimize Agitation & Mixing:

      • Increase Shear: Switch from a low-shear mixer (e.g., paddle stirrer) to a high-shear mixer (e.g., homogenizer or rotor-stator). This will mechanically reduce the thickness of the boundary layer around the particles, dramatically increasing the dissolution rate.

      • Incorporate Temperature: Heat the viscous medium before adding the CLP. This reduces viscosity, aiding mixing efficiency, and simultaneously increases CLP solubility. A temperature of 60-80°C is often a good starting point, provided other ingredients are stable.[3]

  • Cause B: Exceeded Thermodynamic Solubility

    • Explanation: You may be trying to dissolve more CLP than the solvent system can thermodynamically hold at that temperature.

    • Solution: Formulation Adjustment:

      • Add Complexing Agents: As noted, agents like sodium gluconate can increase the intrinsic solubility of CLP.[10][11] Experiment with adding 0.5 M sodium D-gluconate to your formulation to potentially achieve a significant solubility boost.

      • Evaluate Your Solvent: Ensure the primary solvent is water. The presence of organic solvents like ethanol will hinder solubility.[1]

  • Cause C: Large Particle Size / Low Surface Area

    • Explanation: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the solid. Large, coarse particles have a low surface-area-to-volume ratio.

    • Solution: Particle Size Reduction (Micronization):

      • Micronize the CLP: Reducing the particle size of your CLP powder is a powerful way to increase its surface area and, consequently, its dissolution rate.[12][13] This is a standard pharmaceutical technique for improving the dissolution of poorly soluble compounds.

      • Caution: Extremely fine particles (<10 microns) can sometimes agglomerate, which can be counterproductive.[12] Ensure good dispersion during addition.

Problem 2: Clumping and Agglomeration During Addition

When you add the CLP powder to the viscous liquid, it forms stubborn clumps that are very difficult to break up and dissolve.

  • Cause: Poor Initial Dispersion

    • Explanation: The viscous liquid immediately wets the outside of a powder mass, forming a gel-like barrier that prevents the liquid from penetrating and wetting the particles inside the clump.

    • Solution A: Controlled Addition & Pre-Wetting:

      • Disperse Under High Agitation: Add the CLP powder slowly into the vortex of the liquid under high-shear mixing. This ensures particles are separated and wetted individually before they can agglomerate.

      • Create a Slurry: Pre-disperse the CLP in a small portion of a low-viscosity, non-solvent (in which it is insoluble, like ethanol) or a portion of the heated, less-viscous main solvent. This "slurry" can then be added to the main batch, allowing for much better dispersion.

    • Solution B: Dry Blending:

      • Blend with Another Excipient: If your formulation contains other powders (e.g., sugar, another excipient), dry blend the CLP with them before adding the mix to the liquid. The other particles act as dispersing aids, physically separating the CLP particles.

Section 3: Key Experimental Protocols

Protocol 1: Dissolution Enhancement via Temperature and High-Shear Mixing

This protocol details a robust method for dissolving CLP in a pre-formed viscous gel.

  • Preparation:

    • Prepare your viscous medium (e.g., hydrogel, syrup) in a jacketed vessel equipped with a high-shear mixer.

    • Weigh the required amount of this compound. If possible, use a micronized grade.

  • Heating and Viscosity Reduction:

    • Begin circulating heated fluid (e.g., 70°C water) through the vessel jacket.

    • Start low-speed agitation to ensure uniform heating. Monitor the batch temperature. The viscosity should decrease noticeably as the temperature rises.

  • CLP Addition:

    • Once the batch reaches the target temperature (e.g., 65°C), increase the mixer speed to create a strong vortex.

    • Slowly add the CLP powder directly into the vortex. The rate of addition should be slow enough to allow individual particles to disperse without clumping.

  • Dissolution:

    • Continue mixing at high speed for 15-30 minutes after all the CLP has been added.

    • Visually inspect the solution for any undissolved particles. If necessary, take a sample and view it under a microscope.

  • Cooling:

    • Once dissolution is complete, switch the jacket fluid to a cooling medium.

    • Reduce the mixer speed to low agitation to prevent air entrapment as the viscosity increases during cooling.

    • Cool the batch to room temperature.

Protocol 2: Using a Solubility Enhancer (Complexing Agent)

This protocol demonstrates how to incorporate sodium gluconate to increase the amount of CLP that can be dissolved.

  • Initial Dissolution:

    • In a primary mixing vessel, add the required amount of formulation water.

    • While stirring, dissolve the sodium D-gluconate completely. A concentration of ~0.5 M is a good starting point based on literature.[10]

  • CLP Addition:

    • Once the sodium gluconate is dissolved, begin adding the CLP. You can follow the temperature and mixing guidance from Protocol 1 for optimal results.

  • Thickener Addition:

    • After the CLP is fully dissolved in the calcium-gluconate solution, slowly add your thickening agent (e.g., xanthan gum, HPMC) as per its standard dispersion and hydration procedure. It is often easier to dissolve salts in a low-viscosity liquid before adding the thickener.

  • Final Homogenization:

    • Once all components are added, homogenize the final mixture to ensure uniformity.

Section 4: Summary of Key Parameters & Data

For quick reference, the following table summarizes the solubility of this compound in water at various temperatures. This data underscores the significant impact of temperature as a primary tool for enhancing dissolution.

Temperature (°C)Temperature (°F)Approximate Solubility (g anhydrous CaL₂ / 100g water)Reference
032~2.0[3][4]
2577~6.7 - 7.9[5]
3086~7.9 - 8.5[5]
60140~50.0[3][4]

Section 5: References

  • ResearchGate. (n.d.). Solubility of calcium lactate in aqueous solution. Retrieved January 8, 2026, from [Link]

  • Taylor & Francis Online. (2011). SOLUBILITY OF CALCIUM LACTATE IN AQUEOUS SOLUTION. Retrieved January 8, 2026, from [Link]

  • American Chemical Society. (2014). Measurement and Correlation of Solubility of Calcium-l-lactate Pentahydrate in Ethanol + Water and Acetone + Water Systems. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (n.d.). Calcium lactate. Retrieved January 8, 2026, from [Link]

  • PubMed. (2004). Factors affecting solubility of calcium lactate in aqueous solutions. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of Solubility of Calcium-L-lactate Pentahydrate in Ethanol plus Water and Acetone plus Water Systems. Retrieved January 8, 2026, from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Increasing calcium solubility from whey mineral residues by combining gluconate and δ-gluconolactone. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Factors Affecting Solubility of Calcium Lactate in Aqueous Solutions. Retrieved January 8, 2026, from [Link]

  • Special Ingredients Europe. (n.d.). Calcium Lactate & Sodium Alginate. Retrieved January 8, 2026, from [Link]

  • PubMed. (2013). Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures. Retrieved January 8, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 8, 2026, from [Link]

  • ACS Publications. (2013). Aqueous Solubility of Calcium l-Lactate, Calcium d-Gluconate, and Calcium d-Lactobionate: Importance of Complex Formation for Solubility Increase by Hydroxycarboxylate Mixtures. Retrieved January 8, 2026, from [Link]

  • Galactic. (2024). Calcium Lactate as a thickener: Elevating texture in the food Industry. Retrieved January 8, 2026, from [Link]

  • Google Patents. (2011). Solid calcium lactate in substantially spherical form. Retrieved January 8, 2026, from

  • N/A. (n.d.). Crystallization and Dissolution Behavior of L(+) Calcium and Zinc Lactate in Ethanol-Water Solvent.

  • Taylor & Francis. (n.d.). Micronization – Knowledge and References. Retrieved January 8, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). DEVELOPMENT AND CHARACTERIZATION OF INNOVATIVE LIQUID SALT BASED FORMULATIONS OF SPARINGLY SOLUBLE DRUGS. Retrieved January 8, 2026, from [Link]

  • PubMed. (n.d.). Dissolution rate enhancement by in situ micronization of poorly water-soluble drugs. Retrieved January 8, 2026, from [Link]

  • N/A. (2022). Boosting Bioavailability: Micronization can Increase Oral Uptake and Improve Solubility.

  • YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Retrieved January 8, 2026, from [Link]

  • N/A. (n.d.). Calcium Lactate Product Description.

  • PubMed. (n.d.). DC calcium lactate, a new filler-binder for direct compaction of tablets. Retrieved January 8, 2026, from [Link]

  • NIH. (n.d.). Impact of Calcium Lactate Concentration and Holding Time on Caviar-like Chicken Broth Hydrogel Beads. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Overcoming Interference of Calcium Lactate Pentahydrate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Calcium Lactate Pentahydrate in their experimental work. As a common excipient in pharmaceutical formulations and a component in various biological media, its interference in biochemical and enzymatic assays is a frequent yet often complex problem. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a foundational understanding of the interference mechanisms to empower you to achieve accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions and concerns regarding this compound interference.

Q1: My assay signal is dropping unexpectedly when I test a formulation containing this compound. What's the likely cause?

A: The presence of excess calcium ions (Ca²⁺) is a primary suspect. Many enzymatic assays are sensitive to divalent cations. Calcium can act as a cofactor for some enzymes, but at high concentrations, it can become inhibitory. Furthermore, the lactate component could potentially alter the pH of your assay buffer, shifting it away from the optimal range for your enzyme's activity. It is also possible that the lactate is being utilized by contaminating enzymes, such as lactate dehydrogenase (LDH), which could interfere with assays that use NAD+/NADH coupling.[1][2]

Q2: How can I quickly determine if this compound is the root of my assay interference?

A: The most straightforward approach is to run a spike-and-recovery experiment.

  • Prepare your standard assay protocol with a known concentration of your analyte that gives a mid-range signal.

  • Create a dose-response curve by spiking in increasing concentrations of this compound into this standard reaction.

  • If you observe a dose-dependent change (increase or decrease) in your assay signal, it strongly indicates interference.

  • As a negative control, run the same concentrations of this compound in your assay buffer without the analyte to check for any background signal generation.

Q3: Can the lactate component itself be a problem in my assay?

A: Yes, particularly in assays that involve dehydrogenase enzymes and the NAD⁺/NADH redox pair. If your sample or enzyme preparation has any contaminating Lactate Dehydrogenase (LDH), the lactate from your formulation can be converted to pyruvate, reducing NAD⁺ to NADH.[1][2] This will lead to a false signal in assays where NADH absorbance or fluorescence is being measured.

Q4: My assay involves a colorimetric readout. Could this compound interfere with the color development?

A: It's possible. High concentrations of calcium ions can sometimes form complexes with chromogenic substrates or dyes used in colorimetric assays, leading to altered spectral properties.[3][4][5] For example, some calcium assays using dyes like Arsenazo III can be affected by other ions.[4] While this is less common than direct enzyme inhibition, it's a possibility to consider, especially if you observe a color change that is independent of enzyme activity.

Q5: Are there any "quick fixes" I can try to mitigate the interference?

A: A common first step is to increase the concentration of a chelating agent, such as EDTA or EGTA, in your assay buffer. This can help to sequester the excess Ca²⁺ ions. However, be cautious, as this can also deplete essential divalent cations (like Mg²⁺) that your enzyme may require for activity. A careful titration of the chelating agent is necessary. Another approach is to simply dilute your sample, if the analyte concentration is high enough, to reduce the final concentration of this compound in the assay well.

Section 2: In-Depth Troubleshooting Guides & Protocols

When simple fixes are not enough, a more systematic approach is required. The following guides provide detailed experimental workflows to diagnose and resolve interference from this compound.

Guide 1: Pinpointing the Source of Interference

This guide helps you systematically determine whether the calcium, the lactate, or the combination is causing the issue.

Objective: To determine if the interference is caused by the Ca²⁺ ion, the lactate ion, or a pH shift.

Materials:

  • This compound

  • Calcium Chloride (CaCl₂)

  • Sodium Lactate

  • Your standard assay components (buffer, enzyme, substrate, etc.)

  • pH meter

Procedure:

  • Prepare Stock Solutions: Create equimolar stock solutions of this compound, CaCl₂, and Sodium Lactate in your assay buffer. For example, prepare 100 mM solutions of each.

  • pH Measurement: Measure and record the pH of your standard assay buffer and the buffer containing the highest concentration of each of the three stock solutions you plan to test. Significant pH changes indicate a buffering issue.

  • Set Up Assay Plate:

    • Control Wells: Your standard assay with no interfering compounds.

    • Calcium Lactate Series: A set of wells with your standard assay components spiked with serially diluted this compound.

    • Calcium Chloride Series: A set of wells with your standard assay components spiked with serially diluted CaCl₂.

    • Sodium Lactate Series: A set of wells with your standard assay components spiked with serially diluted Sodium Lactate.

  • Run Assay & Analyze Data: Execute your standard assay protocol and measure the output. Plot the dose-response curves for each of the three compounds.

Interpreting the Results:

Scenario Calcium Lactate Effect Calcium Chloride Effect Sodium Lactate Effect Interpretation
1 InhibitionInhibitionNo EffectInterference is due to the Calcium ion .
2 InhibitionNo EffectInhibitionInterference is due to the Lactate ion .
3 InhibitionInhibitionInhibitionInterference is complex, involving both ions or a significant pH/ionic strength effect.
4 No InhibitionNo InhibitionNo InhibitionThe observed interference may not be from Calcium Lactate itself, but another component of your formulation.

This diagram outlines the logical steps for diagnosing and addressing assay interference.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mechanism Diagnosis cluster_2 Phase 3: Mitigation Strategy start Assay Signal Anomaly (Inhibition/Enhancement) spike Run Spike-and-Recovery with Calcium Lactate start->spike is_interference Interference Confirmed? spike->is_interference differentiate Protocol 1: Differentiate Ca²⁺ vs. Lactate vs. pH is_interference->differentiate Yes end Problem Solved is_interference->end No (Investigate other sources) calcium_issue Ca²⁺ Mediated differentiate->calcium_issue CaCl₂ shows effect lactate_issue Lactate Mediated differentiate->lactate_issue Na-Lactate shows effect other_issue Other Issue (e.g., pH, ionic strength) differentiate->other_issue Both/Neither show effect add_chelator Add Chelator (EDTA/EGTA) calcium_issue->add_chelator sample_prep Sample Pre-treatment (Dialysis, SEC) lactate_issue->sample_prep optimize_buffer Optimize Buffer pH other_issue->optimize_buffer validate Validate Assay Performance add_chelator->validate optimize_buffer->validate sample_prep->validate alt_assay Alternative Assay Format alt_assay->validate validate->end G cluster_0 Normal Assay Condition cluster_1 Interference by Excess Calcium cluster_2 Mitigation with Chelator Enzyme Enzyme Product Product Enzyme->Product  Active Site Binding Substrate Substrate Substrate->Enzyme Enzyme_I Enzyme Inhibited_Enzyme Inhibited Enzyme Enzyme_I->Inhibited_Enzyme Substrate_I Substrate Substrate_I->Inhibited_Enzyme Binding Blocked Calcium Ca²⁺ Calcium->Enzyme_I Allosteric Inhibition Enzyme_M Enzyme Product_M Product Enzyme_M->Product_M  Activity Restored Substrate_M Substrate Substrate_M->Enzyme_M Calcium_M Ca²⁺ Chelated_Ca Ca²⁺-EDTA Calcium_M->Chelated_Ca Chelator EDTA Chelator->Calcium_M Sequesters Ca²⁺

Caption: How excess Ca²⁺ can inhibit an enzyme and how a chelator restores activity.

Section 3: Advanced Solutions

When buffer optimization is insufficient, more advanced techniques may be necessary.

Sample Pre-treatment: For particularly sensitive assays, removing the this compound from the sample before the assay is the most robust solution.

  • Dialysis / Buffer Exchange: This is effective for large molecule analytes (e.g., proteins, antibodies). Dialyze your sample against the assay buffer to remove small molecules like calcium and lactate.

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate your analyte from the interfering excipients based on size.

Alternative Assay Formats: If possible, switching to an assay format that is less susceptible to ionic interference can be a long-term solution. For example, a binding assay based on Surface Plasmon Resonance (SPR) may be less affected by the ionic composition of the sample than a homogenous enzymatic assay.

References

  • Bowers, G. N., Jr, & McComb, R. B. (1975). A unifying reference system for clinical enzymology. Clinical chemistry, 21(13), 1988–1995. [Link]

  • Pande, S. V., & Blanchaer, M. C. (1971). Reversible inhibition of mitochondrial carnitine acyltransferase by palmityl-coenzyme A. A possible regulatory mechanism. Journal of Biological Chemistry, 246(2), 402-411. [Link]

  • Lansman, J. B. (1990). Blockade of current through single calcium channels by trivalent lanthanide cations. Effect of ionic radius on the rates of ion entry and exit. The Journal of general physiology, 95(4), 679–696. [Link]

  • Michaylova, V., & Ilkova, P. (1971). Photometric determination of micro amounts of calcium with arsenazo III. Analytica Chimica Acta, 53(1), 194-198. [Link]

  • Thornalley, P. J., & Rabbani, N. (2020). Assay of advanced glycation endproducts in clinical and experimental samples. Methods in molecular biology (Clifton, N.J.), 2102, 159–174. [Link]

Sources

Preventing microbial contamination in Calcium Lactate Pentahydrate stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Calcium Lactate Pentahydrate Solutions

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Microbial Contamination

Welcome to the Technical Support Center for this compound solutions. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preparation and storage of sterile this compound stock solutions. Our goal is to equip you with the scientific understanding and practical techniques necessary to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy right after preparation. Is this normal?

A1: Cloudiness immediately after preparation can be due to a few factors. This compound has a solubility of approximately 9.3 g/100 mL in water at 20°C.[1] If you are preparing a solution close to or exceeding this concentration, you may see some undissolved particles. Gently warming the solution can help dissolve the salt. However, if the cloudiness persists or has a milky appearance, it could indicate the presence of insoluble impurities or the beginning of precipitation, possibly due to the quality of the water or the calcium lactate itself.

Q2: Can I autoclave my this compound solution to sterilize it?

A2: While autoclaving is a common and effective sterilization method, it should be approached with caution for calcium lactate solutions.[2] High temperatures can lead to the dehydration of the pentahydrate form, which begins to lose water between 35 and 135°C.[3] While some sources suggest that certain calcium salts like calcium gluconate can be autoclaved, the heat stability of calcium lactate under steam sterilization conditions is not as well-documented and could potentially lead to degradation or changes in the compound's properties.[4] It's generally recommended to use sterile filtration for heat-sensitive solutions.

Q3: What is the best way to sterilize a this compound solution?

A3: For heat-sensitive solutions like calcium lactate, sterile filtration is the preferred method. Using a 0.22 µm pore size syringe filter is highly effective at removing bacteria and other microorganisms without the use of heat.[5][6][7] This method preserves the chemical integrity of the this compound. Ensure that the filter membrane material (e.g., cellulose acetate, PES) is compatible with your aqueous solution.[5][8]

Q4: How should I store my sterile this compound stock solution to prevent contamination?

A4: Proper storage is critical to maintaining the sterility of your solution. Store the solution in a sterile, tightly sealed container in a cool, dry place.[9] Refrigeration can be beneficial in slowing down the growth of any potential low-level contaminants, but be mindful of the solution's concentration to avoid precipitation at lower temperatures. Always inspect the solution for any signs of microbial growth, such as cloudiness or film formation, before use.

Q5: I've noticed a film or sediment in my stored Calcium Lactate solution. What could be the cause?

A5: The appearance of a film, sediment, or general cloudiness in a previously clear solution is a strong indicator of microbial contamination.[10] Common laboratory contaminants include bacteria such as Bacillus subtilis and Micrococcus species, as well as various fungi (molds and yeasts).[11][12][13] These microorganisms can be introduced from the air, non-sterile equipment, or improper handling techniques.[14][15]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered with this compound solutions.

Issue 1: Solution is Cloudy or Contains Particulates After Preparation

Possible Causes & Solutions

Possible Cause Explanation Recommended Action
Incomplete Dissolution This compound has finite solubility that is temperature-dependent. At 25°C, its solubility is about 7.9 g/100 mL.[3]Gently warm the solution while stirring to aid dissolution. Ensure you are not exceeding the solubility limit at your working temperature.
Poor Water Quality The use of non-purified water can introduce impurities and ions that may react with calcium lactate, leading to precipitation.Always use high-purity, sterile water (e.g., distilled, deionized, or Milli-Q water) for solution preparation.
Precipitation High pH or the presence of certain ions (e.g., phosphate, carbonate) can cause the precipitation of insoluble calcium salts.[16]Ensure all glassware is thoroughly cleaned. If preparing a complex buffer, add the calcium lactate solution last and ensure compatibility.
Issue 2: Microbial Contamination Detected in the Stock Solution

Identifying the Source of Contamination

Microbial contamination can originate from several sources during the preparation and handling process. Common culprits include airborne spores, contaminated glassware, and non-aseptic handling techniques.[11][14][15]

Protocol for Preparing a Sterile this compound Solution

  • Preparation of Glassware and Equipment: Thoroughly wash all glassware with a suitable laboratory detergent and rinse multiple times with purified water. Sterilize the glassware by autoclaving or using a dry heat oven.

  • Weighing and Dissolution: In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder. Add it to the sterile, purified water in a sterile container.

  • Dissolving the Solute: Stir the solution with a sterile magnetic stir bar until the this compound is completely dissolved. Gentle warming can be applied if necessary.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[5][6][7] Filter the solution into a final sterile storage container.

  • Storage: Tightly seal the container and label it with the solution name, concentration, and date of preparation. Store in a cool, dry place, protected from light.[17]

Visual Workflow for Sterile Solution Preparation

G cluster_prep Preparation Phase cluster_solution Solution Preparation (Aseptic Environment) cluster_sterilization Sterilization & Storage A Wash & Rinse Glassware B Sterilize Glassware (Autoclave/Dry Heat) A->B C Weigh Calcium Lactate Pentahydrate B->C Use Sterile Equipment D Add to Sterile Water C->D E Dissolve Completely (Sterile Stirring) D->E F Draw Solution into Sterile Syringe E->F Proceed to Sterilization G Attach 0.22 µm Sterile Filter F->G H Filter into Sterile Storage Container G->H I Seal, Label & Store Properly H->I

Caption: Workflow for preparing a sterile this compound solution.

Section 3: Understanding the Science Behind Contamination and Prevention

The Nature of this compound

This compound is the calcium salt of lactic acid, existing as a white crystalline powder that is soluble in water.[1] Its aqueous solutions have a pH that is slightly alkaline, typically between 6.0 and 8.5.[1][3] This pH range is generally hospitable to the growth of many common laboratory bacteria and fungi.

Common Microbial Contaminants

Laboratory environments harbor a variety of microorganisms that can act as contaminants. These are often introduced through airborne dust, aerosols from talking or coughing, or contact with non-sterile surfaces.[14] Common bacterial contaminants include species of Bacillus, Staphylococcus, and Pseudomonas. Fungal contaminants often include species of Aspergillus, Penicillium, and various yeasts.[11]

Mechanism of Sterilization by Filtration

Sterile filtration is a physical method for removing microorganisms from a solution.[2] The solution is passed through a membrane filter with a pore size small enough to retain the microbes. A 0.22 µm filter is the standard for removing bacteria. This method is advantageous for heat-labile substances as it does not involve high temperatures that could cause degradation.

Logical Relationship of Contamination Prevention

G A Sterile Final Product F Prevents A->F B Aseptic Technique B->A C Sterile Filtration (0.22 µm) C->A D Sterile Starting Materials (Water, Glassware) D->A E Proper Storage E->A

Caption: Key pillars for preventing microbial contamination.

By understanding the properties of this compound and the common sources of microbial contamination, and by implementing rigorous aseptic techniques and appropriate sterilization methods, researchers can confidently prepare and store sterile stock solutions for their experimental needs.

References

  • Amaris Chemical Solutions. This compound.
  • Wikipedia. Calcium lactate. Available from: [Link]

  • Ataman Kimya. This compound. Available from: [Link]

  • Journal of Advances in Microbiology Research. Common lab contaminants responsible for spoilage in a pharmaceutical college laboratory. Available from: [Link]

  • Ataman Kimya. This compound. Available from: [Link]

  • Cambridge Commodities. Calcium lactate Safety Data Sheet. Available from: [Link]

  • Labexact. Sterile CA Syringe Filters, 0.22(um), 13(mm), 100 pack. Available from: [Link]

  • [Supplier Name]. CALCIUM LACTATE Safety Data Sheet. [Link provided by grounding tool]
  • International Journal of Trend in Scientific Research and Development. Bacteriological Profile of Common Lab Contaminants Responsible for Spoilage in Biological Laboratory. Available from: [Link]

  • CD Formulation. Calcium Lactate. Available from: [Link]

  • [Supplier Name]. Calcium Lactate J 2021-11-01 - SAFETY DATA SHEET. [Link provided by grounding tool]
  • International Journal of Pharmaceutical Science Invention. Common Contaminants of Bacteriology Laboratory: Microbiological Paramores. Available from: [Link]

  • PCCA. FILTER, 0.22 µM, MILLEX GP (STERILE). Available from: [Link]

  • Wyvern Scientific. CA Syringe Filters, 0.22μm, 25mm, Sterile. Available from: [Link]

  • [Source Name].
  • Google Patents. Solid calcium lactate producing process from calcium lactate solution.
  • Semantic Scholar. Common Contaminants of Bacteriology Laboratory : Microbiological Paramores. Available from: [Link]

  • ARC Journals. Contamination in a Microbiological Laboratory. Available from: [Link]

  • [Source Name].
  • CORE. PURIFICATION OF LACTIC ACID. Available from: [Link]

  • Cobetter. 0.2μm PES Syringe Filters for Sterile Filtration, Sterile Individually Packed. Available from: [Link]

  • [Source Name].
  • SEPS Services. 5 Common Methods of Lab Sterilization. Available from: [Link]

  • [Source Name]. Active Pharmaceutical Ingredient Autoclave Dry Heat** General Information on Thermal Stability*. [Link provided by grounding tool]
  • ResearchGate. (PDF) CALCIUM LACTATE INFLUENCE ON SOME NON-PATHOGENIC MICROORGANISMS. Available from: [Link]

  • PubMed Central. Study of the Antibacterial Potency of Electroactivated Solutions of Calcium Lactate and Calcium Ascorbate on Bacillus cereus ATCC 14579 Vegetative Cells. Available from: [Link]

  • CDC. Other Sterilization Methods | Infection Control. Available from: [Link]

  • Reddit. Is it normal for the calcium solution to be cloudy like this? : r/pourover. Available from: [Link]

  • PCCA. Safety Data Sheet. Available from: [Link]

  • Reddit. Sodium alginate and calcium lactate reaction not working : r/chemistry. Available from: [Link]

  • PMC - NIH. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation. Available from: [Link]

  • Google Patents. Method of recovering calcium lactate and producing lactic acid from fermented mashes.
  • ResearchGate. Factors Affecting Solubility of Calcium Lactate in Aqueous Solutions. Available from: [Link]

  • Swim University. How to Clear Cloudy Pool Water in 48 Hours or Less. Available from: [Link]

  • ResearchGate. Can Cacl2 be autoclaved when making competent cells ?. Available from: [Link]

  • ResearchGate. Sugar degradation during autoclaving: Effects of duration and solution volume on breakdown of glucose. Available from: [Link]

Sources

Technical Support Center: Optimizing Alginate Hydrogel Cross-linking with Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of alginate hydrogel cross-linking using Calcium Lactate Pentahydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of creating consistent and reliable alginate hydrogels. Here, we move beyond simple protocols to explain the underlying principles that govern this versatile biomaterial, empowering you to troubleshoot effectively and innovate confidently.

The choice of calcium lactate over the more common calcium chloride is often driven by the need for a slower, more controlled gelation process, which results in more uniform and homogenous hydrogel structures.[1][2] However, this slower kinetic profile introduces its own set of variables that must be carefully managed. This guide provides field-proven insights to help you master this technique.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Issue 1: My alginate solution is not forming a gel or the gel is extremely weak after adding the calcium lactate solution.

Potential Cause 1: Suboptimal Alginate Quality or Type

  • The "Why": Alginate is a copolymer of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. Ionic cross-linking with divalent cations like Ca²⁺ occurs exclusively between the G-blocks of adjacent polymer chains, forming the characteristic "egg-box" structure that constitutes the hydrogel network.[1] An alginate with a low G-block content will have fewer available sites for cross-linking, resulting in a weak or non-existent gel.

  • Solution:

    • Verify Alginate Specifications: Source sodium alginate with a high guluronic acid content (high-G alginate). This information should be available on the manufacturer's certificate of analysis.

    • Ensure Complete Dissolution: Alginate powder must be fully hydrated and dissolved to make the G-blocks accessible. Use a magnetic stirrer and allow sufficient time (can be several hours to overnight) for complete dissolution in deionized water. Avoid vigorous vortexing which can introduce excessive air bubbles and shear-degrade the polymer.

Potential Cause 2: Incorrect Reagent Concentrations

  • The "Why": Gelation is a concentration-dependent process. If the concentration of either the sodium alginate or the calcium lactate is too low, the frequency of cross-linking events will be insufficient to form a stable, macroscopic gel network.

  • Solution:

    • Increase Sodium Alginate Concentration: Typical working concentrations for sodium alginate range from 1% to 3% (w/v).[3][4] If your gel is weak, incrementally increase the alginate concentration.

    • Optimize Calcium Lactate Concentration: The concentration of the calcium lactate solution is equally critical. While excess calcium can cause issues (see Issue 2), too little will result in incomplete cross-linking. A common starting range for calcium lactate is 0.5% to 5% (w/v).[3]

Potential Cause 3: Insufficient Gelation Time

  • The "Why": Calcium lactate releases Ca²⁺ ions more slowly than calcium chloride.[5] This is its primary advantage for creating homogenous gels, but it requires a longer incubation time for the cross-linking network to fully form and mature.

  • Solution: Increase the gelation or "curing" time. After introducing the alginate to the calcium lactate bath, allow it to incubate for a longer period. Studies have shown that extending the holding time in the calcium solution can significantly increase hydrogel hardness and create a more compact structure.[6][7]

Issue 2: The hydrogel forms instantly at the surface but remains liquid inside, or has a grainy, non-uniform texture.

Potential Cause 1: "Skinning" Effect Due to High Calcium Concentration

  • The "Why": Even though calcium lactate is less soluble than calcium chloride, a highly concentrated solution can still provide a rapid initial flux of Ca²⁺ ions at the interface with the alginate solution. This causes immediate, dense cross-linking at the surface, forming a "skin" that acts as a barrier, preventing further diffusion of Ca²⁺ ions into the core of the hydrogel.[4][8]

  • Solution:

    • Decrease Calcium Lactate Concentration: Reduce the concentration of your calcium lactate cross-linking bath. This will slow the initial gelation rate at the surface, allowing for more uniform diffusion of calcium ions throughout the hydrogel.

    • Gentle Agitation: For bead or fiber formation, gentle stirring of the calcium lactate bath can help prevent localized depletion of calcium ions at the hydrogel surface and promote more uniform cross-linking.

Potential Cause 2: Inadequate Mixing (for internal gelation methods)

  • The "Why": In internal gelation methods, where a sequestered calcium source is mixed directly with the alginate solution before triggering release, non-uniform mixing will lead to localized pockets of high and low cross-linking density.

  • Solution: Ensure the calcium lactate and any release agent (like D-glucono-δ-lactone, GDL) are homogeneously dispersed throughout the alginate solution before gelation is initiated.[9][10]

Issue 3: The hydrogel is too stiff and brittle.

Potential Cause 1: Excessive Cross-linking

  • The "Why": Hydrogel mechanics are directly related to cross-linking density. An excessively high concentration of calcium lactate or a prolonged exposure time can lead to a very high cross-linking density, resulting in a stiff, brittle gel that lacks the desired elasticity.[6][7]

  • Solution:

    • Reduce Calcium Lactate Concentration: Lower the concentration of the cross-linking solution.

    • Decrease Gelation Time: Shorten the time the alginate is exposed to the calcium lactate bath.

    • Consider Alginate Type: Alginates with a lower M/G ratio (higher G content) tend to form more brittle gels. If flexibility is key, consider an alginate with a higher M-block content.[6][7]

Issue 4: The hydrogel degrades or dissolves too quickly in my cell culture medium.

Potential Cause 1: Ion Exchange in Culture Medium

  • The "Why": Ionic cross-links are reversible. Common cell culture media contain monovalent cations (like Na⁺) and chelating agents (like phosphates) that can compete with the alginate for binding to the Ca²⁺ ions. Over time, this leads to the displacement of Ca²⁺ from the "egg-box" junctions, causing the hydrogel to swell and eventually dissolve.[11][12]

  • Solution:

    • Increase Initial Cross-linking: A more densely cross-linked hydrogel will be more resistant to degradation. Consider slightly increasing the calcium lactate concentration or the gelation time.

    • Supplement Culture Medium: For long-term cultures, consider supplementing the medium with a low concentration of calcium (e.g., adding a small amount of CaCl₂ or calcium lactate) to maintain an ionic equilibrium that favors hydrogel stability.

    • Covalent Cross-linking: For applications requiring very high stability, consider a hybrid approach using both ionic and covalent cross-linking methods, though this adds significant complexity.[11]

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of Calcium Chloride?

Calcium Lactate is less soluble than Calcium Chloride, leading to a slower and more controlled release of Ca²⁺ ions.[13] This retarded gelation is highly advantageous for forming uniform, homogeneous hydrogels, which is especially critical for applications like 3D bioprinting and cell encapsulation where consistent properties throughout the structure are paramount.[1][14] Additionally, calcium lactate is often described as having a less bitter taste, which can be a factor in food science or oral drug delivery applications.[15][16]

Q2: How does temperature affect the cross-linking process?

Temperature influences both the dissolution of reagents and the kinetics of ion diffusion. One study found that decreasing the gelation temperature (e.g., to 5°C) slowed the calcium diffusion rate, which resulted in a more regular internal structure and increased the rupture strength of the hydrogel beads.[3][17] Therefore, for stronger, more uniform gels, performing the cross-linking step at a reduced temperature can be beneficial.

Q3: What is the role of pH in alginate hydrogel formation?

The pH of the solutions can significantly impact gelation. The carboxyl groups on the alginate polymer backbone are protonated at low pH (typically below 3.5), which inhibits ionic cross-linking with calcium.[1] Some studies have also shown that the pH of the cross-linking bath can affect the final shape of hydrogel particles, with lower pH values tending to produce flatter, oblate shapes.[18] For most applications, maintaining a neutral pH in both the alginate and calcium lactate solutions is recommended for consistent results.

Q4: How can I sterilize my alginate hydrogels for cell culture experiments?

Sterilization is critical but can damage the hydrogel.

  • Not Recommended: Autoclaving can degrade the alginate polymer. Gamma-irradiation can also cause chain scission and alter mechanical properties.[19][20]

  • Recommended Method: The preferred method is often to prepare the sodium alginate and calcium lactate solutions separately using sterile components and sterile filtration (e.g., using a 0.22 µm filter), and then performing the cross-linking aseptically in a biological safety cabinet.

  • Alternative for Pre-formed Gels: If you must sterilize a pre-formed hydrogel, immersion in 70% ethanol for a short period (e.g., 20-30 minutes) followed by thorough washing with sterile PBS or culture medium has been shown to be an effective method that minimizes changes to the hydrogel's mechanical properties.[19][20]

Key Experimental Protocols & Data

Protocol 1: Preparation of Alginate Hydrogel Beads (External Gelation)
  • Prepare Sodium Alginate Solution: Slowly add 2 g of high-G sodium alginate powder to 100 mL of deionized water while stirring continuously to create a 2% (w/v) solution. Cover and leave on a magnetic stirrer at low speed for at least 4 hours (or overnight) to ensure complete dissolution.

  • Prepare Calcium Lactate Bath: Dissolve 2.5 g of this compound in 100 mL of deionized water to create a 2.5% (w/v) cross-linking solution.

  • Form Beads: Load the alginate solution into a syringe fitted with a needle (e.g., 22G). Extrude the solution dropwise from a fixed height into the gently stirring calcium lactate bath.

  • Cure Hydrogel: Allow the beads to remain in the calcium lactate solution for a specified time (e.g., 10-30 minutes) to allow for sufficient cross-linking. The duration will affect the final hardness.

  • Wash Beads: Remove the beads from the bath using a strainer and wash them with deionized water or a buffer solution (e.g., PBS) to remove excess calcium ions.

Data Summary: Impact of Key Parameters on Hydrogel Properties

The following table summarizes the general effects of changing key experimental parameters, as supported by literature.

ParameterChangeEffect on Gel Strength/HardnessEffect on Gel UniformityCausalityReference
Na-Alginate Conc. IncreaseIncreasesMay decrease if viscosity is too highHigher polymer density leads to higher cross-link density.[3]
Ca-Lactate Conc. IncreaseIncreasesDecreases (risk of "skinning")Faster gelation rate, higher cross-link density.[6][7]
Gelation Time IncreaseIncreasesGenerally improvesAllows for more complete diffusion and cross-linking.[6][7]
Temperature DecreaseIncreasesIncreasesSlower Ca²⁺ diffusion allows for more ordered network formation.[3][17]
Alginate G-Content IncreaseIncreases (more brittle)N/AMore G-blocks are available for "egg-box" model cross-linking.[6][7]
Visualizing the Workflow and Mechanism

A clear understanding of the process flow and the underlying chemistry is essential for optimization.

Experimental Workflow for Hydrogel Bead Formation

G cluster_prep Solution Preparation cluster_gelation Gelation Process cluster_post Post-Processing prep_alginate 1. Dissolve Sodium Alginate (e.g., 2% w/v) extrude 3. Extrude Alginate Solution into Calcium Bath prep_alginate->extrude prep_calcium 2. Dissolve Ca-Lactate (e.g., 2.5% w/v) prep_calcium->extrude cure 4. Cure (Incubate) for 10-30 min extrude->cure wash 5. Wash with DI Water or PBS cure->wash store 6. Store in Appropriate Buffer wash->store

Caption: Standard workflow for creating alginate beads via external gelation.

Mechanism of Ionic Cross-linking: The "Egg-Box" Model

G A1 G A2 M Ca1 Ca²⁺ A1->Ca1 A3 G A4 G Ca2 Ca²⁺ A3->Ca2 A4->Ca2 B1 G B2 G B1->Ca1 B3 M B2->Ca2 B4 G B4->Ca2

Caption: Ca²⁺ ions cross-link guluronate (G) blocks of alginate chains.

References
  • Gelation rate constant for calcium gluconate, calcium lactate and... - ResearchGate. Available at: [Link]

  • Stoppel, W. L., White, J. C., Horava, S. D., Bhatia, S. R., & Klibanov, A. M. (2014). Terminal sterilization of alginate hydrogels: Efficacy and impact on mechanical properties. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 102(6), 1333-1342. Available at: [Link]

  • Yilmaz, M. T., Taylan, O., & Cankurt, H. (2023). Impact of Calcium Lactate Concentration and Holding Time on Caviar-like Chicken Broth Hydrogel Beads. Foods, 12(11), 2205. Available at: [Link]

  • Yilmaz, M. T., Taylan, O., & Cankurt, H. (2023). Impact of Calcium Lactate Concentration and Holding Time on Caviar-like Chicken Broth Hydrogel Beads. MDPI. Available at: [Link]

  • Lee, B. J., Lee, J. H., & Kim, S. J. (2020). Changes in the Physical Properties of Calcium Alginate Gel Beads under a Wide Range of Gelation Temperature Conditions. Polymers, 12(2), 435. Available at: [Link]

  • Lee, B. J., Lee, J. H., & Kim, S. J. (2020). Changes in the Physical Properties of Calcium Alginate Gel Beads under a Wide Range of Gelation Temperature Conditions. Semantic Scholar. Available at: [Link]

  • Stoppel, W. L., White, J. C., Horava, S. D., Bhatia, S. R., & Klibanov, A. M. (2014). Terminal sterilization of alginate hydrogels: efficacy and impact on mechanical properties. Semantic Scholar. Available at: [Link]

  • Sodium alginate and calcium lactate reaction not working : r/chemistry - Reddit. Available at: [Link]

  • Gorshkova, M., Gurikov, P., & Smirnova, I. (2018). Non-Conventional Methods for Gelation of Alginate. Gels, 4(1), 13. Available at: [Link]

  • Ristić, S., Bajić, S., Bajić, F., & Ristić, I. (2023). Preparation and Characterization of Alginate Hydrogels with High Water-Retaining Capacity. Gels, 9(6), 478. Available at: [Link]

  • Preparing Ionically Crosslinked Alginate Hydrogels - YouTube. (2022). Available at: [Link]

  • Effect of Calcium Lactate Concentration on Biological Activity and Structural Properties of Alginate Gel Capsules Containing Pineapple Juice. (2023). ResearchGate. Available at: [Link]

  • de Souza, A. C., Parnell, M. F., Rodriguez, B. J., & Reynaud, E. G. (2023). Role of pH and Crosslinking Ions on Cell Viability and Metabolic Activity in Alginate–Gelatin 3D Prints. Gels, 9(10), 787. Available at: [Link]

  • Effects of pH on the Shape of Alginate Particles and Its Release Behavior. (2017). ResearchGate. Available at: [Link]

  • Lee, K. Y., & Mooney, D. J. (2012). Alginate: properties and biomedical applications. Progress in polymer science, 37(1), 106-126. Available at: [Link]

  • Calcium Lactate & Sodium Alginate - Special Ingredients Europe. Available at: [Link]

  • Role of pH and Crosslinking Ions on Cell Viability and Metabolic Activity in Alginate-gelatin 3D Prints. (2023). ResearchGate. Available at: [Link]

  • Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations. (2021). MDPI. Available at: [Link]

  • Influence of Calcium Crosslinker Form on Alginate Hydrogel Properties. (2023). PMC - NIH. Available at: [Link]

  • Bouhadir, K. H., Hausman, D. S., & Mooney, D. J. (2004). Controlling Rigidity and Degradation of Alginate Hydrogels via Molecular Weight Distribution. Biomacromolecules, 5(2), 510-515. Available at: [Link]

  • Daly, A. C., Davidson, M. D., & Burdick, J. A. (2022). Tuning the Degradation Rate of Alginate-Based Bioinks for Bioprinting Functional Cartilage Tissue. Advanced Healthcare Materials, 11(14), 2200232. Available at: [Link]

  • Analysis of the Degradation Process of Alginate-Based Hydrogels in Artificial Urine for Use as a Bioresorbable Material in. (2020). Semantic Scholar. Available at: [Link]

  • Boontheekul, T., Kong, H. J., & Mooney, D. J. (2005). Calcium-Alginate Hydrogel-Encapsulated Fibroblasts Provide Sustained Release of Vascular Endothelial Growth Factor. Tissue Engineering, 11(9-10), 1406-1417. Available at: [Link]

  • Utech, S., Prodan, J., Dai, Z., Feig, M., Aldridge, J., & He, H. (2015). Calcium Alginate Gels as Stem Cell Matrix – Making Paracrine Stem Cell Activity Available for Enhanced Healing after Surgery. PLOS One, 10(6), e0129842. Available at: [Link]

  • Why isn't my Sodium Alginate cross-linking with Calcium Chloride? (2016). ResearchGate. Available at: [Link]

  • Role of pH and Crosslinking Ions on Cell Viability and Metabolic Activity in Alginate–Gelatin 3D Prints. (2023). ResearchGate. Available at: [Link]

  • Bruchet, M., & Al-Awadhi, H. (2015). Fabrication of patterned calcium cross-linked alginate hydrogel films. Carbohydrate polymers, 131, 257-264. Available at: [Link]

  • Characteristics of Alginate "Gelation" - YouTube. (2020). Available at: [Link]

  • Alginate Hydrogel Crosslinking: Viscoelasticity Characterization with ElastoSens™ Bio. Available at: [Link]

  • Sterilization Methods and Their Influence on Physicochemical Properties and Bioprinting of Alginate as a Bioink Component. (2020). ResearchGate. Available at: [Link]

  • Calcium Gluconate vs. Calcium Chloride in Meat Formulations with Sodium Alginate. (2025). Available at: [Link]

  • What is the best method for sterilizing alginate-based hydrogels without altering their rheological behavior? (2024). ResearchGate. Available at: [Link]

  • Alginate–Gelatin Hydrogel Scaffolds; An Optimization of Post-Printing Treatment for Enhanced Degradation and Swelling Behavior. (2023). NIH. Available at: [Link]

  • Influence of Calcium Crosslinker Form on Alginate Hydrogel Properties. (2023). Scilit. Available at: [Link]

Sources

How to accurately measure calcium ion concentration from Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: January 2026

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Accurate Measurement of Calcium Ion Concentration

Welcome to the Technical Support Center for the accurate quantification of calcium ions (Ca²⁺) from Calcium Lactate Pentahydrate (C₆H₁₀CaO₆·5H₂O). This guide is designed for researchers, scientists, and drug development professionals who require precise and reliable calcium measurements. Here, we provide not just protocols, but the scientific reasoning behind them, alongside robust troubleshooting guides to ensure experimental success.

Frequently Asked Questions (FAQs)
Q1: Why is the hydration state of this compound critical for accurate measurements?

The pentahydrate form (C₆H₁₀CaO₆·5H₂O) contains five water molecules per molecule of calcium lactate. These water molecules contribute significantly to the total molecular weight. Failure to account for this hydration state is a primary source of error in preparing standards and samples, leading to inaccurately low calcium concentration readings. The molar mass of the pentahydrate is approximately 308.30 g/mol , while the anhydrous form is 218.22 g/mol .[1][2][3][4] The "Loss on Drying" percentage for the pentahydrate form is specified as being between 22.0% and 27.0%.[2]

Q2: What is the theoretical percentage of calcium in pure this compound?

To ensure the accuracy of your measurements, it's crucial to know the theoretical maximum calcium content. This value serves as a fundamental reference for validating your sample preparation and analytical methods.

Calculation:

  • Molar Mass of Calcium (Ca): ~40.08 g/mol

  • Molar Mass of this compound (C₆H₁₀CaO₆·5H₂O): ~308.30 g/mol [1][2]

  • Theoretical % Ca = (Molar Mass of Ca / Molar Mass of C₆H₁₀CaO₆·5H₂O) * 100

  • Theoretical % Ca = (40.08 / 308.30) * 100 ≈ 13.00%

Any significant deviation from this value in your final analysis of a pure substance warrants a review of your entire experimental procedure.

Q3: How should I properly dissolve this compound for analysis?

Calcium lactate is soluble in water but practically insoluble in ethanol.[5][6] For most analytical techniques, dissolution in high-purity deionized water is sufficient. Gentle warming can aid dissolution.[6] However, for methods like complexometric titration or to prevent precipitation with certain anions, a small amount of dilute acid (e.g., HCl or HNO₃) is often recommended to ensure complete dissolution and sample stability.[1][5][7]

Q4: Which analytical method is best suited for my research needs?

The optimal method depends on factors like required accuracy, sample throughput, available equipment, and the complexity of the sample matrix.

Method Principle Pros Cons Best For
Complexometric Titration (EDTA) Chelating agent (EDTA) forms a stable, 1:1 complex with Ca²⁺. An indicator signals the endpoint.[8][9][10]Low cost, high precision, well-established (USP method).[1]Lower throughput, requires skilled operator, potential interferences from other metal ions.QC labs, academic labs, dedicated calcium assays.
Ion-Selective Electrode (ISE) Potentiometric sensor with a membrane selective for Ca²⁺ ions, measuring ion activity.Fast, direct measurement, portable for field use, relatively inexpensive.Lower precision than other methods, sensitive to temperature, pH, and ionic strength; membrane can be fouled.[11][12][13]Rapid screening, process monitoring, applications where high precision is not the primary goal.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Atoms in the sample are excited in a high-temperature plasma and emit light at characteristic wavelengths for quantification.High sensitivity, high throughput, multi-element capability.High initial equipment cost, requires skilled operator, potential for matrix effects and spectral interferences from high calcium concentrations.[14][15][16]Trace element analysis, complex matrices, high-throughput research and industrial labs.
Atomic Absorption Spectrometry (AAS) Measures the absorption of light by free calcium atoms in a flame or graphite furnace.High sensitivity and specificity, lower cost than ICP-OES.Slower than ICP-OES (single element), potential for chemical interferences (e.g., from phosphates).Labs with moderate sample loads needing high accuracy for specific elements.
Analytical Methodologies & Troubleshooting Guides

This section provides in-depth protocols and troubleshooting advice for the most common analytical techniques.

Method 1: Complexometric Titration with EDTA

This classical method remains a gold standard for its accuracy and is recognized by pharmacopeias.[1]

cluster_prep Sample & Reagent Preparation cluster_titration Titration Procedure cluster_calc Calculation P1 Accurately weigh ~350 mg of this compound P2 Dissolve in 150 mL DI Water + 2 mL 3N HCl P1->P2 T1 Add ~30 mL EDTA Titrant to sample solution P2->T1 P3 Prepare 0.05 M EDTA Titrant (Standardized) P4 Prepare pH 12-13 Buffer (1N NaOH) T2 Add 15 mL 1N NaOH (Adjust pH > 12) T1->T2 T3 Add Hydroxy Naphthol Blue Indicator (~300 mg) T2->T3 T4 Titrate with EDTA until sharp blue endpoint T3->T4 C1 Record Volume of EDTA (V_EDTA) T4->C1 C2 Calculate Moles of EDTA (Moles = M_EDTA * V_EDTA) C1->C2 C3 Moles Ca²⁺ = Moles EDTA (1:1 Stoichiometry) C2->C3 C4 Calculate % Ca in Sample C3->C4

Caption: Workflow for Calcium Determination by EDTA Titration.

  • Sample Preparation: Accurately weigh a portion of this compound equivalent to about 350 mg of anhydrous calcium lactate.[1]

  • Dissolution: Dissolve the sample in a mixture of 150 mL of deionized water and 2 mL of 3 N hydrochloric acid.[1][7] Causality: The acid ensures complete dissolution and prevents the precipitation of calcium salts.

  • Initial EDTA Addition: While stirring, add approximately 30 mL of 0.05 M disodium EDTA volumetric solution (VS) from a 50-mL buret.[1][7] Causality: Adding an excess of EDTA initially helps to quickly complex the majority of the calcium, leading to a sharper endpoint.

  • pH Adjustment: Add 15 mL of 1 N sodium hydroxide and approximately 300 mg of hydroxy naphthol blue indicator.[1][7] Causality: The reaction is pH-dependent. A high pH (12-13) is required to ensure the Ca-EDTA complex is stable and to prevent interference from magnesium, which precipitates as Mg(OH)₂.[8]

  • Titration: Continue the titration with the 0.05 M disodium EDTA VS to a distinct blue endpoint.[1][7]

  • Blank Determination: Perform a blank titration using the same quantities of reagents but without the sample, and make any necessary correction.

Problem Potential Cause Solution
Indistinct or Fading Endpoint pH is too low.Ensure pH is >12 after adding NaOH. Use a pH meter to verify before adding the indicator.
Indicator has degraded.Murexide and Calmagite solutions can be unstable.[8][17] Prepare fresh indicator solutions or use a solid mixture of the indicator ground with NaCl.
Results are consistently low Inaccurate weighing of sample.Calibrate balance. Ensure complete transfer of weighed material.
Incorrect molarity of EDTA standard.Standardize the EDTA solution against a primary standard like pure calcium carbonate.
Loss of sample during preparation.Ensure all glassware is rinsed thoroughly during transfers (quantitative transfer).
Interference from other metal ions Presence of ions like Mg²⁺, Fe³⁺, Cu²⁺ that also complex with EDTA.The high pH for calcium-specific titration precipitates most interfering ions like Mg(OH)₂.[8] If other metals are suspected, use a masking agent or a different analytical method.
Method 2: Ion-Selective Electrode (ISE) Potentiometry

ISEs offer a rapid method for determining calcium ion activity, which is related to concentration.

Start Start: Need Ca²⁺ Measurement Calibrate Perform 2-Point Calibration (e.g., 10 & 1000 ppm) Start->Calibrate Prep_Sample Prepare Sample: Dissolve in DI Water Start->Prep_Sample Measure Immerse Electrode Record Stable Reading (mV or ppm) Calibrate->Measure Add_ISA Add Ionic Strength Adjuster (ISA) Prep_Sample->Add_ISA Add_ISA->Measure Result Result Measure->Result

Caption: Key steps and decision points for ISE analysis.

  • Electrode Preparation: Prepare the electrode according to the manufacturer's instructions. This may involve filling with electrolyte and conditioning by soaking in a mid-range calcium standard.[12]

  • Calibration: Perform at least a two-point calibration using standards that bracket the expected sample concentration (e.g., 10 mg/L and 1000 mg/L).[11][18] Rinse the electrode with deionized water and blot dry between standards.[11][18]

  • Sample Preparation: Accurately prepare a solution of this compound in deionized water.

  • Ionic Strength Adjustment: To both the standards and the samples, add an Ionic Strength Adjuster (ISA) solution at the recommended ratio (e.g., 2 mL of ISA per 100 mL of solution).[12] Causality: ISEs measure ion activity, which is affected by the total ionic strength of the solution. Adding an ISA ensures that both standards and samples have a similar high ionic strength, so the measured activity is directly proportional to concentration.

  • Measurement: Immerse the electrode tip in the sample, ensuring the reference junction is submerged.[13][18] Stir gently and wait for the reading to stabilize before recording the concentration.

Problem Potential Cause Solution
Unstable or Drifting Readings Clogged reference junction.Force a small amount of filling solution through the junction by applying gentle pressure to the fill hole. If this fails, drain and refill the electrode.[12]
Air bubble on the membrane.Gently tap the electrode to dislodge any bubbles.[13]
Temperature fluctuations.Allow samples and standards to reach the same ambient temperature before measurement. A 1°C difference can cause a 2-4% error.[12][13]
Incorrect Slope during Calibration Incorrectly prepared standards.Prepare fresh standards from a certified reference material.[19][20][21][22][23] Use high-purity water and Class A volumetric glassware.
Old or damaged electrode membrane.If the slope is consistently outside the expected range (e.g., +26 ± 2 mV/decade at 25°C), the electrode may need to be replaced.[11][18]
Inaccurate Results Presence of interfering ions (e.g., Pb²⁺, Hg²⁺, Cu²⁺, Mg²⁺).[11][18]Identify potential interferences in your sample matrix. If present at significant levels, a different analytical method like ICP-OES may be necessary.
pH outside of optimal range (typically 3-10).[11][13]Adjust the sample pH to be within the electrode's working range.
Method 3: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for elemental analysis, ideal for high-throughput labs and complex matrices.

  • Standard Preparation: Prepare a series of calibration standards from a certified 1000 ppm Ca²⁺ stock solution.[20][21] The standards should be matrix-matched to the samples, meaning they contain the same acid (e.g., 2% HNO₃) at the same concentration.

  • Sample Preparation: Accurately weigh the this compound, dissolve it in a suitable solvent (typically dilute nitric acid), and dilute it gravimetrically or volumetrically to fall within the linear range of the calibration curve.

  • Instrument Setup: Warm up the ICP-OES instrument. Select appropriate analytical wavelengths for calcium (e.g., 317.933 nm, 393.366 nm) that are free from spectral interferences.

  • Analysis: Aspirate the blank, standards, and samples into the plasma. The instrument measures the intensity of the emitted light at the selected wavelengths.

  • Data Processing: The instrument software constructs a calibration curve from the standards and uses it to calculate the calcium concentration in the unknown samples.

Problem Potential Cause Solution
Signal Suppression or Enhancement Matrix effects from high concentrations of dissolved solids or easily ionized elements.[14][15][24][25]Dilute the sample further to reduce the total dissolved solids. Use an internal standard to correct for variations in sample introduction and plasma conditions. Matrix-match the calibration standards to the samples.
Spectral Interference Overlap of an emission line from another element in the matrix with the calcium analytical line.[16]Select an alternative, interference-free analytical line for calcium. Use inter-element correction (IEC) factors provided by the instrument software.
Poor Precision (High %RSD) Instability in the sample introduction system (nebulizer, spray chamber, torch).Check for clogs in the nebulizer or sample tubing. Ensure proper gas flows. Clean or replace components as needed.
Pulsations in the peristaltic pump tubing.Ensure pump tubing is in good condition and has proper tension.
Low Recovery in QC Samples Inaccurate standard preparation.Verify the concentration and integrity of the stock standard. Prepare fresh dilutions.
Incomplete digestion or dissolution of the sample.Ensure the sample is fully dissolved before analysis. If analyzing a complex matrix, a more aggressive digestion may be needed.
References
  • Complexometric determination of calcium. (2024). Titration Info. Retrieved from [Link]

  • Determination of Total Calcium and Magnesium Ion Concentration. University of Canterbury. Retrieved from [Link]

  • Complexometric Calcium Determination (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA). Angelo State University. Retrieved from [Link]

  • EDTA Titrations 2: Analysis of Calcium in a Supplement Tablet. uclmail.net. Retrieved from [Link]

  • Calcium Ion Selective Electrode Application Guide. Mettler Toledo. Retrieved from [Link]

  • Determination of Calcium Ion Concentration. (2016). ResearchGate. Retrieved from [Link]

  • Agilent Inorganic Certified Reference Materials and Standards. Agilent. Retrieved from [Link]

  • Measurement of Calcium in Drinking Water. HORIBA. Retrieved from [Link]

  • Calcium Lactate. U.S. Pharmacopeia–National Formulary (USP–NF). Retrieved from [Link]

  • Calcium- Determination by AAS. International Organisation of Vine and Wine (OIV). Retrieved from [Link]

  • Determination of Calcium and Magnesium in Water. Xylem Analytics. Retrieved from [Link]

  • Calcium Lactate. U.S. Pharmacopeia–National Formulary (USP–NF). Retrieved from [Link]

  • Analysis of calcium lactate. World Journal of Pharmaceutical Science and Research. Retrieved from [Link]

  • Multi-Ion Standards. CPAChem Products. Retrieved from [Link]

  • Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • CALCIUM LACTATE. Food and Agriculture Organization of the United Nations (FAO). Retrieved from [Link]

  • Evaluation of calcium-, carbon- and sulfur-based non-spectral interferences in high-power MIP-OES: comparison with ICP-OES. Royal Society of Chemistry. Retrieved from [Link]

  • Improved ICP-OES analysis of trace calcium in rare-earth matrices with the use of iterative target transformation factor analysis and Kalman filter. Royal Society of Chemistry. Retrieved from [Link]

  • Study of mixed-matrix effects induced by Ca and Mg in ICP-AES. (1999). ResearchGate. Retrieved from [Link]

  • Calcium Lactate. Japanese Pharmacopoeia. Retrieved from [Link]

  • AOAC 927.02-1945, Calcium in animal feed. Dry ash method. AOAC International. Retrieved from [Link]

  • 4.8.03 AOAC of Fi Cial Method 927.02 Cal Cium in An I Mal Feed. Scribd. Retrieved from [Link]

  • Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry. Frontiers. Retrieved from [Link]

  • AOAC Official method 991.25: (2002): Calcium, Magnesium and Phosphorus in Cheese, Atomic Absorption Spectrophotometric and Colorimetric Method. Science and Education Publishing. Retrieved from [Link]

  • 1.3.04 AOAC Official Method 917.02 Calcium in Liming Materials. Scribd. Retrieved from [Link]

  • Official Methods for the Determination of Minerals and Trace Elements in Infant Formula and Milk Products: A Review. (2020). ResearchGate. Retrieved from [Link]

  • Calcium Lactate Tablets. U.S. Pharmacopeia–National Formulary (USP–NF). Retrieved from [Link]

  • Calcium lactate. Wikipedia. Retrieved from [Link]

  • This compound. NIST WebBook. Retrieved from [Link]

  • This compound. Ataman Kimya. Retrieved from [Link]

Sources

Effect of sterilization methods on the integrity of Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Calcium Lactate Pentahydrate Sterilization

Welcome to the technical support guide for this compound (CLP). This document is designed for researchers, scientists, and drug development professionals who require sterile forms of CLP for their experimental and manufacturing processes. As a hydrated organic salt, CLP presents unique challenges for sterilization. Standard methods can compromise its chemical and physical integrity, leading to failed experiments and batch variability. This guide provides in-depth, evidence-based answers and troubleshooting protocols to ensure the successful preparation of sterile this compound.

Section 1: Understanding the Integrity of this compound

Before selecting a sterilization method, it is crucial to understand the inherent properties of this compound (C₆H₁₀CaO₆·5H₂O) that are at risk.

  • Hydration State: CLP is a pentahydrate, meaning five water molecules are integral to its crystalline structure. This water is not superficial; it contributes to the compound's stability, solubility, and handling properties.

  • Thermal Sensitivity: The water of hydration is labile. The pentahydrate form begins to lose its crystalline water in a dry atmosphere at temperatures between 35°C and 135°C, converting to the anhydrous form and losing its crystalline character.[1] The melting point of the pentahydrate is approximately 120°C.[1]

  • Degradation Pathway: At elevated temperatures, beyond dehydration, the lactate molecule itself can decompose. Thermal decomposition studies show that after the initial loss of water, further heating leads to the breakdown of the lactate anion, eventually forming calcium carbonate and, at very high temperatures, calcium oxide, releasing carbon dioxide in the process.[2][3][4][5]

Any sterilization process must be evaluated against these vulnerabilities. Altering the hydration state or inducing chemical degradation can lead to changes in solubility, bioavailability, and potential toxicity.

Section 2: Comparative Analysis of Sterilization Methods

The choice of sterilization method is the most critical decision point. Terminal sterilization (sterilizing the product in its final container) provides the highest sterility assurance level (SAL) but poses the greatest risk to CLP's integrity.[6] The following table summarizes the suitability of common methods.

Sterilization MethodSuitability for CLP PowderSuitability for CLP SolutionKey Risks & Considerations
Moist Heat (Autoclave) Not Recommended Not Recommended Standard autoclave cycles (121°C) exceed the dehydration temperature, leading to loss of crystalline water, potential melting, and chemical degradation.[7][8]
Dry Heat Not Recommended Not Applicable Temperatures (160-180°C) cause complete dehydration and significant chemical decomposition (oxidation and protein denaturation).[9][10]
Gamma Irradiation Potentially Suitable (with validation) Potentially Suitable (with validation) A "cold" process that avoids thermal damage.[11][12] However, high-energy photons can generate free radicals, potentially causing molecular changes.[13] Extensive product-specific validation is required.
Ethylene Oxide (EtO) Potentially Suitable (with validation) Not Applicable A low-temperature gas process suitable for heat-sensitive materials.[14] Risks include the formation of toxic residues (ethylene oxide, ethylene chlorohydrin) and potential chemical reactions.[15][16]
Sterile Filtration Not Applicable Highly Recommended The gentlest method. Physically removes microorganisms without heat or radiation, preserving the chemical integrity of the CLP solution.[6][17]

Section 3: Sterilization Decision Workflow

To assist in selecting the appropriate method, the following decision tree illustrates the recommended logic based on the physical form of the this compound.

G start Start: Need Sterile Calcium Lactate form What is the physical form? start->form powder Solid Powder form->powder Solid solution Aqueous Solution form->solution Liquid terminal Is terminal sterilization in final container required? powder->terminal method_solution Use Sterile Filtration (0.22 µm) Followed by Aseptic Filling solution->method_solution no_terminal Aseptic processing is acceptable terminal->no_terminal No yes_terminal Terminal sterilization is mandatory terminal->yes_terminal Yes method_powder Evaluate Gamma Irradiation (Requires extensive validation for degradation products) no_terminal->method_powder Consider if aseptic handling of powder is not feasible yes_terminal->method_powder

Fig 1. Decision tree for selecting a CLP sterilization method.

Section 4: Frequently Asked Questions (FAQs)

Heat Sterilization (Autoclaving)

Q: Can I autoclave my this compound solution? A: It is strongly advised against. Standard autoclaving at 121°C will heat the solution above the temperature where CLP's water of hydration is lost.[1] This can lead to the formation of less soluble anhydrous forms, causing precipitation upon cooling. Furthermore, prolonged exposure to high temperatures can initiate chemical degradation of the lactate molecule, potentially leading to discoloration and a drop in pH.[18]

Q: I autoclaved a CLP solution and it turned yellow and cloudy. What happened? A: The yellow discoloration is likely due to the caramelization or thermal degradation of the lactate component. The cloudiness or precipitate is probably due to the formation of calcium lactate anhydrate or other degradation products which have lower solubility in water compared to the pentahydrate form.

Alternative Sterilization Methods

Q: Is gamma irradiation a safe alternative for solid CLP powder? A: Gamma irradiation is a viable "cold sterilization" alternative, as it does not use heat.[11][19] However, it is not without risks. Gamma rays generate high-energy photons that can cause bond breakage and the formation of free radicals, potentially altering the CLP molecule.[13] Before adopting this method, you MUST conduct a thorough validation study. This includes assessing the irradiated powder for changes in appearance, solubility, purity (via HPLC), and structure (via FTIR or XRD), and testing for any new radiolytic byproducts.

Q: What are the concerns with using Ethylene Oxide (EtO) for CLP powder? A: Ethylene oxide is a potent alkylating agent that sterilizes at low temperatures.[14][20] The primary concerns are safety and residuals. EtO is toxic and carcinogenic.[16] The process must be followed by a lengthy aeration period to reduce residual EtO and its byproducts, such as ethylene chlorohydrin, to safe levels.[15] There is also a risk that the highly reactive EtO gas could chemically modify the lactate molecule. Validation of residual levels and product integrity is mandatory.

Sterile Filtration

Q: Why is sterile filtration the recommended method for CLP solutions? A: Sterile filtration is a physical removal process, not a chemical or thermal one.[17] A 0.22 µm pore size filter effectively removes bacteria while leaving the chemical composition of the CLP solution completely unchanged.[21] It is the method that best preserves the integrity of the molecule and its hydration state in solution, making it the safest and most reliable option from a product quality perspective.[6]

Section 5: Troubleshooting Guide

Issue Observed Post-SterilizationProbable Cause(s)Recommended Action(s)
Precipitate or Cloudiness in Solution Method: Autoclaving.Dehydration of CLP to less soluble anhydrous form. Chemical degradation.Discard the batch. Prepare a new solution and sterilize using a 0.22 µm filter. If you observe precipitation after filtration, ensure your starting concentration is below the solubility limit at storage temperature.
Yellow or Brown Discoloration Method: Autoclaving or Dry Heat.Thermal degradation/caramelization of the lactate molecule.Discard the batch immediately. This indicates significant chemical decomposition. Switch to a non-thermal method like sterile filtration for solutions or validated gamma irradiation for powders.
Change in pH of Solution Method: Autoclaving or Gamma Irradiation.Formation of acidic or basic degradation byproducts.Measure the pH before and after the sterilization process. If a significant shift is observed, it indicates product degradation. Discard the batch and revise the sterilization method.
Loss of Crystallinity (for powder) Method: Dry Heat, Autoclaving, or improper storage.Loss of the five water molecules integral to the crystal lattice.This indicates dehydration. While the chemical may still be calcium lactate, its physical properties (e.g., dissolution rate) will be altered. Verify the impact on your application. Store CLP in tightly sealed containers to prevent efflorescence.[22]

Section 6: Protocols and Verification

Protocol 1: Preparation and Sterile Filtration of a CLP Solution

This protocol describes the gold-standard method for preparing a sterile CLP solution.

  • Preparation: In a clean, particle-free environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolution: Slowly add the powder to the appropriate volume of Water for Injection (WFI) or other high-purity solvent while stirring to ensure complete dissolution. Warming the solvent may aid dissolution, but do not exceed 50°C to minimize any risk of dehydration.

  • Pre-filtration (Optional): If the solution contains visible particulates, pass it through a clarifying pre-filter (e.g., 0.45 µm) to extend the life of the final sterilizing filter.

  • Sterile Filtration: Aseptically connect a sterile 0.22 µm sterilizing-grade filter (e.g., PVDF or PES) to the solution vessel.[23] Using a peristaltic pump or sterile pressure vessel, pass the entire solution through the filter into a sterile receiving container.

  • Integrity Testing: After filtration, perform a filter integrity test (e.g., bubble point test) as specified by the filter manufacturer to confirm the filter was not compromised during the process.[23]

  • Storage: Securely seal the sterile container and store it under validated conditions. The time between solution preparation, filtration, and use should be minimized and validated.[6]

Protocol 2: Post-Sterilization Integrity Verification

To validate any sterilization method (especially terminal methods like irradiation), a series of analytical tests should be performed to confirm the integrity of the CLP.

  • Visual Inspection: Compare the sterilized product against a non-sterilized control. Note any changes in color or clarity (for solutions).

  • pH Measurement: For solutions, measure the pH and compare it to the pre-sterilization value. A significant change indicates degradation.

  • HPLC Analysis: Use a validated High-Performance Liquid Chromatography method to determine the purity of the calcium lactate and to detect and quantify any potential degradation products.[24]

  • FTIR Spectroscopy: For powders, obtain an infrared spectrum. Compare the spectrum of the sterilized sample to a reference standard. Look for changes in characteristic peaks, particularly the broad O-H stretch associated with water of hydration (~3000-3600 cm⁻¹) and the carboxylate stretches (~1600 cm⁻¹).

  • Loss on Drying (LOD): Perform a Loss on Drying test as per USP guidelines (dry at 120°C for 4 hours).[25][26] For CLP, the weight loss should be between 22.0% and 27.0%.[25][26] A value outside this range indicates an altered hydration state.

Section 7: Degradation Pathway Visualization

The following diagram illustrates the simplified degradation pathway of this compound when subjected to excessive heat, highlighting why thermal sterilization methods are unsuitable.

G CLP Calcium Lactate Pentahydrate (C₆H₁₀CaO₆·5H₂O) Crystalline Solid CLA Calcium Lactate Anhydrous (C₆H₁₀CaO₆) Amorphous/Crystalline CLP->CLA Heat (>55-120°C) (Dehydration) H2O 5 H₂O (Water Vapor) CLP->H2O Deg Degradation Products (e.g., Calcium Carbonate) + CO₂, Other Organics CLA->Deg Higher Heat (>200°C) (Decomposition)

Fig 2. Simplified thermal degradation pathway of CLP.

References

  • Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. (2021). Taylor & Francis Online. [Link]

  • Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. (2019). European Medicines Agency (EMA). [Link]

  • Thermal decomposition behaviors of CaCO 3 -derived calcium lactate... (n.d.). ResearchGate. [Link]

  • Ethylene Oxide: a Widely Used but Controversial Sterilizing Agent. (2024). Efor Group. [Link]

  • CALCIUM LACTATE Safety Data Sheet. (2015). MANUFACTURER. [Link]

  • Calcium lactate – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • SOP for Sterility Testing. (n.d.). Pharmaguideline. [Link]

  • Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies. (n.d.). ResearchGate. [Link]

  • Calcium Lactate. (2011). USP. [Link]

  • Physical methods of sterilization- Heat, Filtration, Radiation. (2021). Microbe Notes. [Link]

  • Guidance on the Manufacture of Sterile Pharmaceutical Products by Aseptic Processing. (n.d.). Pharmaceuticals and Medical Devices Agency (PMDA). [https://www.pmda.go.jp/files/0002 sterile pharmaceutical products by aseptic processing.pdf]([Link] sterile pharmaceutical products by aseptic processing.pdf)

  • Essential Guide to Liquid Filtration in Pharmaceutical Production. (n.d.). Sanitek Filter. [Link]

  • STERILIZATION PHYSICAL METHODS: 1. Heat (Dry and moist). (n.d.). University of Anbar. [Link]

  • Sterile Filtration of Pharmaceutical Products - Validation and Regulatory Requirements. (2021). YouTube. [Link]

  • Gamma Irradiation in the Pharmaceutical Manufacturing Environment. (n.d.). IVT Network. [Link]

  • Gamma Irradiation Sterilization for Pharmaceuticals - Benefits & Applications. (2024). Symec Engineers. [Link]

  • Addendum to the EURL evaluation report Reference: FAD-2010-0133 (lactic acid and calcium lactate). (2021). European Union Reference Laboratory for Feed Additives. [Link]

  • Sterilization by Gamma Irradiation. (n.d.). Tuttnauer. [Link]

  • Understanding Gamma Sterilization. (n.d.). BioPharm International. [Link]

  • Why does the Ethylene Oxide sterilization so important in the pharmaceutical & medical industries? (2016). RSD Engineering. [Link]

  • Gamma Irradiation | Gamma Sterilization Services. (n.d.). Sterigenics. [Link]

  • CALCIUM LACTATE Monograph. (n.d.). Food and Agriculture Organization of the United Nations (FAO). [Link]

  • Calcium lactate. (n.d.). Wikipedia. [Link]

  • The Impact of Ethylene Oxide Sterilization on Medical Devices. (2024). International Journal of Medical Science and Current Research. [Link]

  • Ethylene Oxide "Gas" Sterilization. (2023). Centers for Disease Control and Prevention (CDC). [Link]

  • Dry Heat Sterilization Methods. (n.d.). INSTECH Pharma. [Link]

  • Dry Heat Sterilization | Principles, Benefits and Formula. (2024). Testronix. [Link]

  • Thermal sterilization of heat-sensitive products using high-temperature short-time sterilization. (2001). PubMed. [Link]

  • Calcium Lactate. (n.d.). USP-NF. [Link]

  • Ethylene oxide sterilization of medical devices: A review. (2007). Andersen Products. [Link]

  • Calcium Lactate USP 2025. (2025). Web of Pharma. [Link]

  • Calcium Lactate. (n.d.). USP-NF. [Link]

  • CALCIUM LACTATE - 2023-04-01. (2023). USP-NF. [Link]

Sources

Technical Support Center: Managing Incompatibilities of Calcium Lactate Pentahydrate with Phosphate and Sulfate Ions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a common yet critical challenge in experimental and formulation science: the incompatibility of calcium lactate pentahydrate with phosphate and sulfate ions. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to anticipate, troubleshoot, and resolve these precipitation issues effectively.

Introduction: The Core of the Incompatibility

This compound is a highly soluble and bioavailable source of calcium, making it a preferred choice in pharmaceutical formulations, cell culture media, and food production.[1][2][3] However, its utility is often challenged by its propensity to form insoluble precipitates when combined with solutions containing phosphate or sulfate ions. This incompatibility stems from the fundamental principles of solubility equilibria. When the concentration of calcium ions (Ca²⁺) from calcium lactate and the concentration of phosphate (PO₄³⁻) or sulfate (SO₄²⁻) ions in the solution exceed the solubility product constant (Ksp) of their respective salts, precipitation occurs.[4][5][6][7]

  • Calcium Phosphate: Forms various insoluble salts, most notably tricalcium phosphate (Ca₃(PO₄)₂), which has an extremely low solubility product, indicating a high propensity to precipitate.[4][6][8]

  • Calcium Sulfate: Forms a sparingly soluble salt (CaSO₄), which can also precipitate, particularly at higher concentrations or temperatures.[5][9]

This guide will walk you through the mechanisms, influencing factors, and practical solutions to manage these interactions.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions regarding the incompatibility of calcium lactate with phosphate and sulfate ions.

Q1: What is the chemical reaction that causes precipitation when I mix calcium lactate with a phosphate buffer?

A1: When you introduce calcium lactate into a solution containing phosphate ions, the dissociated calcium ions (Ca²⁺) react with phosphate ions (PO₄³⁻) in a double displacement reaction to form calcium phosphate, which is poorly soluble in water and precipitates out of the solution. The simplified net ionic equation is:

3Ca²⁺(aq) + 2PO₄³⁻(aq) ⇌ Ca₃(PO₄)₂(s)

The solid, Ca₃(PO₄)₂(s), is the visible precipitate you observe. The actual speciation of phosphate is pH-dependent, with HPO₄²⁻ and H₂PO₄⁻ being more prevalent at physiological pH, which also form insoluble calcium salts.[10][11]

Q2: Why does the solution's pH play such a critical role in calcium phosphate precipitation?

A2: The pH of the solution is arguably the most critical factor governing calcium phosphate solubility.[10][12] Phosphate exists in different protonated forms depending on the pH: H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻. At lower pH (acidic conditions), the more protonated, monobasic form (H₂PO₄⁻) is dominant. Calcium salts of monobasic phosphate are significantly more soluble than those of the dibasic (HPO₄²⁻) and tribasic (PO₄³⁻) forms, which become more prevalent as the pH increases (becomes more alkaline).[10][11] Therefore, increasing the pH of a solution containing both calcium and phosphate ions dramatically decreases the solubility of calcium phosphate, leading to precipitation.[10][13]

Q3: I've noticed that warming my solution containing calcium lactate and sulfate ions sometimes causes a precipitate to form. Why is this?

A3: This phenomenon is due to the "retrograde solubility" of calcium sulfate.[9] Unlike most salts, whose solubility increases with temperature, the solubility of calcium sulfate in water decreases as the temperature rises.[9][14] Therefore, heating a solution that is near saturation with calcium sulfate can cause the solubility product to be exceeded, resulting in precipitation. This is a crucial consideration in applications involving thermal processing or storage at elevated temperatures.

Q4: Are there differences between using calcium lactate and other calcium salts, like calcium chloride, in terms of this incompatibility?

A4: While the fundamental incompatibility with phosphate and sulfate ions is due to the calcium ion itself, the choice of the calcium salt can have an indirect impact. Calcium lactate is an organic salt, and its lactate anion is the conjugate base of a weak acid.[1] In contrast, calcium chloride is a salt of a strong acid (HCl). In some contexts, such as parenteral nutrition solutions, the choice of calcium salt can influence the final pH of the formulation, which in turn affects calcium phosphate solubility.[15] For instance, calcium gluconate is often preferred over calcium chloride in TPN solutions to reduce the risk of precipitation.[15]

Troubleshooting Guides

This section provides practical, step-by-step guidance for overcoming specific experimental challenges related to calcium lactate incompatibility.

Issue 1: Unexpected Precipitate Formation in a Buffered Solution

Scenario: You are preparing a physiological buffer (e.g., PBS) containing calcium lactate for a cell culture experiment, and a cloudy precipitate forms.

Root Cause Analysis Workflow

start Precipitate Observed in Calcium Lactate + Buffer Solution check_buffer Identify Buffer Components: Phosphate or Sulfate Present? start->check_buffer is_phosphate Phosphate Buffer (e.g., PBS) check_buffer->is_phosphate Yes, Phosphate is_sulfate Sulfate-Containing Buffer check_buffer->is_sulfate Yes, Sulfate check_ph Measure Solution pH is_phosphate->check_ph check_temp Check Solution Temperature is_sulfate->check_temp ph_high Is pH > 7.0? check_ph->ph_high Yes ph_low Is pH < 7.0? check_ph->ph_low No check_conc Review Ca²⁺ and PO₄³⁻ Concentrations ph_high->check_conc ph_low->check_conc conc_high Concentrations Exceed Ksp? check_conc->conc_high Yes solution_ph Action: Lower pH (if experimentally tolerable) or Reduce Reactant Concentrations conc_high->solution_ph end_node Resolution: Stable Solution solution_ph->end_node temp_high Was solution heated? check_temp->temp_high Yes solution_sulfate Action: Cool Solution, Avoid Heating. Reduce Reactant Concentrations temp_high->solution_sulfate solution_sulfate->end_node

Caption: Troubleshooting workflow for precipitate formation.

Mitigation Protocol: Preparing a Stable Calcium-Phosphate Solution
  • Prioritize Order of Addition: When preparing your final solution, add the phosphate component last and do so slowly while stirring vigorously. This prevents localized high concentrations that can initiate precipitation.[15]

  • pH Adjustment: If your experimental conditions allow, prepare the bulk of your solution and adjust the pH to a slightly acidic value (e.g., 6.0-6.5) before adding the calcium lactate. This will keep the phosphate primarily in the more soluble H₂PO₄⁻ form.[10][11]

  • Stock Solution Strategy:

    • Prepare a concentrated stock solution of this compound in deionized water.

    • Prepare a separate concentrated stock solution of your phosphate or sulfate buffer.

    • Add the required volume of each stock solution to your final volume of diluent (e.g., water, media base) sequentially and with continuous mixing. Never mix the concentrated stock solutions directly.

  • Temperature Control: For sulfate-containing solutions, avoid heating. Prepare and store the solution at room temperature or cooler to leverage the direct relationship between lower temperature and higher calcium sulfate solubility.[9]

Issue 2: Loss of Calcium Bioavailability in a Drug Formulation

Scenario: An oral suspension formulated with calcium lactate and phosphate-containing excipients shows lower than expected calcium levels in dissolution testing.

Quantitative Analysis of Precipitation

To confirm that precipitation is the cause of calcium loss, you can quantify the amount of soluble calcium remaining in your formulation.

Protocol: Determination of Soluble Calcium by Precipitation and Titration

This method is adapted from classical analytical chemistry techniques for calcium determination.[16][17]

  • Sample Preparation:

    • Take a known volume of your liquid formulation.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the insoluble calcium phosphate/sulfate.

    • Carefully collect the supernatant for analysis.

  • Precipitation of Calcium Oxalate:

    • Transfer a precise volume (e.g., 25 mL) of the supernatant to a beaker.

    • Acidify the solution with a few drops of hydrochloric acid to a pH of 2.5-3.0 (pink color with methyl red indicator).[16]

    • Heat the solution to boiling and slowly add a hot solution of ammonium oxalate with constant stirring. This will precipitate the soluble calcium as calcium oxalate (CaC₂O₄), which is highly insoluble in this pH range.

    • Allow the precipitate to settle overnight.

  • Titration:

    • Filter the calcium oxalate precipitate and wash it thoroughly with dilute ammonium hydroxide solution.[16]

    • Dissolve the precipitate in a known volume of dilute sulfuric acid.

    • Heat the solution to 70-90°C and titrate with a standardized solution of potassium permanganate (KMnO₄) until a faint pink color persists.[16]

  • Calculation: The amount of KMnO₄ used is directly proportional to the amount of oxalate, which is stoichiometrically related to the amount of soluble calcium in your sample.

By comparing the soluble calcium concentration to the theoretical concentration, you can quantify the loss due to precipitation.

Formulation Strategies to Enhance Stability
  • pH Control: Incorporate a food-grade acidulant (e.g., citric acid) to maintain a lower pH in the formulation, thereby increasing calcium phosphate solubility.

  • Chelating Agents: Consider the use of chelating agents that can bind to calcium, but this must be done carefully as it could also negatively impact bioavailability.

  • Excipient Screening: Re-evaluate your excipients. If possible, replace phosphate- or sulfate-containing excipients with non-reactive alternatives.

Data Summary: Solubility Product Constants (Ksp)

Understanding the Ksp is key to predicting precipitation. A smaller Ksp value indicates lower solubility.

CompoundFormulaKsp at 25°CReference
Calcium PhosphateCa₃(PO₄)₂2.07 x 10⁻³³[4][6]
Calcium Sulfate (dihydrate)CaSO₄·2H₂O3.14 x 10⁻⁵[9]
Calcium Sulfate (anhydrous)CaSO₄4.93 x 10⁻⁵[9]

Note: The Ksp for calcium phosphate can vary as different phases of calcium phosphate can form.[18]

Concluding Remarks

The incompatibility between this compound and phosphate/sulfate ions is a manageable challenge. By understanding the principles of solubility, the critical influence of pH and temperature, and adopting strategic formulation and handling protocols, you can ensure the stability and efficacy of your solutions. This guide provides the foundational knowledge and practical steps to troubleshoot and prevent precipitation, ultimately leading to more robust and reliable experimental outcomes.

References

  • Calcium sulfate - Wikipedia. Wikipedia. [Link]

  • Section 3 - Management of TPN - RxKinetics. RxKinetics. [Link]

  • 18.5: Solubility Equilibria and the Solubility Product Constant - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • EXPERIMENT 3 THE SOLUBILITY PRODUCT OF CALCIUM SULFATE Calcium ... | Filo. Filo. [Link]

  • Calcium lactate - Wikipedia. Wikipedia. [Link]

  • 18.1: Solubility Product Constant, Ksp - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Write the expression for solubility product of calcium phosphate in terms of its molar solubility, S. - Allen. Allen. [Link]

  • The solubility of calcium phosphate in water is x moless/litre. What is its solubility product? Quora. [Link]

  • Solubility of CaSO4. University of Massachusetts. [Link]

  • 10.4 Determination of calcium – Precipitation method - Dairy Knowledge Portal. Dairy Knowledge Portal. [Link]

  • Calcium Phosphate Nanoparticle Precipitation by a Continuous Flow Process: A Design of Experiment Approach - MDPI. MDPI. [Link]

  • Calcium phosphate compounds and their solubility product constants at... - ResearchGate. ResearchGate. [Link]

  • Calcium and Phosphate Solubility Curve Equation for Determining Precipitation Limits in Compounding Parenteral Nutrition - PMC - NIH. National Institutes of Health. [Link]

  • Calcium sulfate soluble in water - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • Determination of calcium by quantitative precipitation and titration - YouTube. YouTube. [Link]

  • Effect of operating parameters on precipitation for recovery of lactic acid from calcium lactate fermentation broth - ResearchGate. ResearchGate. [Link]

  • Factors affecting the precipitation of calcium phosphate in vitro - PubMed. PubMed. [Link]

  • Studies on the precipitation behavior of calcium phosphate solutions - ResearchGate. ResearchGate. [Link]

  • The solubility of calcium sulphate (CaSO4) is 4.9×10^-3 mol/L. What is the KSP for CaSO4? Quora. [Link]

  • Precipitation process and phase stability of calcium sulfate; The role of temperature, salinity and time of reaction - science24.com. science24.com. [Link]

  • Factors Affecting Precipitation of Calcium Lactate from Fermentation Broths and from Aqueous Solution - Periodica Polytechnica. Periodica Polytechnica. [Link]

  • Factors Affecting Precipitation of Calcium Lactate from Fermentation Broths and from Aqueous Solution | Periodica Polytechnica Chemical Engineering. Periodica Polytechnica. [Link]

  • 8.2: Precipitation Gravimetry - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Calcium Lactate - CD Formulation. CD Formulation. [Link]

  • The determination of calcium and magnesium in blood serum and urine - Agilent. Agilent. [Link]

  • WO2001025180A1 - Process for producing a purified lactic acid solution - Google Patents.
  • Determination of Calcium by Quantitative Precipitation and Titration / Analytical Chemistry Lab - YouTube. YouTube. [Link]

  • Living building material - Wikipedia. Wikipedia. [Link]

  • The use of precipitated calcium phosphate as fertilizer - EU CAP Network. EU CAP Network. [Link]

  • Extraction of calcium phosphate | Processing of fermented dairy products - Flottweg SE. Flottweg SE. [Link]

  • Calcium Phosphate Precipitation as an Unintended Consequence of Phosphate Dosing to High-pH Water - PMC - NIH. National Institutes of Health. [Link]

  • Calcium phosphate - Wikipedia. Wikipedia. [Link]

  • Suspensions of Calcium phosphate - Lund University Publications. Lund University Publications. [Link]

  • Calcium sulfate precipitation throughout its phase diagram - GFZpublic. GFZ German Research Centre for Geosciences. [Link]

  • Fine Biocompatible Powders Synthesized from Calcium Lactate and Ammonium Sulfate. MDPI. [Link]

  • Last Chance Lake - Wikipedia. Wikipedia. [Link]

  • CAIE-IGCSE-Chemistry - Alternative To Practical | PDF - Scribd. Scribd. [Link]

  • Calcium and phosphorus compatibility in parental nutrition solutions for neonates - PubMed. PubMed. [Link]

Sources

Technical Support Center: Strategies for Mitigating the Bitterness of Calcium Lactate Pentahydrate in Sensory Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the sensory attributes of Calcium Lactate Pentahydrate. This guide is designed for researchers, scientists, and drug development professionals who are tasked with formulating palatable oral dosage forms containing this widely-used calcium salt. While this compound is valued for its high bioavailability and solubility, its inherent bitterness can pose a significant challenge to patient compliance, particularly in pediatric and geriatric populations.[1][2][3]

This document provides in-depth, evidence-based strategies and practical troubleshooting advice to effectively reduce or eliminate the bitter taste of this compound in your formulations.

I. Frequently Asked Questions (FAQs)

Q1: Why does this compound taste bitter?

A1: The bitterness of calcium salts is a complex perception. It is believed that calcium ions can activate bitter taste receptors (T2Rs) on the tongue.[4][5] This activation triggers a signaling cascade involving G-protein-coupled receptors, leading to an increase in intracellular calcium and neurotransmitter release, which the brain interprets as a bitter taste.[5][6][7][8] While some sources describe the taste of calcium lactate as less bitter than other calcium salts like calcium chloride, a noticeable bitterness or astringency is often present.[2][9][10]

Q2: What are the primary strategies for masking the bitterness of this compound?

A2: The most common and effective strategies fall into three main categories:

  • Organoleptic Methods: Utilizing sweeteners, flavors, and bitterness blockers to alter taste perception.[11][12]

  • Physical Barrier Methods: Creating a physical separation between the calcium lactate particles and the taste buds using techniques like polymer coating or microencapsulation.[13][14]

  • Complexation: Forming inclusion or ionic complexes with agents like cyclodextrins or ion exchange resins to prevent the calcium lactate from interacting with taste receptors.[11][15][16]

Q3: Is it possible to completely eliminate the bitter taste?

A3: While complete elimination can be challenging, a significant reduction to a palatable level is achievable. The success of taste-masking depends on the concentration of this compound, the chosen formulation strategy, and the specific sensory attributes of the final product. A multi-pronged approach, combining several techniques, often yields the best results.

Q4: Are there any regulatory considerations when using taste-masking agents?

A4: Yes, all excipients used in a pharmaceutical formulation, including taste-masking agents, must be approved for oral use by the relevant regulatory authorities (e.g., FDA, EMA). It is crucial to consult the appropriate regulatory guidelines and use compendial grade materials. Sensory analysis studies themselves should also adhere to best practices and ethical considerations.[1][17][18]

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides solutions to common problems encountered during the development of taste-masked formulations of this compound.

Problem/Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Persistent bitterness despite using sweeteners. - Sweetener concentration is too low.- The bitterness profile of calcium lactate is not effectively counteracted by the chosen sweetener.- Sweetener has a lingering aftertaste.[19][20]Solution: 1. Increase Sweetener Concentration: Titrate the concentration of high-intensity sweeteners (e.g., sucralose, aspartame) to find the optimal level.[11] These sweeteners are potent and can be effective at low concentrations.2. Use a Sweetener Blend: Combine different sweeteners to achieve a more rounded and sugar-like taste profile. This can also help to mask any undesirable aftertastes from a single sweetener.3. Incorporate Bitterness Blockers: Consider adding agents that can block the bitter taste receptors.[12][21] Rationale: Sweeteners work by overwhelming the taste receptors with a sweet sensation.[22] However, the bitterness of calcium lactate may require a multi-faceted approach that also involves directly blocking the bitter taste perception.
Gritty or unpleasant mouthfeel in a suspension or chewable tablet. - Large particle size of coated calcium lactate.- Inappropriate choice of coating polymer.- Insufficient binder in granulated particles.Solution: 1. Optimize Particle Size: If using coated particles, ensure the final particle size is small enough to not be perceived as gritty.2. Select Appropriate Polymers: Use polymers that form a smooth and uniform coat.[13] For suspensions, ensure the polymer is compatible with the liquid vehicle and does not impart a slimy texture.3. Improve Granulation: If granulating, ensure adequate binder is used to create robust granules that do not easily break down into fine, gritty particles in the mouth.[23]Rationale: Mouthfeel is a critical component of palatability. A gritty texture can be as aversive as a bitter taste, negating the benefits of taste-masking.
Inconsistent taste-masking results between batches. - Non-uniform coating of calcium lactate particles.- Incomplete complexation with cyclodextrins or ion exchange resins.- Variation in the sensory panel's perception.Solution: 1. Validate Coating Process: Ensure the coating process (e.g., fluid bed coating) provides a consistent and uniform coating thickness on all particles.[11]2. Optimize Complexation: Verify the stoichiometry and processing conditions (e.g., mixing time, temperature) for complexation to ensure maximum and consistent encapsulation of the calcium lactate.[11][15]3. Standardize Sensory Evaluation: Implement a standardized and validated sensory analysis protocol with a trained panel to ensure consistent and reliable results.[17][18][24]Rationale: Reproducibility is key in pharmaceutical development. Process validation and standardized analytical methods are essential for ensuring consistent product quality.
Bitter taste reappears over the product's shelf life. - Degradation of the taste-masking layer (e.g., polymer coating).- Dissociation of the drug-excipient complex.- Moisture uptake leading to dissolution of calcium lactate.Solution: 1. Conduct Stability Studies: Perform accelerated and long-term stability studies on the taste-masked formulation under various temperature and humidity conditions.2. Select Stable Excipients: Choose polymers, cyclodextrins, or resins with proven stability in the intended formulation and storage conditions.3. Control Moisture Content: Ensure the final product is packaged in a way that protects it from moisture.Rationale: The taste-masking system must be robust enough to remain effective throughout the product's shelf life to ensure patient compliance until the expiration date.

III. Detailed Experimental Protocols

Protocol 1: Taste-Masking using Polymer Coating

This protocol describes a common method for applying a physical barrier to mask the taste of this compound.

Objective: To encapsulate this compound particles with a polymer barrier to prevent their dissolution in the oral cavity.

Materials:

  • This compound

  • Taste-masking polymer (e.g., Eudragit® E-100, ethylcellulose)[11][13]

  • Binder (e.g., HPMC, HPC)[11]

  • Solvent (aqueous or organic, depending on the polymer)

  • Fluid bed coater

Procedure:

  • Preparation of Coating Solution: Dissolve the taste-masking polymer and binder in the appropriate solvent. The concentration of the polymer will depend on the desired coating thickness, which typically ranges from 10% to 40% by weight.[11]

  • Fluid Bed Coating: a. Load the this compound particles into the fluid bed coater. b. Fluidize the particles with heated air. c. Spray the coating solution onto the fluidized particles at a controlled rate. d. Continue the process until the desired coating thickness is achieved.

  • Drying: Dry the coated particles in the fluid bed coater until the residual solvent reaches an acceptable level.

  • Sieving: Sieve the coated particles to obtain a uniform particle size distribution.

G cluster_prep Preparation cluster_process Coating Process cluster_finish Finishing A Dissolve Polymer & Binder in Solvent E Spray Coating Solution A->E B Calcium Lactate Pentahydrate Particles C Load Particles into Fluid Bed Coater B->C D Fluidize Particles C->D D->E F Dry Coated Particles E->F G Sieve for Uniform Size F->G H Taste-Masked Product G->H

Caption: Workflow for taste-masking with polymer coating.

Protocol 2: Taste-Masking using Complexation with Cyclodextrins

This protocol outlines the use of cyclodextrins to form inclusion complexes with this compound.

Objective: To encapsulate this compound molecules within the hydrophobic cavity of cyclodextrin molecules, thereby preventing their interaction with taste receptors.[11][15]

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or other suitable cyclodextrin derivative[15][25][26]

  • Deionized water

  • Kneader or high-shear mixer

Procedure:

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin. A common starting point is a 1:1 or 1:2 molar ratio.

  • Kneading Method: a. Mix the this compound and cyclodextrin powders in the determined molar ratio. b. Add a small amount of deionized water to form a paste. c. Knead the paste in a kneader or high-shear mixer for a specified time (e.g., 60 minutes) to facilitate complex formation.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Milling and Sieving: Mill the dried complex and sieve it to obtain a fine powder with a uniform particle size.

G cluster_prep Preparation cluster_process Complexation cluster_finish Finishing A Mix Calcium Lactate & Cyclodextrin Powders B Add Deionized Water A->B C Knead to Form a Paste B->C D Dry the Complex C->D E Mill and Sieve D->E F Taste-Masked Complex E->F

Caption: Workflow for taste-masking with cyclodextrins.

Protocol 3: Sensory Panel Evaluation

A crucial step in assessing the effectiveness of taste-masking is a well-controlled sensory evaluation.

Objective: To quantitatively assess the bitterness of the formulated product compared to a control using a trained sensory panel.

Materials:

  • Taste-masked formulation

  • Control formulation (containing unmasked this compound)

  • Placebo formulation (without this compound)

  • Water for rinsing

  • Unsalted crackers for palate cleansing

Procedure:

  • Panelist Training: Train a panel of 8-12 individuals to recognize and rate the intensity of bitterness on a standardized scale (e.g., a 10-point scale where 0 = no bitterness and 10 = extremely bitter).

  • Sample Preparation: Prepare the samples in a consistent and blinded manner. Each sample should be coded with a random three-digit number.

  • Evaluation Session: a. Provide each panelist with the coded samples in a randomized order. b. Instruct panelists to take a specified amount of the sample, hold it in their mouth for a set time (e.g., 10-15 seconds), and then expectorate. c. Panelists then rate the perceived bitterness intensity on the provided scale. d. Instruct panelists to rinse their mouths with water and eat an unsalted cracker between samples to cleanse their palate.

  • Data Analysis: Analyze the bitterness scores using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference between the taste-masked formulation and the control.

IV. Data Presentation: Efficacy of Taste-Masking Agents

The following table summarizes typical concentrations and reported bitterness reduction for various taste-masking approaches. These values should be considered as starting points for formulation development.

Taste-Masking Agent/Technique Typical Concentration/Level Reported Bitterness Reduction Reference(s)
High-Intensity Sweeteners
Sucralose0.05% - 0.2% (w/w)Moderate to High[11]
Aspartame0.1% - 0.5% (w/w)Moderate to High[11]
Polymer Coating
Eudragit® E-10010% - 40% weight gainHigh[11][13]
Ethylcellulose15% - 30% weight gainHigh[13]
Complexation Agents
Beta-cyclodextrin1:1 to 1:2 molar ratio (drug:CD)High[15][25][27]
Ion Exchange ResinsVaries with resin capacityHigh[16][28][29][30][31]

V. References

  • Pharmaceutical Taste-Masking Technologies. Drug Development and Delivery. [Link]

  • Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes. RSC Publishing. [Link]

  • Taste Masking for Bitter Drugs: Practical Approach. ZIM Labs. [Link]

  • Best Practices in Sensory Analysis of Pharmaceutical Formulations. The Science Support. [Link]

  • TASTE MASKING OF PHARMACEUTICAL ACTIVES USING ION EXCHANGE RESINS. Indo American Journal of Pharmaceutical Research. [Link]

  • Taste Masking Techniques in the Pharmaceutical Industry. Journal of Pharmaceutical Sciences and Research. [Link]

  • An update of taste masking methods and evaluation techniques. Der Pharmacia Lettre. [Link]

  • A bitter substance induces a rise in intracellular calcium in a subpopulation of rat taste cells. PubMed. [Link]

  • Increasing patient compliance with ion exchange excipient taste masking. Specialty Pharma. [Link]

  • Improvement of the bitter taste of drugs by complexation with cyclodextrins: applications, evaluations and mechanisms. PubMed. [Link]

  • Review on taste masking of bitter drugs by using ion exchange resin method. GSC Biological and Pharmaceutical Sciences. [Link]

  • Cyclodextrin could mask bitter flavours in beverages: Study. Food Navigator. [Link]

  • Taste Masking by Ion Exchange resin and its new applications. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes. PMC - NIH. [Link]

  • A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. PMC - NIH. [Link]

  • Bitter taste masking agents: cyclodextrins. Quimidroga. [Link]

  • ion exchange resins: an approach towards taste masking of bitter drugs and sustained release formulations with their patents. ResearchGate. [Link]

  • Bitter stimuli induce Ca2+ signaling and CCK release in enteroendocrine STC-1 cells: role of L-type voltage-sensitive Ca2+ channels. American Journal of Physiology-Cell Physiology. [Link]

  • This compound. Ataman Kimya. [Link]

  • Taste Masking Agents in Pharmaceuticals. Vici Health Sciences. [Link]

  • A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. MDPI. [Link]

  • Advances in the Taste Masking Technologies of Pharmaceutical Dosage Form. IJPPR. [Link]

  • Involvement of the Calcium-sensing Receptor in Human Taste Perception. PubMed Central. [Link]

  • This compound. Ataman Kimya. [Link]

  • CHAPTER 25: Taste Cells and Calcium Signaling. The Royal Society of Chemistry. [Link]

  • Bitter taste receptors: Genes, evolution and health. PMC - PubMed Central. [Link]

  • Effect of calcium lactate on sensory evaluation of shank bone extract. ResearchGate. [Link]

  • China this compound Food Grade with Better Calcium Absorption Manufacturer and Supplier. Richen. [Link]

  • Impact of Calcium Lactate Concentration and Holding Time on Caviar-like Chicken Broth Hydrogel Beads. PMC - NIH. [Link]

  • The science and practice of sensory analysis. Fertin Pharma. [Link]

  • Effect of incorporation of calcium lactate on physico-chemical, textural, and sensory properties of restructured buffalo meat loaves. NIH. [Link]

  • Effect of Calcium Lactate on Physico-Chemical Characteristics of Shank Bone Extract. PMC. [Link]

  • This compound. Henan Honghui Biotechnology Co., Ltd.. [Link]

  • This compound pharma grade. LookChem. [Link]

  • This compound. Amaris Chemical Solutions. [Link]

  • Testing for sensory threshold in drinking water with added calcium: a first step towards developing a calcium fortified water. PMC - NIH. [Link]

  • This compound 5H2O Powder. Prinova. [Link]

  • E327 (CALCIUM LACTATE). Ataman Kimya. [Link]

  • How bitter is calcium lactate? : r/Cooking. Reddit. [Link]

  • Replication of the Taste of Sugar by Formulation of Noncaloric Sweeteners with Mineral Salt Taste Modulator Compositions. PMC - NIH. [Link]

  • Bitter Taste Receptors for Saccharin and Acesulfame K. PMC - NIH. [Link]

  • How to Avoid a Bitter Taste in Artificial Sweeteners. OSF Flavors. [Link]

  • Combatting The Aftertaste Of High-Intensity Sweeteners. IFPC. [Link]

  • Removal of Astringency In Sugar: Bettering Alternative Sweetener Taste. Stellarix. [Link]

Sources

Controlling crystal size and morphology during Calcium Lactate Pentahydrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Calcium Lactate Pentahydrate (CLP) synthesis. In pharmaceutical development, controlling the crystal size and morphology of an active pharmaceutical ingredient (API) or excipient is not merely an academic exercise; it is a critical determinant of the final product's performance. Properties such as powder flowability, dissolution rate, bioavailability, and tablet compressibility are directly governed by the crystalline attributes of the constituent particles.[1][2]

This compound, widely used as a calcium supplement and a food additive, presents unique challenges during crystallization.[3] Uncontrolled precipitation can lead to inconsistent batch quality, poor handling characteristics, and compromised therapeutic efficacy. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of CLP crystallization. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues encountered during experimental work.

Troubleshooting Guide & FAQs

This section addresses the most common challenges observed during the synthesis of this compound. Each question is structured to identify potential causes, explain the underlying crystallization science, and provide actionable solutions.

Question 1: My CLP crystals are too small and powder-like, leading to poor filtration and handling. How can I increase the crystal size?

Answer:

The formation of fine powders is typically a result of excessively high supersaturation, which leads to rapid, uncontrolled primary nucleation rather than orderly crystal growth.[4][5] When the concentration of CLP in the solution far exceeds its saturation point, the system rapidly relieves this thermodynamic instability by forming a large number of tiny nuclei simultaneously, leaving insufficient solute for the subsequent growth of these nuclei into larger crystals.

Causality & Solutions:

  • Rapid Cooling or Anti-Solvent Addition: Abruptly lowering the temperature or quickly adding an anti-solvent (like ethanol or acetone) dramatically decreases CLP solubility, creating a high supersaturation state.[3][6]

    • Solution: Implement a controlled, slower cooling profile or a gradual, dropwise addition of the anti-solvent. This maintains a lower, more stable level of supersaturation, favoring the growth of existing crystals over the formation of new nuclei. A patent for L-calcium lactate synthesis suggests coupling an initial anti-solvent crystallization with a subsequent slow cooling stage to promote crystal growth.[7]

  • High Reactant Concentration: Starting with highly concentrated solutions of lactic acid and a calcium source (e.g., calcium carbonate) can generate a burst of nucleation upon reaction.[8]

    • Solution: Begin with more dilute reactant solutions. While this may slightly reduce overall yield per batch volume, it provides better control over the rate of CLP formation and, consequently, the level of supersaturation.

  • Insufficient Agitation (at the start): Inadequate mixing during the initial phase of crystallization can create localized pockets of very high supersaturation, leading to bursts of nucleation.

    • Solution: Ensure vigorous and uniform agitation, especially during reactant addition and the initial cooling phase, to homogenize the solution and distribute the solute evenly.

Question 2: I'm observing a wide particle size distribution (PSD) with both large crystals and fine particles. What causes this inconsistency?

Answer:

A broad PSD, or crystal polymorphism, is often symptomatic of secondary nucleation and inconsistent growth rates. Secondary nucleation occurs when new crystals are formed from contact between existing crystals and the impeller or reactor walls. This "seeding" of new, smaller crystals alongside the growing primary ones leads to a bimodal or broad distribution.

Causality & Solutions:

  • High Agitation Speed (during growth phase): While good mixing is crucial initially, excessively high stirrer speeds during the crystal growth phase can cause attrition. The collision of growing crystals with each other and with the equipment generates fragments that act as new nucleation sites.

    • Solution: Employ a two-stage agitation profile. Use a higher speed during initial mixing and dissolution, then reduce the speed once nucleation has begun and the focus shifts to crystal growth. This minimizes mechanical stress on the growing crystals.

  • Temperature Fluctuations: Unstable temperature control can cause cycles of dissolution and re-precipitation. Smaller crystals may dissolve during slight temperature increases and then rapidly re-nucleate upon cooling, contributing to the population of fines.[9]

    • Solution: Utilize a precision temperature control system (e.g., a jacketed reactor with a reliable circulator) to maintain a stable temperature or a smooth, monotonic cooling ramp. Avoid temperature swings of more than ±1°C.

  • Impurity Presence: Certain impurities can act as nucleation promoters or growth inhibitors on specific crystal faces, altering the crystal habit and contributing to a wider size distribution.

    • Solution: Ensure high-purity reactants and solvents. If impurities are suspected, consider recrystallization of the starting materials or the final product. A Chinese patent suggests using activated carbon to decolorize and remove impurities from the fermentation broth before crystallization.[7]

Question 3: The crystal morphology is inconsistent. Sometimes I get needles, other times plates or agglomerates. How can I control the crystal habit?

Answer:

Crystal habit is determined by the relative growth rates of different crystal faces. Factors that influence these rates, such as solvent, pH, and impurities, will alter the final crystal shape.[4][10] For CLP, needle-like crystals are a common morphology.[7]

Causality & Solutions:

  • pH of the Crystallization Medium: The pH directly influences the solubility of calcium lactate and the availability of lactate ions.[11][12] Changes in pH can alter the charge on crystal surfaces, affecting how solute molecules integrate and thus modifying the relative growth rates of different faces.

    • Solution: Tightly control the pH of the solution throughout the crystallization process. A pH range of 6.0-8.0 is often cited for consistent L-calcium lactate crystallization.[7] Use a calibrated pH meter and make adjustments with dilute acid or base as needed. A lower pH (e.g., below 5.3) has been shown to increase the concentration of soluble calcium, which can trigger crystallization.[11][12][13]

  • Solvent System: The choice of solvent or anti-solvent affects solute-solvent interactions, which in turn influences which crystal faces grow fastest.

    • Solution: Maintain a consistent solvent system. If using an anti-solvent like ethanol, the final water/ethanol ratio must be precisely controlled batch-to-batch. The solubility of CLP decreases significantly with an increasing mole fraction of ethanol or acetone.[3][6]

  • Supersaturation Level: Very high supersaturation can lead to dendritic or skeletal growth, which can easily break and form agglomerates. A lower, more controlled supersaturation level promotes more uniform, faceted growth.

    • Solution: As detailed in Question 1, control the rate of supersaturation generation by optimizing cooling rates and reactant/anti-solvent addition profiles.

Question 4: My yield is low, and a significant amount of CLP remains in the mother liquor. How can I improve the crystallization yield?

Answer:

Low yield indicates that the final concentration of CLP in the mother liquor is well above its saturation point at the final temperature, meaning crystallization was incomplete.

Causality & Solutions:

  • Insufficient Cooling or Anti-Solvent: The final temperature may be too high, or the amount of anti-solvent added may be insufficient, leaving the CLP more soluble than desired. CLP solubility increases with temperature and decreases with the addition of anti-solvents like ethanol.[6][14]

    • Solution: Ensure the crystallization mixture reaches the target low temperature (e.g., 5-20°C) and is held there for a sufficient duration (aging) to allow for maximum precipitation.[7] Also, verify that the final anti-solvent concentration is high enough to minimize solubility.

  • Short Crystallization Time: Crystallization is a time-dependent process. If the solution is filtered too soon, the system may not have had enough time to reach equilibrium. Some industrial processes mention crystallization times of 72-120 hours for complete precipitation.[8][15]

    • Solution: Increase the "aging" or "holding" time at the final crystallization temperature. Monitor the solute concentration in the mother liquor over time (e.g., using refractometry or HPLC) to determine when it plateaus, indicating the completion of crystallization.

  • Presence of Racemic Mixtures: The DL (racemic) form of calcium lactate is much less soluble in water than the pure L or D isomers.[16] If your process produces a mixture, this can affect the overall solubility and crystallization behavior. The production of D(-)-lactate by certain bacteria has been linked to calcium lactate crystallization in cheese.[17][18]

    • Solution: Control the stereochemistry of the lactic acid source. If using a fermentation process, select a microorganism that produces a pure isomer. For chemical synthesis, use a stereochemically pure lactic acid.

Key Process Parameters & Their Impact

The successful control of CLP crystallization relies on the careful manipulation of several key parameters. The table below summarizes their general effects.

ParameterEffect on Crystal SizeEffect on MorphologyRationale & Key Insights
Cooling Rate Slower cooling increases sizeSlower cooling promotes more well-defined, faceted crystalsA slow rate maintains low supersaturation, favoring growth over nucleation. Rapid cooling causes "crash" precipitation of fine powders.
Supersaturation Lower levels increase sizeLower levels favor equilibrium shapes (e.g., needles, plates)The primary driving force for crystallization. High levels lead to uncontrolled nucleation and dendritic growth.[5][19]
Agitation Speed Moderate speed is optimalCan affect agglomerationToo low leads to poor heat/mass transfer. Too high causes secondary nucleation and crystal breakage (attrition).
pH Indirect effect via solubilityStrong influenceAffects the solubility of CLP and the surface charge of growing crystals, altering relative face growth rates. A pH of 6-8 is recommended.[7]
Aging Time Longer time can increase size (via Ostwald ripening)Can improve crystal perfectionAllows the system to reach equilibrium, potentially dissolving smaller, less stable crystals and re-depositing the material onto larger ones.
Anti-Solvent Ratio Higher ratio can decrease sizeCan induce different habitsIncreasing the anti-solvent (e.g., ethanol) concentration drastically reduces solubility, which can increase supersaturation if not added slowly.[6]

Visualizing the Crystallization Process

The following diagram illustrates the key relationships between process parameters and the fundamental stages of crystallization, guiding the user toward achieving the desired crystal attributes.

CLP_Crystallization cluster_params Process Parameters (Inputs) cluster_mechanism Crystallization Mechanism cluster_outputs Crystal Attributes (Outputs) CoolingRate Cooling Rate Supersaturation Supersaturation Level CoolingRate->Supersaturation Directly Creates Agitation Agitation Nucleation Nucleation Rate Agitation->Nucleation Induces Secondary Growth Growth Rate Agitation->Growth Affects Mass Transfer pH pH Control pH->Supersaturation Modifies Solubility AntiSolvent Anti-Solvent Addition AntiSolvent->Supersaturation Directly Creates Concentration Reactant Concentration Concentration->Supersaturation Directly Creates Supersaturation->Nucleation Drives (High SS -> High Rate) Supersaturation->Growth Drives (Low SS -> Favors Growth) Nucleation->Growth Competes for Solute Size Crystal Size Nucleation->Size High Rate -> Small Size Growth->Size High Rate -> Large Size Morphology Crystal Morphology Growth->Morphology Face-Specific Rates -> Shape

Sources

Validation & Comparative

A Comparative Guide to the Bioavailability of Calcium Lactate Pentahydrate and Calcium Citrate in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the bioavailability of two commonly used calcium salts, Calcium Lactate Pentahydrate and Calcium Citrate, with a focus on preclinical animal models. The information presented herein is synthesized from established experimental data and is intended to assist researchers in making informed decisions for their study designs.

Introduction: The Critical Role of Calcium Bioavailability

Calcium is an essential mineral for a multitude of physiological processes, including bone mineralization, nerve transmission, and muscle contraction. In preclinical research, particularly in studies involving skeletal development, osteoporosis models, and toxicology, ensuring adequate and predictable calcium absorption is paramount. The bioavailability of a calcium salt, which is the fraction of the ingested dose that is absorbed and utilized by the body, is a key determinant of its efficacy. This guide focuses on two widely used organic calcium salts: this compound and Calcium Citrate.

Physicochemical Properties Influencing Bioavailability

The bioavailability of a calcium salt is intrinsically linked to its physicochemical properties, primarily its solubility and dissolution rate. These characteristics govern the release of free calcium ions (Ca2+) in the gastrointestinal tract, which is the form that can be absorbed by the intestinal epithelium.

PropertyThis compoundCalcium Citrate
Molecular Formula C6H10CaO6·5H2O[1][2]C12H10Ca3O14 · 4H2O[3]
Molecular Weight 308.30 g/mol [1][2]570.51 g/mol [3]
Calcium Content Approximately 14%[4]Approximately 21%[5]
Solubility in Water 79 g/L at 25°C[6]0.85 g/L at 18°C, 0.95 g/L at 25°C[7]

Key Insights:

  • Solubility: this compound exhibits significantly higher water solubility compared to Calcium Citrate.[6] This property suggests that it may dissolve more readily in the gastrointestinal fluids, potentially leading to a faster release of calcium ions for absorption.

  • pH-Dependent Solubility: While not explicitly detailed in the provided search results for both, the chemical nature of the salts suggests their solubility can be influenced by the pH of the surrounding medium. Citrate's solubility is known to be pH-dependent.

Comparative Bioavailability in Animal Models: A Synthesis of Evidence

Direct head-to-head comparisons of this compound and Calcium Citrate in animal models are not extensively detailed in the provided search results. However, we can infer their relative bioavailability based on studies that have evaluated each salt individually or in comparison to other calcium sources.

One study in vitamin D-deficient or -replete rats found that the differences in bioavailability between calcium carbonate, DL-calcium lactate, L-calcium lactate, and powdered oyster shell calcium were small and not statistically significant.[8] This suggests that under certain conditions, the body can utilize calcium from these different sources to a similar extent.[8]

Another study in mice compared the absolute bioavailability of several calcium salts and found the rank to be calcium ascorbate > calcium L-lactate ≥ calcium acetate > calcium chloride.[9] This indicates that the lactate salt has favorable absorption characteristics.

While a direct comparative study with calcium citrate was not found, the significantly higher solubility of calcium lactate suggests a potential for more rapid and efficient absorption, particularly in the upper small intestine.[6]

Experimental Protocols for Assessing Calcium Bioavailability in Animal Models

To provide a framework for researchers, this section outlines standardized protocols for evaluating calcium bioavailability in rodent models.

Animal Model Selection and Acclimation
  • Species: Sprague-Dawley rats or C57BL/6 mice are commonly used due to their well-characterized physiology and genetics.

  • Acclimation: Animals should be acclimated for a minimum of one week to the housing conditions (controlled temperature, humidity, and 12-hour light/dark cycle) and provided with standard chow and water ad libitum.

Study Design: A Comparative Bioavailability Protocol

This protocol is designed to compare the bioavailability of this compound and Calcium Citrate.

G cluster_0 Pre-Study Phase cluster_1 Experimental Phase cluster_2 Analysis Phase Acclimation Animal Acclimation (1 week) Randomization Randomization into Treatment Groups Acclimation->Randomization GroupA GroupA Randomization->GroupA Group A: Calcium Lactate Pentahydrate GroupB GroupB Randomization->GroupB Group B: Calcium Citrate GroupC GroupC Randomization->GroupC Control Group: Vehicle Dosing Oral Gavage Administration GroupA->Dosing GroupB->Dosing GroupC->Dosing Blood Sampling\n(Time Points) Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood Sampling\n(Time Points) Urine & Feces\nCollection Metabolic Cages for Excreta Collection Blood Sampling\n(Time Points)->Urine & Feces\nCollection Serum Calcium\nAnalysis Atomic Absorption Spectroscopy (AAS) Urine & Feces\nCollection->Serum Calcium\nAnalysis Bone Mineral\nDensity (BMD)\nAnalysis Dual-Energy X-ray Absorptiometry (DEXA) Serum Calcium\nAnalysis->Bone Mineral\nDensity (BMD)\nAnalysis Data Analysis\n& Comparison Statistical Analysis of Bioavailability Parameters Bone Mineral\nDensity (BMD)\nAnalysis->Data Analysis\n& Comparison

Caption: Experimental workflow for a comparative bioavailability study.

Step-by-Step Methodology:

  • Dietary Control: Prior to the study, animals are placed on a calcium-deficient diet for a defined period (e.g., 7-14 days) to standardize baseline calcium levels.

  • Dosing: On the day of the study, fasted animals are administered a single oral dose of either this compound, Calcium Citrate, or a vehicle control via gavage. The doses should be equimolar in terms of elemental calcium.

  • Blood Collection: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or saphenous vein).[10]

  • Serum Analysis: Serum is separated from the blood samples, and calcium concentrations are determined using Atomic Absorption Spectroscopy (AAS).[10]

  • Pharmacokinetic Analysis: The serum calcium concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum serum calcium concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total calcium absorption over time.

  • Bone Mineral Density (BMD) Measurement: At the end of the study, bone mineral density can be assessed using Dual-Energy X-ray Absorptiometry (DEXA) on excised femurs or tibias.[11][12][13][14] This provides a measure of long-term calcium deposition.

Protocol for Bone Mineral Density (BMD) Measurement using DEXA

G Start Anesthetize Mouse Position Position Mouse on DEXA Scanner Bed Start->Position Scan Perform Whole-Body or Regional Scan Position->Scan Analyze Analyze Scan Data (Define Region of Interest - ROI) Scan->Analyze Recover Monitor Animal Recovery Scan->Recover Calculate Calculate BMD, BMC, and Bone Area Analyze->Calculate

Caption: Workflow for Bone Mineral Density (BMD) measurement using DEXA.

Detailed Steps:

  • Anesthesia: The animal is anesthetized using a suitable anesthetic agent (e.g., isoflurane or pentobarbital).[12]

  • Positioning: The anesthetized animal is placed on the DEXA scanner bed in a prone position.[14]

  • Scanning: A whole-body or region-specific (e.g., femur, spine) scan is performed according to the manufacturer's instructions.[11]

  • Analysis: The acquired scan is analyzed using the accompanying software to define the region of interest (ROI) and calculate BMD (g/cm²), Bone Mineral Content (BMC, g), and bone area (cm²).[14]

Data Presentation and Interpretation

The quantitative data from the bioavailability studies should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterThis compoundCalcium Citrate
Cmax (mg/dL) 12.5 ± 0.811.2 ± 0.6
Tmax (hours) 1.5 ± 0.32.0 ± 0.4
AUC0-24h (mg·h/dL) 180 ± 15165 ± 12

*Indicates a statistically significant difference (p < 0.05) compared to Calcium Citrate.

Table 2: Hypothetical Bone Mineral Density Data

ParameterThis compoundCalcium CitrateControl
Femoral BMD (g/cm²) 0.058 ± 0.004*0.055 ± 0.0030.045 ± 0.005

*Indicates a statistically significant difference (p < 0.05) compared to the Control group.

Causality and Mechanistic Insights

The observed differences in bioavailability can be attributed to the fundamental physicochemical properties of the two salts.

G cluster_0 This compound cluster_1 Calcium Citrate CLP High Water Solubility CLP_Dissolution Rapid Dissolution in GI Tract CLP->CLP_Dissolution CLP_Absorption Increased Free Ca2+ for Absorption CLP_Dissolution->CLP_Absorption CC Lower Water Solubility CC_Dissolution Slower Dissolution in GI Tract CC->CC_Dissolution CC_Absorption Gradual Release of Ca2+ for Absorption CC_Dissolution->CC_Absorption

Caption: Relationship between solubility and calcium ion availability.

The higher solubility of this compound likely leads to a more rapid and complete dissolution in the stomach and upper small intestine, creating a higher concentration gradient of free calcium ions available for both passive and active transport across the intestinal wall.[6] In contrast, the lower solubility of Calcium Citrate might result in a slower and more sustained release of calcium ions, potentially leading to a lower peak serum concentration but possibly a longer duration of absorption.[7]

Conclusion and Recommendations

Based on its superior solubility, This compound is likely to exhibit a higher rate and potentially a greater extent of absorption in animal models compared to Calcium Citrate . This makes it a suitable choice for studies requiring a rapid increase in serum calcium levels or for ensuring maximal calcium uptake.

However, the choice of calcium salt should always be guided by the specific research question. For studies investigating sustained calcium release or those where a rapid spike in serum calcium is undesirable, Calcium Citrate may be a more appropriate option.

References

  • Calcium citrate. In: Wikipedia. [Link]

  • Body Composition (DEXA lean/fat) Protocol - IMPReSS. Mousephenotype.org. [Link]

  • This compound. Ataman Kimya. [Link]

  • Calcium lactate. In: Wikipedia. [Link]

  • A new technique for precisely and accurately measuring lumbar spine bone mineral density in mice using clinical dual energy X-ray absorptiometry (DXA). National Center for Biotechnology Information. [Link]

  • This compound. Henan Honghui Biotechnology Co., Ltd. [Link]

  • Bone Mineral Content and Density. In: Current Protocols in Mouse Biology. [Link]

  • Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility. ScienceDirect. [Link]

  • Tricalcium Citrate | Mineral Salts | MINERALS & SOLUTIONS. Jungbunzlauer. [Link]

  • CALCIUM LACTATE USP PENTAHYDRATE. PCCA. [Link]

  • CALCIUM CITRATE. Food and Agriculture Organization of the United Nations. [Link]

  • Tricalcium Citrate. National Center for Biotechnology Information. [Link]

  • Gross Body Composition (DEXA). MMPC. [Link]

  • A Simple Test of Intestinal Absorption of Calcium in Rats. Karger Publishers. [Link]

  • A simple test of intestinal absorption of calcium in rats. National Center for Biotechnology Information. [Link]

  • A new technique for measuring intestinal calcium absorption in the rat. National Center for Biotechnology Information. [Link]

  • Bioavailability study of calcium sandoz-250 by atomic absorption spectroscopy in albino rats. National Center for Biotechnology Information. [Link]

  • calcium bioavailability of calcium carbonate based diets for male growing rats. Semantic Scholar. [Link]

  • Bioavailability of calcium from calcium carbonate, DL-calcium lactate, L-calcium lactate and powdered oyster shell calcium in vitamin D-deficient or -replete rats. National Center for Biotechnology Information. [Link]

  • Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females. National Center for Biotechnology Information. [Link]

  • Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics. National Center for Biotechnology Information. [Link]

  • Calcium bioavailability from calcium carbonate and calcium citrate. Semantic Scholar. [Link]

  • Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females; A randomized, double-blind, comparator-controlled, crossover study. Frontiers. [Link]

Sources

A Comparative Guide to Validating the Purity of Calcium Lactate Pentahydrate: The Superiority of HPLC-Based Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients is not merely a regulatory hurdle; it is a fundamental requirement for product safety and efficacy. Calcium Lactate Pentahydrate, widely used as a calcium source in therapeutics and as an excipient in solid dosage forms, is no exception.[1] Its purity can directly impact the stability, bioavailability, and safety profile of the final pharmaceutical product.[2]

This guide provides an in-depth analysis of the methodologies used to validate the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, compare HPLC with traditional pharmacopeial methods, and provide actionable protocols to establish a robust, self-validating system for quality control.

The Analytical Challenge: More Than Just Calcium Content

Validating the quality of this compound involves two distinct goals: determining the assay (the amount of the active calcium salt, typically by measuring calcium content) and assessing purity (quantifying the level of undesirable organic and inorganic impurities). While official monographs in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide methods for assay and specific impurity tests, they often lack the specificity required to profile and quantify structurally related organic impurities.[3][4][5]

Potential organic impurities can arise from the manufacturing process or degradation and may include other organic acids such as formic, acetic, succinic, or malic acid.[6][7][8] The presence of these impurities, even in small amounts, can affect the product's physicochemical properties and therapeutic performance. Therefore, a highly specific, stability-indicating method is required.

HPLC as the Gold Standard for Organic Purity

While traditional methods like complexometric titration are effective for assaying the calcium content, they are blind to organic impurities.[1][9] HPLC, particularly through Ion-Exclusion Chromatography (IEC) , emerges as the superior technique for separating and quantifying lactate from other structurally similar organic acids.[9][10]

The Principle of Ion-Exclusion Chromatography (IEC)

IEC is a powerful mode of HPLC tailored for the separation of weak organic acids. The core of this technique lies in the principle of charge repulsion.[8][10]

  • Stationary Phase: The column contains a stationary phase composed of a sulfonated polymer resin. The sulfonate groups (-SO₃⁻) are fully ionized, creating a fixed negative charge on the surface of the resin.

  • Mobile Phase: A dilute, strong mineral acid (e.g., sulfuric or phosphoric acid) is used as the eluent. This acidic mobile phase protonates the weak organic acids (like lactic acid) to their neutral, non-ionized form.

  • Separation Mechanism:

    • Strong Acids & Anions (e.g., Cl⁻, SO₄²⁻): These remain fully ionized and are repelled by the negatively charged stationary phase. They do not enter the pores of the resin and are "excluded," eluting very quickly in or near the void volume.[7]

    • Weak Organic Acids (e.g., Lactic Acid): In their protonated, neutral state, these acids can freely partition into the pores of the stationary phase resin. Their retention is governed by a combination of ion-exclusion and reversed-phase mechanisms, allowing for their separation from each other based on differences in pKa and hydrophobicity.[8][11]

This mechanism provides exceptional specificity, allowing for the clear resolution of the lactate peak from other potential organic acid impurities.

Experimental Protocol: Purity Determination by HPLC-IEC

This protocol describes a self-validating system for determining the organic purity of this compound.

1. Instrumentation and Conditions

ParameterSpecificationRationale
HPLC System Isocratic HPLC with UV or Refractive Index (RI) DetectorStandard instrumentation suitable for QC environments.
Column Polymer-based Ion-Exclusion Column (e.g., Shodex KC-811, Bio-Rad Aminex HPX-87H)Specifically designed for organic acid separation. Fulfills USP L17 and L22 requirements.[11]
Mobile Phase 0.005 M Sulfuric Acid or 0.1% Phosphoric Acid in HPLC-grade waterA dilute strong acid is required to protonate the lactate and ensure retention by the IEC mechanism.[8][11]
Flow Rate 0.8 mL/minA typical flow rate that provides good separation efficiency without generating excessive backpressure.
Column Temp. 40 °CElevated temperature improves peak shape (reduces tailing) and can enhance resolution between closely eluting acids.[8]
Detector UV at 210 nmCarboxylic acids exhibit absorbance at low UV wavelengths. This provides good sensitivity.[9]
Injection Vol. 20 µLStandard volume for achieving good peak response without overloading the column.

2. Reagent and Solution Preparation

  • Mobile Phase: Prepare the chosen mobile phase. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum degassing. Causality: Filtering removes particulates that can damage the column, while degassing prevents air bubbles from disrupting the detector signal.

  • Diluent: Use the mobile phase as the diluent to ensure sample compatibility and sharp peak shapes.

  • Standard Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is a cornerstone of a trustworthy protocol.[12]

  • Procedure: Inject the Standard Solution five times consecutively.

  • Acceptance Criteria:

    • Repeatability: The Relative Standard Deviation (%RSD) of the lactate peak area for the five injections should be ≤ 2.0%.

    • Tailing Factor (T): The tailing factor for the lactate peak should be ≤ 2.0.

    • Theoretical Plates (N): The column efficiency for the lactate peak should be ≥ 2000.

4. Analysis Procedure

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Perform the System Suitability Test as described above. If it fails, troubleshoot the system before proceeding.

  • Inject the Standard Solution once.

  • Inject the Sample Solution in duplicate.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Filter & Degas) P2 Prepare Standard & Sample Solutions A1 System Equilibration P2->A1 Load onto Autosampler A2 System Suitability Test (5x Standard Injections) A1->A2 A3 Analyze Blank, Standard, & Samples A2->A3 D1 Integrate Chromatograms A3->D1 D2 Calculate Purity (Area % Normalization) D1->D2 D3 Generate Report D2->D3

Caption: High-level workflow for HPLC purity analysis.

5. Data Interpretation and Purity Calculation

The purity is determined using an area normalization calculation. This method assumes that the response factor of any potential impurities is similar to that of the main lactate peak.

Formula: Purity (%) = (Area of Lactate Peak / Total Area of All Peaks) × 100

Comparison with Alternative Analytical Techniques

To fully appreciate the advantages of HPLC, it's essential to compare it with other common methods, particularly those listed in pharmacopeias for assay purposes.

FeatureHPLC (Ion-Exclusion)Complexometric Titration (USP/EP Assay)Acidity/Alkalinity Titration
Principle Chromatographic separation based on ion-exclusion and partitioning.[6][10]Chelation of Calcium ions (Ca²⁺) by EDTA at a specific pH, detected by a colorimetric indicator.[3][4][13]Neutralization of acidic or basic functional groups with a standardized base or acid.[3][14]
Primary Use Purity: Specifically for quantifying organic impurities and degradation products.Assay: Quantifies the total amount of Calcium, which is used to calculate the strength of the calcium lactate salt.[15]Limit Test: Checks for excess free acid or base; not quantitative for specific impurities.[4]
Specificity Very High: Can separate lactate from numerous other organic acids.None for Organic Impurities: Measures total calcium content, irrespective of the counter-ion or other organic molecules present.Very Low: Measures the total acidic or basic character of the sample. Cannot distinguish between different impurities.
Sensitivity High: Can detect and quantify impurities at levels below 0.1%.Low: Not suitable for trace impurity analysis.Low: Only detects bulk acidity or alkalinity.
Quantification Precise quantification of individual impurities and the main component.Precise quantification of total calcium content only.Non-specific; provides a general limit.
Throughput Moderate; typical run times are 15-30 minutes per sample.High; can be performed quickly.High; very rapid test.

Trustworthiness Through Method Validation

The HPLC protocol described is a powerful tool, but its results are only trustworthy if the method itself is validated. According to International Council for Harmonisation (ICH) guidelines, any analytical method used for quality control must undergo a formal validation process to demonstrate its suitability for the intended purpose.[2][16]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[2]

  • Linearity & Range: Demonstrating a direct, proportional relationship between concentration and detector response over a specified range.[12]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Purity Validation Logic

Validation_Logic Start HPLC Purity Analysis Check_Main_Peak Is main peak area > 99.0%? Start->Check_Main_Peak Check_Impurities Is any single impurity > 0.1%? Check_Main_Peak->Check_Impurities Yes Fail Material Fails Purity Specification (Investigate OOS) Check_Main_Peak->Fail No Pass Material Meets Purity Specification Check_Impurities->Pass No Check_Impurities->Fail Yes

Caption: Simplified decision logic for purity validation.

Conclusion

For the comprehensive quality assessment of this compound, a multi-faceted approach is necessary. While pharmacopeial titration methods are suitable and established for assaying the calcium content, they are fundamentally inadequate for determining organic purity.

High-Performance Liquid Chromatography, specifically using an Ion-Exclusion mechanism, provides the necessary specificity, sensitivity, and quantitative power to resolve and measure process-related impurities and degradation products. It stands as the authoritative method for generating a complete purity profile, ensuring that the material meets the stringent quality standards required for pharmaceutical use. By implementing a properly developed and validated HPLC method, researchers and drug developers can have the highest degree of confidence in the quality of their starting materials, a critical step in ensuring the safety and efficacy of the final medicinal product.

References

  • Diduco. (n.d.). Separation of organic acids by ion-exclusion chromatography. Retrieved from [Link]

  • Shodex. (n.d.). Ion Exclusion Chromatography Columns. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Organic Acid Counterions by Ion Exclusion Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Ion Exclusion HPLC. Retrieved from [Link]

  • Dong, M. W. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 22(8), 746-757. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). CALCIUM LACTATE. Retrieved from [Link]

  • USP. (2006). USP Monographs: Calcium Lactate. USP29-NF24. Retrieved from [Link]

  • USPBPEP. (n.d.). usp31nf26s1_m11820, USP Monographs: Calcium Lactate Tablets. Retrieved from [Link]

  • Scribd. (n.d.). Calciumlactate 1. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Calcium Lactate. Retrieved from [Link]

  • European Union Reference Laboratory for Feed Additives. (2021, May 26). Addendum to the EURL evaluation report Reference: FAD-2010-0133 (lactic acid and calcium lactate). Retrieved from [Link]

  • Kavitha, K. Y., Magesh, S., Mohamed Wasim Akthar, H., & Mohan, R. (2024). ANALYSIS OF CALCIUM LACTATE. World Journal of Pharmaceutical Science and Research, 3(6), 390-407. Retrieved from [Link]

  • Scharlab. (n.d.). This compound, Pharmpur®, Ph Eur, BP, USP. Retrieved from [Link]

  • Singh, S., & Singh, B. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 8(4), 213-219. Retrieved from [Link]

  • Patel, D. P. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. JETIR. Retrieved from [Link]

  • Markovich, R. J., et al. (2004). Development and validation of HPLC methods for... Journal of Pharmaceutical and Biomedical Analysis, 35(4), 847-857. Retrieved from [Link]

  • Dadhich, B., Goyal, R., & Agarwal, D. (2020). A Review On: Development and Validation of HPLC in Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Research and Development, 8(4). Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, Extra Pure, SLR, meets analytical specification of Ph.Eur., BP, USP, Fisher Chemical. Retrieved from [Link]

  • USP. (2011, November 22). Calcium Lactate. Retrieved from [Link]

  • USP. (n.d.). Calcium Lactate. Retrieved from [Link]

  • Lee, J. H., et al. (2016). Physicochemical Properties of Calcium Lactate Prepared by Single-Phase Aragonite Precipitated Calcium Carbonate. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1787-1796. Retrieved from [Link]

  • Nguyen, T. A., et al. (2024). Research on the production of high-purity calcium lactate from poultry eggshells and their application in food. Food Science and Technology. Retrieved from [Link]

  • Mahgoub, S. (2017). Validated RP-HPLC Method for Identification and Simultaneous Quantitation of Calcium Gluconate and Calcium Phospholactate in Combined Dosage Form. JSM Chemistry, 5(2), 1047. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Crystalline Structure Confirmation: An In-Depth Analysis of Calcium Lactate Pentahydrate using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

In the pharmaceutical landscape, the physical form of an active pharmaceutical ingredient (API) or excipient is as critical as its chemical composition. For materials like Calcium Lactate Pentahydrate—a common calcium supplement and excipient—the specific crystalline arrangement and hydration state directly influence vital properties such as solubility, stability, and bioavailability.[1] Ensuring the correct polymorphic form and hydration level is not merely a quality control checkpoint; it is a fundamental requirement for consistent product performance and regulatory compliance.[2]

This guide provides an in-depth, experience-driven comparison of analytical techniques for confirming the crystalline structure of this compound. We will focus on the practical application of Powder X-ray Diffraction (PXRD) as the principal method for routine analysis and objectively compare its performance against alternative and complementary techniques. The methodologies and insights presented herein are designed for researchers, scientists, and drug development professionals who require robust, reliable, and scientifically sound analytical strategies.

Part 1: Powder X-ray Diffraction (PXRD) – The Workhorse for Crystalline Phase Analysis

Powder X-ray Diffraction is the cornerstone technique for the identification and quality control of crystalline materials in the pharmaceutical industry.[3] Its utility stems from a simple, yet profound principle: every crystalline solid has a unique atomic lattice that diffracts X-rays in a predictable, fingerprint-like pattern.

The Causality Behind the Technique: Why PXRD?

The choice of PXRD is rooted in its ability to provide direct, unambiguous information about the long-range atomic order that defines a crystal structure. When a beam of monochromatic X-rays interacts with a crystalline sample, constructive interference occurs at specific angles, dictated by the spacing between atomic planes in the crystal lattice. This relationship is described by Bragg's Law (nλ = 2d sinθ). The resulting diffractogram—a plot of diffraction intensity versus the diffraction angle (2θ)—is a unique characteristic of a specific crystalline phase.[4][5]

For a polycrystalline powder like this compound, PXRD is ideal because the sample consists of countless microcrystals in random orientations. This randomness ensures that all possible diffraction planes are exposed to the X-ray beam, generating a complete and representative diffraction pattern for phase identification.[6][7] This technique is powerful enough to differentiate between various forms, including different hydrates and even enantiomeric variants, such as the L- and DL- forms of this compound.[8][9]

Experimental Protocol: A Self-Validating System for Structure Confirmation

The following protocol is designed to be a self-validating system. Each step is chosen to minimize ambiguity and ensure the trustworthiness of the final result.

1. Sample Preparation: The Foundation of Quality Data

  • Objective: To produce a fine, homogenous powder with randomly oriented crystallites, eliminating 'preferred orientation' which can skew the relative intensities of diffraction peaks.

  • Methodology:

    • Place approximately 200-300 mg of the this compound sample into an agate mortar.

    • Gently grind the sample with a pestle for 2-3 minutes. The goal is a consistent, fine powder, ideally with a particle size of less than 10 micrometers.[3] Avoid overly aggressive grinding, which can induce amorphization or phase changes in some materials.

    • Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim. This is critical for accurate 2θ angle measurement.

2. Instrument Setup & Data Acquisition

  • Objective: To collect a high-quality diffraction pattern across a relevant angular range that captures all characteristic peaks of this compound.

  • Typical Parameters:

    Parameter Value Rationale
    Radiation Source Cu Kα (λ = 1.5406 Å) Standard, high-intensity source for pharmaceutical analysis.
    Voltage & Current 40 kV & 40 mA Provides sufficient X-ray flux for good signal-to-noise ratio.
    Scan Range (2θ) 5° to 50° This range covers the most intense and characteristic diffraction peaks for calcium lactate hydrates.
    Step Size 0.02° Ensures sufficient data points to accurately define peak shapes and positions.

    | Scan Speed | 1-2°/minute | A balance between achieving good signal intensity and maintaining reasonable analysis time. |

3. Data Analysis & Interpretation

  • Objective: To confirm the identity of the sample by matching its experimental diffraction pattern to a known reference standard.

  • Methodology:

    • Process the raw data to identify the angular positions (2θ) and relative intensities of the diffraction peaks.

    • Compare the experimental peak list against a reference pattern from a database, such as the International Centre for Diffraction Data (ICDD). For example, the reference card for calcium DL-lactate pentahydrate is ICDD 00-029-1596.[9][10]

    • A successful match is confirmed if the experimental peak positions align with the reference pattern within a small tolerance (typically ±0.1° 2θ) and the relative intensities are in good agreement.

Hypothetical Data for Confirmation:

Experimental 2θ (°) Reference 2θ (°) (ICDD 00-029-1596) Relative Intensity (%) Match
8.81 8.82 100
11.45 11.46 85
17.65 17.67 70
23.10 23.11 55

| 29.88 | 29.90 | 60 | ✓ |

Visualization of the PXRD Workflow

PXRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Grind Sample (200-300 mg) Load Pack into Holder Prep->Load Homogenous Powder Acquire Run XRD Scan (5-50° 2θ) Load->Acquire Process Identify Peak Positions & Intensities Acquire->Process Compare Compare to Database (e.g., ICDD) Process->Compare Confirm Confirm Structure Compare->Confirm Successful Match Method_Selection Start Analytical Goal? Goal1 Need to solve the absolute 3D structure? Start->Goal1 Yes Goal2 Need to confirm the identity of a known crystal phase? Start->Goal2 No Tech1 Use SCXRD Goal1->Tech1 Goal3 Need to quantify water content or assess thermal stability? Goal2->Goal3 No Tech2 Use PXRD Goal2->Tech2 Yes Goal4 Need rapid screening or in-process monitoring? Goal3->Goal4 No Tech3 Use DSC / TGA Goal3->Tech3 Yes Tech4 Use Raman / FTIR Goal4->Tech4 Yes Tech2->Tech3 Complementary for hydration analysis

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

For the routine confirmation of the crystalline structure of this compound, Powder X-ray Diffraction (PXRD) stands as the most appropriate, reliable, and authoritative technique. It provides direct, unambiguous evidence of the crystal phase, which is essential for ensuring product quality and consistency in a regulated environment.

However, a truly comprehensive understanding of a hydrated crystalline material is best achieved through a multi-technique approach. The quantitative data on water content from DSC/TGA and the rapid, sensitive screening capabilities of Vibrational Spectroscopy serve as powerful complements to the definitive structural information provided by PXRD. By understanding the causality behind each method and leveraging their synergistic strengths, researchers and scientists can build a robust analytical strategy that guarantees the integrity of their materials and the success of their development programs.

References

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. [Link]

  • Raman Spectroscopy for Pharmaceutical. HORIBA. [Link]

  • Raman Spectroscopy for Pharmaceutical Analysis & Quality Control. (2021, September 9). Contract Pharma. [Link]

  • What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Drawell. [Link]

  • Raman Spectroscopy for Pharma. Part 1: Principles and Applications. European Pharmaceutical Review. [Link]

  • 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained. (2023, August 17). YouTube. [Link]

  • Pharmaceutical Applications of Raman Spectroscopy. (2014, April 1). American Pharmaceutical Review. [Link]

  • Raman Spectroscopy for Quantitative Analysis in the Pharmaceutical Industry. (2020). Journal of Pharmacy & Pharmaceutical Sciences, 23(1), 24-46. [Link]

  • The Difference Between Powder XRD and Single Crystal XRD. (2021, December 9). AZoOptics. [Link]

  • Powder X-ray diffraction can differentiate between enantiomeric variants of this compound crystal in cheese. (2014). Journal of Dairy Science, 97(12), 7354-7362. [Link]

  • Modulated DSC for Gas Hydrates Analysis. AKJournals. [Link]

  • XRD Cheese. Scribd. [Link]

  • Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. [Link]

  • Powder X-ray diffraction can differentiate between enantiomeric variants of this compound crystal in cheese. (2014). ResearchGate. [Link]

  • A Sustainable Slit Jet FTIR Spectrometer for Hydrate Complexes and Beyond. (2021). Molecules, 26(16), 4999. [Link]

  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2013). Journal of Chemical Education, 90(2), 236-239. [Link]

  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2013). ERIC. [Link]

  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012, December 12). American Chemical Society. [Link]

  • Characterization of dehydration and hydration behavior of this compound and its anhydrate. (2005). Colloids and Surfaces B: Biointerfaces, 46(3), 135-141. [Link]

  • Calcium lactate. Wikipedia. [Link]

  • Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods. (2018). CrystEngComm, 20(7). [Link]

  • Derivatives of O-H hydrate stretch IR spectra of CM in various mass... ResearchGate. [Link]

  • Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses. (2017). Applied Spectroscopy, 71(12), 2565-2575. [Link]

  • How Does XRD Compare To Other Analytical Techniques?. (2024, May 10). YouTube. [Link]

  • Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems. (2017). Accounts of Chemical Research, 50(12), 3041-3050. [Link]

  • How to Detect Water Content Using FTIR Techniques. (2024, June 22). Patsnap. [Link]

  • This compound. Ataman Kimya. [Link]

  • This compound. PubChem. [Link]

  • FTIR Analysis. RTI Laboratories. [Link]

  • Calcium Lactate. CD Formulation. [Link]

Sources

A Comparative Guide to Determining Water of Hydration in Calcium Lactate Pentahydrate via Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the pharmaceutical industry, the precise characterization of active pharmaceutical ingredients (APIs) and excipients is paramount to ensuring product quality, stability, and efficacy. The water of hydration within a crystalline solid is a critical quality attribute that can significantly influence a material's physical properties, including its flowability, compressibility, dissolution rate, and long-term stability.[1][2] Calcium Lactate Pentahydrate (Ca(C₃H₅O₃)₂·5H₂O), a common calcium supplement and food additive, serves as an excellent model compound for examining the analytical techniques used to quantify this bound water.

This guide provides an in-depth technical comparison of Thermogravimetric Analysis (TGA) with other established methods for determining the water of hydration. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.

The Principle and Rationale of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] Its application to hydrated compounds is rooted in a straightforward principle: as the material is heated, it will reach a temperature at which the hydrated water molecules are liberated, resulting in a distinct, quantifiable mass loss.[4][5]

The power of TGA lies not just in if a mass loss occurs, but how and when it occurs. This provides a thermal stability profile in addition to compositional information.

Causality Behind Experimental Choices for Hydrate Analysis

The design of a TGA experiment is critical for obtaining accurate and reproducible results. Each parameter is selected to isolate the dehydration event from other potential thermal processes, such as decomposition.

  • Heating Rate: The rate at which the sample temperature is increased directly impacts the resolution of thermal events. A slow heating rate (e.g., 5-10 °C/min) is generally preferred for hydrate analysis. This provides sufficient time for the water to diffuse out of the crystal lattice and be swept away, allowing for a clear separation between the dehydration of different water molecules (if they are bound with different energies) and the onset of sample decomposition.[4] Advanced techniques like high-resolution TGA can automatically adjust the heating rate to improve the separation of overlapping weight losses.

  • Atmosphere: An inert atmosphere, typically nitrogen gas, is essential. The purpose is to prevent thermo-oxidative degradation of the organic lactate moiety, which would introduce a confounding mass loss and invalidate the results. By purging the furnace with nitrogen, we ensure that the observed mass loss in the initial temperature range is exclusively due to the evolution of volatiles—in this case, water.

  • Temperature Range: The temperature program must be broad enough to encompass the entire dehydration event but should not extend so far as to cause unnecessary decomposition of the anhydrous material. For this compound, a range from ambient temperature (e.g., 25 °C) to approximately 300 °C is sufficient. Dehydration typically completes well below 200 °C, while the lactate itself begins to decompose at higher temperatures.[6]

  • Sample Preparation: A small, powdered sample (typically 5-10 mg) is used to ensure uniform heat distribution and to minimize thermal gradients within the sample, which could obscure the true transition temperatures.[7][8]

These experimental choices are aligned with principles outlined in standards such as ASTM E1131, which provides a framework for compositional analysis by thermogravimetry.[9][10][11]

Experimental Protocol: TGA of this compound

This protocol provides a self-validating system for determining the water of hydration. The validation comes from the comparison of the experimental mass loss to the theoretical value.

Instrumentation:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)

  • High-purity nitrogen gas supply

  • Microbalance

Procedure:

  • Instrument Preparation: Start the TGA instrument and allow it to equilibrate. Ensure the system is clean and has been recently tared.

  • Gas Flow: Set the nitrogen purge gas flow rate. A typical rate is 20-50 mL/min for the balance and 40-60 mL/min for the furnace to maintain an inert environment.

  • Sample Weighing: Tare a clean TGA pan (platinum or aluminum). Accurately weigh 5-10 mg of powdered this compound directly into the pan. Record the exact initial mass.

  • Loading: Carefully place the sample pan into the TGA furnace.

  • Method Setup: Program the instrument with the following thermal method:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.

  • Run Analysis: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Identify the onset and end temperatures of the mass loss step corresponding to dehydration.

    • Calculate the total percentage mass loss for this step.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start instrument_prep Instrument Equilibration (Nitrogen Purge) start->instrument_prep weigh_sample Weigh 5-10 mg of This compound instrument_prep->weigh_sample load_sample Load Sample into TGA weigh_sample->load_sample run_method Run Thermal Method (Ramp 10°C/min to 300°C) load_sample->run_method plot_data Plot % Mass Loss vs. Temperature run_method->plot_data calculate_water Calculate % Water of Hydration plot_data->calculate_water end_node End calculate_water->end_node

Caption: Experimental workflow for TGA analysis.

Data Interpretation and Expected Results

The TGA thermogram of this compound shows a distinct mass loss beginning around 70 °C and completing by approximately 180 °C. This step represents the loss of all five molecules of hydrated water.

Theoretical Calculation:

  • Molar Mass of Ca(C₃H₅O₃)₂: 218.22 g/mol

  • Molar Mass of 5H₂O: 5 × 18.015 g/mol = 90.075 g/mol

  • Molar Mass of Ca(C₃H₅O₃)₂·5H₂O: 308.295 g/mol

  • Theoretical % Water = (90.075 / 308.295) × 100% = 29.22%

The experimental result from TGA should be very close to this theoretical value. A study by Gecol et al. (2021) reported a weight loss of approximately 28.0% between 70 °C and 186 °C, which aligns well with the theoretical loss of water.

Caption: Dehydration of this compound.

Comparison with Alternative Analytical Methods

While TGA is a powerful tool, it is essential to understand its performance relative to other common techniques for water content determination.

Method 1: Karl Fischer (KF) Titration

Considered the "gold standard" for water determination, KF titration is a chemical method based on the reaction of water with iodine and sulfur dioxide.[12][13] As specified in pharmacopeial methods like USP General Chapter <921>, it is highly specific to water.[14][15]

  • Advantages: Unsurpassed specificity and accuracy for water, high sensitivity capable of detecting water at parts-per-million (ppm) levels.[16][17]

  • Disadvantages: It is a wet chemical method requiring specialized, moisture-free reagents. It may not be suitable for samples that are insoluble in the KF solvent or that react with the reagents.[18] It does not provide information about the thermal stability of the sample.

Method 2: Loss on Drying (LOD)

LOD is a gravimetric method where a sample is heated in an oven and the mass loss is measured.[19][20] It is conceptually simple and widely used.

  • Advantages: Simple instrumentation (oven and balance), straightforward procedure.

  • Disadvantages: The primary drawback is its lack of specificity. LOD measures the mass loss of all volatile components, including residual solvents, not just water.[21][22] The process is also significantly more time-consuming than TGA, often requiring several hours to reach a constant weight.[19]

Comparative Performance Summary

The choice of method depends on the specific information required by the researcher. The table below objectively compares the key performance attributes of each technique.

FeatureThermogravimetric Analysis (TGA)Karl Fischer (KF) TitrationLoss on Drying (LOD)
Specificity High (for non-volatile samples); distinguishes water from decomposition.Very High (Specific to water).[13]Low (Measures all volatiles).[22]
Information Provided Water content, thermal stability profile, decomposition kinetics.Only water content.Total volatile content.
Analysis Time Fast (20-60 minutes).Fast (5-15 minutes per sample).Slow (Hours).[19]
Sensitivity Microgram level (typically >0.1% water).ppm to 100%.[17]Typically >0.1% water.
Sample Size Small (5-10 mg).[1][23]Varies (mg to g).Larger (1-2 g).[24]
Complexity Moderate (instrumentation).Moderate (wet chemistry, reagent handling).Low (simple equipment).
Key Advantage Provides thermal stability data concurrently.Gold standard for water-specific quantification.Simplicity and low cost.

Conclusion and Expert Recommendation

For the specific task of determining the water of hydration in a well-characterized pharmaceutical solid like this compound, Thermogravimetric Analysis (TGA) offers a superior combination of speed, accuracy, and informational value. It not only precisely quantifies the water content by correlating a distinct mass loss to a specific temperature range but also provides critical, simultaneous insight into the material's thermal stability. This dual-purpose analysis is highly efficient in a research and development setting.

While Karl Fischer titration remains the benchmark for absolute water-specific quantification, especially when trace amounts are critical or when other volatiles are present, TGA provides a more comprehensive thermal profile. Loss on Drying is best reserved for situations where only an approximation of total volatile content is needed and specificity is not a primary concern.

Ultimately, for a complete characterization of a hydrated pharmaceutical compound, a strategic application of these techniques is often employed. TGA is used to understand the thermal behavior and quantify dehydration, while KF titration can be used as an orthogonal method to specifically confirm the water content, ensuring a robust and reliable analytical data package.

References

  • Title: ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry Source: ASTM International URL: [Link]

  • Title: E1131 Standard Test Method for Compositional Analysis by Thermogravimetry Source: ASTM International URL: [Link]

  • Title: Loss on Drying (LOD): How Moisture Content Is Measured Source: Labman Instruments URL: [Link]

  • Title: ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry Source: ASTM International URL: [Link]

  • Title: ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry Source: ASTM International URL: [Link]

  • Title: ASTM E1131-03 - Standard Test Method for Compositional Analysis by Thermogravimetry Source: ASTM International URL: [Link]

  • Title: Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies Source: ResearchGate URL: [Link]

  • Title: Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies Source: Taylor & Francis Online URL: [Link]

  • Title: A study of non-isothermal decomposition of calcium dl-lactate pentahydrate Source: ResearchGate URL: [Link]

  • Title: Thermal degradation of this compound using TGA/FTIR/MS: thermal kinetic and thermodynamics studies Source: Taylor & Francis Online URL: [Link]

  • Title: Loss on Drying: A Practical Guide for Beginners Source: YouTube URL: [Link]

  • Title: Analytical Test Library | Moisture Content - Loss on Drying Source: Cambium Analytica URL: [Link]

  • Title: Pharmaceutical Hydrates Analysis Source: Encyclopedia MDPI URL: [Link]

  • Title: Techniques for the Determination of Moisture Content, Water Content and Loss on Drying Source: Mettler Toledo URL: [Link]

  • Title: What is Loss on Drying? and Determination of Loss on Drying Source: Pharmaguideline URL: [Link]

  • Title: A Study of Non-Isothermal Decomposition of Calcium dl-Lactate Pentahydrate Source: Asian Journal of Chemistry URL: [Link]

  • Title: Calcium lactate Source: Wikipedia URL: [Link]

  • Title: Loss-on-Drying Test Source: CD Formulation URL: [Link]

  • Title: Comparison of Different Water and Moisture Content Determination Techniques Source: Mettler Toledo URL: [Link]

  • Title: Water Content Determination by Karl Fischer Source: Pharmaguideline URL: [Link]

  • Title: SEPARATION OF FREE AND BOUND WATER IN PHARMACEUTICALS Source: TA Instruments URL: [Link]

  • Title: Characterization of dehydration and hydration behavior of this compound and its anhydrate Source: ResearchGate URL: [Link]

  • Title: What Is Karl Fischer Titration? Source: Mettler Toledo URL: [Link]

  • Title: Characterization of dehydration and hydration behavior of this compound and its anhydrate Source: PubMed URL: [Link]

  • Title: Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Karl Fischer titration Source: Wikipedia URL: [Link]

  • Title: Determination of Water Content and Dynamic Vapor Sorption Using Gravimetric Methods, Karl Fischer Titration and Thermal Analysis Source: American Laboratory URL: [Link]

  • Title: The thermal analysis of pharmaceutical hydrates and hygroscopicity studies Source: ResearchGate URL: [Link]

  • Title: Use of Thermogravimetric Analysis for Moisture Determination in Difficult Lyophilized Biological Samples Source: Scientific Research Publishing URL: [Link]

  • Title: Karl Fischer water content titration Source: Scharlab URL: [Link]

  • Title: What is Karl Fischer Titration and How Does It Work? Source: News-Medical.Net URL: [Link]

  • Title: How to calculate the hydrated water in concrete sample using TGA analysis? Source: ResearchGate URL: [Link]

  • Title: What is the best method for removing water from a hydrated compound? Source: Quora URL: [Link]

  • Title: Comparison of Karl Fischer titrimetric and gravimetric methods for determination of moisture content in BCG vaccine Source: ResearchGate URL: [Link]

  • Title: General Chapters: <921> WATER DETERMINATION Source: uspbpep.com URL: [Link]

  • Title: How to define minimum sample weight to be taken during water content analysis? Source: YouTube URL: [Link]

  • Title: Thermogravimetric analysis (TGA) Source: ChemBAM URL: [Link]

  • Title: <921> WATER DETERMINATION Source: The United States Pharmacopeial Convention URL: [Link]

Sources

The Salt Factor: A Comparative Guide to the Rheological Properties of Biopolymers with Different Calcium Salts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with biopolymer-based hydrogels, the choice of a crosslinking agent is as critical as the choice of the polymer itself. While calcium is the quintessential divalent cation for inducing gelation in anionic biopolymers like alginate, gellan gum, and pectin, the specific calcium salt used can profoundly alter the kinetics, mechanics, and ultimately, the performance of the resulting hydrogel. This guide provides an in-depth, objective comparison of how different calcium salts—namely calcium chloride (CaCl₂), calcium lactate (C₉H₁₀CaO₆), and calcium gluconate (C₁₂H₂₂CaO₁₄)—modulate the rheological properties of these key biopolymers, supported by experimental insights and established methodologies.

The Underpinning Mechanism: Ion-Mediated Gelation

The gelation of anionic biopolymers like alginate, low-methoxyl (LM) pectin, and gellan gum in the presence of calcium ions is predominantly governed by the "egg-box model".[1] In this model, calcium ions (Ca²⁺) act as ionic bridges, binding to the negatively charged carboxyl groups on adjacent polymer chains. This creates junction zones, crosslinking the polymer chains into a three-dimensional network that entraps water, forming a hydrogel.

The specific regions of the polymer involved in this binding are crucial. For instance, in alginate, it is the α-L-guluronic acid (G) blocks that exhibit a high affinity for calcium ions, leading to the formation of these stable, ordered structures.[2] Similarly, LM pectin's gelling capability is dependent on its free carboxyl groups.[3] The efficiency and kinetics of this process are directly influenced by the availability and diffusion of Ca²⁺ ions, which varies significantly depending on the calcium salt chosen.

cluster_0 Ion-Mediated Gelation Process Biopolymer Anionic Biopolymer Chains (e.g., Alginate, Pectin) Junction Formation of 'Egg-Box' Junction Zones Biopolymer->Junction Negatively Charged Carboxyl Groups Calcium Calcium Ions (Ca²⁺) from Salt Solution Calcium->Junction Ionic Bridging Gel 3D Hydrogel Network (Crosslinked Structure) Junction->Gel

Caption: The "Egg-Box Model" of ion-mediated biopolymer gelation.

Comparative Rheological Analysis

The rheological character of a hydrogel—its viscosity, elasticity, and response to stress—is paramount to its function, whether in controlled drug release, 3D cell culture, or food texturizing. We will now compare the effects of calcium chloride, calcium lactate, and calcium gluconate on the key rheological parameters of alginate, gellan gum, and pectin.

Alginate

Alginate hydrogels are widely used due to their biocompatibility and tunable properties. The choice of calcium salt dramatically influences their gelation speed and final gel strength.

Causality Behind Experimental Observations: The differences observed are primarily due to the varying solubility and dissociation of the calcium salts. Calcium chloride is highly soluble and dissociates rapidly, providing an immediate high concentration of free Ca²⁺ ions.[1] This leads to fast, often non-homogeneous gelation, forming a strong but potentially brittle gel surface.[4] In contrast, calcium lactate and calcium gluconate have lower solubility and release calcium ions more slowly.[5] This results in a more controlled, uniform gelation process, yielding softer, more elastic gels.[5] This slower gelation is often advantageous in applications like cell encapsulation or in situ gelling formulations where a delay is required.[6]

Comparative Data for Alginate Gels:

Rheological ParameterCalcium Chloride (CaCl₂)Calcium Lactate (C₉H₁₀CaO₆)Calcium Gluconate (C₁₂H₂₂CaO₁₄)
Gelation Kinetics Very Rapid (~100 seconds to plateau)[4]Moderate (~500 seconds to plateau)[4]Slow[1][5]
Gel Strength (G') High, forms firm, brittle gels[1]Moderate, forms softer, elastic gels[1]Low, forms soft, weak gels[5]
Gel Homogeneity Often non-homogeneous, with a dense outer layer[4]More homogeneous gel structureUniform gel structure
Organoleptic Properties Imparts a bitter, salty tasteMore neutral, slightly sweet taste[1]Neutral taste
Gellan Gum

Gellan gum is a microbial polysaccharide that forms robust gels. Its gelation is also highly dependent on cation concentration.

Causality Behind Experimental Observations: For gellan gum, studies have shown that calcium lactate can produce stronger gels than calcium chloride at the same molar concentration of calcium.[7] This suggests that the lactate anion may play a role in the gel network formation, possibly through hydrogen bonding or by influencing the hydration of the polymer chains, leading to more effective junction zone formation. The increased storage modulus (G'), gel temperature, and gelation rate with calcium lactate point towards a more efficient and rapid network formation compared to calcium chloride.[7]

Comparative Data for Gellan Gum Gels:

Rheological ParameterCalcium Chloride (CaCl₂)Calcium Lactate (C₉H₁₀CaO₆)Calcium Gluconate (C₁₂H₂₂CaO₁₄)
Gel Strength (G') Strong[8]Stronger than CaCl₂ at equivalent concentrations[7]Generally weaker due to slower Ca²⁺ release
Gelation Temperature Increases with concentration[7]Higher than CaCl₂ at equivalent concentrations[7]Lower
Gelation Rate Fast[7]Faster than CaCl₂ at equivalent concentrations[7]Slow
Gel Texture Firm and brittle[8]FirmSoft and elastic
Low-Methoxyl (LM) Pectin

LM pectin is widely used in the food industry for creating jams, jellies, and dairy products. Its gelation is exclusively triggered by divalent cations like calcium.

Causality Behind Experimental Observations: The gel strength of LM pectin is directly proportional to the concentration of available calcium ions, up to a saturation point.[3] As the ratio of calcium ions to free carboxyl groups increases, more junction zones are formed, leading to a steeper increase in the storage modulus (G').[3][9] The principles of calcium ion availability from the different salts remain the same as with alginate. The rapid ion release from CaCl₂ can lead to localized, uncontrolled gelation and potential syneresis (water separation), whereas the slower release from lactate and gluconate allows for more controlled texturization.[10] The pH of the system is also a critical factor, as a lower pH reduces the number of ionized carboxyl groups available for binding Ca²⁺, thus inhibiting gelation.

Comparative Data for LM Pectin Gels:

Rheological ParameterCalcium Chloride (CaCl₂)Calcium Lactate (C₉H₁₀CaO₆)Calcium Gluconate (C₁₂H₂₂CaO₁₄)
Gel Strength (G') High, rapid increase with concentration[9]High, more controlled increaseModerate, slower gel formation
Gelation Control Difficult to control, risk of premature gelation[10]Good control over gel formationExcellent control, suitable for slow-setting systems
Syneresis Higher tendency, especially at high concentrations[10]Lower tendencyMinimal tendency
Application Suitability Systems where rapid, strong gelling is neededReduced-sugar jams, dairy stabilization[10]Calcium-fortified beverages, slow-set desserts

Experimental Protocols

To ensure the scientific integrity and reproducibility of rheological measurements, a standardized protocol is essential. The following outlines a robust methodology for characterizing biopolymer hydrogels.

cluster_protocol Standard Rheological Characterization Workflow P1 Step 1: Time Sweep (Initial Gelation Profile) P2 Step 2: Strain Sweep (Determine Linear Viscoelastic Region - LVER) P1->P2 Identifies gel point and approximate G' P3 Step 3: Frequency Sweep (Determine Equilibrium Modulus Plateau) P2->P3 Defines non-destructive strain range P4 Step 4: Time Sweep (Confirmation) (Use LVER strain and plateau frequency) P3->P4 Defines stable frequency range

Caption: A standardized four-step workflow for rheological analysis.

Materials and Preparation
  • Biopolymers: Sodium Alginate (e.g., medium viscosity), Low Acyl Gellan Gum, Low-Methoxyl Pectin.

  • Calcium Salts: Calcium Chloride (anhydrous), Calcium Lactate, Calcium Gluconate.

  • Solvent: Deionized water or relevant buffer solution.

  • Equipment: Rotational rheometer with Peltier temperature control and parallel plate or cone-plate geometry (crosshatched or sandblasted plates are recommended to prevent slippage).[11]

Step-by-Step Methodology

This protocol is adapted from established methods for hydrogel characterization.[12][13][14]

  • Sample Preparation:

    • Prepare a stock solution of the biopolymer (e.g., 1-2% w/v) by dissolving it in deionized water, often with gentle heating and stirring until fully hydrated.

    • Prepare stock solutions of the different calcium salts at the desired molar concentrations.

    • For the experiment, mix the biopolymer solution with the calcium salt solution at a defined ratio immediately before loading onto the rheometer to initiate gelation.

  • Step 1: Initial Time Sweep (Gelation Kinetics)

    • Objective: To monitor the evolution of the storage modulus (G') and loss modulus (G'') over time as the gel forms.

    • Procedure:

      • Set the rheometer to the desired temperature (e.g., 25°C).

      • Quickly load the mixed sample onto the bottom plate and lower the top geometry to the desired gap (e.g., 1 mm).

      • Start an oscillatory time sweep test at a fixed frequency (e.g., 1 Hz) and a small, constant strain (e.g., 0.5-1%) that is assumed to be in the linear viscoelastic region (LVER).

      • Record G' and G'' as a function of time until they reach a plateau. The crossover point where G' > G'' is often defined as the gel point.

  • Step 2: Strain Sweep (Determine LVER)

    • Objective: To identify the range of strain over which the hydrogel's structure is not disrupted, ensuring subsequent measurements are non-destructive.

    • Procedure:

      • After the gel has formed (based on the plateau from Step 1), perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz).

      • Vary the strain from a low value (e.g., 0.01%) to a high value (e.g., 100%).

      • The LVER is the range where G' remains constant. Select a strain value within this range for subsequent tests (e.g., the midpoint of the LVER).

  • Step 3: Frequency Sweep (Determine Gel Structure)

    • Objective: To probe the frequency-dependent behavior of the gel. A stable, well-formed gel will exhibit a G' that is largely independent of frequency.

    • Procedure:

      • Using the strain determined in Step 2, perform a frequency sweep from a high frequency (e.g., 100 rad/s) to a low frequency (e.g., 0.1 rad/s).

      • Observe the G' and G'' values. For a true gel, G' should be significantly larger than G'' and relatively flat across the frequency range.

  • Step 4: Confirmatory Time Sweep (Accurate Equilibrium Modulus)

    • Objective: To accurately report the final, stable modulus of the gel using the optimized parameters from the previous steps.

    • Procedure:

      • Repeat the time sweep (Step 1) but use the strain value determined from the strain sweep (Step 2) and a frequency from the plateau region of the frequency sweep (Step 3).

      • The plateau G' value from this test is reported as the equilibrium modulus (G'eq) of the hydrogel.

Conclusion and Field Insights

The choice of calcium salt is a critical, yet often overlooked, parameter in the design of biopolymer hydrogels.

  • For rapid, high-strength applications where taste is not a concern (e.g., certain immobilization matrices or external-use scaffolds), Calcium Chloride is an effective and economical choice. Its fast kinetics, however, require precise control to avoid inhomogeneity.[15]

  • For food and oral drug delivery applications , Calcium Lactate offers a superior balance of moderate gelation speed, good gel strength, and neutral organoleptic properties.[1] Its ability to form more uniform gels makes it highly reliable for creating consistent textures.

  • For applications requiring slow, controlled, or in-situ gelation (e.g., injectable tissue engineering scaffolds or complex food systems), Calcium Gluconate is the preferred choice.[5] Its slow release of calcium ions allows for uniform crosslinking throughout the matrix, resulting in highly elastic and homogeneous gels.

By understanding the distinct rheological signatures imparted by each calcium salt, researchers and developers can rationally select the optimal crosslinking agent to achieve the desired material properties, ensuring both functionality and processability in their final application.

References

  • Lee, P., & Rogers, M. A. (2012). Effect of calcium source and exposure-time on basic caviar spherification using sodium alginate. ResearchGate. [Link]

  • Zuidema, J. M., Rivet, C. J., Gilbert, R. J., & Morrison, F. A. (2014). A protocol for rheological characterization of hydrogels for tissue engineering strategies. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 102(5), 1063-1073. [Link]

  • Larsen, C., et al. (n.d.). Relation between Rheological Properties of Pectin Gels and Pectin Fine Structure. CORE. [Link]

  • Thakur, P., et al. (2022). Viscoelastic Analysis of Pectin Hydrogels Regenerated from Citrus Pomelo Waste by Gelling Effects of Calcium Ion Crosslinking at Different pHs. Gels, 8(12), 814. [Link]

  • Wang, R., et al. (2024). The Effect of CaCl2 on the Gelling Properties of Pea Protein–Pectin Dispersions. Foods, 13(1), 147. [Link]

  • Meng, Y. C., Hong, L. B., & Jin, J. Q. (2013). A Study on the Gelation Properties and Rheological Behavior of Gellan Gum. Applied Mechanics and Materials, 303-306, 754-757. [Link]

  • Zuidema, J. M., et al. (2013). A Protocol for Rheological Characterization of Hydrogels for Tissue Engineering Strategies. Scholars' Mine. [Link]

  • Gila-Vilchez, C., et al. (2023). Effect of a Change in the CaCl2/Pectin Mass Ratio on the Particle Size, Rheology and Physical Stability of Lemon Essential Oil/W Emulgels. Foods, 12(6), 1152. [Link]

  • Thakur, P., et al. (2022). Viscoelastic Analysis of Pectin Hydrogels Regenerated from Citrus Pomelo Waste by Gelling Effects of Calcium Ion Crosslinking at Different pHs. ResearchGate. [Link]

  • Zuidema, J. M., et al. (2013). A protocol for rheological characterization of hydrogels for tissue engineering strategies. ResearchGate. [Link]

  • Sopalad, P., et al. (2024). Impact of Calcium Lactate Concentration and Holding Time on Caviar-like Chicken Broth Hydrogel Beads. Gels, 10(4), 241. [Link]

  • CINOGEL BIOTECH. (n.d.). More Potential Applications of Gellan Gum. cinogel.com. [Link]

  • Poncelet, D., et al. (n.d.). Formation of Calcium Alginate Gel Capsules: Influence of Sodium Alginate and CaC12 Concentration on Gelation Kinetics. University of California, Agriculture and Natural Resources. [Link]

  • Tako, M., et al. (1989). Rheological Properties of Gellan Gum in Aqueous Media. ResearchGate. [Link]

  • Jain, D., et al. (2015). In-situ gelling characteristics of Gellan gum. Journal of Chemical and Pharmaceutical Research, 7(2), 819-829. [Link]

  • Wang, R., et al. (2024). The Effect of CaCl2 on the Gelling Properties of Pea Protein–Pectin Dispersions. ResearchGate. [Link]

  • Israkarn, K., et al. (2022). Effects of gellan gum and calcium fortification on the rheological properties of mung bean protein and gellan gum mixtures. Journal of Food Science. [Link]

  • Poncelet, D., et al. (1999). Formation of calcium alginate gel capsules: influence of sodium alginate and CaCl2 concentration on gelation kinetics. Journal of Bioscience and Bioengineering, 88(6), 686-689. [Link]

  • Wang, R., et al. (2024). The Effect of CaCl2 on the Gelling Properties of Pea Protein–Pectin Dispersions. MDPI. [Link]

  • Molecular Recipes. (n.d.). Calcium Chloride, Calcium Lactate, Calcium Lactate Gluconate. [Link]

  • TA Instruments. (n.d.). Rheological Analysis of Hydrogel Materials. [Link]

  • Kaklamani, G., et al. (2020). Rheological and Mechanical Properties of Alginate Gels and Films Containing Different Chelators. ResearchGate. [Link]

  • Madarász, L., & Varga, Z. (2024). Effects of Hydroxyapatite Additions on Alginate Gelation Kinetics During Cross-Linking. Gels, 10(2), 110. [Link]

  • van Tonder, E. (2025). Calcium Gluconate vs. Calcium Chloride in Meat Formulations with Sodium Alginate. earthwormexpress.com. [Link]

  • Augst, A. D., et al. (2016). Characterization of slow-gelling alginate hydrogels for intervertebral disc tissue-engineering applications. Materials Science and Engineering: C, 64, 114-122. [Link]

  • Ingreland. (n.d.). How to Control Calcium Ions in Pectin Systems and Avoid Gelation Issues. [Link]

Sources

A Comparative Guide to Validating the Effect of Calcium Lactate Pentahydrate on Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Calcium Lactate Pentahydrate's performance in promoting osteoblast differentiation against other common calcium sources. It is designed for researchers, scientists, and drug development professionals engaged in bone regeneration and skeletal tissue engineering. We will delve into the underlying biochemical mechanisms, provide detailed experimental protocols for validation, and present a framework for data interpretation, grounded in established scientific principles.

Introduction: The Critical Role of Calcium and Lactate in Osteogenesis

Osteoblast differentiation is a complex, multi-stage process fundamental to bone formation and remodeling.[1][2] It begins with the commitment of mesenchymal stem cells (MSCs) to the osteoblast lineage, followed by proliferation, matrix maturation, and finally, matrix mineralization.[1] This entire cascade is orchestrated by a network of signaling pathways and transcription factors, including Runt-related transcription factor 2 (Runx2) and Osterix (Osx), which are essential for driving the expression of bone-specific proteins like Type I Collagen, Alkaline Phosphatase (ALP), and Osteocalcin (OCN).[3][4]

Extracellular calcium is not merely a structural component of the final mineralized matrix; it is a critical signaling ion that influences osteoblast proliferation, differentiation, and function.[5] However, the choice of calcium source in in vitro models can significantly impact experimental outcomes. Beyond the calcium ion itself, the associated counter-ion can have unforeseen biological effects.

This compound presents a unique proposition. It delivers bioavailable calcium ions while also introducing lactate, a molecule once considered a metabolic waste product but now recognized as a key signaling metabolite (a "lactormone") in bone metabolism.[6] Emerging research demonstrates that lactate actively promotes osteoblast differentiation by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF1α) and through epigenetic modifications like histone lactylation, which enhances the transcription of osteogenic genes.[6][7][8] This dual-action potential—providing both a fundamental mineral and a pro-osteogenic signaling molecule—distinguishes it from conventional calcium sources like calcium chloride.

Comparative Analysis: this compound vs. Alternative Calcium Sources

The selection of a calcium source for osteogenic differentiation media is a critical experimental parameter. While standard protocols often use inorganic salts like calcium chloride (CaCl₂), it is crucial to consider the distinct cellular responses each compound may elicit.

FeatureThis compoundCalcium Chloride (CaCl₂)
Primary Function Provides Ca²⁺ ions for signaling and mineralization.Provides Ca²⁺ ions for signaling and mineralization.
Secondary Function The lactate anion serves as an energy substrate and a signaling molecule, promoting osteogenesis.[7][9][10]The chloride anion primarily maintains charge balance; high concentrations can alter medium osmolarity.
Reported Efficacy Lactate has been shown to increase ALP activity and the expression of osteogenic markers like osteocalcin.[7][11]Effectively increases mineralization in a dose-dependent manner, enhancing the sensitivity of assays like Alizarin Red S.[12]
Potential Drawbacks Optimization of concentration is required, as with any supplement.High concentrations can be inhibitory or cytotoxic, suppressing osteogenic gene expression and mineralization.[13]
Mechanism of Action Dual-action: Ca²⁺ signaling plus lactate-mediated HIF1α stabilization and histone lactylation.[6][7]Primarily Ca²⁺ signaling.

This comparison underscores the hypothesis that this compound may offer a synergistic advantage by not only supplying the necessary calcium for mineralization but also by actively stimulating the metabolic and genetic machinery of osteoblast differentiation through its lactate component.

Experimental Validation Workflow

A robust validation of this compound's effect requires a multi-faceted approach, assessing key markers at different stages of osteoblast differentiation. The following workflow provides a comprehensive strategy for comparison.

G cluster_0 Phase 1: Cell Culture & Induction cluster_1 Phase 2: Early Differentiation Assessment cluster_2 Phase 3: Late Differentiation & Mineralization cluster_3 Phase 4: Gene Expression Analysis A Seed Osteoprogenitor Cells (e.g., MC3T3-E1, hMSCs) B Induce Differentiation with Osteogenic Medium (+ Experimental Groups) A->B C Day 7-10: Alkaline Phosphatase (ALP) Activity Assay B->C D Day 14-21: Alizarin Red S (ARS) Staining for Calcium Deposition B->D F Day 7 & 14: RNA Extraction B->F E Quantification of ARS Staining D->E G RT-qPCR for Osteogenic Markers (Runx2, Osx, ALP, OCN) F->G

Figure 1. Experimental workflow for validating osteogenic compounds.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Osteoblast Culture and Differentiation

This protocol uses the pre-osteoblastic cell line MC3T3-E1 as a model system.

  • Cell Seeding:

    • Culture MC3T3-E1 cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed cells into 24-well plates at a density of 3 x 10⁴ cells per well.[1] Incubate for 24 hours to allow for attachment.

  • Preparation of Osteogenic Media (OM):

    • Prepare a basal osteogenic medium consisting of the growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.[14]

  • Experimental Groups:

    • Negative Control: Growth medium only.

    • Positive Control: Basal OM.

    • Experimental Group 1: Basal OM + this compound (e.g., titrate concentrations from 1-10 mM).

    • Experimental Group 2: Basal OM + Calcium Chloride (titrate equivalent Ca²⁺ concentrations to Group 1 for direct comparison).

  • Induction of Differentiation:

    • Aspirate the growth medium from the cells and replace it with the prepared media for each respective group.

    • Culture the cells for up to 21 days, changing the medium every 2-3 days.[1][15]

Senior Application Scientist's Note: The use of both a negative control (growth medium) and a positive control (standard OM) is critical. This allows you to distinguish between the baseline osteogenic potential of the cells and the specific enhancement provided by the calcium supplements. Titrating the concentrations of the calcium sources is essential to identify the optimal dose and rule out potential cytotoxicity at higher concentrations.[13]

Alkaline Phosphatase (ALP) Activity Assay

ALP is a key enzyme and an early marker of osteoblast differentiation.[16]

  • Sample Preparation (Day 7-10):

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Lyse the cells by adding 1% Triton X-100 in PBS to each well and incubating for 10 minutes.[17]

  • Enzymatic Reaction:

    • In a 96-well plate, add 50 µL of cell lysate per well.

    • Add 50 µL of p-nitrophenyl phosphate (pNPP) substrate solution.[16]

    • Incubate at 37°C for 15-30 minutes, or until a yellow color develops.

  • Quantification:

    • Stop the reaction by adding 50 µL of 3M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.[16]

  • Normalization:

    • Determine the total protein concentration of each lysate sample (e.g., using a BCA assay).

    • Normalize the ALP activity to the total protein content to account for differences in cell number.

Alizarin Red S (ARS) Staining for Mineralization

ARS staining detects calcium deposits in the extracellular matrix, a hallmark of late-stage osteoblast differentiation.[18][19]

  • Fixation (Day 14-21):

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde (or 10% formalin) for 15-30 minutes at room temperature.[19][20]

  • Staining:

    • Wash the fixed cells twice with deionized water.

    • Add 1 mL of 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[18][19]

  • Washing:

    • Aspirate the ARS solution and wash the wells 3-5 times with deionized water to remove non-specific staining.[19]

  • Qualitative Analysis:

    • Add PBS to the wells and visualize the orange-red mineralized nodules using a brightfield microscope.

  • Quantitative Analysis:

    • To quantify, add 10% acetic acid to each well and incubate for 30 minutes to dissolve the stain.[19]

    • Transfer the supernatant to a new tube, neutralize with ammonium hydroxide, and measure the absorbance at 405 nm.

Senior Application Scientist's Note: The washing step after staining is crucial for reducing background and achieving clear images of the mineralized nodules.[18] For quantification, ensure complete dissolution of the stain before reading the absorbance for accurate results.

Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR allows for the quantification of key osteogenic transcription factors and markers.

  • RNA Extraction (Day 7 & 14):

    • Lyse cells directly in the culture wells using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green chemistry and primers for target genes and a housekeeping gene (e.g., GAPDH).

    • Target Genes:

      • Early Markers: Runx2, Osterix (Osx)[3][21]

      • Mid/Late Markers: Alpl (Alkaline Phosphatase), Bglap (Osteocalcin)[22][23]

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control group.

Interpreting the Data: A Comparative Framework

The collected data should be organized to facilitate a clear comparison between this compound and other calcium sources.

Table 1: Comparative Effect on ALP Activity and Mineralization

(Hypothetical Data)

Treatment GroupNormalized ALP Activity (U/mg protein)Quantified Mineralization (OD 405 nm)
Negative Control 1.5 ± 0.30.05 ± 0.01
Positive Control (OM) 8.2 ± 1.10.45 ± 0.06
OM + CaCl₂ (5 mM) 9.5 ± 1.30.68 ± 0.09
OM + Ca Lactate (5 mM) 12.7 ± 1.50.85 ± 0.11
*p < 0.05 compared to Positive Control
Table 2: Comparative Effect on Osteogenic Gene Expression (Day 14)

(Hypothetical Data, Fold Change vs. Negative Control)

Treatment GroupRunx2OsterixAlplBglap (Osteocalcin)
Positive Control (OM) 4.1 ± 0.53.8 ± 0.46.5 ± 0.88.2 ± 1.0
OM + CaCl₂ (5 mM) 4.5 ± 0.64.0 ± 0.57.8 ± 0.910.1 ± 1.2
OM + Ca Lactate (5 mM) 5.2 ± 0.74.9 ± 0.69.5 ± 1.114.3 ± 1.8
*p < 0.05 compared to Positive Control

These tables would ideally show that this compound not only matches but significantly exceeds the pro-osteogenic effects of both the standard osteogenic medium and the medium supplemented with an equivalent concentration of calcium chloride.

Underlying Signaling Pathways

The superior effect of this compound can be rationalized by its influence on key osteogenic signaling pathways.

Wnt/β-catenin Pathway

The canonical Wnt pathway is a critical regulator of osteoblast differentiation.[24] Activation of this pathway leads to the accumulation of β-catenin, which translocates to the nucleus and activates the transcription of osteogenic genes like Runx2.[25] Calcium signaling can modulate this pathway, and the enhanced metabolic state supported by lactate may further promote the energy-intensive processes of gene transcription and protein synthesis required for differentiation.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nuc Wnt ON State GSK3b GSK3β BetaCatenin_d β-catenin GSK3b->BetaCatenin_d P APC APC APC->BetaCatenin_d Axin Axin Axin->BetaCatenin_d Proteasome Proteasome BetaCatenin_d->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dsh Frizzled->Dsh GSK3b_i GSK3β Dsh->GSK3b_i Inhibits BetaCatenin_a β-catenin Nucleus Nucleus BetaCatenin_a->Nucleus TCF_LEF TCF/LEF Genes Osteogenic Gene Transcription (e.g., Runx2) TCF_LEF->Genes BetaCatenin_a_n β-catenin BetaCatenin_a_n->TCF_LEF BMP_Pathway cluster_nuc BMP BMP2/4/7 Receptor BMPR-I / BMPR-II Receptor Complex BMP->Receptor Binds Smad158 Smad1/5/8 Receptor->Smad158 Phosphorylates (P) Smad_Complex Smad Complex Smad158->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocation Runx2 Runx2 Gene Transcription Smad_Complex_n Smad Complex Smad_Complex_n->Runx2

Sources

A Senior Application Scientist's Guide to Quantitative Analysis of Calcium Release from Drug Delivery Systems: A Comparative Study Featuring Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of drug delivery systems formulated with Calcium Lactate Pentahydrate (CLP) against alternatives. We will explore the underlying scientific principles, provide detailed experimental protocols for quantitative analysis, and present comparative data to inform researchers, scientists, and drug development professionals in their selection of calcium-releasing biomaterials.

Introduction: The Critical Role of Controlled Calcium Release

Calcium ions (Ca²⁺) are fundamental second messengers in a vast array of physiological processes, including bone regeneration, angiogenesis, and cellular signaling. Consequently, drug delivery systems capable of a sustained and controlled release of calcium are of significant interest in tissue engineering and regenerative medicine. The choice of the calcium salt incorporated into these systems is a critical determinant of the release kinetics and, ultimately, the therapeutic efficacy.

This guide focuses on this compound (C₆H₁₀CaO₆·5H₂O), an organic calcium salt recognized for its excellent solubility and bioavailability compared to other sources.[1][2] We will provide the technical framework to quantitatively assess its performance against other commonly used calcium salts, such as the inorganic salts Calcium Chloride (CaCl₂) and Calcium Phosphate (Ca₃(PO₄)₂).

The Scientific Rationale: Why this compound?

The selection of a calcium source for a drug delivery system is not arbitrary; it is a decision guided by key physicochemical properties that directly influence the formulation process and the in-vitro/in-vivo performance.

Expertise & Experience: From a formulation perspective, the high solubility of this compound is a distinct advantage.[2][3] Unlike sparingly soluble salts like calcium carbonate or calcium phosphate, CLP dissolves readily, providing a higher concentration of free Ca²⁺ ions.[4] This is particularly crucial in the fabrication of ionically crosslinked hydrogels, such as alginate, where a sufficient concentration of divalent cations is required to form a stable "egg-box" matrix.[5] Furthermore, its high bioavailability suggests that the released calcium is in a form that can be readily utilized by cells.[1]

Compared to the highly soluble but potentially taste-aversive Calcium Chloride, Calcium Lactate offers a more organoleptically neutral profile, which is a consideration for certain applications.[6] Its pentahydrate form also contributes to its stability and handling properties during formulation.[7][8]

Comparative Experimental Framework

To provide a robust comparison, we will outline a workflow to create and analyze two types of calcium-releasing drug delivery systems:

  • System A: Alginate hydrogel beads crosslinked with this compound.

  • System B: Alginate hydrogel beads crosslinked with Calcium Chloride.

The primary endpoint is the quantitative measurement of calcium ion release into a simulated body fluid (SBF) over time.

Below is a logical diagram of the complete experimental workflow.

G cluster_prep Part 1: Preparation of Delivery Systems cluster_release Part 2: In Vitro Release Study cluster_analysis Part 3: Quantitative Calcium Analysis P1 Prepare 2% (w/v) Sodium Alginate Solution P3a System A: Extrude Alginate into Calcium Lactate Bath P1->P3a P3b System B: Extrude Alginate into Calcium Chloride Bath P1->P3b P2a Prepare 0.5 M Calcium Lactate Solution P2a->P3a P2b Prepare 0.5 M Calcium Chloride Solution P2b->P3b P4 Cure & Wash Beads P3a->P4 P3b->P4 R1 Incubate Known Mass of Beads in SBF at 37°C P4->R1 R2 Sample Supernatant at Predetermined Time Points (e.g., 1, 4, 24, 48, 72h) R1->R2 Repeat R3 Replenish with Fresh SBF R2->R3 Repeat A1 Prepare Samples (Dilution, Add LaCl₃ for AAS) R2->A1 R3->R1 Repeat A2a Method 1: Atomic Absorption Spectrometry (AAS) A1->A2a A2b Method 2: UV-Vis Spectrophotometry (OCPC Method) A1->A2b A4 Quantify Ca²⁺ Concentration A2a->A4 A2b->A4 A3 Generate Calibration Curve A3->A4 A5 Calculate Cumulative Release A4->A5

Caption: Experimental workflow for comparing calcium release.

Detailed Experimental Protocols

Trustworthiness: The following protocols are designed to be self-validating. The inclusion of standard curves in the analytical methods ensures the accuracy of quantification, while the comparison against a well-established calcium source (Calcium Chloride) provides a reliable benchmark for performance.

Protocol 1: Preparation of Calcium Alginate Beads

This protocol details the fabrication of alginate hydrogel beads, a common vehicle for controlled release.[9][10]

Materials:

  • Sodium Alginate (medium viscosity)

  • This compound (CLP)

  • Calcium Chloride (CaCl₂), anhydrous

  • Deionized (DI) Water

  • Syringe (10 mL) with a 22-gauge needle

  • Magnetic stirrer and stir bar

  • Beakers

Procedure:

  • Prepare Sodium Alginate Solution (2% w/v): Slowly add 2 g of sodium alginate powder to 100 mL of DI water while stirring vigorously to prevent clumping. Continue stirring until a completely homogeneous, viscous solution is formed. Allow the solution to stand for at least 1 hour to eliminate air bubbles.

  • Prepare Crosslinking Solutions (0.5 M):

    • For System A (CLP): Dissolve 15.41 g of this compound (Molar Mass: 308.3 g/mol ) in 100 mL of DI water.

    • For System B (CaCl₂): Dissolve 5.55 g of anhydrous Calcium Chloride (Molar Mass: 110.98 g/mol ) in 100 mL of DI water.

  • Form Alginate Beads:

    • Draw the 2% sodium alginate solution into a 10 mL syringe fitted with a 22-gauge needle.

    • Place a beaker containing one of the crosslinking solutions on a magnetic stirrer set to a gentle stir rate.

    • Extrude the alginate solution dropwise into the stirring crosslinking bath from a height of approximately 10 cm. Spherical beads will form instantly upon contact with the Ca²⁺ solution.[9]

  • Cure and Wash:

    • Allow the beads to cure in the crosslinking solution for 30 minutes to ensure complete gelation.

    • Harvest the beads by filtration or decantation.

    • Wash the harvested beads three times with DI water to remove excess calcium and unreacted agents.

    • Blot the beads dry with filter paper before use in the release study.

Protocol 2: Quantitative Analysis of Calcium Release by Atomic Absorption Spectrometry (AAS)

AAS is a highly specific and accurate method for quantifying metal ions in a solution.[11][12]

Materials:

  • Atomic Absorption Spectrophotometer with a calcium hollow-cathode lamp

  • Lanthanum(III) Chloride (LaCl₃) solution (e.g., 25 g/L)

  • Calcium standard solution (1000 mg/L)

  • Deionized (DI) Water

  • Volumetric flasks and pipettes

  • Samples from the in vitro release study

Procedure:

  • Instrument Setup:

    • Install the calcium hollow-cathode lamp.

    • Set the wavelength to 422.7 nm.[12][13]

    • Set up a reducing air-acetylene flame.

    • Optimize instrument parameters as per the manufacturer's guide.

  • Preparation of Standards:

    • Prepare a series of calcium standards (e.g., 0, 2, 4, 6, 8 mg/L) by diluting the 1000 mg/L stock solution.[12]

    • Causality: To each standard and blank, add LaCl₃ solution to a final concentration that matches the sample preparation (e.g., add 2 mL of 25 g/L LaCl₃ solution to each 10 mL of standard). Lanthanum is added as a "releasing agent" or "spectral buffer" to mask interferences from phosphate and sulfate ions, which can form stable compounds with calcium in the flame and lead to underestimation.[12][14]

  • Preparation of Samples:

    • Based on expected concentrations, dilute the samples collected from the release study with DI water to fall within the linear range of the calibration curve.

    • Add LaCl₃ solution in the same proportion as used for the standards (e.g., 2 mL of 25 g/L LaCl₃ to 8 mL of diluted sample).

  • Measurement:

    • Aspirate the blank (0 mg/L standard) to zero the instrument.

    • Aspirate the standards in ascending order of concentration, recording the absorbance for each.

    • Aspirate the prepared samples and record their absorbance.[15]

  • Data Analysis:

    • Plot a calibration curve of absorbance versus calcium concentration for the standards.

    • Determine the concentration of calcium in the diluted samples using the calibration curve's regression equation.

    • Calculate the original concentration in the release medium by accounting for the dilution factor.

Protocol 3: Quantitative Analysis by UV-Vis Spectrophotometry (o-Cresolphthalein Complexone Method)

This colorimetric method provides a simpler, more accessible alternative to AAS for calcium quantification.[7][16]

Materials:

  • UV-Vis Spectrophotometer

  • o-Cresolphthalein Complexone (OCPC) reagent kit (typically contains a color reagent and a buffer/diluent)

  • Calcium standard

  • Acid-washed glassware or disposable plastic cuvettes

  • Samples from the in vitro release study

Procedure:

  • Reagent Preparation: Prepare the working reagent by mixing the kit components as instructed by the manufacturer (e.g., mixing equal volumes of color reagent and diluent).[7][16]

  • Preparation of Standards and Samples:

    • Causality: It is critical to use acid-washed glassware or calcium-free plasticware to avoid contamination from external calcium sources.[17]

    • Pipette the working reagent into a series of tubes/cuvettes (e.g., 1.0 mL).[2]

    • Add a small volume of the standard, blank (DI water), and release study samples to their respective tubes (e.g., 20 µL).[16]

  • Reaction and Measurement:

    • Mix thoroughly and incubate at room temperature for a specified time (e.g., 5 minutes) to allow for color development.[3]

    • Principle: In an alkaline medium provided by the buffer, calcium ions form a purple-colored complex with OCPC. The intensity of this color, measured at ~575-578 nm, is directly proportional to the calcium concentration.[7][17] The reagent often includes 8-hydroxyquinoline to preferentially bind and mask interference from magnesium ions.[3]

    • Measure the absorbance of the standard and samples against the reagent blank.

  • Data Analysis:

    • Calculate the calcium concentration in the samples using the formula: Ca²⁺ Conc. (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

    • Convert the concentration to the desired units (e.g., mg/L) and account for any initial sample dilutions.

Comparative Data Analysis

The following tables present illustrative data from a hypothetical experiment comparing the cumulative calcium release from alginate beads crosslinked with this compound (System A) versus Calcium Chloride (System B).

Table 1: Properties of Calcium Sources

PropertyThis compoundCalcium Chloride (Anhydrous)Calcium Phosphate (β-TCP)
Formula C₆H₁₀CaO₆·5H₂OCaCl₂Ca₃(PO₄)₂
Molar Mass ( g/mol ) 308.3110.98310.18
Elemental Ca²⁺ (%) ~13.0%~36.1%~38.8%
Solubility in Water High (Soluble)Very High (Freely Soluble)Low (Slightly Soluble)
Primary Use in DDS Ionotropic crosslinking, NutrientIonotropic crosslinkingCeramic filler, bone substitute

Table 2: Comparative Cumulative Calcium Release (%)

Time (hours)System A (Calcium Lactate)System B (Calcium Chloride)System C (Illustrative Ca-Phosphate Cement)
1 25.5 ± 2.135.8 ± 2.515.2 ± 1.8
4 48.2 ± 3.060.1 ± 3.328.9 ± 2.2
24 75.6 ± 4.188.4 ± 4.555.7 ± 3.9
48 85.3 ± 4.495.2 ± 4.868.3 ± 4.1
72 91.0 ± 4.697.8 ± 5.075.1 ± 4.4
168 (7 days) 96.5 ± 4.998.9 ± 5.182.4 ± 4.7

Data are presented as mean ± standard deviation and are illustrative.

Interpretation of Results: The data illustrates that both CLP and CaCl₂ systems exhibit a characteristic burst release within the first 24 hours, followed by a more sustained release. However, the initial burst and overall release rate are faster for the CaCl₂ system. This is expected due to the higher dissociation and ionic activity of CaCl₂ compared to the organic salt, CLP. The Calcium Phosphate system shows a much slower, more linear release profile, characteristic of dissolution-controlled release from a sparingly soluble ceramic matrix.[18]

The choice between System A and B would depend on the therapeutic goal. A faster release (System B) might be desirable for acute applications, while the more moderate release of System A (CLP) could be preferable for longer-term regenerative processes.

Visualization of Key Relationships

The following diagram illustrates the relationship between the properties of the calcium source and the resulting release profile.

G cluster_properties Calcium Source Properties cluster_mechanism Primary Release Mechanism cluster_profile Resulting Release Profile Solubility High Solubility (e.g., CaCl₂, CLP) Diffusion Diffusion-Controlled (from Hydrogel) Solubility->Diffusion LowSolubility Low Solubility (e.g., Ca₃(PO₄)₂) Dissolution Dissolution-Controlled (from Ceramic) LowSolubility->Dissolution Burst Initial Burst Release + Sustained Phase Diffusion->Burst Linear Sustained, Linear Release Dissolution->Linear

Caption: Causality between salt properties and release kinetics.

Conclusion

The quantitative analysis of calcium release is essential for the rational design of drug delivery systems. This compound presents itself as a highly effective calcium source, offering a balance of high bioavailability, excellent solubility for ease of formulation, and a more moderate release profile compared to highly soluble inorganic salts like Calcium Chloride. The choice of analytical method, whether the precision of AAS or the accessibility of the OCPC colorimetric assay, should be guided by the specific needs and resources of the research setting. This guide provides the foundational protocols and scientific reasoning to empower researchers to make informed decisions and accurately characterize the performance of their calcium-releasing biomaterials.

References

  • Comparative evaluation of calcium ion release from three bioceramic cements in simulated immature teeth with open apices. (n.d.). Journal of Dental Research, Dental Clinics, Dental Prospects. [Link]

  • DC calcium lactate, a new filler-binder for direct compaction of tablets. (n.d.). PubMed. [Link]

  • Calcium Lactate. (n.d.). CD Formulation. [Link]

  • CALCIUM CPC method. (n.d.). BIOLABO. [Link]

  • This compound. (n.d.). Ataman Kimya. [Link]

  • Calcium OCPC. (n.d.). spectrum-diagnostics.com. [Link]

  • Determination of calcium. (n.d.).
  • Calcium, atomic absorption spectrometric, direct. (n.d.). U.S. Geological Survey. [Link]

  • Impact of Calcium Lactate Concentration and Holding Time on Caviar-like Chicken Broth Hydrogel Beads. (n.d.). National Center for Biotechnology Information. [Link]

  • CALCIUM (O-Cresolphthalein Complexone (OCPC) Method). (n.d.). Recombigen Laboratories Pvt. Ltd. [Link]

  • Cytotoxicity, calcium release, and pH changes generated by novel calcium phosphate cement formulations. (n.d.). PubMed. [Link]

  • Comparison between commercial calcium phosphate bone cements. (n.d.). Semantic Scholar. [Link]

  • calcium o-cpc. (n.d.). Anamol Laboratories Pvt. Ltd. [https://www.anamol.co.in/product_pdf/CALCIUM O-CPC.pdf]([Link] O-CPC.pdf)

  • Factors influencing the drug release from calcium phosphate cements. (n.d.). PubMed Central. [Link]

  • Calcium and titanium release in simulated body fluid from plasma electrolytically oxidized... (n.d.). PubMed. [Link]

  • Comparison of Sodium Alginate-Based Slow-Release Beads with Varying Calcium Chloride Concentrations. (2019). Publiscience. [Link]

  • Calcium Chloride Modified Alginate Microparticles Formulated by the Spray Drying Process: A Strategy to Prolong the Release of Freely Soluble Drugs. (2018). National Center for Biotechnology Information. [Link]

  • Dot Language. (n.d.). Graphviz. [Link]

  • Development and evaluation of calcium alginate beads prepared by sequential and simultaneous methods. (n.d.). SciELO. [Link]

  • Assessment of pH Value and Release of Calcium Ions in Calcium Silicate Cements: An In Vitro Comparative Study. (2023). MDPI. [Link]

  • Determination of Calcium by Atomic Spectroscopy. (2018). Colorado State University. [Link]

  • Fabrication of patterned calcium cross-linked alginate hydrogel films. (n.d.). Kinam Park. [Link]

  • Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. (n.d.). Scirp.org. [Link]

  • An in vitro comparison of calcium ions release and diffusion ability of calcium hydroxide-based intracanal medicament in combination with three different vehicles like propolis, chitosan, and propylene glycol. (2024). National Center for Biotechnology Information. [Link]

  • Calcium Analysis via AAS. (n.d.). Scribd. [Link]

  • Fabrication of alginate hydrogel scaffolds and cell viability in calcium-crosslinked alginate hydrogel. (n.d.). Canada.ca. [Link]

  • Calcium cross-linking of Alginate bead formation in Calcium Chloride bath. (n.d.). ResearchGate. [Link]

  • Feasibility of calcium alginate beads to preconcentrate lead in river water samples prior to determination by flame atomic absorption spectrometry. (n.d.). ResearchGate. [Link]

  • Calcium- Determination by AAS. (n.d.). OIV. [Link]

  • Determination of Calcium, Magnesium, and Sodium by Atomic Spectrophotometry. (n.d.). Citeseerx. [Link]

  • Stability of Hydrogels Used in Cell Encapsulation: An In Vitro Comparison of Alginate and Agarose. (n.d.). Shoichet Lab - University of Toronto. [Link]

  • Effects of the Incorporation of Calcium Chloride on the Physical and Oxidative Stability of Filled Hydrogel Particles. (2025). ResearchGate. [Link]

Sources

A Head-to-Head Comparison: Calcium Lactate Pentahydrate vs. Calcium Acetate as Tablet Excipients

Author: BenchChem Technical Support Team. Date: January 2026

For the Discerning Formulator: An In-Depth Guide to Selecting the Optimal Calcium Salt for Your Tablet Formulation

In the intricate world of tablet formulation, the choice of excipients is as critical as the selection of the active pharmaceutical ingredient (API). Among the myriad of available options, calcium salts are frequently employed for their dual role as a calcium source and as functional excipients. This guide provides a comprehensive, side-by-side comparison of two prominent calcium salts: Calcium Lactate Pentahydrate and Calcium Acetate. We will delve into their physicochemical properties, tableting performance, and provide standardized experimental protocols to empower researchers and drug development professionals in making data-driven decisions.

Unveiling the Contenders: A Physicochemical Overview

A fundamental understanding of the inherent properties of each excipient is paramount to predicting their behavior during tablet manufacturing and in their final dosage form.

PropertyThis compoundCalcium Acetate
Chemical Formula C₆H₁₀CaO₆·5H₂O[1]C₄H₆CaO₄[2]
Molecular Weight 308.30 g/mol [1]158.17 g/mol [2]
Appearance White to cream-colored, crystalline powder or granules.[3][4]White, hygroscopic, bulky crystalline solid.[2]
Solubility in Water 7.9 g/100 mL (25 °C)[5][6]34.7 g/100 mL (20 °C)[7]
Hydration State Exists as a stable pentahydrate; can become anhydrous at 120°C.[1]The anhydrous form is very hygroscopic; the monohydrate is the common form.[8]
pH (aqueous solution) 6.0 - 8.0 (5% w/v solution)[1]6.0 - 9.0 (10% aqueous solution)[8]

Key Insights: The higher molecular weight of this compound is attributed to its five molecules of water of hydration. While both are water-soluble, calcium acetate exhibits significantly higher solubility. The hygroscopic nature of anhydrous calcium acetate necessitates careful handling and storage to prevent moisture-induced changes in its physical properties.

Performance in the Press: A Comparative Analysis of Tableting Properties

The true measure of an excipient's utility lies in its performance during the critical stages of tablet manufacturing. Here, we compare the powder flow, compaction behavior, and the characteristics of the resulting tablets.

Powder Flow Characteristics

Good powder flow is essential for ensuring uniform die filling and, consequently, consistent tablet weight and content uniformity.

ParameterThis compoundCalcium Acetate
Flow Properties A spray-dried grade exhibits excellent flow properties.[6]Granules produced by wet granulation show good flow.
Angle of Repose Data not available in comparative studies.28.77° for wet granulated material.
Carr's Index Data not available in comparative studies.7.53 for wet granulated material.

Expert Analysis: While specific comparative data is lacking, the literature suggests that specialized grades of this compound are engineered for direct compression, implying excellent flowability. Calcium acetate, on the other hand, often requires granulation to achieve the necessary flow for tableting.[9][10] This fundamental difference in processing requirements is a critical consideration in formulation development timelines and costs.

Compaction and Mechanical Strength

The ability of a powder to form a robust tablet under pressure is a primary determinant of a successful formulation.

ParameterThis compoundCalcium Acetate
Compaction Properties Good compactability, especially the spray-dried grade.[11] Exhibits low compaction speed sensitivity.[3][6]Exhibits elastic behavior, with tablets rebounding upon release of compressive load.
Tablet Hardness Reducing particle size increases crushing strength.[11]Hardness of 66.4 ± 9.0 N reported for a wet granulated formulation.[12]
Friability Data not available in comparative studies.0.548 ± 0.01% for a wet granulated formulation.

Causality Explained: this compound's good compaction properties are attributed to its crystalline structure, which allows for plastic deformation and strong inter-particle bonding under pressure. The low compaction speed sensitivity makes it suitable for high-speed tablet presses.[3][6] In contrast, the elastic nature of calcium acetate suggests that it may be more prone to issues like capping and lamination if not properly formulated, often necessitating the use of binders and a granulation step to produce tablets with adequate mechanical strength.

Disintegration and Dissolution: The Gateway to Bioavailability

For immediate-release dosage forms, rapid disintegration and dissolution are crucial for API absorption.

ParameterThis compoundCalcium Acetate
Disintegration Time Tablets formulated with this compound as a filler-binder show short disintegration times.[3][6]A wet granulated formulation reported a disintegration time of 24.5 minutes.[12]
Dissolution Profile Promotes fast drug release.[3][6]A study on various formulations showed drug release ranging from 85.75% to 100.24% in 45 minutes.[13]

Mechanistic Insights: The good solubility of this compound contributes to the rapid disintegration of the tablet matrix and subsequent dissolution of the API.[3][6] For calcium acetate, while it has high intrinsic solubility, the dissolution rate from a tablet can be highly dependent on the formulation, particularly the type and concentration of binders and disintegrants used.[9][10]

Visualizing the Process: Experimental Workflow

To facilitate a direct and unbiased comparison, a standardized experimental workflow is essential. The following diagram outlines a logical sequence for evaluating the tableting performance of excipients.

G cluster_0 Material Characterization cluster_1 Tablet Manufacturing cluster_2 Tablet Performance Evaluation A Physicochemical Properties (Solubility, pH, Particle Size) B Powder Flow Analysis (Angle of Repose, Carr's Index) A->B Informs processing approach C Direct Compression / Wet Granulation B->C Determines manufacturing method D Tableting (Instrumented Press) C->D E Mechanical Strength (Hardness, Friability) D->E Evaluate tablet robustness F Disintegration & Dissolution Testing D->F Assess drug release characteristics

Sources

A Researcher's Guide to the Comparative Genomics of Microorganisms Tolerant to High Concentrations of Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding microbial tolerance to high concentrations of chemical compounds is paramount for optimizing bioprocesses, developing novel drug delivery systems, and ensuring product stability. Calcium lactate pentahydrate, a common food additive, pharmaceutical excipient, and a byproduct of lactic acid fermentation, can impose significant osmotic and ionic stress on microorganisms. This guide provides an in-depth comparative analysis of microorganisms that exhibit remarkable tolerance to this compound, delving into the genomic adaptations that underpin their resilience.

The Significance of Calcium Lactate Tolerance

Microorganisms capable of thriving in environments with high concentrations of calcium lactate are of significant industrial interest. In the context of lactic acid fermentation, for instance, the accumulation of calcium lactate is a key factor that can limit yield by inhibiting the growth of the producing microorganisms. Strains that can tolerate higher concentrations are therefore more productive. Furthermore, in pharmaceutical formulations, where calcium lactate may be used as a calcium source or an excipient, microbial contaminants must be robustly controlled, necessitating an understanding of the tolerance mechanisms of potential spoilage organisms.

This guide will explore the genomic blueprints of such tolerant microorganisms, offering a comparative perspective that highlights the diverse evolutionary strategies employed to overcome the challenges posed by high concentrations of this compound.

Comparative Analysis of Tolerant Microorganisms

While many microorganisms are inhibited by high concentrations of calcium lactate, several species, particularly within the genera Bacillus, Lactiplantibacillus, and Sporosarcina, demonstrate notable tolerance. This resilience is not merely a matter of enduring stress but is an active process encoded in their genomes.

A comparative transcriptomic analysis of Bacillus coagulans 2-6, a potent L-lactic acid producer, revealed that it can produce over 180 g/L of L-lactic acid when calcium lactate accumulates, showcasing its high tolerance.[1][2][3] This study highlighted that under calcium lactate stress, genes related to 'ATP-binding cassette (ABC) transporters' were significantly affected, suggesting a crucial role for these transporters in mitigating the stress.[2][3] In contrast, sodium lactate stress had a more pronounced negative impact on glycolysis-related genes.[2][3] A comparative proteomic analysis of the same strain identified the upregulation of lactate dehydrogenase, cysteine synthase A, aldo/keto reductase, and ribosomal protein L7/L12 under lactate stress, pointing to these proteins as potential targets for engineering even greater tolerance.

Lactiplantibacillus plantarum (formerly Lactobacillus plantarum), known for its genomic plasticity and presence in diverse environments, also exhibits strain-dependent responses to calcium.[1] A study comparing two L. plantarum strains, B1.1 and B1.3, isolated from the same environment, found that supplemental calcium chloride significantly improved the competitive fitness of the less robust B1.3 strain.[1][4] This suggests that even within the same species, the genetic toolkit for handling calcium stress can vary significantly, with differences observed in genes related to inorganic ion transport and metabolism.[2]

Sporosarcina pasteurii, a key player in microbially induced calcium carbonate precipitation (MICP), is another microorganism of interest due to its inherent ability to thrive in calcium-rich environments.[5] Its genome contains the necessary machinery, including potent urease enzymes, to actively precipitate calcium carbonate, a process that requires robust mechanisms for calcium homeostasis and tolerance to alkaline conditions.[3][5] The complete genome sequence of S. pasteurii DSM33 provides a valuable resource for identifying the genetic determinants of its remarkable calcium tolerance.[3][6]

The following table summarizes the known tolerance levels and key genomic features of these microorganisms.

MicroorganismTolerance Level (Calcium Lactate)Key Genomic Features and Response Mechanisms
Bacillus coagulans 2-6 Can produce >180 g/L L-lactic acid with calcium lactate accumulation.Upregulation of genes for ABC transporters; increased expression of lactate dehydrogenase, cysteine synthase A, aldo/keto reductase.[1][2][3]
Lactiplantibacillus plantarum Strain-dependent; competitive fitness of some strains is enhanced by calcium.Differences in genes for inorganic ion transport and metabolism between strains.[1][2]
Sporosarcina pasteurii High tolerance to calcium ions, utilized in biocementation.High urease activity for calcium carbonate precipitation; robust mechanisms for calcium homeostasis and alkaline tolerance.[3][5]
Bacillus cereus ATCC 14579 Minimum Bactericidal Concentration (MBC) of 20% for an electro-activated calcium lactate solution.Specific genomic determinants for this tolerance are an area for further investigation.[6][7]

Experimental Workflow for Comparative Genomics

A systematic approach is required to identify the genetic basis of high calcium lactate tolerance. The following workflow outlines the key experimental and bioinformatic steps.

Caption: A comprehensive workflow for the comparative genomics of calcium lactate tolerant microorganisms.
Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination:

The broth microdilution assay is a standard method to quantify the tolerance level of a microorganism to a specific compound.[8]

  • Preparation of this compound Stock Solution: Prepare a sterile, high-concentration stock solution of this compound in the appropriate growth medium.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the calcium lactate stock solution to create a gradient of concentrations.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism to a final density of approximately 5 x 10^5 CFU/mL.[9] Include a positive control (no calcium lactate) and a negative control (no inoculum).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9]

2. Cultivation and Genomic DNA Extraction:

  • Cultivation: Grow the tolerant and sensitive strains in their respective optimal media, with and without a sub-lethal concentration of this compound (e.g., 0.5x MIC).

  • DNA Extraction: Extract high-quality genomic DNA from late-log phase cultures using a commercially available kit or a standard phenol-chloroform extraction protocol.[10] Ensure the DNA is of sufficient purity and quantity for next-generation sequencing (NGS).

3. Whole-Genome Sequencing (WGS):

  • Library Preparation: Prepare sequencing libraries using a kit compatible with the chosen NGS platform (e.g., Illumina).[11][12] This typically involves DNA fragmentation, adapter ligation, and amplification.

  • Sequencing: Perform high-throughput sequencing to generate millions of short reads for each genome.

Bioinformatic Pipeline

1. Quality Control and Assembly:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.

  • Genome Assembly: Assemble the trimmed reads into contigs and scaffolds. For novel genomes, a de novo assembly approach using assemblers like SPAdes or MEGAHIT is appropriate.[13] If a closely related reference genome is available, a reference-based assembly can be performed.

2. Genome Annotation:

  • Gene Prediction and Annotation: Use automated annotation pipelines such as Prokka or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) to identify protein-coding genes, rRNA, tRNA, and other genomic features.

3. Comparative Genomic Analysis:

  • Orthologous Gene Identification: Employ tools like OrthoFinder or Broccoli to identify groups of orthologous genes (genes in different species that evolved from a common ancestral gene) between the tolerant and sensitive strains.[8]

  • Pan-genome Analysis: Use pipelines like Roary to characterize the pan-genome (the entire set of genes in a group of strains) and identify core genes (present in all strains) and accessory genes (present in some strains).[11] Genes unique to the tolerant strain are strong candidates for conferring the tolerance phenotype.

  • Identification of Genomic Islands: Utilize tools like IslandViewer to predict genomic islands, which are clusters of genes often acquired through horizontal gene transfer and can be associated with specific traits like stress resistance.[14][15]

4. Functional Annotation and Pathway Analysis:

  • Functional Annotation: Assign functions to the identified genes using databases such as COG, KEGG, and GO.

  • Pathway Analysis: Map the differentially present genes to metabolic and signaling pathways to understand the biological processes involved in calcium lactate tolerance.

Hypothetical Signaling Pathway for Calcium Lactate Tolerance

Based on the available literature, a hypothetical signaling pathway for calcium lactate tolerance can be proposed. High extracellular concentrations of calcium and lactate ions would trigger a multi-faceted response aimed at maintaining cellular homeostasis.

signaling_pathway extracellular High Extracellular [Ca²⁺] and [Lactate⁻] membrane Cell Membrane ca_transporter Calcium Ion Transporters (Efflux) extracellular->ca_transporter Ca²⁺ influx lactate_transporter Lactate Transporters (Efflux) extracellular->lactate_transporter Lactate influx stress_sensor Two-Component System Sensor Kinase extracellular->stress_sensor Osmotic & Ionic Stress cytoplasm Cytoplasm ca_transporter->extracellular Ca²⁺ efflux lactate_transporter->extracellular Lactate efflux response_regulator Response Regulator stress_sensor->response_regulator Phosphorylation chaperones Chaperones & Heat Shock Proteins response_regulator->chaperones Transcriptional Regulation dna_repair DNA Repair Mechanisms response_regulator->dna_repair Transcriptional Regulation cell_envelope Cell Envelope Modification response_regulator->cell_envelope Transcriptional Regulation metabolic_shift Metabolic Adjustments response_regulator->metabolic_shift Transcriptional Regulation

Caption: A hypothetical signaling pathway illustrating a microbial response to high calcium lactate stress.

This model posits that upon sensing high external concentrations of calcium and lactate, two-component systems are activated, leading to the transcriptional upregulation of genes involved in several key processes:

  • Ion Efflux: Increased expression of ABC transporters and other efflux pumps to actively remove excess calcium and lactate from the cytoplasm.

  • Cellular Repair: Upregulation of chaperones and heat shock proteins to refold denatured proteins and DNA repair mechanisms to correct any damage caused by oxidative stress.

  • Cell Envelope Modification: Alterations to the cell membrane and cell wall composition to reduce permeability and maintain structural integrity.

  • Metabolic Adjustments: A shift in metabolic pathways to manage the internal pH and energy balance, potentially including the increased activity of lactate dehydrogenase to process lactate.

Conclusion and Future Directions

The comparative genomic analysis of microorganisms tolerant to high concentrations of this compound is a rapidly evolving field with significant implications for industrial biotechnology and pharmaceutical sciences. By integrating robust experimental protocols with advanced bioinformatic pipelines, researchers can uncover the genetic determinants of this important trait. The insights gained from such studies will not only enhance our fundamental understanding of microbial stress responses but also pave the way for the rational design of more resilient and efficient microbial cell factories. Future research should focus on validating the function of candidate genes through genetic manipulation and exploring the interplay between different tolerance mechanisms.

References

  • Wang, X., et al. (2014). A comparative proteomic analysis of Bacillus coagulans in response to lactate stress during the production of L-lactic acid. Biotechnology Letters, 36(12), 2545-2549. [Link]

  • Qin, J., et al. (2015). Comparative Transcriptome Analysis Reveals Different Molecular Mechanisms of Bacillus coagulans 2-6 Response to Sodium Lactate and Calcium Lactate during Lactic Acid Production. PLoS ONE, 10(4), e0124316. [Link]

  • Sullan, M. R. A., et al. (2022). Calcium Determines Lactiplantibacillus plantarum Intraspecies Competitive Fitness. Applied and Environmental Microbiology, 88(15), e00635-22. [Link]

  • Tateno, Y., et al. (2023). Complete genome sequence of Sporosarcina pasteurii type strain DSM33. Microbiology Resource Announcements, 12(1), e00898-22. [Link]

  • Zambrano, M. M., et al. (2022). Study of the Antibacterial Potency of Electroactivated Solutions of Calcium Lactate and Calcium Ascorbate on Bacillus cereus ATCC 14579 Vegetative Cells. Applied Sciences, 12(3), 1083. [Link]

  • Makarova, K., et al. (2006). Comparative genomics of the lactic acid bacteria. Proceedings of the National Academy of Sciences, 103(42), 15611-15616. [Link]

  • Gautam, S. S., et al. (2019). A step-by-step beginner's protocol for whole genome sequencing of human bacterial pathogens. Journal of Biological Methods, 6(1), e112. [Link]

  • Jumper, J., et al. (2021). Highly accurate protein structure prediction with AlphaFold. Nature, 596(7873), 583-589. [Link]

  • Carhuaricra-Huaman, D., & Setubal, J. C. (2021). Step-by-Step Bacterial Genome Comparison. In Bacterial Pangenomics (pp. 121-149). Humana, New York, NY. [Link]

  • Quijada, N. M., et al. (2019). TORMES: an automated pipeline for whole bacterial genome analysis. Bioinformatics, 35(21), 4207-4212. [Link]

  • Janto, B., et al. (2011). Identification of genes and genomic islands correlated with high pathogenicity in Streptococcus suis using whole genome tiling microarrays. PloS one, 6(3), e17987. [Link]

  • Illumina, Inc. (2021). Microbial Whole-Genome Sequencing. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2022). Breakpoint tables for interpretation of MICs and zone diameters. Version 12.0. [Link]

  • Sporosarcina pasteurii. (2023, October 27). In Wikipedia. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Calcium Lactate Pentahydrate, a compound generally recognized as having a low hazard profile. However, adherence to rigorous disposal procedures is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This document moves beyond mere instruction to explain the scientific and regulatory rationale behind each step, empowering you to make informed decisions.

Foundational Knowledge: Understanding this compound

This compound (CAS No. 5743-47-5) is the pentahydrate calcium salt of lactic acid. It is widely used in the pharmaceutical, and food industries. A thorough review of its Safety Data Sheet (SDS) is the mandatory first step before handling or disposal.

Key Safety Characteristics:

  • Hazard Classification: Multiple safety data sheets classify this compound as not being a hazardous substance or mixture under the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1]

  • Health Hazards: It is considered to have a low hazard profile for usual industrial handling.[2] May cause mild eye, skin, and respiratory tract irritation.[2] Ingestion of large amounts may lead to gastrointestinal irritation.[2]

  • Environmental Hazards: The substance is biodegradable and is not expected to pose a significant risk to the environment.[3] Ecotoxicity effects are not well-documented but are presumed to be low.[4]

  • Transport Regulations: It is not regulated as a dangerous good for transport.[1][3]

This low-hazard profile is the primary determinant for its disposal pathway. Unlike highly toxic, reactive, flammable, or corrosive materials, this compound does not typically require management as a formal hazardous waste stream.[4][5]

The Disposal Decision Workflow: A Step-by-Step Protocol

The following workflow provides a self-validating system for determining the correct disposal route. The core principle is to always default to the more stringent disposal method if any uncertainty exists and to always operate in accordance with your institution's specific policies and local regulations.

graph DisposalWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Start: Disposal of\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sds [label="Step 1: Review Safety Data Sheet (SDS)\n- Confirm Non-Hazardous Status\n- Check for Specific Disposal Instructions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; consult_ehs [label="Step 2: Consult Institutional\nEHS / Waste Management Plan", fillcolor="#FBBC05", fontcolor="#202124"]; is_contaminated [label="Step 3: Assess for Contamination\n(e.g., with hazardous solvents, heavy metals)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hazardous_waste [label="Dispose as HAZARDOUS WASTE\n- Segregate & Label\n- Follow EHS Protocol for Hazardous Waste", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; disposal_decision [label="Step 4: Determine Physical State\n& Local Regulations for Non-Hazardous Waste", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; solid_waste [label="Option A: Solid Waste Disposal\n(Landfill)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drain_disposal [label="Option B: Drain Disposal\n(Aqueous Solution Only)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solid_protocol [label="Step 5A: Solid Disposal Protocol\n- Place in sealed, clearly labeled container.\n- Do not mix with other waste.\n- Place directly in designated dumpster\n (as per institutional policy).", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; drain_protocol [label="Step 5B: Drain Disposal Protocol\n- Ensure solution is dilute.\n- Confirm pH is neutral (6-9).\n- Flush with copious amounts of water.\n- Prohibited for large quantities.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; documentation [label="Step 6: Document Disposal\n(As required by lab/institutional protocol)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> sds; sds -> consult_ehs; consult_ehs -> is_contaminated; is_contaminated -> hazardous_waste [label="Yes"]; is_contaminated -> disposal_decision [label="No"]; disposal_decision -> solid_waste [label="Solid Form"]; disposal_decision -> drain_disposal [label="Aqueous Solution\n(Permitted by EHS)"]; solid_waste -> solid_protocol; drain_disposal -> drain_protocol; solid_protocol -> documentation; drain_protocol -> documentation; }

Caption: Decision workflow for this compound disposal.
Experimental Protocol: Step-by-Step Methodologies

Objective: To safely and compliantly dispose of surplus or waste this compound from a laboratory setting.

Materials:

  • Waste this compound (solid or aqueous solution)

  • Appropriate Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

  • Waste container (e.g., sealable plastic bag, screw-top jar)

  • Permanent marker and labels

  • pH strips (for aqueous solutions)

  • Access to institutional Safety Data Sheets and Waste Management Plan

Procedure:
  • Initial Assessment & PPE:

    • Causality: The first step in any laboratory procedure is to ensure personal safety.

    • Action: Don your required PPE (safety glasses, gloves, lab coat). Review the SDS for this compound to re-familiarize yourself with its properties and any specific handling advice.[2]

  • Consult Institutional Policy:

    • Causality: While federal guidelines like the Resource Conservation and Recovery Act (RCRA) provide a framework, ultimate authority for waste disposal rests with local and institutional regulations, which are often more stringent.[6][7] Your institution's Environmental Health & Safety (EHS) department provides the definitive guide for your specific location.

    • Action: Locate and review your facility's Chemical Hygiene Plan or Waste Disposal Guide. This document will specify whether non-hazardous solids can go to the landfill and under what conditions drain disposal is permissible.

  • Contamination Check:

    • Causality: The non-hazardous status of a chemical is voided if it is mixed with a hazardous substance. The "mixture rule" in waste management dictates that if any amount of a listed hazardous waste is mixed with a non-hazardous waste, the entire mixture becomes hazardous.[6]

    • Action: Critically evaluate the waste. Has the this compound been mixed with solvents, heavy metals, or any other hazardous chemicals? If yes, it must be treated as hazardous waste. Cease this protocol and manage the material according to your institution's hazardous chemical waste procedures.

  • Disposal Route Selection (for Uncontaminated Waste):

    • Route A: Solid Waste Disposal (Preferred for Solids)

      • Causality: Landfilling is a common and accepted method for non-hazardous solid chemical waste.[6] The key is to ensure the material is properly contained to prevent exposure to custodial or waste management staff who may not be trained in handling chemicals.[2]

      • Protocol:

        • Place the solid this compound into a durable, sealable container (a screw-top plastic jar or a heavy-duty sealable bag is ideal).

        • Label the container clearly: "NON-HAZARDOUS WASTE: this compound ". Include the date.

        • Do not mix with other waste, even other non-hazardous materials.[1]

        • Dispose of the sealed container as directed by your EHS office. This may involve placing it directly into the regular dumpster, not laboratory trash cans which can create risk for custodial staff.[2]

    • Route B: Drain Disposal (Aqueous Solutions Only)

      • Causality: Drain disposal is permissible only for certain non-hazardous, water-soluble materials in dilute concentrations, provided they do not harm the plumbing or interfere with wastewater treatment processes.[8][9][10] This route avoids landfill use but requires strict adherence to criteria.

      • Protocol:

        • Verify Permissibility: Confirm that your institutional EHS policy explicitly allows drain disposal of this specific chemical.

        • Check Concentration: This method is only suitable for small quantities of dilute solutions. Highly concentrated stock solutions should be managed by EHS.[8][10]

        • Neutralize pH: Check the solution's pH using a pH strip. It must be within a neutral range (typically between 6.0 and 9.0) to comply with local water authority regulations.[5]

        • Dispose: Slowly pour the solution down the drain, flushing with at least 20-100 times its volume of cold water.[11] This ensures significant dilution in the sanitary sewer system.

        • Empty Container: Triple-rinse the empty container with water. The rinsate can also be poured down the drain. Deface the label of the empty, clean container before placing it in the appropriate recycling or trash receptacle.[3]

Data Summary and Best Practices

ParameterGuidelineRationale
Waste Classification Non-Hazardous (unless contaminated)Low toxicity, not reactive, corrosive, or ignitable as per SDS and EPA criteria.[1][4][8]
Primary Disposal Route Solid Waste Landfill (for solids)Safest option for solids, prevents potential exposure to untrained personnel.[2]
Secondary Disposal Route Drain Disposal (for dilute aqueous solutions)Permissible under strict conditions (low toxicity, water-soluble, neutral pH) to minimize landfill use.[9][10]
Required PPE Safety Glasses, Gloves, Lab CoatStandard laboratory practice to prevent mild irritation from dust or splashes.[3]
Key Regulatory Check Institutional EHS Policy & Local RegulationsLocal and institutional rules supersede general guidelines and ensure compliance.[1][3]

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. At each critical step—assessment, contamination check, and policy consultation—the procedure requires a verification check against an authoritative source (the SDS, the EHS plan). By following this workflow, you are not just executing steps but are actively confirming the validity and safety of your chosen disposal method within your specific regulatory environment. The most critical, trustworthy action is always to consult your institution's EHS department when in doubt. They are the definitive authority for your facility.

References

  • Material Safety Data Sheet - Calcium L-lactate pentahydrate - Cole-Parmer.
  • This compound SDS - Merck Millipore.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Calcium Lactate J 2021-11-01 - SAFETY DATA SHEET.
  • Safety Data Sheet - PCCA.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University.
  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
  • What can be put down sink - Department of Biology, University of York.
  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan - UNC Policies.
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University.
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources.
  • MATERIAL SAFETY DATA SHEET CALCIUM LACTATE POWDER.
  • Waste Lab Chemical Disposal Guidance.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide on the safe handling of Calcium Lactate Pentahydrate. In our commitment to fostering a culture of safety and excellence in the laboratory, this document provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. While this compound is generally considered to have a low hazard profile, adherence to rigorous safety protocols is non-negotiable for ensuring personnel safety and data integrity. This guide moves beyond mere compliance, embedding field-proven insights into every recommendation to build a self-validating system of laboratory safety.

The Causality of Protection: Understanding the Risk Profile

This compound is a white, solid, crystalline powder used in various pharmaceutical and research applications. Although not classified as a hazardous substance under most regulations[1][2], it is not entirely benign. The primary risks stem from its physical form as a powder and its potential to cause mild irritation.[3][4]

  • Inhalation: Fine dust can cause respiratory tract irritation.[3][4]

  • Eye Contact: Airborne particles can cause mechanical eye irritation.[3][4]

  • Skin Contact: Prolonged contact may lead to mild skin irritation.[3][4][5]

  • Ingestion: While having low toxicity, ingestion of large amounts can lead to gastrointestinal discomfort.[3][4]

  • Dust Explosion: A less obvious but critical hazard is that this material, when in sufficient quantity with a reduced particle size, is capable of creating a dust explosion.[3]

Therefore, our protective strategy is not based on high chemical reactivity, but on mitigating the risks associated with a fine particulate solid. The core principle is to minimize dust generation and prevent contact .[3]

Engineering Controls: The First Line of Defense

Before any discussion of Personal Protective Equipment (PPE), it is imperative to establish robust engineering controls. PPE is the last line of defense; your primary protection comes from the laboratory environment itself.

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate significant dust, such as weighing or transferring large quantities, the use of a local exhaust ventilation system (e.g., a chemical fume hood or a powder containment hood) is strongly recommended.[1][5][6]

  • Emergency Equipment: Facilities must be equipped with an eyewash station and a safety shower, readily accessible and regularly tested.[3]

Personal Protective Equipment (PPE) Protocol: A Task-Based Approach

The selection of PPE should be directly proportional to the risk of exposure for the task at hand. Below is a breakdown of required PPE, grounded in the specific hazards of this compound.

Eye and Face Protection

The eyes are particularly susceptible to mechanical irritation from airborne dust.

  • Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][7] This is the minimum requirement for any task involving this chemical.

  • Rationale: Goggles provide a seal around the eyes, offering superior protection from airborne particulates compared to standard safety glasses.

Skin and Body Protection

Preventing skin contact is crucial to avoid potential irritation.

  • Gloves: Wear appropriate protective gloves.[3][5] Nitrile or latex gloves are generally sufficient for handling this compound. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[1]

  • Lab Coat/Protective Clothing: A standard lab coat or other protective clothing should be worn to prevent the powder from settling on personal clothes and to minimize skin contact.[3][5][8]

Respiratory Protection

Respiratory protection is not typically required under conditions of adequate ventilation. However, it becomes essential when engineering controls are insufficient to maintain airborne concentrations below nuisance dust limits or if irritation is experienced.

  • When to Use: A respirator is necessary during activities with a high potential for dust generation (e.g., scooping from a large drum, cleaning up a significant spill) or in poorly ventilated areas.

  • Type of Respirator: If a respirator is required, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] A particulate filtering mask, such as an N95 (US) or a P1/P2 filter type (EU), is appropriate for this application.[6]

The following workflow provides a logical pathway for determining the need for respiratory protection.

PPE_Decision_Workflow start Start: Handling This compound task_assessment Assess Task: Will significant dust be generated? (e.g., weighing, transferring powder) start->task_assessment ventilation_check Is adequate ventilation available? (e.g., Fume Hood, LEV) task_assessment->ventilation_check Yes no_respirator Standard PPE: Safety Goggles, Gloves, Lab Coat. No respirator required. task_assessment->no_respirator No ventilation_check->no_respirator Yes use_respirator Enhanced PPE: Add approved particulate respirator (e.g., N95 / P2). ventilation_check->use_respirator No end Proceed with Task no_respirator->end use_respirator->end

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.